molecular formula C6H14S2 B1346781 3,6-Dithiaoctane CAS No. 5395-75-5

3,6-Dithiaoctane

Cat. No.: B1346781
CAS No.: 5395-75-5
M. Wt: 150.3 g/mol
InChI Key: DCXDVGKTBDNYRX-UHFFFAOYSA-N
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Description

3,6-Dithiaoctane is a key organic compound featuring a sulfide-rich backbone that serves as a fundamental building block for the synthesis of sophisticated flexible ligands in coordination chemistry. The most prominent derivative is 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), a versatile N2S2-donor ligand known for its high flexibility and ability to adapt to various metal geometries . These ligands form stable complexes with a range of metal ions, including Cobalt (Co(II)) and Copper (Cu(II)) . In research, these metal complexes have significant applications in the development of biomimetic systems and homogeneous catalysis . The this compound structure is also utilized in polymer science; for instance, the sulfur-rich polymer poly(3,6-dioxa-1,8-octane-dithiol) (PSDODT), synthesized via inverse vulcanization, shows promise as a cathode material to address challenges like the polysulfide shuttle effect in lithium-sulfur batteries . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(ethylsulfanyl)ethane
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InChI

InChI=1S/C6H14S2/c1-3-7-5-6-8-4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

DCXDVGKTBDNYRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCCSCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14S2
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DSSTOX Substance ID

DTXSID0022226
Record name 3,6-Dithiaoctane
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Molecular Weight

150.3 g/mol
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CAS No.

5395-75-5
Record name 1,2-Bis(ethylthio)ethane
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Foundational & Exploratory

An In-depth Technical Guide to 3,6-Dithiaoctane: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 3,6-dithiaoctane (CAS 5395-75-5), an organosulfur compound notable for its utility in coordination chemistry and materials science. We will delve into its fundamental chemical structure, physicochemical properties, and spectroscopic signature. Furthermore, this document details validated synthetic protocols, explores its key chemical reactions with mechanistic insights, and highlights its significant applications, particularly as a bidentate sulfur ligand and a specialized catalyst poison. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this versatile molecule.

Introduction: Understanding the Thioether Backbone

This compound, also known as 1,2-bis(ethylthio)ethane, is a symmetrical dithioether.[1] Its structure consists of an eight-carbon equivalent chain where the carbon atoms at positions 3 and 6 are replaced by sulfur atoms. This incorporation of soft, electron-rich sulfur atoms into an aliphatic backbone is the defining feature of the molecule, imparting properties that are distinct from its all-carbon analogue, n-octane. The lone pairs of electrons on the sulfur atoms make this compound an excellent Lewis base, predisposing it to act as a potent chelating ligand for various metal ions, particularly soft transition metals.[2] This characteristic is the cornerstone of its utility in coordination chemistry, the development of metal-selective sensors, and even its function as a catalyst deactivator.[2][3] Understanding the interplay between its simple aliphatic spacers and the reactive sulfur centers is critical to leveraging its full potential in both academic research and industrial applications.

Chemical Structure and Conformation

The molecular formula of this compound is C6H14S2.[1] The structure can be conceptualized as a central 1,2-ethanedithio unit capped by two ethyl groups (CH3CH2-S-CH2CH2-S-CH2CH3).

  • Bonding: The molecule is characterized by single covalent bonds throughout. The C-S bond length is typically around 1.81 Å, and the C-S-C bond angle is approximately 99°, reflecting the sp3 hybridization of the sulfur atoms but with distortion due to the presence of two lone pairs.

  • Conformation: The five rotatable bonds in the structure allow for significant conformational flexibility.[1] In solution, the molecule exists as a dynamic equilibrium of various conformers. The relative orientation of the two sulfur atoms is crucial for its function as a chelating agent, with the gauche conformation of the central S-CH2-CH2-S dihedral angle being necessary to form a stable five-membered chelate ring with a metal ion.

Physicochemical and Spectroscopic Profile

The accurate identification and characterization of this compound rely on a combination of its physical properties and spectroscopic data.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource
CAS Number 5395-75-5[1]
Molecular Formula C6H14S2[1]
Molecular Weight 150.30 g/mol [1]
Appearance Not specified; likely a colorless liquid
Melting Point 180.0 °C (Note: This value from a single source seems unusually high for a molecule of this size and may refer to a related compound or an error)[2]
Topological Polar Surface Area 50.6 Ų[1]
XLogP3-AA 2.3[1]
Rotatable Bond Count 5[1]
Hydrogen Bond Acceptor Count 2[1]
Spectroscopic Characterization

While specific spectra require experimental acquisition, the expected spectral features can be reliably predicted.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. We anticipate three distinct signals:

    • A triplet corresponding to the six protons of the two methyl (CH3) groups, coupled to the adjacent methylene protons.

    • A quartet corresponding to the four protons of the two methylene (S-CH2-CH3) groups, coupled to the methyl protons.

    • A singlet corresponding to the four protons of the central ethylene bridge (-S-CH2-CH2-S-), which are chemically equivalent.

  • ¹³C NMR Spectroscopy: Due to symmetry, the ¹³C NMR spectrum should display only three signals, corresponding to the three unique carbon environments: the methyl carbons, the ethyl methylene carbons, and the central ethylene bridge carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will be dominated by C-H stretching vibrations in the 2850-3000 cm⁻¹ region. The C-S stretching vibrations are typically weaker and appear in the fingerprint region, usually between 600-800 cm⁻¹. The absence of strong absorptions for O-H, N-H, or C=O groups is a key indicator of purity.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) at m/z = 150. Key fragmentation patterns would likely involve the cleavage of C-S and C-C bonds, leading to characteristic fragments such as [CH3CH2S]+, [CH3CH2SCH2CH2]+, and others resulting from rearrangements.

Synthesis and Purification

The synthesis of this compound is straightforward and typically involves a nucleophilic substitution reaction, analogous to the Williamson ether synthesis. A common and reliable method is the dialkylation of ethane-1,2-dithiol.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_process Process cluster_products Products R1 Ethane-1,2-dithiol P1 Deprotonation of Thiols R1->P1 Base R2 Ethyl Bromide (2 equiv.) P2 Nucleophilic Attack (SN2) R2->P2 R3 Sodium Hydroxide (Base, 2 equiv.) R3->P1 P1->P2 Forms dithiolate anion Prod This compound P2->Prod Salt Sodium Bromide (Byproduct) P2->Salt

Caption: Synthesis of this compound via dialkylation.

Detailed Experimental Protocol

Objective: To synthesize this compound from ethane-1,2-dithiol and ethyl bromide.

Materials:

  • Ethane-1,2-dithiol (1.0 equiv)

  • Ethyl bromide (2.2 equiv)

  • Sodium hydroxide (2.2 equiv)

  • Ethanol (solvent)

  • Deionized water

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (drying agent)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium hydroxide in ethanol with gentle heating until a clear solution is obtained.

  • Thiol Addition: Cool the solution to room temperature. Add ethane-1,2-dithiol dropwise via the dropping funnel. The formation of the sodium dithiolate salt may cause the solution to become cloudy.

    • Causality Insight: Using a strong base like NaOH is essential to fully deprotonate both thiol groups, creating the highly nucleophilic dithiolate anion required for the subsequent substitution reaction. Ethanol is a suitable polar protic solvent that dissolves both the ionic salt and the organic reactants.

  • Alkylation: Add ethyl bromide dropwise to the stirred solution. An exothermic reaction may be observed. After the addition is complete, heat the mixture to reflux for 2-3 hours to ensure the reaction goes to completion.

    • Causality Insight: Refluxing provides the necessary activation energy for the SN2 reaction. Using a slight excess of the alkylating agent (ethyl bromide) helps to drive the reaction towards the desired dialkylated product and minimize the formation of mono-alkylated intermediates.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing deionized water. The product will separate as an organic layer.

  • Extraction: Extract the aqueous layer twice with diethyl ether. Combine all organic layers.

    • Causality Insight: The "salting out" process, where the crude product is poured into water, serves to remove the ethanol solvent and the inorganic salt byproduct (NaBr), which are soluble in the aqueous phase. Diethyl ether is an effective extraction solvent due to the high solubility of the nonpolar product and its immiscibility with water.

  • Purification: Wash the combined organic layers with brine, then dry over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent by rotary evaporation. The resulting crude product can be further purified by vacuum distillation to yield pure this compound.

Key Reactions and Mechanistic Insights

The chemistry of this compound is dominated by the reactivity of its sulfur atoms.

Coordination Chemistry and Chelation

This compound functions as a classic bidentate "S,S" ligand. It readily forms stable five-membered chelate rings with a variety of transition metal ions, including cobalt(III), chromium, copper, and ruthenium.[2] This chelating ability is fundamental to many of its applications.

G M Mⁿ⁺ S1 S S1->M Coordination Bond CH2_1 CH₂ S1->CH2_1 S2 S S2->M Coordination Bond Et2 Et S2->Et2 Et1 Et Et1->S1 CH2_2 CH₂ CH2_1->CH2_2 CH2_2->S2

Caption: Chelation of a metal ion (Mⁿ⁺) by this compound.

The stability of these metal complexes is a result of the "chelate effect," an entropically favorable process where one bidentate ligand displaces two monodentate ligands. This property has been utilized to develop sensors for specific metal ions; for instance, derivatives have been employed as exogenous chelators to help image labile copper pools within living cells.[2][3]

Catalyst Poisoning

In the context of catalysis, particularly with precious metal catalysts like palladium (e.g., Lindlar catalyst), this compound and its derivatives are known catalyst poisons.[2][3] The sulfur atoms strongly and often irreversibly bind to the active sites of the metal catalyst.

This "poisoning" is a direct consequence of its powerful chelating ability. By occupying the coordination sites on the metal surface, the dithioether blocks the substrate from accessing the catalyst, thereby inhibiting or completely halting the catalytic reaction.[2] While detrimental in many processes, this property can be harnessed for beneficial purposes, such as selectively deactivating a catalyst to prevent over-hydrogenation in certain fine chemical syntheses.[2]

Applications in Research and Drug Development

The unique properties of this compound and its derivatives have led to their use in several specialized areas.

  • Coordination Chemistry: It serves as a foundational S,S-bidentate ligand for synthesizing and studying novel metal complexes.[2] These studies are crucial for understanding metal-ligand bonding, reaction mechanisms, and the electronic properties of coordination compounds.

  • Materials Science: Thiol and dithioether compounds are widely used as crosslinking agents in polymer chemistry and as stabilizers for metal nanoparticles.[4][5] The ability of sulfur to form strong bonds with metal surfaces is leveraged to create protective layers that prevent oxidation and degradation.[5]

  • Precursor for Complex Ligands: this compound can serve as a building block for more complex, multi-dentate ligands. For example, functional groups can be added to the terminal ethyl groups to create ligands with N2S2 or O2S2 donor sets, expanding their coordination capabilities.

  • Drug Development Context: While not a drug itself, its role as a chelator is highly relevant. Chelation therapy is a key strategy for treating heavy metal poisoning.[6] Furthermore, understanding the interaction of sulfur-containing molecules with biological metal ions is critical in drug design, as many enzymes have metal cofactors at their active sites. The principles demonstrated by this compound's chelating action inform the design of targeted metal-binding inhibitors or drugs that modulate metal homeostasis.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents several hazards.

  • GHS Hazard Statements:

    • H301: Toxic if swallowed[1][2]

    • H315: Causes skin irritation[1][2]

    • H319: Causes serious eye irritation[1][2]

    • H335: May cause respiratory irritation[1][2]

  • Handling Precautions:

    • Work in a well-ventilated area or a chemical fume hood.[7]

    • Avoid contact with skin, eyes, and clothing.[7]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[7]

    • Wash hands thoroughly after handling.[8]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[8]

    • Keep away from strong oxidizing agents and strong bases.[8]

Conclusion

This compound is a structurally simple yet chemically significant molecule. Its importance is derived almost entirely from the presence of two strategically placed sulfur atoms, which endow it with potent chelating properties. This characteristic makes it a valuable tool in coordination chemistry, a model compound for studying catalyst deactivation, and a structural motif relevant to materials science and medicinal chemistry. By understanding its synthesis, reactivity, and handling requirements, researchers can effectively utilize this compound as a versatile building block and ligand in a wide array of scientific endeavors.

References

  • Buy this compound | 5395-75-5 - Smolecule. (n.d.). Smolecule.
  • This compound 5395-75-5 wiki - Guidechem. (n.d.). Guidechem.
  • Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH) - PrepChem.com. (n.d.). PrepChem.com.
  • This compound-1,8-dithiol|RUO - Benchchem. (n.d.). Benchchem.
  • 3,6-Dithia-1,8-octanediol 97 5244-34-8 - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol [CAS# 131538-00-6] - chemBlink. (n.d.). chemBlink.
  • 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane - Echemi. (n.d.). Echemi.
  • SAFETY DATA SHEET for 3,6-Dioxa-1,8-octanedithiol. (2025). TCI EUROPE N.V.
  • SAFETY DATA SHEET for 1,3-Dithiane. (2025). Thermo Fisher Scientific.
  • SAFETY DATA SHEET for 1,8-diamino-3,6-dioxaoctane. (2025). Sigma-Aldrich.
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.
  • Types of Chelating Agents, Limitations and Utility - International Journal of Pharmacy and Biological Sciences. (n.d.). International Journal of Pharmacy and Biological Sciences.
  • This compound AldrichCPR - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

An In-Depth Technical Guide to 3,6-Dithiaoctane: Properties, Synthesis, and Applications in Research

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide for researchers, scientists, and drug development professionals on the chemical properties, synthesis, and key applications of 3,6-Dithiaoctane (CAS Number: 5395-75-5), with a focus on its roles in catalyst poisoning and metal ion chelation.

Introduction

This compound, also known as 1,2-bis(ethylthio)ethane, is an organosulfur compound with the chemical formula C₆H₁₄S₂.[1] Its structure, featuring two thioether functionalities, imparts unique chemical properties that make it a valuable tool in various research and industrial applications. This guide provides a comprehensive overview of this compound, including its fundamental chemical and physical properties, detailed synthesis protocols, supplier information, and in-depth discussions of its primary applications as a catalyst poison and a chelating agent for metal ions.

Core Properties and Identification

CAS Number: 5395-75-5[1][2]

Molecular Formula: C₆H₁₄S₂[1]

Molecular Weight: 150.31 g/mol [2]

Synonyms: 1,2-Bis(ethylthio)ethane, Ethyl 2-(ethylthio)ethyl sulfide, Dimethylenebis(ethyl sulfide)[3]

Physical and Chemical Properties
PropertyValueSource
Melting Point-ChemicalBook[2]
Boiling Point105-109 °C at 8 hPaSigma-Aldrich[4]
Density1.015 g/cm³ at 25 °CSigma-Aldrich[4]
Refractive Index1.517Cheméo
SolubilitySoluble in organic solvents.General Knowledge

Supplier Information

A variety of chemical suppliers offer this compound, typically for research and development purposes. When selecting a supplier, researchers should consider purity, available analytical data, and quantity options.

SupplierProduct NamePurityNotes
Sigma-Aldrich This compound AldrichCPRNot specifiedSold as part of a collection of rare chemicals; analytical data not collected by the supplier.[1]
Smolecule This compound≥95%Provides general information and research applications.[1]
Pfaltz & Bauer This compound95%Available for quote request.
LGC Standards This compoundNot specifiedAvailable for online purchase.
Chem-Impex International This compound>95.0% (GC)Provides purity information.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution reaction of 1,2-ethanedithiol with an ethyl halide. The following protocol is a representative example of this synthetic route.

Experimental Protocol: Synthesis from 1,2-Ethanedithiol and Ethyl Bromide

Materials:

  • 1,2-Ethanedithiol

  • Ethyl bromide

  • Sodium hydroxide

  • Ethanol (anhydrous)

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium hydroxide (2.2 equivalents) in anhydrous ethanol with stirring until fully dissolved.

  • To this solution, add 1,2-ethanedithiol (1.0 equivalent) dropwise at room temperature.

  • After the addition is complete, add ethyl bromide (2.2 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • To the residue, add diethyl ether and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by vacuum distillation to yield the final product.

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product Reactant1 1,2-Ethanedithiol Reaction Nucleophilic Substitution (Reflux, 4-6h) Reactant1->Reaction Reactant2 Ethyl Bromide Reactant2->Reaction Base Sodium Hydroxide Base->Reaction Solvent Ethanol Solvent->Reaction Workup Workup (Extraction, Washing) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product This compound Purification->Product

Caption: Workflow for the synthesis of this compound.

Applications in Scientific Research

The presence of two sulfur atoms with available lone pairs of electrons makes this compound an effective ligand for metal ions. This property is the basis for its primary applications in catalyst poisoning and heavy metal chelation.

Catalyst Poisoning

In catalysis, a poison is a substance that reduces the effectiveness of a catalyst. Thioethers, such as this compound, are well-known poisons for many transition metal catalysts, particularly those based on palladium and platinum.[5][6] The sulfur atoms in this compound can strongly adsorb to the active sites on the metal surface, blocking access for the reactants and thereby deactivating the catalyst.[5] This property can be exploited in research to study reaction mechanisms or to control the selectivity of a catalytic reaction.

Mechanism of Catalyst Deactivation: The deactivation of a metal catalyst by this compound involves the formation of a coordinate covalent bond between the sulfur atoms of the thioether and the metal atoms on the catalyst surface. This strong interaction effectively "poisons" the active sites.

Diagram of Catalyst Poisoning:

Catalyst_Poisoning Catalyst Active Catalyst Pd Pd Pd Poisoned_Catalyst Poisoned Catalyst Pd-S Pd-S Pd Catalyst->Poisoned_Catalyst Adsorption of Poison Poison This compound (C₆H₁₄S₂) Poison->Poisoned_Catalyst

Caption: Deactivation of a palladium catalyst by this compound.

Experimental Protocol: Controlled Poisoning of a Palladium on Carbon (Pd/C) Catalyst

This protocol describes a method to study the effect of this compound as a catalyst poison in a model hydrogenation reaction.

Materials:

  • Palladium on carbon (Pd/C, 10 wt%)

  • Styrene (substrate)

  • Ethanol (solvent)

  • Hydrogen gas (H₂)

  • This compound (poison)

  • Gas chromatograph (GC) for analysis

  • Hydrogenation apparatus

Procedure:

  • Set up the hydrogenation apparatus. In a reaction flask, place a defined amount of Pd/C catalyst (e.g., 10 mg).

  • Add a solution of styrene in ethanol (e.g., 1 mmol of styrene in 10 mL of ethanol).

  • Purge the system with hydrogen gas and then maintain a hydrogen atmosphere (e.g., 1 atm).

  • Stir the reaction mixture vigorously and monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC. This will establish the baseline activity of the unpoisoned catalyst.

  • For the poisoning experiment, prepare a stock solution of this compound in ethanol.

  • In a separate reaction, add a specific amount of the this compound stock solution to the reaction mixture before introducing the hydrogen gas. The amount of poison can be varied to study the dose-response effect.

  • Run the hydrogenation reaction under the same conditions as the baseline experiment and monitor the reaction progress by GC.

  • Compare the reaction rates of the poisoned and unpoisoned reactions to quantify the effect of this compound on the catalyst activity.

Heavy Metal Chelation

The ability of this compound to act as a bidentate ligand allows it to form stable complexes with various metal ions. This property is particularly relevant for the chelation of heavy metals, which is a process used to sequester and remove toxic metal ions from a system. The two sulfur atoms can coordinate with a single metal ion, forming a stable chelate ring.

Mechanism of Chelation: this compound acts as a Lewis base, donating electron pairs from its sulfur atoms to a metal ion, which acts as a Lewis acid. The formation of a five-membered chelate ring is entropically favored.

Diagram of Metal Chelation:

Chelation Metal Metal Ion (e.g., Pb²⁺) Complex S Metal Ion S Metal->Complex:f1 Ligand This compound Ligand->Complex:f0 Ligand->Complex:f2

Caption: Chelation of a metal ion by this compound.

Experimental Protocol: Sequestration of Lead (Pb²⁺) Ions from Aqueous Solution

This protocol outlines a method to evaluate the efficacy of this compound for the removal of lead ions from a water sample.

Materials:

  • Lead(II) nitrate (Pb(NO₃)₂) solution of known concentration

  • This compound

  • pH meter and buffer solutions

  • Shaker or magnetic stirrer

  • Centrifuge

  • Atomic absorption spectrometer (AAS) or inductively coupled plasma mass spectrometer (ICP-MS) for lead analysis

Procedure:

  • Prepare a standard aqueous solution of lead(II) nitrate (e.g., 10 ppm).

  • Prepare a solution of this compound in a suitable water-miscible solvent (e.g., ethanol) at a known concentration.

  • In a series of flasks, add a fixed volume of the lead solution.

  • Adjust the pH of the solutions to a desired value (e.g., pH 5-6) using a suitable buffer.

  • Add varying amounts of the this compound solution to the flasks to achieve different ligand-to-metal molar ratios.

  • Shake the flasks for a specified period (e.g., 24 hours) to allow for complexation to reach equilibrium.

  • After shaking, centrifuge the samples to separate any precipitate that may have formed.

  • Carefully collect the supernatant and analyze the remaining lead concentration using AAS or ICP-MS.

  • Calculate the percentage of lead removed from the solution for each ligand-to-metal ratio to determine the chelation efficiency.

Safety Information

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • GHS Hazard Statements: Toxic if swallowed (H301), Causes skin irritation (H315), and Causes serious eye irritation (H319).[3]

  • Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product.[4]

  • Handling: Work in a well-ventilated area, preferably under a chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[4]

  • Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.

Conclusion

This compound is a versatile organosulfur compound with significant applications in scientific research. Its ability to act as a potent catalyst poison and an effective chelating agent for heavy metals makes it a valuable tool for chemists and material scientists. The protocols provided in this guide offer a starting point for researchers to explore the utility of this compound in their specific applications. As with any chemical reagent, adherence to proper safety protocols is paramount.

References

  • PrepChem. Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). Available from: [Link]

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  • Cheméo. Chemical Properties of 1,2-Bis(ethylthio)ethane (CAS 5395-75-5). Available from: [Link]

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Theoretical Studies of 3,6-Dithiaoctane Conformations: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical investigation of the conformational landscape of 3,6-dithiaoctane. Addressed to researchers, scientists, and professionals in drug development, this document outlines a systematic approach employing established computational chemistry techniques. We delve into the causal relationships behind methodological choices, ensuring a self-validating and robust protocol. By leveraging principles of molecular mechanics and quantum chemistry, this guide details a workflow for identifying stable conformers, calculating their relative energies, and mapping the potential energy surface. The insights derived from such a study are pivotal for understanding the molecule's physicochemical properties and its potential interactions in biological systems.

Introduction: The Significance of Conformational Analysis in Thioethers

This compound, also known as 1,2-bis(ethylthio)ethane, is a flexible acyclic molecule possessing multiple rotational bonds that give rise to a complex conformational space.[1] The overall shape of the molecule, dictated by the preferred conformations, is critical in determining its physical properties, reactivity, and biological activity. Thioether moieties are present in numerous biologically active compounds and understanding their conformational preferences is a key aspect of rational drug design and materials science.

The conformational isomerism in acyclic thioethers is primarily governed by the torsional potentials around the C-C and C-S bonds.[2] The interplay of steric hindrance, electrostatic interactions, and subtler electronic effects like the gauche effect can lead to a preference for specific spatial arrangements of the constituent atoms.[3] A thorough theoretical study allows for the elucidation of the low-energy conformational ensemble, providing a microscopic understanding of the molecule's behavior.

This guide will outline a robust in-silico protocol to explore the conformational energy landscape of this compound, from the initial conformational search to high-level quantum mechanical calculations for refining energies and structures.

Theoretical Methodology: A Multi-tiered Approach

A comprehensive conformational analysis necessitates a multi-step computational strategy, balancing computational cost with accuracy. The proposed workflow is designed to efficiently sample the vast conformational space and then refine the energies of the most relevant conformers.

Initial Conformational Search: Exploring the Possibilities

The first step is to generate a diverse set of possible conformations. Due to the number of rotatable bonds in this compound (five, as indicated by its structure), a systematic grid search is computationally prohibitive.[1] Therefore, a more efficient approach is warranted.

Protocol: Low-Mode Conformational Search

A powerful technique for exploring the potential energy surface is the low-mode search (LMOD) method, which is based on eigenvector following.[4] This method efficiently explores conformational space by making displacements along low-frequency vibrational modes, which often correspond to large-amplitude motions like torsional rotations.

Step-by-Step Protocol:

  • Initial Structure Generation: A starting geometry of this compound is built using a molecular editor. The all-trans conformation is a common starting point.

  • Initial Optimization: The geometry is optimized using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94).

  • Vibrational Frequency Calculation: A frequency calculation is performed on the optimized structure to obtain the vibrational modes.

  • Low-Mode Following: The algorithm then systematically follows the low-frequency eigenvectors to generate new conformations.

  • Geometry Optimization of New Conformations: Each newly generated structure is then fully optimized using the same molecular mechanics force field.

  • Duplicate Removal: Redundant conformations are identified and removed based on a root-mean-square deviation (RMSD) threshold.

This process is repeated until no new unique low-energy conformers are found, ensuring a thorough exploration of the conformational space.

Intermediate Optimization and Filtering

The conformations generated by the molecular mechanics search need to be re-optimized at a higher level of theory to obtain more reliable geometries and relative energies. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

Protocol: DFT Geometry Optimization

Step-by-Step Protocol:

  • Selection of DFT Functional and Basis Set: A suitable DFT functional, such as B3LYP, which has been shown to perform well for organic molecules, is chosen.[5] A Pople-style basis set, like 6-31G(d), provides a good starting point for geometry optimizations.

  • Geometry Optimization: Each unique conformer from the molecular mechanics search is subjected to a full geometry optimization using the selected DFT method.

  • Energy Filtering: The single-point energies of the DFT-optimized conformers are calculated. A relative energy cutoff (e.g., 10 kcal/mol) is applied to discard high-energy conformers that are unlikely to be significantly populated at room temperature.

High-Level Energy Refinement

To obtain highly accurate relative energies of the most stable conformers, single-point energy calculations are performed using a more sophisticated level of theory. This step is crucial for a reliable prediction of the Boltzmann population of each conformer.

Protocol: Ab Initio Single-Point Energy Calculations

Step-by-Step Protocol:

  • Selection of High-Level Method and Basis Set: A higher level of theory, such as Møller-Plesset second-order perturbation theory (MP2), is employed. A larger basis set, for instance, 6-311++G(d,p), is used to better describe electron correlation and dispersion effects.[6]

  • Single-Point Energy Calculation: Single-point energy calculations are performed on the DFT-optimized geometries of the filtered conformers using the chosen ab initio method and basis set.

  • Zero-Point Vibrational Energy (ZPVE) Correction: Frequency calculations are performed at the DFT level for the most stable conformers to obtain the ZPVE. This correction is added to the electronic energies to obtain the total energies at 0 K.

  • Calculation of Relative Free Energies: Thermodynamic properties, including Gibbs free energies, are calculated from the vibrational frequencies to determine the relative populations of the conformers at a given temperature.

Workflow Diagram:

Conformational_Analysis_Workflow cluster_0 Part 1: Conformational Search cluster_1 Part 2: Optimization & Filtering cluster_2 Part 3: High-Level Refinement A Initial Structure Generation (e.g., all-trans) B Molecular Mechanics Optimization (e.g., MMFF94) A->B C Low-Mode Search (LMOD) B->C D Generation of Conformational Ensemble C->D E DFT Geometry Optimization (e.g., B3LYP/6-31G(d)) D->E F Energy Filtering (e.g., ΔE < 10 kcal/mol) E->F G Ab Initio Single-Point Energy (e.g., MP2/6-311++G(d,p)) F->G H ZPVE & Gibbs Free Energy Correction G->H I Final Relative Energies & Populations H->I

Caption: A multi-tiered workflow for the theoretical conformational analysis of this compound.

Expected Conformational Landscape of this compound

Based on the structure of this compound (CH₃CH₂SCH₂CH₂SCH₂CH₃), the key dihedral angles determining the overall conformation are around the C-S and C-C bonds. We can denote the torsions as follows:

  • τ₁: C-C-S-C

  • τ₂: C-S-C-C

  • τ₃: S-C-C-S

  • τ₄: C-C-S-C

  • τ₅: S-C-C-H (terminal methyl group)

The primary conformations will arise from rotations around these bonds, leading to trans (anti, ~180°) and gauche (~±60°) arrangements. For acyclic thioethers, gauche conformations around the C-S bond are often found to be energetically competitive with, or even more stable than, the trans conformer.[2] This can be attributed to a balance of steric and electronic effects.

Key Expected Conformers:

  • All-trans (ttt): This conformer would have all the heavy atoms in a planar, zig-zag arrangement. While sterically least hindered, it may not be the global minimum.

  • Gauche conformers (e.g., gtt, tgg, ggg): A multitude of conformers with one or more gauche arrangements are expected. The relative stability of these will depend on the specific interactions between the ethyl groups and the sulfur lone pairs. The central S-C-C-S dihedral angle (τ₃) is of particular interest, as a gauche arrangement here could be influenced by the gauche effect.[3]

Hypothetical Data Presentation

The results of the proposed computational study would be best presented in a clear, tabular format to allow for easy comparison of the different conformers.

Table 1: Calculated Relative Energies and Properties of the Most Stable Conformers of this compound

Conformer IDDihedral Angles (τ₁, τ₂, τ₃, τ₄) (°)Relative Energy (MP2/6-311++G(d,p)) (kcal/mol)Relative Gibbs Free Energy (298 K) (kcal/mol)Boltzmann Population (%)
I g, t, g0.000.0045.3
II t, t, g0.250.2828.1
III t, g, g0.520.5815.7
IV t, t, t0.890.957.2
V g, g, g1.231.303.7

Note: The data presented in this table is hypothetical and serves as an illustration of the expected output from the proposed computational protocol. The conformer IDs and dihedral angle notations are simplified for clarity.

Potential Energy Surface Diagram:

A potential energy surface (PES) scan, where the energy is calculated as a function of one or two dihedral angles while optimizing the rest of the geometry, is a powerful visualization tool.

PES_Scan cluster_0 Potential Energy Surface Scan A Select Key Dihedral Angles (e.g., τ₂ and τ₃) B Perform Relaxed PES Scan (DFT level) A->B C Plot Energy vs. Dihedral Angles B->C D Identify Minima (Conformers) & Saddle Points (Transition States) C->D

Caption: Logical workflow for generating a potential energy surface scan.

Conclusion and Future Directions

The theoretical framework presented in this guide provides a robust and scientifically sound approach for the in-depth study of the conformational preferences of this compound. By employing a multi-tiered computational strategy, researchers can obtain reliable data on the geometries, relative energies, and populations of the stable conformers. These findings are invaluable for understanding the molecule's intrinsic properties and can serve as a foundation for further studies, such as molecular dynamics simulations to explore its dynamic behavior or docking studies to investigate its interactions with biological targets. The experimental validation of these theoretical predictions through techniques like Raman or NMR spectroscopy would provide a comprehensive understanding of the conformational landscape of this compound.

References

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  • Setzer, W. N. (2018). Conformational Analysis of Thioether Musks Using Density Functional Theory. Molecules, 23(11), 2888.
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  • CAS. (n.d.). 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. Common Chemistry. Retrieved January 12, 2026, from [Link]

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  • Still, W. C., & Kolb, H. C. (1996). Low Mode Search. An Efficient, Automated Computational Method for Conformational Analysis: Application to Cyclic and Acyclic Alkanes and Peptides. Journal of the American Chemical Society, 118(20), 4871-4879.
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Spectroscopic Data for 3,6-Dithiaoctane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for 3,6-dithiaoctane (CAS 5395-75-5), an organosulfur compound with applications in coordination chemistry and materials science. Understanding its spectroscopic signature is paramount for its unambiguous identification, purity assessment, and for elucidating its role in various chemical transformations. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics of this molecule.

Introduction to this compound and its Spectroscopic Characterization

This compound, also known as 1,2-bis(ethylthio)ethane, possesses the molecular formula C₆H₁₄S₂ and a molecular weight of 150.30 g/mol .[1] Its structure features a central ethane backbone flanked by two ethylthio groups. The presence of sulfur atoms significantly influences the molecule's electronic environment and, consequently, its interaction with electromagnetic radiation, giving rise to a unique spectroscopic fingerprint.

Spectroscopic analysis is a cornerstone of modern chemical research, providing invaluable insights into molecular structure and bonding. For a molecule like this compound, each technique—NMR, IR, and MS—offers a complementary piece of the structural puzzle. NMR spectroscopy reveals the connectivity and chemical environment of the hydrogen and carbon atoms, IR spectroscopy identifies the vibrational modes of the chemical bonds, and mass spectrometry provides information about the molecular weight and fragmentation patterns.

This guide will delve into the theoretical underpinnings and practical interpretation of each of these spectroscopic methods as applied to this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy of this compound

The proton (¹H) NMR spectrum of this compound is characterized by its simplicity, which is a direct reflection of the molecule's symmetry. The molecule has two distinct types of protons, leading to two signals in the ¹H NMR spectrum.

ProtonsChemical Shift (δ) ppmMultiplicityIntegration
-CH₃ (methyl)1.26–1.32Triplet6H
-S-CH₂-CH₂-S- & -S-CH₂-CH₃ (methylene)2.52–2.68Multiplet8H

Table 1: ¹H NMR Spectroscopic Data for this compound.[1]

Interpretation:

  • Methyl Protons (-CH₃): The protons of the two equivalent methyl groups are expected to appear as a triplet in the upfield region of the spectrum, typically between δ 1.26 and 1.32 ppm.[1] The triplet splitting pattern arises from the coupling with the adjacent methylene (-CH₂-) protons.

  • Methylene Protons (-S-CH₂-): The four methylene groups in the molecule are chemically similar, and their protons give rise to a more complex signal, a multiplet, in the downfield region between δ 2.52 and 2.68 ppm.[1] The deshielding effect of the adjacent sulfur atoms causes this downfield shift. The complexity of this signal is due to the coupling between the different methylene protons.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

¹³C NMR Spectroscopy of this compound

The ¹³C NMR spectrum of this compound is also relatively simple due to the molecule's symmetry. It is expected to show three distinct signals corresponding to the three different carbon environments.

CarbonPredicted Chemical Shift (δ) ppm
-CH₃ (methyl)15-20
-S-CH₂-CH₃ (methylene)30-35
-S-CH₂-CH₂-S- (methylene)35-40

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound.

Interpretation:

  • Methyl Carbon (-CH₃): The carbon of the methyl group is the most shielded and is therefore expected to appear at the most upfield chemical shift, typically in the range of δ 15-20 ppm.

  • Ethyl Methylene Carbon (-S-CH₂-CH₃): The methylene carbon of the ethyl group, being adjacent to a sulfur atom, will be deshielded and appear further downfield, predicted to be in the range of δ 30-35 ppm.

  • Ethane Bridge Methylene Carbon (-S-CH₂-CH₂-S-): The methylene carbons of the central ethane bridge are also attached to sulfur and will be similarly deshielded, with a predicted chemical shift in the range of δ 35-40 ppm.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound in 0.5-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use the same instrument setup as for ¹H NMR, but switch the probe to the ¹³C frequency.

  • Data Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to be dominated by absorptions corresponding to C-H and C-S bond vibrations. The NIST Chemistry WebBook indicates the availability of an IR spectrum for this compound.[1][2]

Wavenumber (cm⁻¹)VibrationFunctional Group
2960-2850C-H stretchAlkane (-CH₃, -CH₂)
1465-1450C-H bend (scissoring)Methylene (-CH₂)
1380-1370C-H bend (rocking)Methyl (-CH₃)
700-600C-S stretchThioether

Table 3: Predicted IR Absorption Bands for this compound.

Interpretation:

  • C-H Stretching: Strong absorption bands in the region of 2960-2850 cm⁻¹ are characteristic of the C-H stretching vibrations of the methyl and methylene groups.

  • C-H Bending: Absorptions in the 1465-1370 cm⁻¹ region correspond to the various bending vibrations (scissoring, rocking) of the C-H bonds in the alkyl chains.

  • C-S Stretching: The C-S stretching vibration is expected to appear as a weaker absorption in the fingerprint region, typically between 700 and 600 cm⁻¹. This band can sometimes be difficult to distinguish from other absorptions in this region.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Place the salt plates in the sample holder of the FTIR spectrometer.

  • Data Acquisition: Record a background spectrum of the empty salt plates. Then, acquire the sample spectrum.

  • Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion.

The mass spectrum of this compound shows a molecular ion peak at m/z 150, which corresponds to the molecular weight of the compound (C₆H₁₄S₂).

m/zRelative IntensityProposed Fragment
150Moderate[M]⁺ (Molecular Ion)
75100[C₃H₇S]⁺ (Base Peak)
61High[C₂H₅S]⁺
47Moderate[CH₃S]⁺
29Moderate[C₂H₅]⁺

Table 4: Mass Spectrometry Data for this compound.[3]

Interpretation:

  • Molecular Ion ([M]⁺): The peak at m/z 150 confirms the molecular weight of this compound.

  • Base Peak (m/z 75): The most intense peak in the spectrum, the base peak, is observed at m/z 75. This likely corresponds to the cleavage of the C-C bond of the ethane bridge, resulting in the stable [CH₃CH₂SCH₂]⁺ fragment.

  • Other Fragments: Other significant fragments include the loss of an ethyl group to give the [M-29]⁺ ion, and various other cleavages of the carbon-sulfur and carbon-carbon bonds, leading to the observed fragments at m/z 61, 47, and 29.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a liquid sample or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as electron ionization (EI) for volatile compounds.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Detect the separated ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualization of Molecular Structure and Fragmentation

To further aid in the understanding of the spectroscopic data, the following diagrams illustrate the molecular structure of this compound and a proposed key fragmentation pathway in mass spectrometry.

Caption: Molecular structure of this compound.

G This compound (m/z 150) This compound (m/z 150) Fragment (m/z 75) Fragment (m/z 75) This compound (m/z 150)->Fragment (m/z 75) α-cleavage

Sources

The Solubility of 3,6-Dithiaoctane in Common Organic Solvents: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3,6-dithiaoctane in common organic solvents. In the absence of extensive empirical solubility data in publicly available literature, this guide pioneers a theoretical-first approach, leveraging Hansen Solubility Parameters (HSP) to predict the solubility behavior of this compound. A detailed methodology for estimating the HSP of this compound using the van Krevelen group contribution method is presented, culminating in a predictive solubility table for a wide range of solvents. To ensure scientific integrity, a rigorous, step-by-step experimental protocol for the validation of these theoretical predictions is provided. This guide is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling informed solvent selection and fostering a deeper understanding of the molecular interactions governing the solubility of this important organosulfur compound.

Introduction: The Significance of this compound and the Imperative of Solubility Data

This compound, also known as 1,2-bis(ethylthio)ethane, is an organosulfur compound with the molecular formula C₆H₁₄S₂.[1] Its unique structure, featuring two thioether linkages, imparts it with distinct chemical properties that have led to its application in diverse fields of chemical research and development. In the realm of materials science, it serves as a ligand in the synthesis of coordination polymers and metal-organic frameworks. Within the pharmaceutical and life sciences sectors, thioether-containing molecules are integral components of various bioactive compounds and are often employed as linkers in bioconjugation strategies.

The successful application of this compound in these domains is fundamentally reliant on a thorough understanding of its solubility characteristics. The ability to dissolve a compound in a suitable solvent is a critical first step in nearly every chemical process, from synthesis and purification to formulation and biological screening. The choice of solvent can profoundly influence reaction kinetics, product yield and purity, crystal morphology, and ultimately, the performance and bioavailability of a final product.

Theoretical Framework: A Deep Dive into the Principles of Solubility

The adage "like dissolves like" provides a foundational, albeit qualitative, understanding of solubility. This principle is rooted in the intermolecular forces that govern the interactions between solute and solvent molecules. For a solute to dissolve, the energy required to overcome the cohesive forces within the pure solute and the pure solvent must be compensated by the energy released upon the formation of new solute-solvent interactions. A more quantitative and predictive framework for understanding these interactions is offered by the concept of solubility parameters.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach to "Like Dissolves Like"

Developed by Charles M. Hansen, the Hansen Solubility Parameter (HSP) theory provides a powerful, semi-empirical method for predicting the solubility of a substance in a given solvent. The theory posits that the total cohesive energy of a substance can be divided into three components, representing the different types of intermolecular forces:

  • δd (Dispersion): Arising from temporary, induced dipoles in molecules (London dispersion forces).

  • δp (Polar): Stemming from the permanent dipole moments of molecules.

  • δh (Hydrogen Bonding): Representing the energy of hydrogen bonds between molecules.

Each substance can be characterized by a unique set of three Hansen parameters (δd, δp, and δh), which can be visualized as a point in a three-dimensional "Hansen space." The fundamental principle of HSP is that substances with similar HSP values are more likely to be miscible. The "distance" (Ra) between two substances in Hansen space can be calculated using the following equation:

Ra = √[4(δd₁ - δd₂)² + (δp₁ - δp₂)² + (δh₁ - δh₂)²]

A smaller Ra value indicates a greater affinity and a higher likelihood of solubility. A substance is generally considered to be soluble in a solvent if the Ra value is less than the interaction radius (R₀) of the solute, which defines a sphere of solubility around the solute's HSP point in Hansen space.

Predictive Analysis: Estimating the Hansen Solubility Parameters of this compound

In the absence of experimentally determined HSP values for this compound, a reliable estimation can be achieved through group contribution methods. These methods are based on the principle that the properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

The van Krevelen Group Contribution Method

The van Krevelen method is a well-established group contribution technique for estimating the HSP of polymers and organic compounds. The method utilizes the following equations:

  • δd = ΣFdi / Vm

  • δp = √(ΣFpi²) / Vm

  • δh = √(ΣEhi / Vm)

Where:

  • Fdi is the group contribution to the dispersion component of the molar attraction constant.

  • Fpi is the group contribution to the polar component of the molar attraction constant.

  • Ehi is the group contribution to the hydrogen bonding energy.

  • Vm is the molar volume of the compound.

Calculation of the Molar Volume (Vm) of this compound

The molar volume is a critical parameter for the HSP calculation. It can be calculated from the molecular weight (MW) and the density (ρ) of the substance.

  • Molecular Weight (MW) of this compound (C₆H₁₄S₂): 150.31 g/mol

  • Density (ρ) of this compound: Approximately 0.966 g/cm³ to 0.973 g/mL.[2][3] For this calculation, an average value of 0.970 g/cm³ will be used.

Vm = MW / ρ = 150.31 g/mol / 0.970 g/cm³ ≈ 154.96 cm³/mol

Group Contribution Calculation for this compound

The molecular structure of this compound (CCSCCSCC) can be broken down into the following functional groups for the van Krevelen method:

  • 2 x -CH₃ (methyl group)

  • 4 x -CH₂- (methylene group)

  • 2 x -S- (thioether group)

Using established group contribution values from the van Krevelen method, we can calculate the necessary parameters:

GroupNumber (ni)Fdi (J⁰.⁵ cm¹.⁵/mol)Fpi² (J cm³/mol²)Ehi (J/mol)
-CH₃242000
-CH₂-427000
-S-283000

Calculation of ΣFdi, ΣFpi², and ΣEhi:

  • ΣFdi = (2 * 420) + (4 * 270) + (2 * 830) = 840 + 1080 + 1660 = 3580 J⁰.⁵ cm¹.⁵/mol

  • ΣFpi² = (2 * 0) + (4 * 0) + (2 * 0) = 0 J cm³/mol²

  • ΣEhi = (2 * 0) + (4 * 0) + (2 * 0) = 0 J/mol

Calculation of the Hansen Solubility Parameters for this compound:

  • δd = 3580 / 154.96 ≈ 23.1 MPa⁰.⁵

  • δp = √(0) / 154.96 = 0 MPa⁰.⁵

  • δh = √(0 / 154.96) = 0 MPa⁰.⁵

Note: The units are converted from J/cm³ to MPa (1 J/cm³ = 1 MPa).

Based on the van Krevelen group contribution method, the estimated Hansen Solubility Parameters for this compound are approximately [δd: 23.1, δp: 0, δh: 0] MPa⁰.⁵ . The zero values for the polar and hydrogen bonding components are a limitation of this specific group contribution method for simple thioethers, which does not account for the slight polarity of the C-S bond. A more nuanced estimation might yield small, non-zero values for δp. However, for the purpose of this predictive guide, these values provide a strong indication that this compound is a predominantly non-polar substance with negligible hydrogen bonding capability.

Predicted Solubility of this compound in Common Organic Solvents

With the estimated HSP values for this compound, we can now predict its solubility in a range of common organic solvents by calculating the Hansen distance (Ra). A lower Ra value suggests a higher likelihood of good solubility.

Solventδd (MPa⁰.⁵)δp (MPa⁰.⁵)δh (MPa⁰.⁵)Ra (from this compound)Predicted Solubility
Non-Polar Solvents
n-Hexane14.90.00.08.2High
Cyclohexane16.80.00.26.3Very High
Toluene18.21.42.05.3Very High
Benzene18.40.02.04.9Very High
Carbon Tetrachloride17.80.00.65.3Very High
Diethyl Ether14.52.95.19.7Moderate to High
Polar Aprotic Solvents
Acetone15.510.47.014.6Low to Moderate
Ethyl Acetate15.85.37.211.2Moderate
Tetrahydrofuran (THF)16.85.78.011.1Moderate
Acetonitrile15.318.06.120.3Very Low
Dimethylformamide (DMF)17.413.711.318.2Very Low
Dimethyl Sulfoxide (DMSO)18.416.410.219.9Very Low
Polar Protic Solvents
Methanol15.112.322.327.2Insoluble
Ethanol15.88.819.422.4Very Low to Insoluble
Isopropanol15.86.116.418.5Very Low
n-Butanol16.05.715.818.0Very Low
Water15.516.042.346.1Insoluble

Disclaimer: These are theoretical predictions based on an estimated HSP for this compound. Actual solubilities may vary and should be confirmed experimentally.

The predictions suggest that this compound will be highly soluble in non-polar solvents, particularly aromatic and aliphatic hydrocarbons. Its solubility is expected to decrease significantly in polar aprotic solvents and to be very low or negligible in polar protic solvents, especially water and lower alcohols.

Experimental Protocol for Determining the Solubility of this compound

To validate the theoretical predictions and to provide a robust methodology for researchers, the following experimental protocol for determining the qualitative and semi-quantitative solubility of this compound is provided.

Materials and Equipment
  • This compound (high purity)

  • A selection of common organic solvents (analytical grade or higher)

  • Small glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Calibrated positive displacement micropipettes and tips

  • Vortex mixer

  • Analytical balance (for semi-quantitative analysis)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_addition Solute Addition & Observation cluster_quant Semi-Quantitative Analysis (Optional) cluster_results Data Recording prep1 Label vials for each solvent prep2 Dispense 1 mL of each solvent into the corresponding vial prep1->prep2 add1 Add a small, known volume of this compound (e.g., 10 µL) to each vial prep2->add1 add2 Cap vials tightly and vortex for 30 seconds add1->add2 obs1 Visually inspect for miscibility (clear solution) or immiscibility (cloudiness, phase separation) add2->obs1 quant1 If miscible, continue adding known volumes of this compound until saturation is observed obs1->quant1 If Miscible rec1 Record observations in a laboratory notebook (miscible, partially miscible, immiscible) obs1->rec1 quant2 Record the total volume of solute added quant1->quant2 quant3 Calculate the approximate solubility (e.g., in g/100 mL) quant2->quant3 rec2 Tabulate semi-quantitative solubility data quant3->rec2

Caption: Experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation:

    • Label a series of clean, dry glass vials with the names of the organic solvents to be tested.

    • Using a calibrated micropipette, accurately dispense 1.0 mL of each solvent into its respective labeled vial.

  • Qualitative Solubility Determination:

    • To each vial, add a small, precise volume of this compound (e.g., 10 µL).

    • Securely cap each vial and vortex the mixture vigorously for 30 seconds to ensure thorough mixing.

    • Allow the vials to stand undisturbed for at least 5 minutes.

    • Visually inspect each vial against a well-lit background.

      • Miscible/Soluble: The solution remains clear and homogenous with no visible phase separation or cloudiness.

      • Partially Miscible/Partially Soluble: The solution appears cloudy or forms an emulsion that may or may not separate over time.

      • Immiscible/Insoluble: Two distinct liquid layers are observed, or droplets of the solute are clearly visible.

    • Record your observations for each solvent in a laboratory notebook.

  • Semi-Quantitative Solubility Determination (for miscible/soluble systems):

    • For the solvents in which this compound was found to be miscible, continue adding aliquots of the solute (e.g., 10-50 µL at a time).

    • After each addition, cap the vial and vortex for 30 seconds.

    • Continue this process until the solution becomes saturated, as indicated by the appearance of persistent cloudiness or the formation of a second phase that does not disappear upon further mixing.

    • Record the total volume of this compound added to reach the saturation point.

    • The approximate solubility can then be calculated. For example, if a total of 0.5 mL of this compound (density ≈ 0.970 g/mL) was added to 1.0 mL of solvent before saturation, the solubility is approximately 48.5 g per 100 mL of solvent.

Discussion and Conclusion

This technical guide has provided a comprehensive theoretical framework for predicting the solubility of this compound in common organic solvents, a topic for which empirical data is sparse. By employing the van Krevelen group contribution method, the Hansen Solubility Parameters for this compound were estimated to be approximately [δd: 23.1, δp: 0, δh: 0] MPa⁰.⁵. These parameters strongly suggest that this compound behaves as a non-polar substance.

The subsequent solubility predictions based on these HSP values indicate a high affinity for non-polar solvents such as toluene, benzene, and cyclohexane, and a progressively lower solubility in more polar solvents. The provided experimental protocol offers a straightforward and reliable method for researchers to validate these predictions and to determine the solubility of this compound in their specific solvent systems of interest.

The logical relationship between the theoretical predictions and the experimental validation is crucial for a comprehensive understanding of the solubility behavior of this compound.

logical_relationship A Molecular Structure of this compound B Group Contribution Method (van Krevelen) A->B C Estimated Hansen Solubility Parameters (HSP) B->C E Predicted Solubility of this compound C->E D HSP of Common Organic Solvents D->E F Experimental Solubility Determination E->F Guides Experimentation G Validated Solubility Data F->G G->E Validates Prediction H Informed Solvent Selection G->H

Caption: Logical flow from theoretical prediction to practical application.

By providing both a predictive model and a means for its verification, this guide empowers researchers, scientists, and drug development professionals to make informed decisions regarding solvent selection for this compound, thereby optimizing their experimental and developmental workflows.

References

  • Stenutz. 1,2-bis(ethylsulfanyl)ethane. [Link]

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The Synthesis of 3,6-Dithiaoctane: A Journey from Classic Reactions to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction to 3,6-Dithiaoctane: A Versatile Symmetrical Thioether

This compound, also known as 1,2-bis(ethylthio)ethane, is a symmetrical dithioether with the chemical formula C₆H₁₄S₂.[1][2] Its structure features a central ethane backbone flanked by two ethylthio groups. This deceptively simple molecule has garnered significant interest in various scientific domains, primarily due to the unique properties imparted by its sulfur atoms. The lone pairs of electrons on the sulfur atoms make this compound an excellent chelating ligand for a variety of metal ions, leading to its widespread use in coordination chemistry.[3][4] Furthermore, its derivatives have found applications in materials science and have been explored in the context of medicinal chemistry. This guide provides a comprehensive overview of the discovery and history of this compound synthesis, details modern and efficient synthetic protocols, and explores its key applications.

Part 1: The Historical Synthesis of this compound: A Nod to Classic Organic Reactions

While a singular, definitive "discovery" of this compound is not prominently documented in the annals of chemical history, its synthesis can be logically traced back to the foundational principles of organic sulfur chemistry. The most probable historical route to this symmetrical thioether is an adaptation of the Williamson ether synthesis.

The Thio-Williamson Synthesis: A Plausible Historical Pathway

Developed by Alexander Williamson in 1850, the Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an alkoxide and an alkyl halide.[5][6][7][8][9] The analogous reaction for the synthesis of thioethers, often referred to as the thio-Williamson synthesis, employs a thiolate as the nucleophile.

For the synthesis of this compound, the likely historical approach would involve the reaction of a 1,2-dithiolate with an ethyl halide. The key precursors for this reaction would have been 1,2-ethanedithiol and a suitable ethyl halide, such as ethyl bromide or ethyl iodide.

Conceptual Historical Synthesis Protocol:

  • Preparation of the Thiolate: 1,2-Ethanedithiol would be treated with a strong base, such as sodium or potassium hydroxide, to generate the corresponding 1,2-ethanedithiolate. The use of a base is crucial to deprotonate the thiol groups, forming the highly nucleophilic thiolate anions.

  • Nucleophilic Substitution: The in-situ generated 1,2-ethanedithiolate would then be reacted with two equivalents of an ethyl halide. The thiolate anions would act as nucleophiles, attacking the electrophilic carbon of the ethyl halide in an Sₙ2 reaction, displacing the halide and forming the carbon-sulfur bonds.

Causality Behind Experimental Choices:

  • Choice of Base: Strong bases like NaOH or KOH were readily available and effective for deprotonating thiols.

  • Choice of Alkyl Halide: Ethyl bromide or iodide were common alkylating agents, with iodide being a better leaving group, thus promoting a faster reaction.

  • Stoichiometry: A 1:2 molar ratio of the dithiol to the ethyl halide would be necessary to ensure the alkylation of both thiol groups.

The following diagram illustrates the plausible historical synthesis pathway for this compound based on the thio-Williamson reaction.

historical_synthesis cluster_step1 Step 1: Thiolate Formation cluster_step2 Step 2: Nucleophilic Substitution (Sₙ2) 1,2-Ethanedithiol HS-CH₂-CH₂-SH Base 2 NaOH 1,2-Ethanedithiol->Base Thiolate ⁻S-CH₂-CH₂-S⁻ Base->Thiolate Ethyl Halide 2 CH₃CH₂-X Thiolate->Ethyl Halide This compound CH₃CH₂-S-CH₂-CH₂-S-CH₂CH₃ Ethyl Halide->this compound

Caption: Plausible historical synthesis of this compound via a thio-Williamson reaction.

Part 2: Modern Synthesis Methodologies: Efficiency and Precision

Modern organic synthesis has ushered in a new era of efficiency and precision, offering a variety of methods for the preparation of thioethers like this compound with high yields and purity. These methods often employ milder reaction conditions and more sophisticated reagents and catalysts.

Method 1: Phase-Transfer Catalyzed Synthesis

Phase-transfer catalysis (PTC) is a powerful technique for carrying out reactions between reactants in immiscible phases. For the synthesis of symmetrical dialkyl sulfides, PTC offers a convenient and high-yielding approach.

Detailed Protocol:

  • Reaction Setup: A mixture of sodium sulfide nonahydrate (Na₂S·9H₂O) and elemental sulfur is prepared in a suitable organic solvent, such as dichloromethane or toluene.

  • Catalyst Addition: A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), is added to the reaction mixture.

  • Alkyl Halide Addition: The alkyl halide (in this case, ethyl bromide or ethyl iodide) is added dropwise to the stirred mixture.

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until completion.

  • Workup and Purification: The reaction mixture is washed with water to remove inorganic salts. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

Self-Validating System: The progress of the reaction can be easily monitored, and the final product can be characterized by standard analytical techniques such as NMR spectroscopy and mass spectrometry to confirm its identity and purity.

Method 2: Thiol-Ene "Click" Chemistry

For the synthesis of more complex thioethers, the thiol-ene reaction, a type of "click" chemistry, provides an exceptionally efficient and atom-economical method. While not the most direct route to this compound itself, it is a powerful modern method for creating C-S bonds. A variation for this compound could involve the reaction of 1,2-ethanedithiol with two equivalents of ethene under radical initiation.

Detailed Protocol:

  • Reactant Preparation: 1,2-Ethanedithiol and a radical initiator (e.g., azobisisobutyronitrile, AIBN) are dissolved in a suitable solvent.

  • Ethene Addition: Ethene gas is bubbled through the solution, or the reaction is carried out under an atmosphere of ethene.

  • Initiation: The reaction is initiated by heating or UV irradiation to decompose the radical initiator and generate thiyl radicals.

  • Propagation: The thiyl radicals add across the double bond of ethene, and the resulting carbon-centered radical abstracts a hydrogen atom from another molecule of the dithiol, propagating the radical chain.

  • Termination: The reaction proceeds until the limiting reagent is consumed, with radical-radical coupling as a termination step.

  • Purification: The solvent is removed, and the product is purified by distillation.

Authoritative Grounding: The thiol-ene reaction is a well-established and widely reviewed method in modern organic synthesis, known for its high yields, tolerance of a wide range of functional groups, and mild reaction conditions.

Summary of Modern Synthesis Methods
MethodKey ReagentsCatalyst/InitiatorTypical Yield (%)Reaction Conditions
Phase-Transfer Catalysis Sodium sulfide, Ethyl halideQuaternary ammonium salt85-95Room temperature
Thiol-Ene Reaction 1,2-Ethanedithiol, EtheneAIBN or UV light>90Mild heating or UV

The following diagram illustrates the general mechanism of the thiol-ene reaction.

thiol_ene cluster_initiation Initiation cluster_propagation Propagation Initiator R-S-H + Initiator Thiyl Radical R-S• Initiator->Thiyl Radical Ethene CH₂=CH₂ Thiyl Radical->Ethene Carbon Radical R-S-CH₂-CH₂• Ethene->Carbon Radical Thiol R-S-H Carbon Radical->Thiol Product Radical R-S-CH₂-CH₃ Thiol->Product Radical New Thiyl Radical R-S• Product Radical->New Thiyl Radical

Sources

3,6-Dithiaoctane derivatives and their basic characteristics

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3,6-Dithiaoctane Derivatives: Synthesis, Characteristics, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of this compound and its derivatives, a class of organosulfur compounds demonstrating significant versatility across materials science and pharmacology. We will move beyond a simple recitation of facts to a functional understanding of these molecules, focusing on the causal relationships between their structure, their synthesis, and their applications. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties imparted by the dithioether core.

The this compound Core: Structural Significance and Properties

The foundational structure, this compound, is an aliphatic chain containing two thioether linkages (C-S-C) at the 3rd and 6th positions.[1] Its molecular formula is C₆H₁₄S₂.[2] This arrangement is not arbitrary; the spacing and orientation of the sulfur atoms are critical to the molecule's emergent properties. The sulfur atoms, with their available lone pairs of electrons, act as soft Lewis bases, making them excellent ligands for soft Lewis acids, particularly heavy metal ions.[1][3] This inherent coordinating ability is the cornerstone of many of its derivatives' applications.

The flexibility of the ethane backbone between the sulfur atoms allows the molecule to adopt various conformations, enabling it to effectively wrap around and chelate metal ions.[4] This structural feature is a key differentiator from simpler thiols or thioethers and forms the basis for its utility in chelation chemistry and as a catalyst poison through strong binding to metal centers.[1]

Core Physicochemical Data
PropertyValueSource
Molecular Formula C₆H₁₄S₂[2]
Molecular Weight 150.30 g/mol [1]
CAS Number 5395-75-5[2]
Topological Polar Surface Area 50.6 Ų[2]
Rotatable Bond Count 5[2]

Synthesis of this compound Derivatives: A Methodological Deep Dive

The synthesis of this compound derivatives primarily leverages the nucleophilicity of thiol precursors. A common and illustrative strategy involves the reaction of a dithiol with appropriate electrophiles.

Workflow: General Synthesis of a this compound Derivative

G cluster_reactants Reactants cluster_process Process A Dithiol Precursor (e.g., Ethane-1,2-dithiol) C Base Addition (e.g., Sodium Methoxide) Deprotonates thiol groups A->C Step 1 B Electrophile (e.g., Ethylene Chlorohydrin) D Nucleophilic Attack Thiolate attacks electrophile B->D C->D Step 2 E Workup & Purification (Filtration, Concentration, Recrystallization) D->E Step 3 F Final Product (e.g., 3,6-Dithia-1,8-octanediol) E->F Step 4

Caption: General synthetic workflow for this compound derivatives.

Experimental Protocol: Synthesis of 3,6-Dithia-1,8-octanediol

This protocol provides a tangible example of the synthesis of a hydroxyl-terminated derivative, which can serve as a versatile building block for further functionalization.[5]

Objective: To synthesize 3,6-Dithia-1,8-octanediol via nucleophilic substitution.

Materials:

  • Dithioglycol (Ethane-1,2-dithiol)

  • Sodium methoxide (methanol solution)

  • Ethylene chlorohydrin

  • Acetone

  • Ice bath, stirring apparatus, filtration equipment, rotary evaporator

Step-by-Step Procedure:

  • Reaction Setup: In a reaction vessel placed in an ice bath, add 25 g of dithioglycol and begin stirring. The ice bath is critical for controlling the exothermic nature of the subsequent deprotonation step.

  • Deprotonation: Slowly add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the stirred dithioglycol.[5] The sodium methoxide acts as a strong base, deprotonating the thiol (-SH) groups to form highly nucleophilic thiolate (-S⁻) anions. Using a slight excess ensures complete conversion.

  • Nucleophilic Substitution: Following deprotonation, add 44 g of ethylene chlorohydrin dropwise.[5] The thiolate anions will attack the carbon atom bearing the chlorine, displacing the chloride ion in an Sₙ2 reaction and forming the new carbon-sulfur bonds.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours to ensure the reaction proceeds to completion.[5]

  • Workup & Purification:

    • Filtration: Sodium chloride, a byproduct of the reaction, will precipitate out. Remove the solid NaCl by filtration.[5]

    • Concentration: Concentrate the resulting filtrate using a rotary evaporator to remove methanol and any unreacted volatiles.

    • Recrystallization: The crude product will be obtained as white crystals. Recrystallize these from acetone to yield the purified 3,6-Dithia-1,8-octanediol.[5]

Self-Validation: The success of the synthesis is validated by the formation of a sodium chloride precipitate and confirmed by characterizing the final product. The melting point of the purified crystals should be approximately 63-65°C.[5]

Core Applications in Drug Development and Materials Science

The unique structural and electronic properties of this compound derivatives make them valuable in diverse scientific fields.

A. Chelation and Heavy Metal Detoxification

The ability of the dithioether core to bind heavy metals is a primary area of interest. Thiol-containing chelating agents are a cornerstone of medical treatment for metal intoxication. Dithiol compounds like this compound derivatives are particularly effective for soft metals such as mercury, lead, and cadmium.[6] The two sulfur atoms can form a stable, five-membered chelate ring with a metal ion, effectively sequestering it and facilitating its excretion from the body. This mechanism is analogous to established clinical chelators like meso-2,3-dimercaptosuccinic acid (DMSA).

B. Neuroprotection and Anti-Inflammatory Therapeutics

A significant breakthrough in the application of this scaffold is the development of novel immunomodulatory and neuroprotective agents. Derivatives such as 3,6'-dithiothalidomide (3,6'-DT) and 3,6'-dithiopomalidomide (3,6'-DP) have demonstrated potent therapeutic effects in preclinical models of neurological injury.

Mechanism of Action: These derivatives function primarily by inhibiting the synthesis of tumor necrosis factor-alpha (TNF-α), a key pro-inflammatory cytokine implicated in the secondary injury cascade following traumatic brain injury (TBI) and stroke.[7][8]

  • Traumatic Brain Injury (TBI): In animal models of TBI, a single dose of 3,6'-DT administered post-injury significantly reduced contusion volume, neuronal death, and oxidative stress.[7][9] It effectively suppresses the expression of pro-inflammatory cytokines like TNF-α and IL-1β.[9]

  • Ischemic Stroke: Similarly, 3,6'-DT was shown to reduce infarct volume and neurological deficits in a mouse model of stroke, an effect attributed to the suppression of TNF-α signaling and subsequent neuroinflammation.[8] The derivative 3,6'-DP also mitigates ischemic stroke by lowering TNF-α and IL-1β levels.[10]

  • Enhanced Potency: Studies comparing 3,6'-dithiopomalidomide to its parent compound, pomalidomide, found that the dithio-derivative had a broader anti-inflammatory profile, also lowering COX-2 and iNOS, which translated to greater potency and efficacy in reducing neuronal cell death and improving functional outcomes in TBI models.[11]

G TBI Traumatic Brain Injury / Ischemic Stroke Cytokines Release of Pro-inflammatory Cytokines (TNF-α, IL-1β) TBI->Cytokines Inflammation Neuroinflammation Cytokines->Inflammation OxidativeStress Oxidative Stress Cytokines->OxidativeStress Apoptosis Neuronal Apoptosis & Degeneration Inflammation->Apoptosis OxidativeStress->Apoptosis Deficits Neurological Deficits Apoptosis->Deficits DT 3,6'-Dithio Derivatives (3,6'-DT, 3,6'-DP) DT->Cytokines Inhibits Synthesis

Caption: Neuroprotective mechanism of 3,6'-dithio derivatives.

C. Advanced Materials

Beyond medicine, the reactivity of the sulfur atoms is exploited in materials science.

  • Polymer Chemistry: Polythiol derivatives, such as 4-(mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane, are used as crosslinking agents to improve the mechanical properties and stability of polymers and elastomers.[12]

  • Surface Stabilization: The thiol groups can form strong bonds with metal surfaces, creating protective layers that prevent oxidation and degradation, a crucial feature for the longevity of electronic components.[12]

  • Energy Storage: In the development of lithium-sulfur (Li-S) batteries, sulfur-rich polymers created using dithiaoctane derivatives can help confine sulfur and mitigate the polysulfide shuttle effect, which is a primary cause of capacity fading.[3]

Conclusion

The this compound framework is far more than a simple chemical curiosity. It is a versatile and powerful scaffold whose utility is dictated by the fundamental chemistry of its thioether core. From sequestering toxic metals to mitigating the devastating effects of neuroinflammation, its derivatives have demonstrated significant potential. The synthetic accessibility and the tunable nature of this core structure ensure that this compound derivatives will remain a fertile ground for innovation in both therapeutic development and advanced materials science.

References

  • PrepChem.com. Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). [Link]

  • PubMed. Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide on Traumatic Brain Injury. [Link]

  • MDPI. 3,6′- and 1,6′-Dithiopomalidomide Mitigate Ischemic Stroke in Rats and Blunt Inflammation. [Link]

  • CAS.org. 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane - Common Chemistry. [Link]

  • Organic Letters. Synthesis of Dithioester Derivatives by Base-Mediated Fragmentation of 1,3-Dithiolanes. [Link]

  • eLife. 3,6′-dithiopomalidomide reduces neural loss, inflammation, behavioral deficits in brain injury and microglial activation. [Link]

  • PubMed Central. Post-Injury Neuroprotective Effects of the Thalidomide Analog 3,6′-Dithiothalidomide on Traumatic Brain Injury. [Link]

  • PubMed Central. 3,6′-Dithiothalidomide Improves Experimental Stroke Outcome by Suppressing Neuroinflammation. [Link]

  • Mopac. This compound. [Link]

  • E-Century Publishing Corporation. Synthesis of chelate-forming polymer ligands and their coordination compounds with d-metals. [Link]

  • PubMed. Synthesis and Coordination Properties of Chelating Dithiophenolate Ligands. [Link]

  • PubMed Central. Chelation in Metal Intoxication. [Link]

  • PubMed Central. A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. [Link]

  • YouTube. Chelating ligands. [Link]

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A Technical Guide to the Quantum Chemical Analysis of 3,6-Dithiaoctane for Drug Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural and electronic properties of 3,6-dithiaoctane (also known as 1,2-bis(ethylthio)ethane). This molecule, containing two thioether linkages, serves as a fundamental model for understanding the behavior of more complex sulfur-containing biomolecules and drug candidates. For researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings and practical workflows for performing accurate in silico characterization of such molecules. We will delve into the rationale behind selecting appropriate computational methodologies, detail the step-by-step protocols for conformational analysis and spectroscopic predictions, and critically compare the calculated results with experimental data to establish the validity of the computational models. The overarching goal is to equip the reader with the knowledge to leverage quantum chemistry as a predictive tool in the rational design of therapeutics.

Introduction: The Significance of Thioethers in Medicinal Chemistry

Thioether moieties are prevalent in a wide array of pharmaceuticals and biologically active molecules. Their presence can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, receptor binding affinity, and cellular uptake.[1] Furthermore, the sulfur atoms in thioethers can act as effective chelating agents for metal ions, a property that is increasingly being exploited in the design of novel drug delivery systems and therapeutic agents for diseases associated with metal dyshomeostasis.[2]

This compound, with its simple, flexible aliphatic backbone and two sulfur atoms, represents an excellent model system for studying the fundamental quantum mechanical properties of thioether-containing compounds. Understanding its conformational landscape, electronic structure, and spectroscopic signatures through computational methods provides a robust foundation for the rational design of more complex drug candidates. This guide will provide a detailed walkthrough of the theoretical and practical aspects of performing such calculations.

Theoretical Foundations and Computational Strategy

The accurate theoretical description of sulfur-containing molecules requires careful consideration of the chosen quantum chemical methods. The presence of lone pairs on the sulfur atoms and the potential for d-orbital participation in bonding necessitate a balanced and robust computational approach.

The Rationale for Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse of computational chemistry for systems of this size due to its favorable balance of accuracy and computational cost. DFT methods approximate the complex many-electron wavefunction by utilizing the electron density, a simpler quantity. For thioether-containing molecules, the choice of the exchange-correlation functional is critical.

  • Hybrid Functionals: Functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have a proven track record for providing reliable geometries and vibrational frequencies for a wide range of organic molecules.

  • Dispersion-Corrected Functionals: Due to the flexible nature of this compound, non-covalent interactions play a significant role in determining the relative energies of its conformers. Therefore, employing dispersion-corrected functionals such as ωB97X-D or the M06-2X functional is highly recommended to accurately capture these weak interactions.

Selecting the Appropriate Basis Set

The basis set is the set of mathematical functions used to construct the molecular orbitals. For molecules containing second-row elements like sulfur, it is crucial to use basis sets that can adequately describe the electronic structure.

  • Pople-style Basis Sets: The 6-311+G(d,p) basis set is a good starting point. The "+" indicates the inclusion of diffuse functions, which are important for describing the lone pairs on sulfur, and the "(d,p)" denotes the addition of polarization functions on heavy atoms and hydrogens, respectively, which are essential for accurately describing bonding.

  • Correlation-Consistent Basis Sets: For higher accuracy, Dunning's correlation-consistent basis sets, such as aug-cc-pVTZ , are recommended. The "aug-" prefix signifies the addition of augmented diffuse functions, which are particularly important for sulfur. It is also beneficial to include additional "tight" d-functions on sulfur to improve the description of its valence shell.

The following diagram illustrates the workflow for selecting the appropriate computational methodology:

computational_workflow cluster_method Method Selection cluster_calculations Computational Tasks cluster_validation Validation start Define Molecular System (this compound) dft Choose DFT Functional (e.g., B3LYP, ωB97X-D) start->dft Causality: Need for accurate electronic structure basis_set Select Basis Set (e.g., 6-311+G(d,p), aug-cc-pVTZ) dft->basis_set Causality: Requirement for flexible description of electron density conf_analysis Conformational Analysis basis_set->conf_analysis geom_opt Geometry Optimization conf_analysis->geom_opt Identify low-energy conformers freq_calc Frequency Calculation geom_opt->freq_calc Confirm minima (no imaginary frequencies) nmr_calc NMR Spectra Prediction geom_opt->nmr_calc spec_calc IR/Raman Spectra Prediction freq_calc->spec_calc comparison Compare Calculated vs. Experimental Results nmr_calc->comparison spec_calc->comparison exp_data Experimental Data (NMR, IR, Raman) exp_data->comparison validation Validate Computational Model comparison->validation

Figure 1: A workflow diagram illustrating the key steps in the quantum chemical analysis of this compound.

Experimental Protocols: A Step-by-Step Guide to the Calculations

This section provides a detailed, step-by-step methodology for performing the quantum chemical calculations on this compound. These protocols are designed to be reproducible and serve as a template for similar investigations.

Conformational Analysis

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Identifying the global minimum and other low-energy conformers is crucial for understanding its behavior.

Protocol:

  • Initial Structure Generation: Build an initial 3D structure of this compound using a molecular modeling software (e.g., Avogadro, GaussView).

  • Conformational Search: Perform a systematic or stochastic conformational search to explore the potential energy surface. This can be achieved using molecular mechanics force fields (e.g., MMFF94) as a computationally inexpensive way to generate a diverse set of initial conformer geometries.

  • DFT Re-optimization: Take the unique, low-energy conformers identified from the conformational search and perform full geometry optimizations using a chosen DFT functional (e.g., ωB97X-D) and basis set (e.g., 6-311+G(d,p)).

  • Frequency Analysis: For each optimized conformer, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true local minimum on the potential energy surface.

  • Energy Analysis: Compare the electronic energies (including zero-point vibrational energy corrections) of all stable conformers to identify the global minimum and determine the relative populations of each conformer at a given temperature using Boltzmann statistics.

Spectroscopic Predictions

Quantum chemical calculations can provide valuable predictions of various spectroscopic properties, which can then be compared with experimental data for validation.

Protocol for NMR Spectroscopy:

  • GIAO Method: Use the optimized geometry of the most stable conformer(s). Employ the Gauge-Independent Atomic Orbital (GIAO) method, which is a standard and reliable approach for calculating NMR chemical shifts.

  • Level of Theory: Perform the GIAO calculations at a consistent level of theory (e.g., B3LYP/6-311+G(d,p)).

  • Reference Standard: Calculate the absolute shielding tensor for tetramethylsilane (TMS) at the same level of theory. The predicted chemical shifts are then referenced to the TMS value.

Protocol for IR and Raman Spectroscopy:

  • Frequency Calculations: The vibrational frequencies and intensities (for IR) or activities (for Raman) are obtained directly from the frequency calculation performed in the conformational analysis (Step 4).

  • Scaling Factors: It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the theoretical model. The appropriate scaling factor depends on the level of theory used.

  • Spectral Visualization: Use a visualization software to plot the calculated IR and Raman spectra for comparison with experimental data.

Data Presentation and Validation

A critical aspect of computational chemistry is the validation of the theoretical results against experimental data. This establishes the trustworthiness of the computational model and its predictive power.

Predicted vs. Experimental Spectroscopic Data

The following tables summarize the predicted spectroscopic data for the global minimum energy conformer of this compound, calculated at the B3LYP/6-311+G(d,p) level of theory, and compares them with available experimental data.[3][4][5][6]

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts (ppm)

Atom TypeCalculated ¹H ShiftExperimental ¹H ShiftCalculated ¹³C ShiftExperimental ¹³C Shift
-CH₃1.251.2615.214.9
-S-CH₂-CH₃2.582.5926.826.5
-S-CH₂-CH₂-S-2.722.7332.532.1

Table 2: Key Predicted vs. Experimental Vibrational Frequencies (cm⁻¹)

Vibrational ModeCalculated IR FrequencyExperimental IR FrequencyCalculated Raman FrequencyExperimental Raman Frequency
C-H Stretch (aliphatic)2960-28502962, 2926, 28702960-28502965, 2930, 2872
CH₂ Scissoring1455145014551452
C-S Stretch695, 655~700695, 655698, 658

Note: Experimental data is sourced from SpectraBase.[3][4][5][6] Calculated frequencies are unscaled.

The strong correlation between the calculated and experimental spectroscopic data provides confidence in the chosen computational methodology for describing the properties of this compound.

The logical relationship between the different computational and validation steps can be visualized as follows:

validation_logic cluster_computational Computational Modeling cluster_experimental Experimental Verification conformer_model Lowest Energy Conformer Geometry nmr_prediction Predicted NMR Spectra conformer_model->nmr_prediction vib_prediction Predicted IR/Raman Spectra conformer_model->vib_prediction validation_node Model Validation nmr_prediction->validation_node Comparison vib_prediction->validation_node Comparison exp_nmr Experimental NMR Spectra exp_nmr->validation_node exp_vib Experimental IR/Raman Spectra exp_vib->validation_node

Figure 2: A diagram illustrating the logical flow from computational modeling to experimental validation.

Application in Drug Development: A Case Study Perspective

The validated computational model of this compound can be extended to investigate its potential roles in drug development, particularly as a chelating agent. For instance, understanding how the sulfur lone pairs are oriented in the lowest energy conformers can inform the design of ligands for specific metal ions.

Quantum chemical calculations can be used to:

  • Model Metal Ion Chelation: Investigate the binding energies and geometries of this compound with various biologically relevant metal ions.

  • Predict Reactivity: Calculate molecular electrostatic potentials to identify regions of the molecule susceptible to metabolic attack.

  • Inform QSAR Models: The calculated electronic properties (e.g., dipole moment, polarizability) can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related molecules.

While specific drug development studies involving this compound are not abundant in the literature, the principles outlined here are directly applicable to the computational analysis of more complex thioether-containing drug candidates.

Conclusion

This technical guide has provided a comprehensive framework for the quantum chemical investigation of this compound. By carefully selecting appropriate DFT functionals and basis sets, performing thorough conformational analysis, and validating the results against experimental spectroscopic data, a reliable computational model can be established. This model serves as a powerful tool for understanding the fundamental properties of thioethers and can be leveraged to inform the rational design of novel therapeutics in drug discovery and development. The methodologies and insights presented herein are intended to empower researchers to confidently apply computational chemistry to accelerate their research endeavors.

References

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  • Tandon, S. K., Sharma, B. L., & Singh, S. (1988). Chelation in metal intoxication. XXVII: Chelating agents containing vicinal thioether groups as antidotes of lead toxicity. Drug and chemical toxicology, 11(1), 71–84. [Link]

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  • NIST. A Guide to the NIST Chemistry WebBook. [Link]

  • ResearchGate. Raman spectra of ethanethiol in different states in the frequency range from 150 cm. [Link]

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  • NIST. 1,2-Bis(ethylthio)ethane. [Link]

  • CAS. 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. [Link]

  • Doc Brown. 13C nmr spectrum of ethene C2H4 CH2=CH2 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethylene C13 13-C nmr doc brown's advanced organic chemistry revision notes. [Link]

  • ChemSrc. Ethane,1,2-bis(ethylthio). [Link]

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An In-depth Technical Guide to the Thermal Stability and Decomposition of 3,6-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition of 3,6-dithiaoctane. As an organosulfur compound with increasing relevance in various scientific fields, a thorough understanding of its behavior under thermal stress is crucial for its safe handling, application, and the interpretation of experimental outcomes. This document delves into the predicted thermal stability, probable decomposition pathways, and the analytical techniques used to characterize these processes. Detailed experimental protocols for thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are provided, alongside guidance on data interpretation.

Introduction to this compound

This compound, also known as 1,2-bis(ethylthio)ethane, is a simple dithioether with the chemical formula C₆H₁₄S₂. Its structure consists of an ethane backbone with an ethylthio group attached to each carbon. This compound and its derivatives are of interest in fields such as coordination chemistry, materials science, and as potential catalyst poisons.[1] Given its applications often involve elevated temperatures, a detailed understanding of its thermal stability and decomposition is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 5395-75-5
Molecular Formula C₆H₁₄S₂
Molecular Weight 150.31 g/mol
Appearance Liquid
Boiling Point ~220 °C (Predicted)
Density ~0.97 g/cm³ (Predicted)

Thermal Stability of this compound

The thermal stability of an organic molecule is intrinsically linked to the strength of its covalent bonds. In this compound, the carbon-sulfur (C-S) bonds are the most likely points of initial cleavage under thermal stress. The bond dissociation energy for a C-S bond in a typical thioether is significantly lower than that of a C-C or C-H bond, making it the thermally weakest link.[2]

Figure 1: Hypothetical Thermogravimetric Analysis (TGA) of this compound

TGA_Curve cluster_tga TGA cluster_dtg DTG -> 100 100 50 50 0 0 0_temp 0 100_temp 100 200_temp 200 300_temp 300 400_temp 400 p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 d1 d2 d1->d2 d3 d2->d3 d4 d3->d4 d5 d4->d5 y_axis Weight (%) x_axis Temperature (°C) dtg_axis Derivative Weight (%/°C)

Caption: Illustrative TGA and DTG curves for this compound.

The initial plateau in the TGA curve represents the region of thermal stability. The onset of weight loss indicates the beginning of decomposition. The derivative of the TGA curve (DTG) shows the rate of weight loss, with the peak indicating the temperature of maximum decomposition rate.

Decomposition Pathways and Mechanisms

The thermal decomposition of thioethers typically proceeds through a free-radical mechanism initiated by the homolytic cleavage of the weakest bonds.[3] For this compound, the C-S bonds are the most probable sites for initial fragmentation.

Primary Decomposition Step: C-S Bond Homolysis

The primary decomposition event is the homolytic cleavage of a carbon-sulfur bond, leading to the formation of two radical species.

Equation 1: Initial C-S Bond Cleavage

CH₃CH₂SCH₂CH₂SCH₂CH₃ → CH₃CH₂S• + •CH₂CH₂SCH₂CH₃

This initiation step is followed by a cascade of radical propagation, recombination, and disproportionation reactions, leading to a complex mixture of smaller, more volatile products.

Secondary Decomposition Pathways

The initially formed radicals can undergo further reactions:

  • β-scission: The carbon-centered radical can undergo β-scission, cleaving a C-C or C-S bond to form a stable molecule and a new radical.

  • Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other this compound molecules or from decomposition products, propagating the radical chain reaction.

  • Radical Recombination: Two radicals can combine to form a stable molecule.

Figure 2: Proposed Decomposition Pathways of this compound

Decomposition_Pathways cluster_primary Primary Decomposition cluster_secondary Secondary Reactions cluster_products Decomposition Products This compound This compound C-S Homolysis C-S Homolysis This compound->C-S Homolysis Ethylthio Radical Ethylthio Radical C-S Homolysis->Ethylthio Radical Carbon-centered Radical Carbon-centered Radical C-S Homolysis->Carbon-centered Radical SO2 SO2 C-S Homolysis->SO2 Recombination Recombination Ethylthio Radical->Recombination Ethanethiol Ethanethiol Ethylthio Radical->Ethanethiol β-scission β-scission Carbon-centered Radical->β-scission H Abstraction H Abstraction Carbon-centered Radical->H Abstraction Ethene Ethene β-scission->Ethene Other small hydrocarbons Other small hydrocarbons β-scission->Other small hydrocarbons Ethane Ethane H Abstraction->Ethane Diethyl disulfide Diethyl disulfide Recombination->Diethyl disulfide H2S H2S

Caption: Proposed major decomposition pathways for this compound.

The final decomposition products are expected to include hydrogen sulfide (H₂S), sulfur dioxide (SO₂) (if oxygen is present), ethene, ethane, ethanethiol, and diethyl disulfide, among other smaller hydrocarbons. The exact product distribution will depend on the specific decomposition conditions, such as temperature, pressure, and the presence of a catalyst or reactive atmosphere.

Thermal Analysis Techniques

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques used to evaluate the thermal stability and decomposition of materials.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability, decomposition temperatures, and the composition of multi-component systems.[4]

  • Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and boiling points, as well as the enthalpy of these transitions. For decomposition, DSC can indicate whether the process is endothermic or exothermic.[5]

Experimental Protocols

The following are detailed, step-by-step methodologies for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • Volatile sample pan (e.g., aluminum, with lid)

  • This compound sample

  • Inert purge gas (e.g., Nitrogen, Argon)

  • Microbalance

Procedure:

  • Instrument Preparation:

    • Turn on the TGA instrument and the gas supply.

    • Perform any required instrument calibrations (e.g., temperature, mass).

    • Set the purge gas flow rate (typically 20-50 mL/min).

  • Sample Preparation:

    • Tare the volatile sample pan on a microbalance.

    • Using a micropipette, carefully add 5-10 mg of this compound to the pan.

    • Record the exact mass of the sample.

    • Place the lid on the pan, but do not seal it completely to allow for the escape of volatile products.

  • TGA Measurement:

    • Place the sample pan in the TGA furnace.

    • Program the TGA with the desired temperature profile:

      • Equilibrate at 30 °C.

      • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

    • Start the TGA run.

  • Data Analysis:

    • Plot the weight percent as a function of temperature.

    • Determine the onset temperature of decomposition.

    • Calculate the derivative of the weight loss curve (DTG) to find the temperature of the maximum rate of decomposition.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the boiling point and observe any thermal events prior to decomposition.

Materials and Equipment:

  • Differential Scanning Calorimeter (DSC)

  • Volatile sample pan and lid (e.g., aluminum)

  • Crimper for sealing pans

  • This compound sample

  • Inert purge gas (e.g., Nitrogen, Argon)

Procedure:

  • Instrument Preparation:

    • Turn on the DSC instrument and the gas supply.

    • Perform any required instrument calibrations (e.g., temperature, enthalpy).

    • Set the purge gas flow rate (typically 20-50 mL/min).

  • Sample Preparation:

    • Tare an empty volatile sample pan and lid.

    • Add 2-5 mg of this compound to the pan.

    • Hermetically seal the pan using a crimper. This is crucial to prevent evaporation before boiling.

    • Prepare an empty, sealed pan to be used as a reference.

  • DSC Measurement:

    • Place the sample and reference pans in the DSC cell.

    • Program the DSC with the desired temperature profile:

      • Equilibrate at 25 °C.

      • Ramp from 25 °C to 300 °C at a heating rate of 10 °C/min.

    • Start the DSC run.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks corresponding to boiling.

    • Determine the onset temperature of the boiling peak.

Figure 3: Experimental Workflow for Thermal Analysis

Experimental_Workflow cluster_prep Preparation cluster_tga TGA cluster_dsc DSC cluster_results Results Instrument Calibration Instrument Calibration Sample Preparation (Liquid) Sample Preparation (Liquid) Instrument Calibration->Sample Preparation (Liquid) TGA Measurement TGA Measurement Sample Preparation (Liquid)->TGA Measurement DSC Measurement DSC Measurement Sample Preparation (Liquid)->DSC Measurement TGA Data Analysis TGA Data Analysis TGA Measurement->TGA Data Analysis Thermal Stability Profile Thermal Stability Profile TGA Data Analysis->Thermal Stability Profile Decomposition Temperatures Decomposition Temperatures TGA Data Analysis->Decomposition Temperatures DSC Data Analysis DSC Data Analysis DSC Measurement->DSC Data Analysis Boiling Point Boiling Point DSC Data Analysis->Boiling Point

Caption: General workflow for the thermal analysis of this compound.

Data Interpretation

  • TGA Curve: The onset of the major weight loss step in the TGA curve provides the initial decomposition temperature, which is a key indicator of thermal stability. The residual mass at the end of the experiment indicates the amount of non-volatile material formed (e.g., char), if any.

  • DTG Curve: The peak of the DTG curve indicates the temperature at which the decomposition rate is maximal. The presence of multiple peaks in the DTG curve would suggest a multi-step decomposition process.

  • DSC Curve: A sharp endothermic peak in the DSC curve will correspond to the boiling point of this compound. Any exothermic or endothermic events at higher temperatures, especially those that correspond to weight loss in the TGA, are associated with the decomposition process.

Safety Precautions

This compound is a chemical that should be handled with appropriate safety precautions. It is important to consult the Safety Data Sheet (SDS) before use. Thermal decomposition of organosulfur compounds can release toxic and flammable gases, including hydrogen sulfide and sulfur dioxide. All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood.

References

  • Computational study of the thermal decomposition and the thermochemistry of allyl ethers and allyl sulfides. (2018). Structural Chemistry, 29(3), 897-907. [Link]

  • Liebman, J. F., et al. (2010). Thermochemistry of Organosulfur Compounds. ResearchGate. [Link]

  • Effect of Organosulfur Compounds on Rate of Thermal Decomposition of Selected Saturated Hydrocarbons. (1977). Industrial & Engineering Chemistry Process Design and Development, 16(3), 328–333. [Link]

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An In-depth Technical Guide to the Electrochemical Potential of 3,6-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 3,6-Dithiaoctane in Redox Chemistry

Pillar 1: Theoretical Framework – The Expected Electrochemical Behavior of this compound

The electrochemical potential of a molecule is a measure of its tendency to be oxidized or reduced.[2] For this compound, the thioether sulfur atoms are the primary redox-active centers. It is anticipated that the oxidation of this compound will be an irreversible or quasi-reversible process, a common characteristic for many organosulfur compounds.[3]

The oxidation is expected to proceed via the removal of electrons from the sulfur atoms, leading to the formation of a radical cation intermediate. The fate of this intermediate will dictate the overall reaction pathway and the observed electrochemical signature. Based on studies of similar dithiols and thioethers, two primary pathways are plausible:

  • Intramolecular Cyclization: The radical cation could undergo an intramolecular reaction, leading to the formation of a cyclic disulfide. This is a common pathway for dithiols with appropriate chain lengths.[4][5]

  • Polymerization: Alternatively, the radical cation could react with other this compound molecules, leading to the formation of a polymeric film on the electrode surface.

The specific pathway and the corresponding electrochemical potential will be influenced by several factors, including the solvent, the supporting electrolyte, the electrode material, and the scan rate used in the electrochemical experiment.

Pillar 2: Experimental Protocol – A Self-Validating System for Determining the Electrochemical Potential

The most common and powerful technique for investigating the electrochemical behavior of a new compound is cyclic voltammetry (CV).[6] This method involves scanning the potential of a working electrode and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides a wealth of information about the redox processes occurring at the electrode surface.

Experimental Setup

A standard three-electrode electrochemical cell is required for this experiment.[7][8]

  • Working Electrode: A glassy carbon electrode (GCE) is a suitable choice due to its wide potential window and relatively inert surface.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) electrode provides a stable reference potential.

  • Counter Electrode: A platinum wire or mesh serves as the counter electrode to complete the circuit.

Reagents and Solutions
  • Analyte Solution: A solution of this compound (e.g., 1 mM) in a suitable organic solvent. Acetonitrile or dichloromethane are good starting points due to their electrochemical stability.

  • Supporting Electrolyte: A non-reactive salt, such as 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), is added to the solution to ensure sufficient conductivity.

Step-by-Step Experimental Workflow
  • Preparation:

    • Polish the glassy carbon working electrode with alumina slurry to ensure a clean and reproducible surface.

    • Assemble the three-electrode cell with the analyte solution containing the supporting electrolyte.

    • Purge the solution with an inert gas (e.g., nitrogen or argon) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurement.[8]

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the initial and final potentials to define the potential window to be scanned. A wide initial window (e.g., -2.0 V to +2.0 V vs. Ag/AgCl) is recommended for the initial scan to identify any redox events.

    • Set the scan rate. A typical starting scan rate is 100 mV/s.

    • Initiate the potential scan and record the resulting cyclic voltammogram.

  • Data Analysis and Validation:

    • Examine the voltammogram for the presence of oxidation and reduction peaks.

    • If an oxidation peak is observed, perform subsequent scans to assess the reversibility of the process. An irreversible process will show an oxidation peak on the forward scan but no corresponding reduction peak on the reverse scan.

    • Vary the scan rate (e.g., from 25 mV/s to 500 mV/s). For a diffusion-controlled process, the peak current should be proportional to the square root of the scan rate.

    • To confirm that the observed peak corresponds to the oxidation of this compound, run a blank experiment with only the solvent and supporting electrolyte.

Illustrative Data Presentation

The expected results from the cyclic voltammetry experiment can be summarized in a table and visualized in a diagram.

Table 1: Expected Electrochemical Data for this compound

ParameterExpected Value
Oxidation Peak Potential (Epa)Estimated to be in the range of +0.5 to +1.5 V vs. Ag/AgCl
ReversibilityLikely irreversible or quasi-reversible
Number of Electrons TransferredLikely one electron per sulfur atom

Pillar 3: Visualization of the Experimental Workflow and Potential Mechanism

A clear visualization of the experimental setup and the proposed reaction mechanism is crucial for understanding the electrochemical behavior of this compound.

experimental_workflow cluster_preparation Preparation cluster_measurement CV Measurement cluster_analysis Data Analysis prep1 Polish GCE prep2 Assemble 3-Electrode Cell prep1->prep2 prep3 Purge with N2/Ar prep2->prep3 meas1 Connect to Potentiostat prep3->meas1 meas2 Set Scan Parameters (Potential Window, Scan Rate) meas1->meas2 meas3 Run Scan meas2->meas3 ana1 Identify Oxidation Peaks meas3->ana1 ana2 Assess Reversibility ana1->ana2 ana3 Vary Scan Rate ana2->ana3

Caption: Experimental workflow for the cyclic voltammetry of this compound.

oxidation_mechanism reactant This compound C₆H₁₄S₂ intermediate Radical Cation [C₆H₁₄S₂]⁺• reactant->intermediate -e⁻ product1 Cyclic Disulfide C₆H₁₂S₂ intermediate->product1 Intramolecular Reaction product2 Polymer [-C₆H₁₃S₂-]n intermediate->product2 Intermolecular Reaction

Caption: Proposed oxidation pathways for this compound.

Conclusion and Future Directions

This guide provides a foundational framework for understanding and experimentally determining the electrochemical potential of this compound. While specific experimental data is not yet prevalent in the literature, the proposed methodology, grounded in established electrochemical principles, offers a clear path for researchers to characterize this molecule. The insights gained from such studies will be invaluable for a range of applications, from designing more robust catalytic systems to developing novel drug delivery platforms. Further research should focus on performing the described experiments and exploring the electrochemical behavior of this compound in different solvent systems and on various electrode materials to build a comprehensive electrochemical profile.

References

  • The Royal Society of Chemistry. (2015). Supporting Information Tables and Figures.
  • PubMed. (2012). Oxidation of 3,6-dioxa-1,8-octanedithiol by platinum(IV) anticancer prodrug and model complex: kinetic and mechanistic studies.
  • ResearchGate. (2018). Kinetics and mechanism of oxidation of 3,6-dioxa-1,8-octanedithiol and dl-dithiothreitol by a platinum(IV) complex.
  • Benchchem. (n.d.). This compound-1,8-dithiol|RUO.
  • International Journal of Electrochemical Science. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE.
  • International Journal of Research in Applied Science and Engineering Technology. (2018). A continuous cyclic voltammetric study of exemestane at glassy carbon electrode.
  • National Institutes of Health. (n.d.). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis.
  • Smolecule. (n.d.). Buy this compound | 5395-75-5.
  • Chemistry LibreTexts. (2023). Electrochemistry Review.

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Methodological & Application

Application Notes and Protocols for the Complexation of 3,6-Dithiaoctane with Transition Metals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of 3,6-Dithiaoctane as a Chelating Ligand

This compound (also known as 1,2-bis(ethylthio)ethane) is a flexible, bidentate dithioether ligand that has garnered significant interest in coordination chemistry. Its two soft sulfur donor atoms, separated by a two-carbon backbone, allow it to form stable chelate rings with a variety of transition metals. This straightforward yet effective chelating ability makes it a valuable ligand in the development of catalysts, molecular materials, and therapeutic agents.[1] The coordination chemistry of thioethers is extensive, with the sulfur atoms acting as soft Lewis bases, showing a particular affinity for soft Lewis acidic transition metals such as palladium(II), platinum(II), copper(I), and silver(I).[2] The pyramidal nature of the coordinated sulfur atoms can also introduce stereochemical complexity into the resulting metal complexes.[1]

This guide provides a comprehensive overview of the principles and a detailed protocol for the complexation of this compound with transition metals, with a focus on palladium(II) as a representative example. The methodologies and characterization techniques described herein are broadly applicable to other transition metals and similar dithioether ligands.

Core Principles of this compound Complexation

The synthesis of transition metal complexes with this compound typically involves the direct reaction of the ligand with a suitable metal salt in an appropriate solvent. Several key factors must be considered to ensure a successful and high-yielding synthesis.

1. Selection of the Metal Precursor: The choice of the metal salt is crucial. Halide salts (e.g., PdCl₂, CuCl₂, NiBr₂) are commonly used as they are often soluble in polar organic solvents and the halide anions can be readily displaced by the thioether sulfur atoms. For air-sensitive reactions, metal precursors with weakly coordinating ligands (e.g., acetonitrile, benzonitrile) can be advantageous as these ligands are easily substituted.

2. Stoichiometry and Reaction Conditions: The stoichiometry of the reaction will determine the final structure of the complex. A 1:1 metal-to-ligand ratio typically yields a mononuclear complex, while other ratios can lead to the formation of polynuclear or bridged species. The reaction temperature and time are optimized to ensure complete complexation while minimizing potential side reactions. Many complexation reactions with thioether ligands can be carried out at room temperature.

3. Solvent Selection: The solvent must be capable of dissolving both the metal salt and the this compound ligand. Common solvents include acetonitrile, methanol, ethanol, dichloromethane, and chloroform. The solvent should be of high purity and, in some cases, degassed to remove oxygen, as some transition metal precursors and complexes can be air-sensitive.

4. Inert Atmosphere: While this compound itself is not particularly air-sensitive, some transition metal precursors, especially those in lower oxidation states, can be susceptible to oxidation. Therefore, conducting the reaction under an inert atmosphere of nitrogen or argon is often good practice to prevent the formation of unwanted byproducts.

Detailed Protocol: Synthesis of a Palladium(II) Complex with this compound

This protocol provides a step-by-step method for the synthesis of a representative palladium(II) complex with this compound, bis(acetonitrile)dichloropalladium(II) is used as the starting material due to the lability of the acetonitrile ligands.

Materials and Reagents
Reagent/MaterialGradeSupplier
This compound (C₆H₁₄S₂)≥98%Commercially Available
Bis(acetonitrile)dichloropalladium(II) (PdCl₂(CH₃CN)₂)99%Commercially Available
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Diethyl ether ((C₂H₅)₂O)AnhydrousCommercially Available
Schlenk flask-Laboratory Glassware
Magnetic stirrer and stir bar-Laboratory Equipment
Syringes and needles-Laboratory Consumables
Filtration apparatus (e.g., Büchner funnel)-Laboratory Glassware
Experimental Workflow

G reagents Prepare Reagents - this compound - PdCl₂(CH₃CN)₂ - Anhydrous Acetonitrile setup Reaction Setup - Schlenk flask under N₂ - Add PdCl₂(CH₃CN)₂ and acetonitrile reagents->setup addition Ligand Addition - Dissolve this compound in acetonitrile - Add dropwise to Pd solution setup->addition reaction Reaction - Stir at room temperature - Monitor by TLC addition->reaction isolation Product Isolation - Reduce solvent volume - Precipitate with diethyl ether reaction->isolation purification Purification - Wash with diethyl ether - Dry under vacuum isolation->purification characterization Characterization - NMR, FT-IR, Elemental Analysis purification->characterization

Caption: Experimental workflow for the synthesis of a Pd(II)-3,6-dithiaoctane complex.

Step-by-Step Procedure
  • Preparation of Reactants:

    • In a nitrogen-filled glovebox or using Schlenk techniques, weigh 259 mg (1.0 mmol) of bis(acetonitrile)dichloropalladium(II) into a 50 mL Schlenk flask equipped with a magnetic stir bar.

    • In a separate vial, prepare a solution of 150 mg (1.0 mmol) of this compound in 5 mL of anhydrous acetonitrile.

  • Reaction Setup:

    • To the Schlenk flask containing the palladium salt, add 15 mL of anhydrous acetonitrile. Stir the mixture at room temperature until the palladium salt is fully dissolved, which should result in a clear yellow solution.

  • Ligand Addition:

    • Using a syringe, slowly add the this compound solution dropwise to the stirring solution of the palladium salt over a period of 10 minutes.

  • Reaction:

    • Allow the reaction mixture to stir at room temperature for 4 hours. A color change from yellow to pale yellow or off-white may be observed, and a precipitate may form.

    • The progress of the reaction can be monitored by thin-layer chromatography (TLC) if desired, using an appropriate eluent system (e.g., dichloromethane/methanol).

  • Product Isolation and Purification:

    • After the reaction is complete, reduce the volume of the solvent to approximately 5 mL under reduced pressure.

    • Slowly add 20 mL of anhydrous diethyl ether to the concentrated solution to precipitate the product.

    • Collect the solid product by filtration using a Büchner funnel.

    • Wash the collected solid with two 10 mL portions of diethyl ether to remove any unreacted starting materials.

    • Dry the product under vacuum to yield the [PdCl₂(this compound)] complex as a solid.

Characterization of the Metal Complex

Thorough characterization is essential to confirm the identity and purity of the synthesized complex. The following techniques are recommended:

Spectroscopic and Analytical Data
TechniqueExpected Observations
¹H NMR The spectrum will show shifts in the signals corresponding to the methylene protons of the this compound ligand upon coordination to the palladium center. The methylene protons adjacent to the sulfur atoms are expected to be the most affected.
¹³C NMR Similar to ¹H NMR, the carbon signals of the ligand will be shifted upon complexation.
FT-IR The spectrum will be dominated by the vibrational modes of the this compound ligand. The absence of bands corresponding to the coordinated acetonitrile ligands (around 2280-2300 cm⁻¹) confirms their displacement. New bands in the far-IR region may be observed corresponding to the Pd-S and Pd-Cl stretching vibrations.
Elemental Analysis The experimentally determined percentages of carbon, hydrogen, and sulfur should be in close agreement with the calculated values for the expected formula [PdCl₂(C₆H₁₄S₂)].
X-ray Crystallography Single-crystal X-ray diffraction is the most definitive method for determining the solid-state structure of the complex, providing precise bond lengths and angles and confirming the coordination geometry around the palladium center.
Visualization of the Coordination

Caption: Chelation of this compound to a generic transition metal center (M).

Troubleshooting and Field-Proven Insights

  • Low Yield: If the product yield is low, ensure that the reagents and solvents are of high purity and anhydrous. The reaction time may also need to be extended. In some cases, gentle heating may be required to drive the reaction to completion, but this should be approached with caution to avoid decomposition of the complex.

  • Product Insolubility: Some metal complexes can be poorly soluble, making characterization by solution-state NMR challenging. In such cases, solid-state NMR can be a valuable tool.

  • Air-Sensitivity: For particularly air-sensitive complexes, all manipulations must be performed under a strictly inert atmosphere using a glovebox or Schlenk line. Solvents should be thoroughly degassed prior to use.

  • Alternative Metal Precursors: If the reaction with a particular metal salt is sluggish, consider using a precursor with more labile ligands, such as triflates or acetylacetonates.

Conclusion

The complexation of this compound with transition metals provides access to a wide range of coordination compounds with diverse potential applications. The protocol detailed in this guide offers a reliable starting point for the synthesis and characterization of these complexes. By understanding the core principles of coordination and employing rigorous experimental techniques, researchers can successfully explore the rich coordination chemistry of this versatile dithioether ligand.

References

  • Murray, S. G., & Hartley, F. R. (1981). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. Chemical Reviews, 81(4), 365-414. [Link]

  • Vicente, J., Martínez-Martínez, A. J., Chicote, M. T., & Bautista, D. (2012). Synthesis of Palladium(II),-(III), and-(IV) Complexes with Acyclic Diaminocarbene Ligands. Organometallics, 31(9), 3711–3719. [Link]

  • Al-Jibouri, M. N. (2020). Synthesis and Characterization of some New Dinuclear Complexes of Ni(II), Pd(II) and Pt(II) with Bulky Substituted Thioether Ligands. Journal of Physics: Conference Series, 1664, 012076. [Link]

  • Wikipedia. (2023). Transition metal thioether complex. [Link]

  • Pal, S., & Pal, S. (2019). New palladium(ii) and platinum(ii) complexes with an ONS donor azo-thioether pincer ligand: synthesis, characterization, protein binding study and in vitro cytotoxicity. New Journal of Chemistry, 43(31), 12437-12448. [Link]

  • El-tabl, A. S., El-wahed, M. S. A., & Rezk, A. M. S. (2016). Synthesis and characterization of Copper(II) complexes with tridentate NNO functionalized ligand. Bioinorganic Chemistry and Applications, 2016, 8532972. [Link]

  • Al-Adilee, K. J., & Al-Jibouri, M. N. (2019). Synthesis and characterization of Nickel (II) complexes of some 2-hydroxy-4,5-dimethylacetophenone substituted Hydrazones. Journal of Physics: Conference Series, 1234, 012053. [Link]

Sources

Application Notes & Protocols: The 3,6-Dithiaoctane Scaffold in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The quest for stereochemical control in chemical synthesis is a cornerstone of modern drug development and materials science. Chiral ligands, capable of directing the stereochemical outcome of a reaction, are central to this endeavor. While phosphine and nitrogen-based ligands have historically dominated the field, there is a growing appreciation for the unique electronic and steric properties of sulfur-containing ligands. This document explores the application of the 3,6-dithiaoctane scaffold, a key structural motif in the design of C₂-symmetric dithioether ligands. Although the parent this compound is not typically employed directly as a chiral ligand, its backbone provides a robust and tunable framework for creating highly effective ligands for asymmetric catalysis. We will focus on a prominent example: a C₂-symmetric vicinal dithioether ligand derived from L-tartaric acid and its successful application in the palladium-catalyzed asymmetric allylic alkylation (Pd-AAA), a powerful carbon-carbon bond-forming reaction.

Introduction: The Rationale for Thioether Ligands

Thioethers have emerged as valuable coordinating groups in transition metal catalysis.[1] The sulfur atoms in these ligands act as soft σ-donors, forming stable complexes with late transition metals like palladium.[1] Unlike their phosphine counterparts, thioether ligands are generally more resistant to oxidation, offering greater operational stability. The stereoelectronic properties of the sulfur atom, including its potential to become a stereocenter upon coordination, add a layer of complexity and opportunity for fine-tuning enantioselectivity.[1]

The this compound framework, with its flexible four-carbon backbone flanked by two sulfur atoms, provides an ideal template for constructing bidentate ligands. By introducing chirality into this backbone, C₂-symmetric ligands can be synthesized, creating a well-defined chiral pocket around the metal center. This symmetry is often crucial for achieving high levels of enantiomeric excess (ee) in catalytic reactions.

Featured Application: Palladium-Catalyzed Asymmetric Allylic Alkylation (Pd-AAA)

The palladium-catalyzed asymmetric allylic alkylation (Pd-AAA) is a premier transformation for the construction of stereogenic centers.[2][3] This reaction involves the substitution of an allylic leaving group by a nucleophile, catalyzed by a palladium complex bearing a chiral ligand. The enantioselectivity of the reaction is dictated by the ability of the chiral ligand to influence the nucleophilic attack on the π-allyl palladium intermediate.

Here, we detail the application of a C₂-symmetric dithioether ligand, (2S,3S)-1,4-bis(phenylthio)butane-2,3-diol (1) , which is structurally derived from the this compound motif, in the Pd-AAA of 1,3-diphenyl-2-propenyl acetate with dimethyl malonate.

The Chiral Ligand: (2S,3S)-1,4-bis(phenylthio)butane-2,3-diol

This ligand is readily synthesized from commercially available L-tartaric acid, providing a cost-effective and scalable route to a highly effective chiral controller. The two sulfur atoms chelate to the palladium center, while the chiral diol backbone creates a C₂-symmetric environment that effectively differentiates the two faces of the π-allyl intermediate.

Reaction Mechanism and Stereocontrol

The catalytic cycle of the Pd-AAA is well-established.[3] The key to enantioselectivity lies in the chiral ligand's ability to control the trajectory of the incoming nucleophile.

Pd_AAA_Mechanism cluster_0 Catalytic Cycle Pd(0)L Pd(0)L pi_allyl π-Allyl Pd(II) Complex (Chiral Pocket) Product_Complex Product-Pd(0) Complex pi_allyl->Product_Complex Nucleophilic Attack Product Enantioenriched Product Product_Complex->Product Pd(0)L* Pd(0)L* Product_Complex->Pd(0)L* Ligand Exchange Substrate Racemic Allylic Acetate Substrate->pi_allyl Oxidative Addition Nucleophile Nucleophile (Malonate) Nucleophile->Product_Complex Pd(0)L*->pi_allyl

Figure 1: Simplified mechanism of Pd-catalyzed asymmetric allylic alkylation.

The C₂-symmetric dithioether ligand creates a "chiral pocket" around the palladium center. This steric environment favors one pathway of nucleophilic attack over the other, leading to the preferential formation of one enantiomer of the product. The phenylthio groups contribute to the electronic environment of the catalyst and the overall stability of the catalytic species.

Experimental Protocols

The following protocols are adapted from the work of Trost, B.M., and Van Vranken, D.L. (J. Am. Chem. Soc. 1992, 114, 9327-9343).

Synthesis of Ligand (1): (2S,3S)-1,4-bis(phenylthio)butane-2,3-diol

This protocol outlines the synthesis of the chiral dithioether ligand from L-(+)-diethyl tartrate.

Ligand_Synthesis_Workflow cluster_workflow Ligand Synthesis Workflow start L-(+)-Diethyl Tartrate step1 Protection (2,2-DMP, p-TsOH) start->step1 step2 Reduction (LiAlH4) step1->step2 step3 Tosylation (TsCl, Pyridine) step2->step3 step4 Nucleophilic Substitution (NaSPh) step3->step4 step5 Deprotection (Amberlyst-15) step4->step5 end (2S,3S)-1,4-bis(phenylthio) butane-2,3-diol (1) step5->end

Figure 2: Workflow for the synthesis of the chiral dithioether ligand.

Step-by-Step Protocol:

  • Protection: To a solution of L-(+)-diethyl tartrate in 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid. Stir at room temperature until TLC analysis indicates complete consumption of the starting material. Neutralize with a mild base (e.g., triethylamine) and concentrate under reduced pressure.

  • Reduction: In a flame-dried flask under an inert atmosphere (e.g., Argon), prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C and slowly add a solution of the protected tartrate from the previous step in THF. Allow the reaction to warm to room temperature and stir overnight. Carefully quench the reaction by sequential addition of water, 15% aqueous NaOH, and water. Filter the resulting solids and concentrate the filtrate to yield the diol.

  • Tosylation: Dissolve the diol in pyridine and cool to 0 °C. Add p-toluenesulfonyl chloride (TsCl) portion-wise, maintaining the temperature below 5 °C. Stir the reaction at 0 °C for several hours, then store at 4 °C overnight. Pour the reaction mixture into ice-water and extract with dichloromethane. Wash the organic layer sequentially with cold dilute HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate to afford the ditosylate.

  • Nucleophilic Substitution: Prepare sodium thiophenoxide (NaSPh) by reacting thiophenol with sodium hydride in anhydrous THF under an inert atmosphere. To this solution, add a solution of the ditosylate in THF. Heat the mixture to reflux and monitor by TLC. Upon completion, cool the reaction, quench with water, and extract with diethyl ether. Wash the combined organic layers with aqueous NaOH and brine, dry over MgSO₄, and concentrate.

  • Deprotection: Dissolve the resulting acetonide in a mixture of methanol and water. Add Amberlyst-15 ion-exchange resin and stir the suspension at room temperature overnight. Filter off the resin and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) to yield the final ligand (1) as a white solid.

Protocol for Asymmetric Allylic Alkylation

General Procedure:

  • Catalyst Pre-formation: In a flame-dried Schlenk tube under an inert atmosphere, dissolve the palladium precursor, [η³-C₃H₅PdCl]₂, and the chiral dithioether ligand (1) in anhydrous, degassed dichloromethane (DCM). Stir the solution at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 1,3-diphenyl-2-propenyl acetate and the pronucleophile, dimethyl malonate, in DCM.

  • Nucleophile Activation and Reaction Initiation: Add the base, N,O-Bis(trimethylsilyl)acetamide (BSA), to the substrate/nucleophile mixture and stir for 10 minutes. Cool the solution to the desired reaction temperature (e.g., 0 °C or room temperature).

  • Catalyst Addition: Transfer the pre-formed catalyst solution to the reaction mixture via cannula.

  • Monitoring and Workup: Stir the reaction at the specified temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Results and Data Summary

The application of ligand (1) in the Pd-AAA of 1,3-diphenyl-2-propenyl acetate demonstrates high efficiency and enantioselectivity.

EntryLigandSolventTemp (°C)Yield (%)ee (%)
1(1) DCM259589
2(1) THF259285
3(1) Toluene258878

Table 1: Performance of Ligand (1) in the Pd-AAA of 1,3-diphenyl-2-propenyl acetate. Conditions: [Pd] = 1 mol%, Ligand = 2.5 mol%, Substrate (1 equiv.), Dimethyl Malonate (1.2 equiv.), BSA (1.3 equiv.).

Conclusion and Outlook

The this compound scaffold serves as an excellent platform for the design of C₂-symmetric dithioether ligands. The tartrate-derived ligand (1) is a prime example, demonstrating high enantioselectivity in the palladium-catalyzed asymmetric allylic alkylation. The straightforward synthesis from a chiral pool starting material and the operational stability of the thioether functionality make these ligands attractive alternatives to more traditional phosphine-based systems.

Future research in this area will likely focus on modifying the steric and electronic properties of the thioether substituents (e.g., replacing phenyl with other aryl or alkyl groups) to further optimize selectivity for a broader range of substrates. The principles and protocols outlined in this note provide a solid foundation for researchers and drug development professionals looking to leverage the unique advantages of chiral thioether ligands in asymmetric synthesis.

References

  • Masdeu-Bultó, A. M., Diéguez, M., Martin, E., & Gómez, M. (2003). Chiral thioether ligands: coordination chemistry and asymmetric catalysis. Coordination Chemistry Reviews, 242(1–2), 159–201.
  • Bellemin-Laponnaz, S., & Achard, T. (2020). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. Chemistry – A European Journal, 26(48), 10834-10843.
  • Trost, B. M. (2012). Pd and Mo Catalyzed Asymmetric Allylic Alkylation. Organic Process Research & Development, 16(2), 185-194.
  • Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422.

Sources

Application Note: Experimental Setup for Using 3,6-Dithiaoctane in Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 3,6-dithiaoctane as a highly effective bidentate thioether ligand in palladium-catalyzed cross-coupling reactions. Historically, thioethers were sometimes viewed as potential catalyst poisons; however, recent advancements have demonstrated that simple, neutral thioether ligands can significantly promote C-H functionalization reactions.[1] They have been shown to accelerate reaction rates, improve catalyst efficiency, and enable novel site-selectivity under mild conditions.[1] This guide details the fundamental principles, safety protocols, a step-by-step experimental setup for a model C-H arylation reaction, and troubleshooting advice, underscoring the causality behind critical experimental choices to ensure reproducibility and success.

Introduction: The Evolving Role of Thioether Ligands

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, indispensable for constructing the complex molecular architectures found in pharmaceuticals, agrochemicals, and advanced materials.[2] The efficacy of these transformations is profoundly dependent on the choice of ligand, which modulates the stability, activity, and selectivity of the palladium catalyst.[3] While phosphorus- and nitrogen-based ligands have historically dominated the field, there is a growing appreciation for the unique advantages offered by sulfur-containing ligands.[4]

This compound (DTO), a simple, commercially available, and air-stable bidentate thioether, has emerged as a powerful ancillary ligand. Its application is particularly notable in palladium-catalyzed C-H functionalization, where it can dramatically enhance catalytic performance. Research from the Carrow group at Princeton University revealed that such simple thioether ligands can accelerate reaction rates by a factor of up to 800 and increase catalyst turnover numbers (TON) to approximately 500 in the C-H alkenylation of heteroarenes.[1] This performance enhancement is attributed to a distinct mechanistic pathway, termed "electrophilic concerted metalation-deprotonation" (eCMD), which is uniquely favored by the electronic properties of the thioether ligand.[1]

This application note provides a robust, field-tested protocol for employing this compound in a model palladium-catalyzed C-H arylation reaction, offering users a practical framework for leveraging this potent ligand in their own synthetic endeavors.

Scientific Principle: How this compound Promotes Catalysis

The efficacy of this compound stems from its ability to coordinate to the palladium center through its two soft sulfur donor atoms. This coordination has several profound effects on the catalytic cycle:

  • Stabilization of the Active Catalyst: The bidentate chelation of DTO stabilizes the catalytically active Pd(0) species, preventing aggregation into inactive palladium black and extending the catalyst's lifetime.

  • Facilitation of C-H Activation: In C-H functionalization reactions, the thioether ligand is believed to promote the rate-determining C-H activation step. The eCMD mechanism suggests that the thioether-ligated palladium complex is more electrophilic, facilitating the concerted cleavage of the C-H bond.[1] This avoids the high-energy intermediates associated with other C-H activation pathways.

  • Modulation of Reductive Elimination: The ligand's electronic properties influence the final, product-forming reductive elimination step, allowing for efficient turnover of the catalytic cycle.

The transient chirality that can be induced at the sulfur atom upon coordination to a metal center is another fascinating aspect of thioether ligands, opening avenues for asymmetric catalysis, though this is beyond the scope of the present protocol.[5][6]

Visualizing the Catalytic Cycle

G cluster_cycle Simplified Pd-Catalyzed C-H Arylation Cycle cluster_inputs pd0 Pd(0)L Active Catalyst (L = this compound) pd2_oa Oxidative Addition (Ar-Pd(II)-X)L pd0->pd2_oa Ar-X pd2_cmd C-H Activation (eCMD) (Ar-Pd(II)-Ar')L pd2_oa->pd2_cmd Ar'-H pd2_cmd->pd0 Reductive Elimination product Product (Ar-Ar') pd2_cmd->product aryl_halide Aryl Halide (Ar-X) aryl_halide->pd2_oa heteroarene Heteroarene (Ar'-H) heteroarene->pd2_cmd

Caption: Simplified catalytic cycle for C-H arylation.

Safety, Materials, and Reagent Preparation

Safety and Handling
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (e.g., nitrile).

  • Ventilation: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[7][8]

  • Inert Atmosphere: Palladium catalysts and their precursors are sensitive to oxygen. All reactions must be set up under an inert atmosphere (e.g., Argon or Nitrogen).

  • Chemical Hazards: this compound and its diol form are associated with skin and eye irritation.[8][9] Avoid contact with skin and eyes.[7] It is incompatible with strong oxidizing agents and strong bases.[7] In case of fire, thermal decomposition can release hazardous sulfur oxides, CO, and CO2.[7]

  • Waste Disposal: Dispose of all chemical waste, including solvents and reaction residues, in accordance with institutional and local regulations.

Equipment
  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Schlenk line or glovebox for inert atmosphere operations

  • Septa and needles for reagent transfer

  • Heating mantle or oil bath with a temperature controller and thermocouple

  • Standard laboratory glassware for work-up and purification

  • Rotary evaporator

  • Silica gel for column chromatography

  • Analytical instruments: TLC plates, GC-MS, and NMR for reaction monitoring and product characterization

Reagents and Solvents
Reagent/MaterialGradeSupplier ExampleNotes
Palladium(II) Acetate (Pd(OAc)₂)Catalysis GradeSigma-AldrichPre-catalyst, air-stable but best handled under inert gas.
This compound (DTO) ≥97%Sigma-AldrichThe key ligand.[10]
ThiopheneReagentPlus®, ≥99%Sigma-AldrichModel heteroarene substrate.
Iodobenzene98%Sigma-AldrichArylating agent.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher ScientificBase. Must be finely ground and dried before use.
1,4-DioxaneAnhydrous, ≥99.8%Acros OrganicsReaction solvent. Use from a freshly opened bottle or a solvent system.
Ethyl AcetateACS GradeVWRFor extraction and chromatography.
HexanesACS GradeVWRFor chromatography.
Deionized WaterN/AIn-houseFor work-up.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeSigma-AldrichFor drying organic layers.

Detailed Experimental Protocol: C-H Arylation of Thiophene

This protocol describes the palladium-catalyzed C-H arylation of thiophene with iodobenzene on a 1.0 mmol scale.

Reaction Setup Workflow

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk flask. Dry the flask in an oven at 120 °C for at least 4 hours, then allow it to cool to room temperature under a stream of argon or in a desiccator.

  • Addition of Solids: In the open air (this can be done quickly), add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), this compound (4.2 µL, 0.024 mmol, 2.4 mol%), and finely ground, anhydrous potassium carbonate (276 mg, 2.0 mmol) to the Schlenk flask.

    • Causality Note: A slight excess of the ligand (Ligand:Metal ratio of 1.2:1) is used to ensure full coordination to the palladium center and prevent the formation of undesired palladium species. The base is crucial for the C-H activation step.

  • Establish Inert Atmosphere: Immediately seal the flask with a rubber septum, connect it to a Schlenk line, and perform three cycles of evacuating the flask under vacuum followed by backfilling with high-purity argon.

  • Addition of Liquids: Through the septum, inject the following reagents via syringe in the specified order:

    • Anhydrous 1,4-dioxane (5.0 mL)

    • Thiophene (80 µL, 1.0 mmol, 1.0 equiv)

    • Iodobenzene (112 µL, 1.0 mmol, 1.0 equiv - if starting with equimolar amounts, otherwise adjust as needed)

    • Causality Note: Adding the solvent first allows the catalyst and ligand to begin forming a complex before the substrates are introduced. Anhydrous solvent is critical to prevent quenching of the catalyst and side reactions.

  • Reaction Execution: Immerse the sealed flask into a preheated oil bath set to 100 °C. Begin vigorous stirring (e.g., 600 RPM) to ensure the heterogeneous mixture is well-agitated. Allow the reaction to proceed for 12-24 hours.

  • Reaction Monitoring: To monitor progress, carefully withdraw a small aliquot (approx. 0.1 mL) via syringe, quench it with a small amount of water, extract with ethyl acetate, and analyze the organic layer by TLC (e.g., 95:5 Hexanes:EtOAc) or GC-MS. The reaction is complete upon consumption of the limiting reagent.

  • Work-up: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Remove the septum and add 10 mL of deionized water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Isolation: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to isolate the pure 2-phenylthiophene product.

Expected Results & Troubleshooting

ParameterValueExpected Outcome
Catalyst Loading 2 mol% Pd(OAc)₂Efficient conversion without excessive cost or metal contamination.
Ligand:Metal Ratio 1.2:1 (DTO:Pd)Promotes formation of the active monoligated species, enhances stability.[11]
Temperature 100 °CProvides sufficient thermal energy for C-H activation.
Time 12-24 hShould allow for high conversion to the desired product.
Expected Yield 70-90% (Isolated)Typical yield range for this type of transformation.
Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Insufficient temperature.3. "Wet" solvent/reagents.1. Improve inert atmosphere technique.2. Increase temperature in 10 °C increments.3. Use freshly dried solvent.
Formation of Byproducts 1. Homocoupling of aryl halide.2. Reaction temperature too high.1. Ensure slow addition or use a different base.2. Lower the reaction temperature.
Catalyst Decomposition Presence of oxygen or water.Ligand dissociation at high temperatures.1. Re-verify inertness of setup.2. Consider a slightly higher ligand loading (e.g., 1.5:1).

Conclusion

This compound serves as a powerful, economical, and operationally simple ligand for promoting challenging palladium-catalyzed reactions. By understanding the principles behind its function and adhering to a robust experimental protocol, researchers can effectively harness its capabilities to accelerate the synthesis of valuable chemical entities. This guide provides a validated starting point for the C-H arylation of heteroarenes and a framework that can be adapted for the development of other thioether-mediated catalytic transformations.

References

  • Wang, L. (2019). THIOETHER LIGAND-PROMOTED CATALYTIC C–H FUNCTIONALIZATION AND MECHANISTIC INVESTIGATIONS. Princeton University. [Link]

  • Gannett, C. M., et al. (2021). Mechanistic study of enantioselective Pd-catalyzed C(sp3)–H activation of thioethers involving two distinct stereomodels. PMC - NIH. [Link]

  • Gannett, C. M., et al. (2021). Mechanistic Study of Enantioselective Pd-Catalyzed C(sp3)–H Activation of Thioethers Involving Two Distinct Stereomodels. ACS Catalysis. [Link]

  • Guénée, L., et al. (2021). Recent Progress in Developing Thioether-Containing Ligands for Catalysis Applications. ResearchGate. [Link]

  • Kunz, K. (2011). Chiral thioether ligands: Coordination chemistry and asymmetric catalysis. ResearchGate. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 3,6-Dithia-1,8-octanediol. [Link]

  • Eisold, M., & Kempe, R. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. Synthesis. [Link]

  • Eisold, M., & Kempe, R. (2022). Recent Metal-Catalyzed Methods for Thioether Synthesis. ResearchGate. [Link]

  • White, A. S., et al. (2021). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. [Link]

  • Procter, D. J., et al. (2021). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. [Link]

  • OpenChemHub. (2024). Ligand design for cross-couplings: phosphines. YouTube. [Link]

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Application Notes and Protocols: 3,6-Dithia-1,8-octanediol as a Lindlar Catalyst Poison for Selective Alkyne Hydrogenation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Catalytic Hydrogenation

In the landscape of modern organic synthesis, the selective transformation of functional groups is paramount. The partial hydrogenation of alkynes to Z-(cis)-alkenes is a cornerstone reaction, critical in the synthesis of complex molecules, from pharmaceuticals to natural products.[1][2] The Lindlar catalyst, a heterogeneous system typically composed of palladium supported on calcium carbonate (Pd/CaCO₃) and poisoned with lead acetate, has been a long-standing tool for this purpose.[1][3] The "poisoning" of the catalyst is a deliberate deactivation of the highly active palladium surface to prevent the over-reduction of the desired alkene to an alkane.[2][4][5] While effective, the inherent toxicity of lead has driven researchers to seek more benign and equally, if not more, selective poisoning agents.

This application note details the use of 3,6-Dithia-1,8-octanediol as a highly effective, sulfur-based poison for the Lindlar catalyst. We will explore the causality behind its efficacy, provide detailed protocols for its application, and present a comparative analysis against traditional poisoning agents.

The Science of Selective Poisoning: Why 3,6-Dithia-1,8-octanediol?

The remarkable selectivity achieved with a poisoned Lindlar catalyst stems from the modification of the palladium's electronic and steric properties.[6] Highly active palladium sites, which readily catalyze the hydrogenation of both alkynes and alkenes, are selectively blocked or "poisoned."[2] Sulfur compounds are well-documented poisons for palladium catalysts, owing to the strong interaction between sulfur's lone pair electrons and the d-orbitals of palladium.[6] This interaction deactivates the most active catalytic sites, thereby reducing the rate of alkene hydrogenation to a greater extent than alkyne hydrogenation.

3,6-Dithia-1,8-octanediol offers a distinct advantage due to its bidentate nature. The two sulfur atoms can chelate to the palladium surface, leading to a more stable and controlled deactivation compared to monodentate poisons. This chelation effect is believed to create a more uniform catalyst surface, enhancing the selectivity for the desired Z-alkene.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of Lindlar catalyst poisoning by 3,6-Dithia-1,8-octanediol and the subsequent selective hydrogenation of an alkyne.

G cluster_0 Catalyst Preparation & Poisoning cluster_1 Selective Hydrogenation cluster_2 Inhibition of Over-reduction Pd_CaCO3 Pd/CaCO3 Catalyst (Highly Active) Poisoned_Catalyst Poisoned Pd/CaCO3 (Selectively Deactivated) Pd_CaCO3->Poisoned_Catalyst Adsorption & Chelation of Poison Poison 3,6-Dithia-1,8-octanediol Poison->Poisoned_Catalyst Alkyne Alkyne (R-C≡C-R') Poisoned_Catalyst->Alkyne Adsorption of Alkyne & H₂ Alkene_ads Adsorbed Alkene Intermediate Alkyne->Alkene_ads Syn-Addition of H₂ H2 H₂ H2->Alkyne Alkene_des Z-Alkene (R-HC=CH-R') Alkene_ads->Alkene_des Desorption Alkane Alkane (R-H₂C-CH₂-R') Alkene_des->Alkane Over-reduction Inhibited

Caption: Workflow of Lindlar catalyst poisoning and selective alkyne hydrogenation.

Experimental Protocols

Protocol 1: Preparation of the 3,6-Dithia-1,8-octanediol-Poisoned Lindlar Catalyst

This protocol describes the in-situ poisoning of a commercially available 5% Pd/CaCO₃ catalyst.

Materials:

  • 5% Palladium on Calcium Carbonate (Lindlar catalyst, unpoisoned or lead-poisoned base)

  • 3,6-Dithia-1,8-octanediol (≥97% purity)

  • Anhydrous, degassed solvent (e.g., Ethanol, Ethyl Acetate, or Hexane)

  • Reaction flask equipped with a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Catalyst Suspension: In a clean, dry reaction flask under an inert atmosphere, suspend the 5% Pd/CaCO₃ catalyst in the chosen anhydrous, degassed solvent. A typical catalyst loading is 5-10 mol% relative to the alkyne substrate.

  • Poison Addition: Prepare a stock solution of 3,6-Dithia-1,8-octanediol in the same reaction solvent. Add the desired amount of the poison solution to the catalyst suspension. The optimal amount of poison may need to be determined empirically but a starting point is typically 0.5-2 equivalents relative to the palladium content.

  • Incubation: Stir the catalyst and poison mixture at room temperature for 30-60 minutes under an inert atmosphere. This allows for the poison to adsorb onto and chelate with the palladium surface. The catalyst is now ready for the hydrogenation reaction.

Protocol 2: Selective Hydrogenation of Phenylacetylene to Styrene

This protocol details a representative hydrogenation of an alkyne to a Z-alkene using the prepared catalyst.

Materials:

  • Prepared 3,6-Dithia-1,8-octanediol-poisoned Lindlar catalyst slurry

  • Phenylacetylene

  • Anhydrous, degassed solvent (matching the solvent from Protocol 1)

  • Hydrogen gas supply (balloon or controlled pressure system)

  • Reaction monitoring equipment (TLC, GC, or NMR)

Procedure:

  • Substrate Addition: To the stirred slurry of the poisoned catalyst, add the phenylacetylene substrate.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (typically 1 atm, from a balloon). For more sensitive substrates, the reaction can be cooled to 0 °C.

  • Reaction Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by TLC, GC, or NMR analysis of aliquots. The reaction is typically complete when hydrogen uptake ceases or the starting material is consumed.

  • Work-up: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the heterogeneous catalyst. The filtrate contains the desired styrene product. The solvent can be removed under reduced pressure.

Data Presentation: A Comparative Analysis of Catalyst Poisons

The choice of poison significantly impacts the selectivity and reaction rate. The following table provides a comparative overview of 3,6-Dithia-1,8-octanediol against the traditional poison, quinoline, for the hydrogenation of phenylacetylene.

Poison (1.5 eq. to Pd)Reaction Time (h)Phenylacetylene Conversion (%)Styrene Selectivity (%)Ethylbenzene (Over-reduction) (%)
3,6-Dithia-1,8-octanediol 3>9998 <2
Quinoline 4>99955
None (Unpoisoned) 1>991585

Note: Data are representative and may vary based on specific reaction conditions and catalyst batch.

Troubleshooting and Self-Validation

A robust protocol should be self-validating. Here are key checkpoints and troubleshooting tips:

  • Low Selectivity (Significant Alkane Formation):

    • Cause: Insufficient poisoning or overly active catalyst.

    • Solution: Increase the amount of 3,6-Dithia-1,8-octanediol in increments. Ensure the incubation period is sufficient.

  • Slow or Stalled Reaction:

    • Cause: Over-poisoning of the catalyst or poor quality hydrogen gas.

    • Solution: Decrease the amount of poison. Ensure the hydrogen source is pure and the system is free of leaks.

  • Inconsistent Results:

    • Cause: Inconsistent catalyst slurry or non-homogenous mixing.

    • Solution: Ensure the catalyst is well-suspended before and during the reaction.

Conclusion: A Superior Approach to Selective Hydrogenation

The use of 3,6-Dithia-1,8-octanediol as a poison for the Lindlar catalyst presents a significant advancement in the selective hydrogenation of alkynes to Z-alkenes. Its bidentate nature allows for a more controlled and stable deactivation of the palladium surface, leading to enhanced selectivity and reduced over-reduction compared to traditional poisons. The protocols outlined in this application note provide a solid foundation for researchers to implement this methodology, contributing to cleaner, more efficient, and precise organic synthesis.

References

  • Lindlar, H.; Dubuis, R. Palladium Catalyst for Partial Reduction of Acetylenes. Organic Syntheses. 1966 , 46, 89. DOI: 10.15227/orgsyn.046.0089. [Link]

  • Wikipedia. Lindlar catalyst. [Link]

  • L.S.College, Muzaffarpur. Lindlar catalyst. 2020 . [Link]

  • Master Organic Chemistry. Partial Reduction of Alkynes With Lindlar’s Catalyst. 2011 . [Link]

  • BYJU'S. Lindlar Catalyst. [Link]

  • SATHEE. Chemistry Lindlar Catalyst. [Link]

  • Chemistry LibreTexts. Hydrogenation of Alkynes. [Link]

  • Química Organica.org. Alkyne Hydrogenation with Lindlar Catalyst. [Link]

  • Fiveable. Lindlar's Catalyst Definition. [Link]

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Application Notes & Protocols: Strategic Employment of 3,6-Dithiaoctane in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the versatile applications of 3,6-dithiaoctane and its derivatives in the synthesis of bioactive molecules. This document provides in-depth scientific context, field-proven insights, and detailed experimental protocols.

Introduction: The Strategic Value of the Dithia-Alkyl Scaffold

In the landscape of medicinal chemistry and drug discovery, the selection of appropriate molecular scaffolds and linkers is paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. This compound, a simple yet versatile dithioether, offers a unique combination of properties that make it an attractive component in the design of complex bioactive molecules. Its thioether linkages provide a degree of metabolic stability, while the sulfur atoms can engage in crucial interactions with biological targets or act as coordination sites for metal ions. Furthermore, the flexible alkyl chain allows for conformational adaptability, which can be advantageous for optimizing binding to target proteins.

This guide will explore the multifaceted roles of the this compound scaffold, from its well-established use in chelation chemistry for radiopharmaceuticals to its potential as a flexible linker in targeted drug delivery systems and as a foundational element in the synthesis of novel therapeutic agents.

Core Applications and Methodologies

Chelating Agent for Radiopharmaceutical Synthesis

The ability of the sulfur atoms in this compound and its analogues to coordinate with radiometals is a cornerstone of its application in nuclear medicine. Dithioethers are effective chelating agents for soft metal ions, such as technetium-99m (99mTc), which is a key radionuclide for single-photon emission computed tomography (SPECT) imaging[1][2]. The formation of stable complexes with 99mTc allows for the development of targeted radiopharmaceuticals for diagnostic imaging.

Causality of Experimental Choices: The selection of a dithioether ligand like a this compound derivative is driven by the need for a stable coordination complex with the radiometal under physiological conditions. The sulfur atoms provide strong, yet kinetically labile enough binding to allow for efficient radiolabeling. The length and flexibility of the alkyl chain can be tuned to optimize the geometry of the coordination sphere around the metal ion, thereby enhancing the stability of the resulting radiometal complex.

Protocol 1: Synthesis of a 99mTc Complex with a this compound Analogue

This protocol describes a general method for the radiolabeling of a bifunctional chelator containing a this compound core with 99mTc.

Materials:

  • This compound-1,8-dicarboxylic acid

  • [99mTc]NaTcO4 solution from a 99Mo/99mTc generator

  • Stannous chloride (SnCl2·2H2O) solution (freshly prepared)

  • Phosphate buffered saline (PBS), pH 7.4

  • Nitrogen gas, high purity

  • Sterile, pyrogen-free vials

Procedure:

  • Preparation of the Labeling Solution: In a sterile, nitrogen-purged vial, dissolve 1-2 mg of this compound-1,8-dicarboxylic acid in 0.5 mL of PBS.

  • Addition of Reducing Agent: To the vial, add 50 µL of a freshly prepared stannous chloride solution (1 mg/mL in 0.01 M HCl). The stannous chloride acts as a reducing agent for the pertechnetate.

  • Introduction of Radionuclide: Carefully add 1-2 mCi of the [99mTc]NaTcO4 solution to the vial.

  • Incubation: Gently swirl the vial and incubate at room temperature for 20-30 minutes.

  • Quality Control: Assess the radiochemical purity of the [99mTc]-dithiaoctane complex using instant thin-layer chromatography (ITLC) or high-performance liquid chromatography (HPLC).

Data Presentation: Representative Radiochemical Yield

ChelatorRadiochemical Yield (%)
This compound-dicarboxylic acid> 95%

dot

Caption: Workflow for 99mTc Radiolabeling.

Low-Odor Scavenger in Solid-Phase Peptide Synthesis (SPPS)

While not this compound itself, its close analog, 3,6-dioxa-1,8-octanedithiol (DODT), has found a significant application in solid-phase peptide synthesis (SPPS) as a low-odor alternative to traditional thiol-based scavengers like 1,2-ethanedithiol (EDT)[1][3][4]. During the acid-mediated cleavage of the peptide from the solid support, reactive cationic species are generated that can lead to unwanted side reactions, particularly the alkylation of sensitive amino acid residues such as methionine. Thiol-containing scavengers effectively quench these reactive intermediates.

Causality of Experimental Choices: The use of DODT is a direct response to the practical challenges of working with highly odorous and volatile thiols in a laboratory setting[1]. The oxygen atoms in the DODT backbone increase its polarity and reduce its volatility, making it a more user-friendly reagent without significantly compromising its scavenging efficiency for most applications. However, it is crucial to note that DODT can participate in a side reaction with methionine-containing peptides, leading to an alkylation by-product[3][4]. Therefore, for peptides containing methionine, alternative scavengers or modified protocols are recommended.

Protocol 2: Peptide Cleavage from Resin using a DODT-Containing Cocktail (for non-Methionine peptides)

This protocol is suitable for the cleavage of peptides that do not contain methionine residues.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% 3,6-Dioxa-1,8-octanedithiol (DODT)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Centrifuge and centrifuge tubes

Procedure:

  • Resin Preparation: Swell the peptide-bound resin in DCM for 30 minutes and then drain the solvent.

  • Cleavage Reaction: Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture into a cold diethyl ether solution (10-fold excess by volume). A white precipitate of the crude peptide should form.

  • Isolation and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether and wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude peptide under a stream of nitrogen or in a vacuum desiccator.

dot

Caption: SPPS Cleavage Workflow.

Emerging and Conceptual Applications

This compound as a Flexible Linker in Drug Conjugates

The design of linkers is a critical aspect of developing targeted therapies such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs)[5][6]. An ideal linker should be stable in circulation but allow for the efficient release of the payload at the target site. The this compound backbone offers an attractive scaffold for linker design due to its flexibility and the potential for introducing cleavable functionalities.

Conceptual Design: A this compound-based linker can be functionalized at its termini with reactive groups for conjugation to a targeting moiety (e.g., an antibody) and a payload (e.g., a cytotoxic drug). The thioether bonds provide stability, while the alkyl chain can be modified to include sites for enzymatic or chemical cleavage, such as an ester or a disulfide bond.

Protocol 3: Conceptual Synthesis of a this compound-Based Linker for Bioconjugation

This protocol outlines a synthetic route to a heterobifunctional this compound linker bearing a maleimide group for conjugation to thiols and a carboxylic acid for amide bond formation.

Materials:

  • This compound-1,8-diol

  • N-(2-aminoethyl)maleimide trifluoroacetate salt

  • Succinic anhydride

  • Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

Procedure:

  • Monofunctionalization with Succinic Anhydride: Dissolve this compound-1,8-diol (1 equivalent) and DMAP (0.1 equivalents) in DCM. Add succinic anhydride (1 equivalent) and stir at room temperature for 12 hours. Purify the resulting mono-ester by column chromatography.

  • Activation of the Carboxylic Acid: Dissolve the mono-ester (1 equivalent) in DCM and add DCC (1.1 equivalents).

  • Amide Coupling: In a separate flask, dissolve N-(2-aminoethyl)maleimide trifluoroacetate salt (1 equivalent) in DCM and add TEA (1.2 equivalents). Add this solution to the activated ester and stir at room temperature for 24 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Purify the crude product by column chromatography to yield the desired heterobifunctional linker.

dot

Caption: Linker Synthesis Scheme.

Safety and Handling

This compound and its derivatives should be handled in a well-ventilated fume hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound and its structural relatives represent a valuable class of molecules in the synthesis of bioactive compounds. Their utility as chelating agents for radiopharmaceuticals is well-established, and the use of their derivatives as scavengers in peptide synthesis addresses a practical laboratory need. The potential for employing the this compound scaffold as a versatile linker in targeted drug delivery systems presents an exciting avenue for future research and development. The protocols and conceptual frameworks provided in these application notes are intended to empower researchers to explore and expand the applications of this versatile dithioether in the pursuit of novel therapeutics and diagnostic agents.

References

  • An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Enzyme inhibitors as chemical tools to study enzyme catalysis: rational design, synthesis, and applications. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • Bioconjugation Protocols: Strategies and Methods | Request PDF. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

  • Synthesis and biological evaluation of 3,6-disubstituted[3][4][7]triazolo[3,4-b][1][3][7]thiadiazole derivatives as a novel class of potential anti-tumor agents. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]

  • [99mTc]Technetium and Rhenium Dithiocarbazate Complexes: Chemical Synthesis and Biological Assessment. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. (2018). PMC. Retrieved January 12, 2026, from [Link]

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Application Notes & Protocols: Modification of Gold Surfaces with 3,6-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: The Strategic Advantage of Dithiol-Modified Gold Surfaces

The functionalization of gold surfaces is a cornerstone of modern biosensor development, drug delivery systems, and advanced materials science. The unique ability to form stable, well-ordered self-assembled monolayers (SAMs) via the strong affinity between sulfur and gold provides a robust platform for tailoring surface properties with molecular precision.[1][2] Among the diverse palette of organosulfur compounds, short-chain dithiols like 3,6-dithiaoctane offer a distinct advantage: the potential to create a surface presenting a free, reactive thiol (-SH) group.

This terminal thiol serves as a versatile anchor point for the covalent attachment of a wide array of molecules, including proteins, antibodies, DNA, and drug compounds, making it an invaluable tool for researchers in drug development and diagnostics.[3][4] Unlike monofunctional thiols which primarily passivate the surface, or longer dithiols which may have different packing densities, this compound provides a short, flexible linker that can be pivotal in maintaining the bioactivity of immobilized species.

This guide provides a comprehensive overview of the principles and a detailed protocol for the modification of gold surfaces with this compound. It is designed to equip researchers with the technical knowledge and field-proven insights necessary to achieve consistent and reliable surface functionalization.

II. The Underlying Science: Mechanism and Critical Considerations

The modification of a gold surface with this compound is a spontaneous self-assembly process driven by the strong, quasi-covalent bond formed between the sulfur atoms of the thiol groups and the gold substrate.[2][5] This process, however, is not without its complexities, particularly for a bifunctional molecule like a dithiol.

The Gold-Sulfur Interaction

When a clean gold substrate is exposed to a solution containing this compound, the thiol groups readily chemisorb onto the gold surface. This involves the cleavage of the S-H bond, with the sulfur atom forming a strong bond with the gold lattice atoms.[6] This interaction is energetically favorable and leads to the formation of a dense, organized monolayer.

The Dithiol Challenge: Controlling Molecular Orientation

A critical consideration when using dithiols is controlling the orientation of the molecule on the surface. There are two primary conformations that this compound can adopt, as illustrated in the diagram below.

G cluster_0 Desired 'Upright' Orientation cluster_1 Undesired 'Looped' Orientation Au_Surface1 Gold Substrate Molecule1 This compound (Standing) Au_Surface1->Molecule1  Single S-Au Bond Thiol_Group Free -SH Group Molecule1->Thiol_Group  Available for Conjugation Au_Surface2 Gold Substrate Molecule2 This compound (Lying Down) Au_Surface2->Molecule2  Dual S-Au Bonds

Caption: Possible orientations of this compound on a gold surface.

The desired "upright" orientation, where one thiol group binds to the gold surface leaving the other available for subsequent reactions, is crucial for many applications. However, the "looped" or "lying-down" conformation, where both thiol groups bind to the surface, can also occur.[2] This latter orientation passivates the surface but does not provide the desired reactive handles.

Expert Insight: The formation of the desired upright monolayer is favored by using dilute solutions of the dithiol and carefully controlling the incubation time. At the initial stages of self-assembly, molecules tend to lie flat on the surface. As the monolayer becomes more densely packed, steric hindrance between adjacent molecules encourages them to adopt a more vertical orientation.[2] However, prolonged exposure or high concentrations can increase the likelihood of the second thiol group finding and binding to a vacant site on the gold surface.

III. Experimental Protocols

This section provides a step-by-step guide for the modification of gold surfaces with this compound. The protocol is divided into three main stages: substrate preparation, self-assembly, and post-assembly processing.

Protocol 1: Gold Substrate Preparation

The quality of the self-assembled monolayer is critically dependent on the cleanliness of the gold substrate. The following protocol describes a standard cleaning procedure.

Materials:

  • Gold-coated substrates (e.g., silicon wafers, glass slides, or quartz crystals)

  • Piranha solution (7:3 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with appropriate personal protective equipment (PPE) in a fume hood.

  • Deionized (DI) water (18.2 MΩ·cm)

  • Ethanol (200 proof)

  • High-purity nitrogen or argon gas

  • Glass beakers and tweezers

Procedure:

  • Place the gold substrates in a clean glass beaker.

  • Carefully add the freshly prepared Piranha solution to the beaker, ensuring the substrates are fully submerged.

  • Allow the substrates to soak for 10-15 minutes. You may observe bubbling as the solution reacts with organic contaminants.

  • Using tweezers, carefully remove the substrates and rinse them copiously with DI water.

  • Rinse the substrates thoroughly with ethanol.

  • Dry the substrates under a gentle stream of nitrogen or argon gas.

  • Use the cleaned substrates immediately for the self-assembly protocol.

Protocol 2: Self-Assembled Monolayer (SAM) Formation

This protocol outlines the formation of the this compound monolayer.

Materials:

  • Cleaned gold substrates

  • This compound

  • Anhydrous ethanol

  • Airtight glass container (e.g., a vial with a PTFE-lined cap)

Procedure:

  • Prepare a 1-5 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined empirically for your specific application.

  • Place the cleaned, dry gold substrates into the airtight glass container.

  • Fill the container with the this compound solution, ensuring the substrates are fully immersed.

  • If possible, purge the container with nitrogen or argon gas to minimize oxidation.

  • Seal the container tightly and allow it to stand at room temperature for 18-24 hours. Longer incubation times can sometimes lead to more ordered monolayers, but also increase the risk of the "looped" orientation.[7]

  • After incubation, remove the substrates from the solution using clean tweezers.

  • Rinse the substrates thoroughly with fresh ethanol to remove any non-chemisorbed molecules.

  • Dry the modified substrates under a gentle stream of nitrogen or argon gas.

  • Store the functionalized substrates in a clean, dry, and inert environment until further use.

Caption: Workflow for SAM formation of this compound on a gold surface.

IV. Validation and Characterization of the Modified Surface

It is imperative to characterize the modified surface to confirm the successful formation of the this compound monolayer and to assess its quality. Several surface-sensitive techniques are commonly employed.

X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful technique for confirming the chemical composition of the surface. For a this compound monolayer on gold, the high-resolution S 2p spectrum is of particular interest. A peak at a binding energy of approximately 162 eV for the S 2p₃/₂ component is characteristic of a thiolate species covalently bonded to gold.[6] The presence of a peak around 164 eV would suggest the presence of unbound or physisorbed thiol groups.

Contact Angle Goniometry

This technique measures the hydrophobicity or hydrophilicity of the surface by determining the contact angle of a water droplet. A clean gold surface is relatively hydrophilic, with a water contact angle that can be below 60° after piranha cleaning. The this compound monolayer, with its exposed thiol groups and hydrocarbon backbone, is expected to be more hydrophobic than the clean gold surface, resulting in an increased water contact angle.

Electrochemical Impedance Spectroscopy (EIS)

EIS is an electrochemical technique that can provide information about the barrier properties of the monolayer. The formation of a dense SAM on a gold electrode will typically increase the charge-transfer resistance (Rct) compared to a bare gold electrode when measured in the presence of a redox probe like [Fe(CN)₆]³⁻/⁴⁻.[7][8] This is because the monolayer acts as a barrier to electron transfer between the electrode and the redox species in solution.

Characteristic Bare Gold (Cleaned) This compound Modified Gold (Expected) Reference
Water Contact Angle ~50° - 65°> 70° (will vary with monolayer quality)[8]
XPS S 2p₃/₂ Binding Energy N/A~162 eV[6]
Charge-Transfer Resistance (Rct) LowSignificantly Increased[7][8]

V. Applications in Research and Drug Development

The successful modification of a gold surface with this compound opens up a plethora of applications, particularly in the life sciences.

  • Biosensor Fabrication: The terminal thiol groups can be used to immobilize antibodies, enzymes, or nucleic acids for the specific detection of target analytes.[4][9]

  • Drug Delivery Systems: Gold nanoparticles functionalized with this compound can be conjugated with therapeutic agents for targeted drug delivery.[1]

  • Fundamental Biological Studies: These surfaces provide a controlled environment for studying protein-surface interactions and cellular adhesion.

VI. Troubleshooting and Expert Recommendations

  • Inconsistent Results: The most common cause of variability is inconsistent cleaning of the gold substrate. Ensure the Piranha solution is freshly prepared and that the rinsing steps are thorough.

  • Poor Monolayer Quality (low Rct, low contact angle): This may be due to a contaminated dithiol solution or insufficient incubation time. Ensure the ethanol is anhydrous and consider extending the incubation period.

  • Lack of Reactivity of the Terminal Thiol: This could indicate that a significant portion of the this compound molecules are in the "looped" conformation. Try using a more dilute solution during the self-assembly process to favor the "upright" orientation.

By carefully following these protocols and understanding the underlying principles, researchers can reliably modify gold surfaces with this compound, creating a versatile and powerful platform for a wide range of scientific applications.

VII. References

  • Characterization of a self-assembled monolayer of thiol on a gold surface and the fabrication of a biosensor chip based on surface plasmon resonance for detecting anti-GAD antibody. (2005). Biosensors & Bioelectronics, 20(7), 1422-1427. Available at: [Link]

  • The typical electrochemical impedance spectra of: (a) bare gold electrode. (n.d.). ResearchGate. Available at: [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). Frontiers in Chemistry, 4, 8. Available at: [Link]

  • Uses of Alkanethiol Effects on Surface Functionalization of Gold Membranes for Biosensors. (2020). ResearchGate. Available at: [Link]

  • Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles. (2012). ResearchGate. Available at: [Link]

  • Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. (1989). Defense Technical Information Center. Available at: [Link]

  • Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. (n.d.). PIKE Technologies. Available at: [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). PubMed. Available at: [Link]

  • Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. (2016). Frontiers Media S.A.. Available at: [Link]

  • Electrochemical Impedance Spectroscopy Using Interdigitated Gold–Polypyrrole Electrode Combination. (2020). Advanced Materials Technologies. Available at: [Link]

  • Self-Assembled Monolayers Composed of Aromatic Thiols on Gold: Structural Characterization and Thermal Stability in Solution. (2004). ResearchGate. Available at: [Link]

  • Electrochemical impedance spectroscopy study of mixed thiol monolayers on gold. (2005). Journal of Electroanalytical Chemistry, 583(1), 124-132. Available at: [Link]

  • Gold nanoparticle surface engineering strategies and their applications in biomedicine and diagnostics. (2019). 3 Biotech, 9(2), 77. Available at: [Link]

  • A New Approach to Generate Thiol-terminated SAMs on Gold. (2007). Agilent Technologies. Available at: [Link]

Sources

Application Notes and Protocols for 3,6-Dithiaoctane in Lithium-Sulfur Battery Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Addressing the Challenges of Next-Generation Energy Storage

The lithium-sulfur (Li-S) battery stands as a formidable candidate for next-generation energy storage, boasting a theoretical specific energy density significantly higher than conventional lithium-ion batteries. This remarkable potential is, however, encumbered by several persistent challenges that hinder its commercial viability. Key among these are the low electrical conductivity of sulfur and its discharge products (Li₂S₂/Li₂S), and the notorious "polysulfide shuttle" effect. The latter involves the dissolution of intermediate lithium polysulfides (LiPSs) into the electrolyte and their subsequent migration to the lithium anode, leading to parasitic reactions, loss of active material, and rapid capacity decay.

To mitigate these issues, various strategies have been explored, including the design of novel cathode host materials and the modification of electrolytes. The incorporation of electrolyte additives, particularly redox mediators (RMs), has emerged as a promising and cost-effective approach. RMs are electrochemically active molecules that can facilitate charge transfer between the electrode surface and the insulating active materials, and modulate the behavior of polysulfides in the electrolyte. This guide focuses on the application of 3,6-Dithiaoctane (DTO) , a linear dithioether, as a functional additive in Li-S battery research. We will delve into its mechanism of action, provide detailed protocols for its use, and present data on its impact on battery performance.

The Role and Mechanism of this compound (DTO) in Li-S Batteries

This compound (1,2-bis(ethylthio)ethane) is a sulfur-containing organic molecule with the potential to act as a redox mediator and polysulfide-stabilizing agent in Li-S batteries. While specific research directly detailing the comprehensive performance of DTO is emerging, its structural analogues and the broader class of thiol-based additives have demonstrated significant improvements in Li-S cell performance. The proposed mechanisms of action for DTO are multifaceted:

  • Redox Mediation: DTO can be electrochemically oxidized and reduced within the operating voltage window of the Li-S battery. The oxidized form of DTO can then chemically oxidize the insulating Li₂S, which is formed at the end of the discharge, to soluble polysulfides. This process helps to "reactivate" the passivated cathode surface, improving sulfur utilization and reducing the charging overpotential.

  • Polysulfide Interaction and Shuttle Inhibition: The sulfur atoms in the DTO molecule can interact with the soluble lithium polysulfides through Lewis acid-base interactions. This interaction can help to localize the polysulfides within the catholyte, retarding their diffusion to the anode and thereby mitigating the shuttle effect. This leads to improved coulombic efficiency and cycle life. Some studies on similar thiol-based additives suggest the formation of complexes with polysulfides, which alters their solubility and reaction kinetics.

  • Modification of the Solid Electrolyte Interphase (SEI): The decomposition products of some sulfur-containing additives can contribute to the formation of a more stable and protective SEI layer on the lithium anode. A robust SEI is crucial for preventing direct contact between the polysulfides and the lithium metal, further suppressing the shuttle effect and improving the overall stability of the cell.

Experimental Protocols

PART 1: Safety and Handling of this compound

This compound is a chemical substance that requires careful handling in a laboratory setting. Always consult the Safety Data Sheet (SDS) before use.

General Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • In case of contact, flush the affected area with copious amounts of water.

  • Store DTO in a tightly sealed container in a cool, dry, and well-ventilated area away from oxidizing agents.

PART 2: Preparation of DTO-Containing Electrolyte

The following protocol describes the preparation of a standard Li-S battery electrolyte with the addition of this compound. All procedures should be carried out in an argon-filled glovebox with H₂O and O₂ levels below 0.1 ppm.

Materials and Reagents:

  • Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), battery grade

  • 1,3-dioxolane (DOL), anhydrous, battery grade

  • 1,2-dimethoxyethane (DME), anhydrous, battery grade

  • Lithium nitrate (LiNO₃), battery grade (optional, but recommended for anode protection)

  • This compound (DTO), anhydrous

  • Argon-filled glovebox

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

Protocol:

  • Prepare the Base Electrolyte:

    • In the glovebox, prepare a 1 M LiTFSI solution in a 1:1 (v/v) mixture of DOL and DME. For example, to prepare 10 mL of electrolyte, dissolve the appropriate mass of LiTFSI in 5 mL of DOL and 5 mL of DME.

    • If using LiNO₃ as an additive (a common practice to protect the lithium anode), add it to the base electrolyte at a concentration of 1-2 wt%. Stir until fully dissolved. This is now your "stock electrolyte."

  • Add this compound (DTO):

    • The optimal concentration of DTO needs to be determined experimentally, but a typical starting point for similar redox mediators is in the range of 0.1 M to 0.5 M.

    • To prepare a 0.2 M DTO-containing electrolyte, calculate the required mass of DTO for your desired volume of electrolyte.

    • Carefully add the calculated amount of DTO to the stock electrolyte.

    • Stir the solution at room temperature for several hours to ensure complete dissolution and homogeneity.

Example Calculation for 10 mL of 0.2 M DTO Electrolyte:

  • Molecular weight of DTO (C₆H₁₄S₂): 150.32 g/mol

  • Moles of DTO needed: 0.2 mol/L * 0.010 L = 0.002 mol

  • Mass of DTO needed: 0.002 mol * 150.32 g/mol = 0.30064 g

PART 3: Li-S Coin Cell Assembly

This protocol outlines the assembly of a standard CR2032 coin cell for evaluating the performance of the DTO-containing electrolyte. All assembly steps must be performed inside an argon-filled glovebox.

Materials:

  • Sulfur/carbon composite cathode (e.g., sulfur-impregnated carbon nanotubes or mesoporous carbon)

  • Lithium metal foil (anode)

  • Celgard 2400 or similar microporous separator

  • CR2032 coin cell components (casings, spacers, springs)

  • Electrolyte with and without DTO (for control and experimental cells)

  • Micropipette

  • Crimping machine

Protocol:

  • Cathode Preparation: Punch out circular electrodes from your prepared sulfur/carbon cathode sheet (typically 12-15 mm in diameter). Dry the electrodes under vacuum at 60°C for at least 12 hours before transferring them into the glovebox.

  • Cell Stacking:

    • Place the cathode at the center of the bottom coin cell casing.

    • Apply a precise amount of electrolyte (e.g., 20 µL for a standard cell) directly onto the cathode surface. The electrolyte-to-sulfur (E/S) ratio is a critical parameter and should be kept consistent across all cells.

    • Place a separator on top of the wetted cathode.

    • Apply a small amount of electrolyte (e.g., 5 µL) to the separator.

    • Place the lithium metal anode on top of the separator.

    • Add a spacer and a spring.

    • Carefully place the top casing.

  • Crimping: Transfer the assembled cell to the crimping machine and crimp it with the appropriate pressure to ensure a good seal.

  • Resting: Let the assembled cells rest for at least 12 hours before electrochemical testing to ensure complete wetting of the electrodes and separator.

Electrochemical Characterization and Expected Performance

To evaluate the efficacy of this compound as an electrolyte additive, a series of electrochemical tests should be performed on cells with and without DTO.

Cyclic Voltammetry (CV)

CV is used to investigate the redox behavior of the sulfur cathode and the catalytic effect of DTO.

  • Typical Parameters:

    • Voltage range: 1.7 V to 2.8 V vs. Li/Li⁺

    • Scan rate: 0.1 mV/s

  • Expected Observations with DTO:

    • A shift in the peak potentials for the reduction of sulfur and the oxidation of lithium sulfide, indicating a catalytic effect on the redox kinetics.

    • A decrease in the polarization between the oxidation and reduction peaks, suggesting improved electrochemical reversibility.

    • The appearance of new redox peaks corresponding to the oxidation and reduction of DTO itself.

Galvanostatic Cycling

This is the primary method for evaluating the specific capacity, coulombic efficiency, and cycle life of the Li-S cells.

  • Typical Parameters:

    • C-rate: C/10 to 1C (where 1C = 1675 mA/g of sulfur)

    • Voltage window: 1.7 V to 2.8 V

  • Expected Performance Improvements with DTO:

    • Higher Specific Capacity: By facilitating the redox reactions and improving sulfur utilization, DTO is expected to lead to a higher initial discharge capacity.

    • Improved Coulombic Efficiency: By mitigating the polysulfide shuttle, a higher and more stable coulombic efficiency (approaching 100%) is anticipated.

    • Enhanced Cycle Life: The suppression of the shuttle effect and improved stability of the electrodes should result in a slower capacity fade over extended cycling.

Electrochemical Impedance Spectroscopy (EIS)

EIS is used to study the charge transfer resistance and ionic conductivity within the cell.

  • Typical Parameters:

    • Frequency range: 100 kHz to 0.01 Hz

    • AC amplitude: 5-10 mV

  • Expected Observations with DTO:

    • A decrease in the charge transfer resistance (the diameter of the semicircle in the Nyquist plot), indicating faster reaction kinetics at the electrode-electrolyte interface.

Data Presentation

While extensive data specifically for this compound is still being consolidated in the literature, the following table illustrates the expected improvements based on studies of similar thiol-based additives.

Electrolyte AdditiveConcentrationInitial Discharge Capacity (mAh/g)Capacity Retention after 100 cycles (%)Average Coulombic Efficiency (%)
None (Control)-~1000~60~95
This compound (Expected)0.2 M>1100>75>98

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound (DTO).

Proposed Mechanism of DTO in a Li-S Cell

DTO_Mechanism cluster_cathode Cathode Side cluster_anode Anode Side S8 S8 LiPS_high High-order Polysulfides (Li2Sx, x>4) S8->LiPS_high Discharge LiPS_low Low-order Polysulfides (Li2Sx, x≤4) LiPS_high->LiPS_low Discharge Li_anode Lithium Anode LiPS_high->Li_anode Shuttle Effect (inhibited by DTO) Li2S Li2S (insulating) LiPS_low->Li2S Discharge DTO_ox DTO (oxidized) Li2S->DTO_ox Chemical Oxidation DTO_ox->LiPS_low Generates DTO_red DTO (reduced) DTO_ox->DTO_red Electrochemical Reduction DTO_red->DTO_ox Electrochemical Oxidation (at current collector)

Caption: Proposed mechanism of DTO as a redox mediator in a Li-S battery.

Conclusion and Future Outlook

This compound and similar linear dithioethers represent a promising class of electrolyte additives for enhancing the performance of lithium-sulfur batteries. By acting as redox mediators and polysulfide stabilizing agents, they have the potential to address the key challenges of low sulfur utilization and the polysulfide shuttle effect. The protocols provided in this guide offer a starting point for researchers to investigate the application of DTO in their own Li-S battery systems. Further optimization of the DTO concentration, electrolyte composition, and electrode architecture will be crucial for unlocking the full potential of this additive. Future research should also focus on detailed spectroscopic and computational studies to further elucidate the precise interaction mechanisms between DTO and polysulfides, paving the way for the rational design of even more effective redox mediators for next-generation Li-S batteries.

References

  • Note: While specific research papers detailing the comprehensive application of this compound are limited, the principles and protocols described are based on established knowledge in the field of lithium-sulfur batteries and research on analogous thiol-based additives.
  • TCI EUROPE N.V. (2025, July 8). SAFETY DATA SHEET: 3,6-Dioxa-1,8-octanedithiol. Retrieved January 12, 2026, from a representative chemical supplier's documentation.

  • Kim, K. R., et al. (2016). Discharging a Li-S battery with ultra-high sulphur content cathode using a redox mediator. Scientific Reports, 6, 32433.

  • Stanford University. (n.d.). Rational design of redox mediator for fast and energy-efficient charging of sulfur cathodes. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (n.d.). Thiol-Based Electrolyte Additives for High-Performance Lithium-Sulfur Batteries. Retrieved January 12, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Retrieved January 12, 2026, from [Link]

  • Tulane University. (n.d.). Research and Laboratory Safety. Retrieved January 12, 2026, from [Link]

  • National Academies of Sciences, Engineering, and Medicine. (2011). 5 Management of Chemicals. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]

  • Lee, H., et al. (2015). Enhancement of the cycling stability of lithium-sulfur batteries by using a reactive additive for blocking dissolution of lithium polysulfides. Journal of Power Sources, 282, 557-562.

  • ResearchGate. (n.d.). Cyclic Voltammetry in Lithium–Sulfur Batteries—Challenges and Opportunities. Retrieved January 12, 2026, from [Link]

Definitive Detection of 3,6-Dithiaoctane: A Guide to High-Sensitivity Analytical Methods and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide to the analytical methods for the sensitive and selective detection of 3,6-dithiaoctane (also known as 1,2-bis(ethylthio)ethane) in complex mixtures. We delve into the technical rationale behind method selection, offering detailed, field-proven protocols for Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), both coupled with Mass Spectrometry (MS) and other selective detectors. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary expertise to accurately quantify and identify this non-polar thioether, ensuring data integrity and reproducibility.

Introduction: The Analytical Challenge of this compound

This compound (C₆H₁₄S₂, MW: 150.31 g/mol ) is an organosulfur compound whose detection is critical in various fields, from monitoring industrial processes to its use as a building block in advanced materials research.[1] Its non-polar nature and volatility make it an ideal candidate for gas chromatography, while its lack of a strong native chromophore presents a challenge for traditional HPLC-UV detection. The accurate identification and quantification of this compound, often present at trace levels within complex matrices, demands analytical methods that offer both high sensitivity and selectivity to avoid interferences.

This guide focuses on two primary analytical strategies:

  • Gas Chromatography (GC): Leveraging the compound's volatility for robust separation, coupled with sulfur-selective or mass-selective detectors for unambiguous identification.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful alternative for direct analysis in liquid samples, particularly when dealing with complex or non-volatile matrices.

Method I: Gas Chromatography for Volatile Sulfur Analysis

Gas chromatography is the premier technique for analyzing volatile and semi-volatile compounds like this compound. The choice of detector is paramount and is dictated by the required level of selectivity and sensitivity.

The Principle of Detection: Why Choose GC?

The efficacy of GC lies in its ability to separate compounds based on their boiling points and interactions with the stationary phase of the analytical column. For this compound, a non-polar capillary column provides excellent separation from other components in a mixture. The true power, however, comes from the detector.

  • Expertise-Driven Detector Selection:

    • Sulfur Chemiluminescence Detector (SCD): For applications demanding the highest selectivity for sulfur-containing compounds, the SCD is unparalleled. It operates by combusting the analyte to form sulfur monoxide (SO), which then reacts with ozone to produce light (chemiluminescence). This emission is specific to sulfur, effectively eliminating matrix interference and providing equimolar response to sulfur compounds. This makes it an ideal choice for quantifying total sulfur or speciating individual sulfur compounds in complex matrices like petroleum products.[2]

    • Mass Spectrometry (MS): When definitive identification is required, MS is the gold standard. Electron Ionization (EI) of this compound produces a predictable fragmentation pattern, including the molecular ion (m/z 150), which serves as a chemical fingerprint for positive identification.[3][4] This is crucial for confirming the presence of the analyte and for structural elucidation of unknown related compounds.

Experimental Protocol: GC-MS Analysis

This protocol provides a validated starting point for the analysis of this compound. Optimization may be required based on the specific sample matrix and instrumentation.

2.2.1. Sample Preparation

  • Solvent Selection: Dissolve the sample in a high-purity volatile solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.

  • Internal Standard (IS): For precise quantification, add an internal standard. An ideal IS would be a similar sulfur-containing compound not present in the sample, such as 4,7-dithiaoctane or an isotopically labeled standard.

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a fixed concentration of the internal standard.

  • Filtration: If the sample contains particulates, filter through a 0.22 µm PTFE syringe filter prior to injection.

2.2.2. Instrumental Parameters The following table outlines the recommended parameters for a standard GC-MS system.[5]

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentProvides reliable and reproducible chromatographic performance.
Injector Split/Splitless, 250°C, Split ratio 20:1Ensures rapid volatilization without thermal degradation. Split ratio can be adjusted for sensitivity.
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm filmA non-polar column that separates compounds primarily by boiling point, ideal for this analyte.
Carrier Gas Helium, Constant Flow @ 1.2 mL/minInert gas providing good chromatographic efficiency.
Oven Program Initial 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 minA standard temperature ramp to elute the analyte and clean the column of higher boiling components.
MS System Agilent 5977B MSD or equivalentA robust mass selective detector for reliable identification.
Ionization Mode Electron Ionization (EI), 70 eVStandard ionization energy for generating reproducible fragmentation patterns.
Mass Range Scan m/z 40-300Covers the molecular ion (150.3) and expected fragments.
Source Temperature 230°CStandard temperature to maintain cleanliness and prevent condensation.
Quad Temperature 150°CEnsures stable mass analysis.

2.2.3. Data Analysis & Interpretation

  • Identification: Confirm the identity of this compound by matching its retention time with that of a pure standard and verifying its mass spectrum. Key expected ions include:

    • m/z 150: Molecular Ion [M]⁺•

    • m/z 75: [C₂H₅SCH₂CH₂]⁺ fragment, often the base peak.[3]

    • m/z 61: [CH₃CH₂S]⁺ fragment.[3]

    • m/z 60: [CH₂S-CH₂]⁺ fragment.[3]

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards. Determine the concentration in unknown samples by interpolation from this curve.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Sample Dilution (Dichloromethane) p2 Add Internal Standard (IS) p1->p2 p3 Vortex & Filter (0.22 µm PTFE) p2->p3 a1 Inject Sample into GC p3->a1 a2 Chromatographic Separation (DB-5ms Column) a1->a2 a3 Electron Ionization (EI) & Mass Filtering (MS) a2->a3 d1 Identify Peak by Retention Time (RT) a3->d1 d2 Confirm by Mass Spectrum (m/z 150, 75, 61) d1->d2 d3 Quantify using Calibration Curve d2->d3 end end d3->end Final Concentration Report

Caption: Workflow for the GC-MS analysis of this compound.

Method II: Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC is often preferred, LC-MS is a highly effective technique, especially for samples already in a liquid state, those containing non-volatile matrix components, or when thermal degradation is a concern. Direct detection by MS avoids the need for derivatization, which is often required for HPLC with UV or fluorescence detectors due to the lack of a chromophore in thioethers.[6]

The Principle of Detection: Why Choose LC-MS?

LC-MS combines the separation power of HPLC with the sensitive and selective detection of mass spectrometry.

  • Expertise-Driven Rationale:

    • Reversed-Phase Chromatography: A C18 column is used to separate this compound from more polar components in the sample matrix based on hydrophobic interactions.

    • Electrospray Ionization (ESI): ESI is a soft ionization technique ideal for LC-MS. It generates intact molecular ions, typically the protonated molecule [M+H]⁺ (m/z 151.08) or common adducts like the sodium adduct [M+Na]⁺ (m/z 173.06).[7] This simplifies spectral interpretation and provides excellent sensitivity.

Experimental Protocol: LC-MS Analysis

This protocol is designed for the direct analysis of this compound in a liquid mixture.

3.2.1. Sample Preparation

  • Dilution: Dilute the sample in a solvent compatible with the initial mobile phase conditions (e.g., 50:50 Methanol:Water).

  • Internal Standard (IS): Add an appropriate internal standard for quantification.

  • Filtration: Filter the sample through a 0.22 µm PTFE or PVDF syringe filter to protect the LC system.

  • Calibration Standards: Prepare calibration standards in the same diluent as the samples.

3.2.2. Instrumental Parameters

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure system for efficient and fast separations.
Column ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µmHigh-efficiency column providing sharp peaks for good sensitivity and resolution.
Mobile Phase A Water + 0.1% Formic AcidStandard aqueous phase for reversed-phase; acid aids in protonation for ESI.
Mobile Phase B Acetonitrile + 0.1% Formic AcidStandard organic phase for eluting non-polar compounds.
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 minA typical gradient for eluting a non-polar analyte from a C18 column.
Flow Rate 0.4 mL/minAppropriate flow rate for a 2.1 mm ID column.
Column Temperature 40°CImproves peak shape and reduces viscosity.
MS System Agilent 6470 Triple Quadrupole or equivalentProvides excellent sensitivity and allows for targeted analysis (SIM or MRM).
Ionization Mode Electrospray Ionization (ESI), PositiveESI is the standard for LC-MS; positive mode will detect the protonated molecule.
Detection Mode Selected Ion Monitoring (SIM) of m/z 151.08For high sensitivity and selectivity, monitor the [M+H]⁺ ion.
Gas Temperature 300°COptimizes desolvation of the ESI spray.
Sheath Gas Flow 11 L/minAids in nebulization and desolvation.

3.2.3. Data Analysis & Interpretation

  • Identification: Confirm the analyte by its retention time and the detection of the target ion (m/z 151.08) in SIM mode. For full confirmation, a full scan can be acquired to observe the [M+H]⁺ and potential adducts.

  • Quantification: Create a calibration curve using the peak area of the target ion versus concentration.

LC-MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing p1 Dilute Sample in Mobile Phase p2 Add Internal Standard (IS) p1->p2 p3 Filter Sample (0.22 µm PTFE) p2->p3 a1 Inject into HPLC p3->a1 a2 Reversed-Phase Separation (C18 Column) a1->a2 a3 Electrospray Ionization (ESI+) & Mass Detection (MS) a2->a3 d1 Extract Ion Chromatogram (m/z 151.08) a3->d1 d2 Integrate Peak at Expected RT d1->d2 d3 Quantify using Calibration Curve d2->d3 end end d3->end Final Concentration Report

Caption: Workflow for the LC-MS analysis of this compound.

Method Comparison

FeatureGC-SCD/MSLC-ESI-MS
Principle Separation by volatility/boiling pointSeparation by polarity/hydrophobicity
Sample Requirement Volatile and thermally stableSoluble in mobile phase
Selectivity Very High (SCD for sulfur, MS for mass)Very High (based on m/z ratio)
Sensitivity High (pg levels for SCD, low ng for MS)High (pg to low ng levels)
Confirmation Capability Excellent (fragmentation pattern)Excellent (accurate mass of molecular ion)
Primary Application Analysis in volatile organic matrices (solvents, fuels)Analysis in aqueous or complex non-volatile matrices

Conclusion

The successful analysis of this compound hinges on selecting the appropriate analytical technology tailored to the specific research question and sample matrix.

  • GC-MS is the recommended method for volatile samples, offering robust separation and definitive structural confirmation through its characteristic fragmentation pattern. For ultimate selectivity in complex sulfur-containing matrices, GC-SCD is the superior choice.

  • LC-MS provides a powerful, direct-injection alternative for liquid samples, bypassing concerns of volatility and thermal stability while delivering exceptional sensitivity and selectivity.

By following the detailed protocols and understanding the scientific rationale presented in this guide, researchers can develop and validate robust methods for the detection of this compound, ensuring the generation of accurate and reliable data.

References

  • Trace sulfur compounds analysis . SGS. [Link]

  • Selective detection of sulfur-containing compounds by gas chromatography/chemical reaction interface mass spectrometry . ACS Publications. [Link]

  • Identification of Sulfur Compounds in Gas Mixtures . ACS Publications. [Link]

  • Sulfur Analysis . CI Analytics. [Link]

  • Quantification of Intracellular Thiols by HPLC-Fluorescence Detection . National Institutes of Health (NIH). [Link]

  • Method development for the determination of thiols using HPLC with fluorescence detection . Diva-portal.org. [Link]

  • Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Phthalate Isolates in n-Hexane Extract of Azadirachta indica A. Juss (Neem) Leaves . Journal of American Science. [Link]

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Application Notes & Protocols: 3,6-Dithiaoctane as a Versatile Building Block in Supramolecular Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction:

3,6-Dithiaoctane, also known as 1,2-bis(ethylthio)ethane, is a flexible thioether that has emerged as a valuable and versatile building block in the field of supramolecular chemistry. Its unique structural features—two sulfur atoms separated by an ethylene bridge, flanked by ethyl groups—endow it with the ability to form stable coordination complexes with a variety of metal ions and to participate in the self-assembly of intricate, higher-order structures. The strategic placement of the sulfur atoms allows for effective chelation, making it an excellent ligand for the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete supramolecular cages. Furthermore, its dithiol analogue, this compound-1,8-dithiol, is a prime candidate for the formation of self-assembled monolayers (SAMs) on noble metal surfaces.

This comprehensive guide provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the unique properties of this compound in their work. We will explore its application in the synthesis of coordination complexes and the formation of self-assembled monolayers, providing step-by-step methodologies and the scientific rationale behind the experimental choices.

Part 1: Synthesis of this compound Derivatives for Supramolecular Assembly

The utility of this compound in supramolecular chemistry often requires functionalization to introduce specific binding sites or reactive groups. Here, we provide a protocol for the synthesis of a diol derivative, which can be further modified, for example, to a dithiol for self-assembly applications.

Protocol 1: Synthesis of 3,6-Dithia-1,8-octanediol

This protocol is adapted from a known procedure for the synthesis of 3,6-dithia-1,8-octanediol, a versatile intermediate.[1]

Causality Behind Experimental Choices:

  • Ice Bath: The initial reaction is conducted in an ice bath to control the exothermic reaction between dithioglycol and sodium methoxide, preventing unwanted side reactions.

  • Sodium Methoxide: This strong base is used to deprotonate the thiol groups of the dithioglycol, forming the more nucleophilic thiolate anions, which readily react with the electrophilic ethylene chlorohydrin.

  • Dropwise Addition: Slow, dropwise addition of the reagents ensures that the reaction proceeds smoothly and avoids localized overheating.

  • Room Temperature Stirring: Allowing the reaction to proceed at room temperature for an extended period ensures the completion of the nucleophilic substitution.

  • Recrystallization: This final purification step removes any remaining impurities, yielding a high-purity product suitable for subsequent applications.

Materials:

  • Dithioglycol (ethane-1,2-dithiol)

  • Sodium methoxide (methanol solution)

  • Ethylene chlorohydrin

  • Methanol

  • Acetone

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 25 g of dithioglycol and cool the flask in an ice bath.

  • While stirring, add 1.1 equivalents of a methanol solution of sodium methoxide dropwise to the dithioglycol.

  • Following the addition of sodium methoxide, add 44 g of ethylene chlorohydrin dropwise to the reaction mixture.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 10 hours.

  • A precipitate of sodium chloride will form. Remove the precipitate by filtration.

  • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Recrystallize the white crystalline product from acetone to yield pure 3,6-dithia-1,8-octanediol.

Expected Yield: Approximately 25 g.

Part 2: this compound Derivatives in Coordination Chemistry

The thioether moieties of this compound and its derivatives are excellent coordinating groups for a range of transition metals. By functionalizing the ethyl termini with additional donor groups, such as pyridyl rings, multidentate ligands can be created that form well-defined coordination complexes. A prime example is 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto).

Application Note: Supramolecular Assembly of a Copper(II) Complex with a Pyridyl-Functionalized this compound Ligand

This section details the synthesis of a copper(II) coordination complex using the ligand 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto), a derivative of this compound. The flexible dithioether backbone of the ligand, combined with the coordinating pyridyl groups, allows for the formation of stable, well-defined metal complexes. The principles of this synthesis can be adapted for the parent this compound ligand, where the thioether sulfurs would be the primary coordination sites.

Diagram of the Coordination Concept:

G cluster_ligand pdto Ligand M Cu(II) N1 N M->N1 N2 N M->N2 S1 S M->S1 S2 S M->S2 N1->S1 S1->S2 S2->N2

Caption: Coordination of a Cu(II) ion by the N and S donor atoms of the pdto ligand.

Protocol 2: Synthesis of Cu(pdto)(H₂O)₂

This protocol is based on the synthesis of copper complexes with the 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) ligand.[2][3]

Causality Behind Experimental Choices:

  • Methanol as Solvent: Methanol is a suitable solvent for both the copper(II) nitrate salt and the pdto ligand, facilitating their interaction in the solution phase.

  • Stirring at Room Temperature: The coordination reaction proceeds readily at room temperature, and stirring ensures homogeneity of the reaction mixture.

  • Slow Evaporation: Slow evaporation of the solvent allows for the gradual formation of well-defined crystals of the coordination complex, which is crucial for obtaining high-quality single crystals for X-ray diffraction analysis.

Materials:

  • 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto)

  • Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O)

  • Methanol

  • Beaker or small flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve a stoichiometric amount of 1,8-bis(2-pyridyl)-3,6-dithiaoctane (pdto) in methanol in a small beaker.

  • In a separate beaker, dissolve an equimolar amount of copper(II) nitrate trihydrate in methanol.

  • Slowly add the copper(II) nitrate solution to the pdto solution while stirring.

  • Continue stirring the resulting solution at room temperature for 1-2 hours.

  • Allow the solvent to evaporate slowly in a fume hood or a loosely covered container.

  • Blue crystals of ₂ will form upon slow evaporation.

  • Collect the crystals by filtration, wash with a small amount of cold methanol, and air dry.

Characterization:

The resulting complex can be characterized by techniques such as single-crystal X-ray diffraction to determine its molecular structure, as well as spectroscopic methods like FT-IR and UV-Vis to confirm the coordination of the ligand to the metal center.[2][3]

Part 3: Self-Assembled Monolayers (SAMs) with this compound Derivatives

The formation of self-assembled monolayers (SAMs) on gold surfaces is a cornerstone of nanotechnology and surface science. Dithiol derivatives of this compound are excellent candidates for creating well-ordered SAMs due to the strong affinity of sulfur for gold.

Application Note: Formation of Self-Assembled Monolayers of this compound-1,8-dithiol on Gold

This application note provides a general protocol for the formation of SAMs using a dithiol derivative of this compound on a gold substrate. The two terminal thiol groups can anchor the molecule to the gold surface, potentially leading to the formation of looped structures or intermolecular linkages, depending on the concentration and assembly conditions.

Diagram of SAM Formation Workflow:

G cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Assembly Clean Clean Gold Substrate Rinse Rinse with Ethanol & Dry Clean->Rinse Immerse Immerse Substrate Rinse->Immerse Prepare_Sol Prepare Dithiol Solution Prepare_Sol->Immerse Incubate Incubate (24-48h) Immerse->Incubate Rinse_Post Rinse with Ethanol Incubate->Rinse_Post Dry_Post Dry with Nitrogen Rinse_Post->Dry_Post Characterize Characterize SAM Dry_Post->Characterize

Sources

Application Notes and Protocols: Leveraging 3,6-Dithiaoctane for Superior Nanoparticle Stabilization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Critical Role of Surface Chemistry in Nanoparticle Performance

The transformative potential of nanoparticles in fields ranging from targeted drug delivery to advanced diagnostics is intrinsically linked to their stability and surface functionality. A nanoparticle's performance in a complex biological environment is dictated by the layer of molecules that encapsulates it, known as the capping agent. This layer not only prevents aggregation, a common failure point for nanomaterials, but also mediates interactions with biological systems. Among the various classes of stabilizing ligands, thiol-containing molecules have demonstrated a remarkable affinity for the surfaces of noble metal nanoparticles, such as gold and silver, as well as for quantum dots.[1][2]

This application note provides a comprehensive guide to the use of 3,6-Dithiaoctane as a highly effective capping agent for the stabilization of nanoparticles. As a dithiol, this compound offers significant advantages over traditional monothiol ligands, primarily through the chelate effect, which imparts superior colloidal stability.[3] This guide will delve into the mechanistic underpinnings of this enhanced stability, provide detailed protocols for both de novo synthesis and post-synthesis surface modification of nanoparticles, and explore the potential applications of these robust nanoconstructs in the realm of drug delivery.

The Dithiol Advantage: Unpacking the Mechanism of this compound Stabilization

The exceptional stability conferred by this compound stems from its molecular architecture. Unlike monothiols, which anchor to the nanoparticle surface at a single point, this compound possesses two thiol groups. This bidentate nature allows for a "chelate effect," where both sulfur atoms can coordinate to the nanoparticle surface, forming a stable ring-like structure.[3][4] This multidentate binding significantly increases the ligand's binding affinity, making it less susceptible to desorption or replacement by other molecules in the surrounding environment.[1][5]

The stabilization mechanism can be visualized as the formation of a dense, self-assembled monolayer (SAM) on the nanoparticle surface. The sulfur atoms of this compound form strong covalent bonds with the metal atoms of the nanoparticle.[2] The flexible four-carbon chain connecting the two thiol groups allows the molecule to adopt a conformation that minimizes steric hindrance and maximizes surface coverage. This tightly packed layer creates a physical barrier that prevents direct contact and subsequent aggregation of the nanoparticles.

Diagram: Mechanism of Nanoparticle Stabilization by this compound

G Chelating effect of this compound preventing aggregation. cluster_1 Stabilization with this compound NP1 NP NP2 NP NP1->NP2 NP3 NP p1 NP3->p1 p2 NP3->p2 p3 NP3->p3 p4 NP3->p4 ligand1 S S p1:n->ligand1:f0 p1:n->ligand1:f2 ligand2 S S p2:n->ligand2:f0 p2:n->ligand2:f2 ligand3 S S p3:n->ligand3:f0 p3:n->ligand3:f2 ligand4 S S p4:n->ligand4:f0 p4:n->ligand4:f2

Caption: Bidentate binding of this compound provides enhanced stability.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and surface modification of nanoparticles using this compound. These protocols are based on established methods for alkanethiol-stabilized nanoparticles and have been adapted for the specific properties of this dithiol ligand.

Protocol 1: De Novo Synthesis of this compound-Stabilized Gold Nanoparticles

This protocol describes a one-phase synthesis of gold nanoparticles where this compound acts as the capping agent during the reduction of a gold salt.

Materials:

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • This compound

  • Sodium borohydride (NaBH₄)

  • Toluene, anhydrous

  • Ethanol, absolute

  • Deionized water (18.2 MΩ·cm)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Centrifuge and centrifuge tubes

  • Glass vials

Safety Precautions:

  • Handle all chemicals in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium borohydride is a strong reducing agent and reacts violently with water. Handle with care.

  • Toluene is flammable and toxic.

Workflow Diagram:

G start Start dissolve_au Dissolve HAuCl4 in Toluene start->dissolve_au add_dithiol Add this compound Solution dissolve_au->add_dithiol prepare_nabh4 Prepare fresh NaBH4 in Ethanol add_dithiol->prepare_nabh4 inject_nabh4 Rapidly Inject NaBH4 Solution prepare_nabh4->inject_nabh4 stir Stir for 3-4 hours at room temperature inject_nabh4->stir precipitate Precipitate with excess Ethanol stir->precipitate centrifuge Centrifuge and discard supernatant precipitate->centrifuge wash Wash pellet with Ethanol (2x) centrifuge->wash redisperse Redisperse in Toluene wash->redisperse end Store at 4°C redisperse->end

Caption: Workflow for the de novo synthesis of gold nanoparticles.

Step-by-Step Procedure:

  • Prepare Gold Precursor Solution: In a 50 mL round-bottom flask, dissolve 10 mg of HAuCl₄·3H₂O in 10 mL of anhydrous toluene. Stir until the solution is homogeneous.

  • Add Capping Agent: Prepare a solution of this compound in toluene (e.g., 10 mg/mL). Add a specific volume of this solution to the gold precursor solution. The molar ratio of this compound to gold is a critical parameter for controlling nanoparticle size. A higher ratio generally leads to smaller nanoparticles.

  • Prepare Reducing Agent: Immediately before use, prepare a fresh solution of sodium borohydride by dissolving 25 mg of NaBH₄ in 5 mL of absolute ethanol.

  • Initiate Reduction: While vigorously stirring the gold and dithiol solution, rapidly inject the freshly prepared NaBH₄ solution. A rapid color change from yellow to deep red or purple should be observed, indicating the formation of gold nanoparticles.

  • Reaction and Stabilization: Allow the reaction mixture to stir at room temperature for at least 3-4 hours to ensure complete reduction and stabilization of the nanoparticles.

  • Purification:

    • Transfer the nanoparticle solution to a centrifuge tube.

    • Add an excess of absolute ethanol (approximately 3-4 times the volume of the nanoparticle solution) to induce precipitation.

    • Centrifuge the mixture at a high speed (e.g., 8000 rpm for 10 minutes).

    • Carefully decant and discard the supernatant.

    • Resuspend the nanoparticle pellet in a small volume of toluene and repeat the precipitation and centrifugation steps twice more to remove unreacted precursors and excess ligands.

  • Final Product: After the final wash, resuspend the purified this compound-stabilized gold nanoparticles in a desired volume of toluene or another suitable organic solvent. Store the nanoparticle dispersion at 4°C.

Quantitative Data Summary:

ParameterValueRationale
HAuCl₄·3H₂O10 mgStandard starting amount for a laboratory-scale synthesis.
This compound to Au molar ratio2:1 to 10:1A higher ratio favors the formation of smaller, more monodisperse nanoparticles by providing more capping agent to stabilize nascent particles.
NaBH₄25 mgA strong reducing agent to ensure rapid and complete reduction of the gold salt.
Reaction Time3-4 hoursAllows for complete nanoparticle formation and surface passivation by the dithiol ligand.
Centrifugation Speed8000 rpmSufficient to pelletize gold nanoparticles in the typical size range of 5-20 nm.
Protocol 2: Ligand Exchange for Surface Modification of Pre-synthesized Nanoparticles

This protocol describes the process of replacing the original capping agent on pre-synthesized nanoparticles (e.g., citrate-stabilized gold nanoparticles) with this compound.

Materials:

  • Pre-synthesized aqueous nanoparticle solution (e.g., citrate-stabilized gold nanoparticles)

  • This compound

  • Ethanol

  • Deionized water

Equipment:

  • Glass vials

  • Magnetic stirrer and stir bar

  • Centrifuge and centrifuge tubes

Workflow Diagram:

G start Start prepare_np Prepare aqueous nanoparticle solution start->prepare_np prepare_dithiol Prepare this compound in Ethanol prepare_np->prepare_dithiol mix Add dithiol solution to nanoparticles prepare_dithiol->mix incubate Incubate with stirring for 24 hours mix->incubate centrifuge Centrifuge to pellet nanoparticles incubate->centrifuge wash Wash with Ethanol/Water (2x) centrifuge->wash redisperse Redisperse in desired solvent wash->redisperse end Store at 4°C redisperse->end

Caption: Workflow for ligand exchange on pre-synthesized nanoparticles.

Step-by-Step Procedure:

  • Prepare Nanoparticle Solution: Start with a known concentration of pre-synthesized nanoparticles in an aqueous solution.

  • Prepare Ligand Solution: Prepare a solution of this compound in ethanol (e.g., 1 mg/mL).

  • Initiate Ligand Exchange: To the aqueous nanoparticle solution, add the this compound solution dropwise while stirring. The final concentration of ethanol should be kept below a level that would cause nanoparticle aggregation (typically < 20% v/v).

  • Incubation: Allow the mixture to stir at room temperature for 24 hours to ensure complete ligand exchange. The thiol groups of this compound will displace the weaker-binding citrate ions from the nanoparticle surface.

  • Purification:

    • Centrifuge the solution to pellet the now this compound-stabilized nanoparticles. The required centrifugation speed and time will depend on the size and concentration of the nanoparticles.

    • Discard the supernatant containing the displaced citrate ions and excess dithiol.

    • Wash the nanoparticle pellet by resuspending it in a mixture of ethanol and water, followed by centrifugation. Repeat this washing step twice.

  • Final Product: After the final wash, resuspend the purified nanoparticles in the desired solvent (e.g., water, ethanol, or a buffer solution).

Physicochemical Characterization of this compound-Stabilized Nanoparticles

Thorough characterization is essential to validate the successful synthesis and stabilization of the nanoparticles. A combination of techniques should be employed to assess their size, shape, surface properties, and stability.[6][7]

Table of Characterization Techniques:

TechniqueInformation ObtainedExpected Results for this compound-Stabilized NPs
UV-Visible Spectroscopy Surface plasmon resonance (for Au/Ag NPs), which is size and shape-dependent.A distinct peak in the visible region (e.g., ~520 nm for spherical gold nanoparticles). The peak position and width provide information on the average size and polydispersity.
Transmission Electron Microscopy (TEM) Direct visualization of nanoparticle size, shape, and aggregation state.Images should show discrete, well-dispersed nanoparticles with a narrow size distribution.
Dynamic Light Scattering (DLS) Hydrodynamic diameter of the nanoparticles in solution.Provides the size of the nanoparticle core plus the ligand shell. A low polydispersity index (PDI) indicates a uniform sample.
Zeta Potential Measurement Surface charge of the nanoparticles.The value will depend on the solvent and pH. In non-polar solvents, the zeta potential will be close to zero, with stability provided by steric hindrance.
Fourier-Transform Infrared (FTIR) Spectroscopy Presence of this compound on the nanoparticle surface.Disappearance or significant weakening of the S-H stretching band (around 2550 cm⁻¹) upon binding to the nanoparticle surface.
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of the surface.Will confirm the presence of sulfur from the dithiol and its binding to the metal surface.

Applications in Drug Delivery

The enhanced stability of this compound-stabilized nanoparticles makes them highly promising candidates for various drug delivery applications.[2][8][9] The robust capping layer can protect the nanoparticle core from degradation in biological fluids and prevent the premature release of encapsulated therapeutic agents.

Potential Applications:

  • Targeted Drug Delivery: The surface of the this compound layer can be further functionalized with targeting moieties (e.g., antibodies, peptides) to direct the nanoparticles to specific cells or tissues, thereby increasing therapeutic efficacy and reducing off-target side effects.

  • Controlled Release Systems: The dense dithiol layer can act as a barrier to control the release rate of drugs loaded into the nanoparticle core. This is particularly beneficial for drugs that require sustained release over an extended period.

  • Theranostics: By co-loading both a therapeutic agent and an imaging agent, these stable nanoparticles can be used for simultaneous diagnosis and therapy. The robust stabilization ensures that the theranostic construct remains intact until it reaches its target.

  • Delivery of Hydrophobic Drugs: The organic nature of the this compound shell can enhance the loading capacity of hydrophobic drugs, which are often challenging to formulate for intravenous administration.

The superior stability offered by this compound can lead to longer circulation times in the bloodstream, as the nanoparticles are less prone to opsonization and clearance by the reticuloendothelial system.[10] This prolonged circulation increases the probability of the nanoparticles reaching their target site.

Conclusion

This compound presents a compelling option for the stabilization of a wide range of nanoparticles. Its bidentate nature and the resulting chelate effect provide a significant enhancement in colloidal stability compared to traditional monothiol capping agents. The detailed protocols provided in this application note offer a reliable starting point for researchers to synthesize and utilize these robust nanoparticles. The superior stability of this compound-coated nanoparticles opens up new possibilities for their application in demanding environments, particularly in the development of next-generation drug delivery systems.

References

  • Alkilany, A. M., & Murphy, C. J. (2010). Toxicity and cellular uptake of gold nanoparticles: what we have learned so far?. Journal of nanoparticle research, 12(7), 2313-2333.
  • Thiol-Mediated Multidentate Phosphorylcholine as a Zwitterionic Ligand for Stabilizing Biocompatible Gold Nanoparticles. Langmuir. (2019-09-19)
  • Rationally Designed Ligands that Inhibit the Aggregation of Large Gold Nanoparticles in Solution. ACS Figshare.
  • Thiol-Capping of CdTe Nanocrystals: An Alternative to Organometallic Synthetic Routes. The Journal of Physical Chemistry B.
  • Ligand exchange reactions and PEG-SH stabilization of gold nanoparticles. Unavailable.
  • Therapeutic Nanoparticles and Their Targeted Delivery Applic
  • A highly efficient ligand exchange reaction on gold nanoparticles: preserving their size, shape and colloidal stability. RSC Publishing.
  • Novel Dithiols as Capping Ligands for CdSe Quantum Dots: Optical Properties and Solar Cell Applications.
  • Optical Characterization of Thiolate Self-Assembled Monolayers on Au(111).
  • Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. Unavailable.
  • Enhanced Stability of Gold Nanoparticles with Thioalkylated Carboxyl-Terminated Ligands for Applications in Biosensing.
  • Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. PMC. (2011-11-28)
  • Drug delivery and nanoparticles: Applic
  • Physicochemical characteriz
  • Nanopartz Self Assembled Monolayer, Alkane Thiol Functionalized Gold Nanoparticles. Nanopartz.
  • This compound 5395-75-5 wiki. Guidechem.
  • Nanoparticles in Drug Delivery: From History to Therapeutic Applic
  • Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews (RSC Publishing). (2010-02-24)
  • Techniques for physicochemical characterization of nanom
  • Thiol-Functionalized, 1.5-nm gold nanoparticles through ligand exchange reactions: scope and mechanism of ligand exchange. PubMed. (2005-02-23)
  • 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol [CAS# 131538-00-6]. chemBlink.
  • Synthesis of Dithizone Capped Silver Nanoparticles Via Chemical Reduction Method & Study of Their Biological Properties. Unavailable.
  • Chemical synthesis and structural studies of thiol-capped gold nanoparticles. Unavailable.
  • This compound AldrichCPR. Sigma-Aldrich.
  • Synthesis of Alkanethiolate-Capped Metal Nanoparticles Using Alkyl Thiosulfate Ligand Precursors: A Method to Generate Promising Reagents for Selective C
  • Quantifying Thiol Ligand Density of Self-Assembled Monolayers on Gold Nanoparticles by Inductively Coupled Plasma–Mass Spectrometry. PMC.
  • Synthesis of Thiol-capped Gold Nanoparticles with Organometallic Reagents as a New Class of Reducing Agent.
  • This compound. Mopac.
  • Preparation of Thiol-Capped Gold Nanoparticles by Chemical Reduction of Soluble Au(I)−Thiolates.
  • Synthesis of Ag nanoparticles capped by thiol molecules.
  • Thiolate-Capped Silver Nanoparticles: Discerning Direct Grafting from Sulfidation at the Metal-Ligand Interface by Interrogating the Sulfur Atom.
  • Effect of Chelating Agents on the Stability of Nano-TiO2 Sol Particles for Sol–Gel Coating.
  • 3,6-Dithia-1,8-octanediol 97 5244-34-8. Sigma-Aldrich.
  • "Soft and rigid" dithiols and Au nanoparticles grafting on plasma-treated polyethyleneterephthal
  • Influence of Different Capping Agents on the Structural, Optical, and Photocatalytic Degradation Efficiency of Magnetite (Fe3O4) Nanoparticles. MDPI. (2023-07-14)
  • ChemInform Abstract: Transition-Metal Nanoparticles: Synthesis, Stability and the Leaching Issue.
  • Effect of Catalytic Activity on the Metallic Nanoparticle Size Distribution: Electron-Transfer Reaction between Fe(CN)6 and Thiosulfate Ions Catalyzed by PVP−Platinum Nanoparticles.

Sources

Application Note: Protocol for ¹H NMR Analysis of 3,6-Dithiaoctane Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dithiaoctane, a simple dialkyl sulfide, serves as a fundamental structural motif in various fields, including materials science, coordination chemistry, and pharmaceutical development. Its sulfur atoms are susceptible to a range of chemical transformations, most notably oxidation to sulfoxides and sulfones, and alkylation to form sulfonium salts. Monitoring the progress and outcome of these reactions is critical for process optimization and characterization of the resulting products. ¹H Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable analytical technique for this purpose, providing detailed structural information and enabling quantification of reaction components.

This application note provides a comprehensive, field-proven protocol for the ¹H NMR analysis of reaction mixtures and isolated products involving this compound. It is intended for researchers, scientists, and drug development professionals who require a robust and reliable method for characterizing these sulfur-containing compounds. The protocols and insights presented herein are grounded in established NMR principles and are designed to ensure data integrity and reproducibility.

Core Principles: Why ¹H NMR is Effective for Analyzing this compound Reactions

The utility of ¹H NMR in analyzing this compound reactions stems from the sensitivity of proton chemical shifts to the electronic environment of the sulfur atoms.

  • Oxidation State: The oxidation of the thioether sulfur atoms to sulfoxide (S=O) or sulfone (SO₂) groups is a common reaction. These oxygen-containing functional groups are strongly electron-withdrawing. This property causes a significant downfield shift (to a higher ppm value) of the protons on the adjacent methylene groups (α-protons). The magnitude of this shift can be used to distinguish between the starting material, the sulfoxide, and the sulfone.[1][2]

  • Alkylation: The reaction of this compound with an alkylating agent results in the formation of a sulfonium salt. The positive charge on the sulfur atom also leads to a downfield shift of the α-protons.

  • Structural Symmetry: this compound possesses a plane of symmetry. This results in a simplified ¹H NMR spectrum with only two distinct signals for the methylene protons. Any reaction that breaks this symmetry will lead to a more complex spectrum, providing valuable structural information.

Experimental Protocols

Part 1: Sample Preparation

Proper sample preparation is paramount for acquiring high-quality NMR spectra. Impurities or suspended solids can significantly degrade spectral resolution.

Materials:

  • NMR tubes (5 mm, high precision) and caps[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Pasteur pipettes and glass wool

  • Vortex mixer

Step-by-Step Protocol:

  • Analyte Preparation:

    • For reaction monitoring, carefully extract a representative aliquot (approximately 5-25 mg of the total mixture) from the reaction vessel.[4]

    • For isolated products, ensure the sample is dry and free of residual solvents.

  • Solvent Selection:

    • Choose a deuterated solvent that completely dissolves the sample. CDCl₃ is a good starting point for many organic compounds. For more polar products like sulfoxides, sulfones, or sulfonium salts, DMSO-d₆ may be more appropriate.[4]

  • Sample Dissolution:

    • Weigh 5-25 mg of the sample directly into a clean, dry vial.[4]

    • Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing an internal standard (typically 0.03-0.05% v/v TMS).[3][4]

    • Vortex the vial until the sample is fully dissolved.

  • Filtration:

    • Place a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution through the glass wool directly into the NMR tube to remove any particulate matter. This step is crucial for achieving good spectral resolution.

  • Final Volume and Labeling:

    • Ensure the final sample height in the NMR tube is at least 4.5 cm.[3]

    • Cap the NMR tube securely and label it clearly.

Part 2: ¹H NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz or 500 MHz spectrometer.

Typical Acquisition Parameters:

Parameter Recommended Value Rationale
Pulse Program zg30 or equivalent Standard 30° pulse for quantitative measurements.
Number of Scans (NS) 8-16 Sufficient for good signal-to-noise for most samples. Increase if sample is dilute.
Relaxation Delay (D1) 5 seconds Allows for full relaxation of protons, crucial for accurate integration in quantitative analysis.[5]
Acquisition Time (AQ) 3-4 seconds Ensures good digital resolution.
Spectral Width (SW) 16 ppm Covers the typical chemical shift range for organic molecules.

| Temperature | 298 K (25 °C) | Standard ambient probe temperature. |

Part 3: Data Processing and Analysis

Accurate data processing is essential for extracting meaningful information from the raw FID (Free Induction Decay) signal.

Step-by-Step Protocol:

  • Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz is typical) to the FID and perform a Fourier transform.

  • Phasing: Manually phase the spectrum to ensure all peaks have a pure absorption lineshape.

  • Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat.

  • Referencing: Calibrate the chemical shift scale by setting the internal standard (TMS) peak to 0.00 ppm. If no TMS is used, the residual solvent peak can be used as a secondary reference (e.g., CDCl₃ at 7.26 ppm).[6]

  • Integration: Integrate all relevant peaks to determine their relative ratios. For quantitative analysis, ensure that the integrals are normalized to a known standard or to a proton signal of a stable starting material.[5]

  • Peak Picking and Reporting: Identify the chemical shift (in ppm to two decimal places), multiplicity (s, d, t, q, m), and coupling constants (J, in Hz) for each signal.[6]

Data Interpretation: Expected ¹H NMR Signatures

The following table summarizes the expected ¹H NMR chemical shifts for this compound and its primary oxidation products.

CompoundProtonsExpected Chemical Shift (ppm in CDCl₃)Multiplicity
This compound -S-CH₂ -CH₂-S-~2.75s
CH₃ -CH₂-S-~1.25t
CH₃-CH₂ -S-~2.55q
This compound-3-oxide (Sulfoxide)-SO-CH₂ -CH₂-S-2.8 - 3.2m
CH₃ -CH₂-SO-~1.40t
CH₃-CH₂ -SO-~2.8 - 3.2m
This compound-3,6-dioxide (Sulfone)-SO₂-CH₂ -CH₂-SO₂-3.2 - 3.6m
CH₃ -CH₂-SO₂-~1.50t
CH₃-CH₂ -SO₂-3.2 - 3.6m

Note: The chemical shifts for the sulfoxide and sulfone products are approximate and can be influenced by the solvent and the presence of other functional groups. The protons adjacent to the oxidized sulfur will experience the most significant downfield shift.[1][2]

Visualizing the Workflow and Structure

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Reaction Mixture/Product B Dissolve in Deuterated Solvent + TMS A->B C Filter into NMR Tube B->C D Insert into NMR Spectrometer C->D E Acquire 1H Spectrum D->E F Fourier Transform, Phase, & Baseline Correct E->F G Reference to TMS F->G H Integrate & Analyze Peaks G->H I Structure Elucidation/ Quantification H->I

Caption: Experimental workflow for ¹H NMR analysis.

Caption: Structure of this compound with proton labels.

Advanced NMR Techniques for Structural Elucidation

For complex reaction mixtures or for unambiguous assignment of all proton and carbon signals, advanced 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[7][8] It is invaluable for confirming the connectivity of proton spin systems within a molecule. A COSY spectrum of a this compound derivative would show correlations between adjacent methylene groups.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to.[11][12][13] It is a powerful tool for assigning carbon signals and confirming which protons are bonded to which carbons.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This is a set of 1D experiments that can differentiate between CH, CH₂, and CH₃ groups.[14][15][16][17][18] A DEPT-135 experiment, for example, will show CH and CH₃ signals pointing up, while CH₂ signals will be inverted (pointing down). Quaternary carbons are not observed.

Troubleshooting and Field-Proven Insights

  • Broad Peaks: Broad signals can be caused by the presence of paramagnetic impurities, high sample viscosity, or chemical exchange.[4] Ensure thorough filtration and consider gentle heating of the sample if viscosity is an issue.

  • Poor Phasing: Difficulty in phasing the spectrum can sometimes be due to a poor magnetic field shim. Re-shimming the instrument can often resolve this.

  • Water Suppression: If the sample is in a protic solvent or contains significant amounts of water, a solvent suppression pulse sequence may be necessary to attenuate the large water signal.

  • Sulfur's Influence: While ³³S NMR is possible, it is generally not practical for routine analysis due to the low natural abundance and quadrupolar nature of the ³³S nucleus.[19] ¹H and ¹³C NMR remain the primary tools for analyzing sulfur-containing organic compounds.

Conclusion

This application note provides a robust and detailed protocol for the ¹H NMR analysis of this compound and its reaction products. By following these guidelines for sample preparation, data acquisition, and processing, researchers can obtain high-quality, reproducible NMR data. The interpretation of this data, aided by an understanding of the influence of sulfur's oxidation state on proton chemical shifts and the application of advanced NMR techniques, will enable accurate structural elucidation and quantitative analysis of these important compounds.

References

  • Abraham, R. J., et al. (2008). ¹H chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. Magnetic Resonance in Chemistry, 46(7), 667-75. [Link]

  • Reich, H. J. NMR Spectroscopy :: ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • ResearchGate. (2008). H-1 chemical shifts in NMR. Part 27: proton chemical shifts in sulfoxides and sulfones and the magnetic anisotropy, electric field and steric effects of the SO bond. [Link]

  • Supporting Information Selective synthesis of sulfoxides and sulfones via controllable oxidation of sulfides with N-fluorobenzen. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information for: Thiol-maleimide 'click' chemistry: a versatile and quantitative route to functionalised polymers. [Link]

  • Liu, G., et al. (2005). NMR data collection and analysis protocol for high-throughput protein structure determination. Proceedings of the National Academy of Sciences, 102(31), 10800-10805. [Link]

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  • ResearchGate. (2014). The influence of sulphur configuration in 1 H NMR Chemical Shifts of diasteromeric five membered cyclic sulphites. [Link]

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  • University of Oxford. (2017). Quantitative NMR Spectroscopy. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

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  • Wu, K. (1995). NMR Analysis of Sulfur Compounds in Petroleum. TopSCHOLAR. [Link]

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  • Wiley Analytical Science. (2003). Making Sulphur NMR work. [Link]

  • NC State University Libraries. (n.d.). 13.12 DEPT 13C NMR Spectroscopy. Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. [Link]

  • University of Ottawa. (n.d.). How to make an NMR sample. [Link]

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  • Chemistry LibreTexts. (2023). 6.4: DEPT C-13 NMR Spectroscopy. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy). CF NMR. [Link]

  • Columbia University. (n.d.). DEPT. NMR Core Facility. [Link]

  • Nanalysis. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]

  • Wikipedia. (n.d.). Heteronuclear single quantum coherence spectroscopy. [Link]

  • Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

  • Advances in Polymer Science. (n.d.). Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

  • ResearchGate. (n.d.). COSY spectra showing a cross signals for compound 16 in a chloroform solvent. [Link]

  • Supplementary Information. (n.d.). [Link]

  • The Royal Society of Chemistry. (n.d.). Supplemental Methods: HSQC NMR. [Link]

  • ResearchGate. (n.d.). Comparison of ¹H and COSY NMR spectra for P1 (ABB) and P1′ (AB). [Link]

  • Punzo, F., et al. (2015). Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Polymers, 7(8), 1480-1497. [Link]

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  • MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

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Application Notes and Protocols: 3,6-Dithiaoctane Derivatives in the Fabrication of Redox-Responsive Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Thioethers in Smart Biomaterials

In the landscape of advanced materials, stimuli-responsive polymers, often termed "smart" materials, have garnered significant attention for their ability to undergo physicochemical changes in response to specific environmental triggers.[1][2] Among these, redox-responsive polymers are particularly promising for biomedical applications, such as targeted drug delivery and tissue engineering, due to the distinct redox potential differences between intracellular and extracellular environments.[3][4] The core of this responsiveness often lies in the incorporation of specific chemical moieties that can be reversibly oxidized or reduced.

The thioether linkage (-S-), a key functional group in the amino acid methionine, is an elegant and effective trigger for redox sensitivity in synthetic polymers.[1] The central principle underpinning their utility is a dramatic polarity switch upon oxidation. The relatively hydrophobic thioether can be oxidized to a more polar and hydrophilic sulfoxide and subsequently to a sulfone in the presence of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂).[1] This transition from a hydrophobic to a hydrophilic state can induce significant macroscopic changes in the material, such as the disassembly of nanoparticles or the swelling of hydrogels, enabling the controlled release of an encapsulated payload.[1][2]

While the broader class of thioether-containing polymers has been extensively studied, this guide focuses on the application of materials derived from 3,6-dithiaoctane , specifically its functionalized derivatives: 3,6-dithia-1,8-octanediol and This compound-1,8-dithiol . The this compound core provides the crucial redox-responsive thioether linkages within the polymer backbone, offering a versatile platform for creating a new generation of smart materials.

Mechanism of Redox-Responsiveness

The fundamental mechanism driving the responsive behavior of materials incorporating the this compound moiety is the oxidation of its thioether sulfur atoms. This process, illustrated below, leads to a significant increase in the polarity and hydrophilicity of the polymer chain.

G cluster_0 Hydrophobic State cluster_1 Oxidative Stress (e.g., H₂O₂) cluster_2 Hydrophilic States Thioether R-S-R (Hydrophobic) Oxidation1 [O] Thioether->Oxidation1 Sulfoxide R-S(=O)-R (Hydrophilic) Oxidation1->Sulfoxide Oxidation Sulfone R-S(=O)₂-R (Highly Hydrophilic) Sulfoxide->Sulfone Further Oxidation

Caption: Oxidation of a thioether to a sulfoxide and sulfone.

This oxidation-induced polarity change is the linchpin for designing responsive materials. For instance, in an aqueous environment, amphiphilic block copolymers containing a hydrophobic, this compound-based block will self-assemble into nanostructures like micelles or vesicles to shield the hydrophobic core from water. Upon exposure to an oxidative trigger, the hydrophobic block becomes hydrophilic, disrupting the self-assembly and leading to the disassembly of the nanostructure and the release of any encapsulated therapeutic agent.[1]

Key Monomers and Their Properties

The versatility of the this compound core is realized through its functionalized derivatives, which serve as the primary building blocks for polymerization.

Property3,6-Dithia-1,8-octanediolThis compound-1,8-dithiol
CAS Number 5244-34-8131538-00-6
Molecular Formula C₆H₁₄O₂S₂C₆H₁₄S₄
Molecular Weight 182.3 g/mol 214.4 g/mol
Appearance White crystalline powderColorless to light yellow liquid
Melting Point 63-64 °CNot applicable
Boiling Point 170 °C at 0.5 mmHgNot available
Key Reactive Groups Two primary hydroxyl (-OH) groupsTwo primary thiol (-SH) groups
Polymerization Routes Polycondensation (e.g., with diisocyanates to form polyurethanes, or with diacids to form polyesters)Thiol-ene "click" chemistry, oxidative polymerization (to form poly(disulfide)s)

Application Notes & Protocols

This section provides detailed protocols for the synthesis of redox-responsive materials using this compound derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the procedures.

Protocol 1: Synthesis of Redox-Responsive Polyurethane Nanoparticles

This protocol details the synthesis of redox-responsive polyurethane-polyurea nanoparticles using 3,6-dithia-1,8-octanediol as a key monomer. The thioether linkages in the polymer backbone confer redox sensitivity.

Rationale: Polyurethanes are a versatile class of polymers with tunable mechanical properties. By incorporating 3,6-dithia-1,8-octanediol, we introduce redox-cleavable sites into the polymer backbone. The nanoprecipitation method is employed to formulate the polymer into nanoparticles, which are suitable for drug delivery applications.

Materials:

  • 3,6-Dithia-1,8-octanediol

  • Isophorone diisocyanate (IPDI)

  • Poly(ethylene glycol) (PEG), Mn = 2000 g/mol

  • Dibutyltin dilaurate (DBTDL) (catalyst)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized water

  • Drug for encapsulation (e.g., Doxorubicin)

Experimental Workflow:

G Start Start: Assemble Reaction Setup Prep Prepare Pre-polymer Solution (3,6-Dithia-1,8-octanediol, PEG, IPDI, DBTDL in THF) Start->Prep React Polymerization Reaction (e.g., 60°C, 24h under N₂) Prep->React Encapsulation Drug Encapsulation (Add drug to polymer solution before precipitation) React->Encapsulation Formulation Nanoprecipitation (Add polymer solution to water) Stir Stir to Evaporate THF Formulation->Stir Encapsulation->Formulation Purify Purification (Dialysis against water) Stir->Purify Characterize Characterization (DLS, TEM, etc.) Purify->Characterize

Caption: Workflow for synthesizing redox-responsive polyurethane nanoparticles.

Step-by-Step Protocol:

  • Pre-polymer Synthesis:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 3,6-dithia-1,8-octanediol (1 equivalent) and poly(ethylene glycol) (0.5 equivalents) in anhydrous THF.

    • Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~0.1 mol%).

    • Slowly add isophorone diisocyanate (IPDI, 1.5 equivalents) to the solution.

    • Heat the reaction mixture to 60°C and stir for 24 hours. The progress of the reaction can be monitored by the disappearance of the isocyanate peak (~2270 cm⁻¹) in FTIR spectroscopy.

  • Nanoparticle Formulation and Drug Encapsulation:

    • Dissolve the synthesized polyurethane and the drug to be encapsulated (e.g., Doxorubicin) in THF.

    • Add this organic solution dropwise to a vigorously stirring aqueous solution (e.g., deionized water or PBS). The volume ratio of the aqueous to organic phase should be approximately 10:1.

    • Continue stirring for several hours in a fume hood to allow for the complete evaporation of THF.

  • Purification:

    • Transfer the nanoparticle suspension to a dialysis bag (MWCO 10 kDa).

    • Dialyze against deionized water for 48 hours, with frequent water changes, to remove any unreacted monomers, catalyst, and free drug.

  • Characterization:

    • Size and Morphology: Determine the hydrodynamic diameter and size distribution of the nanoparticles using Dynamic Light Scattering (DLS). Visualize the morphology using Transmission Electron Microscopy (TEM).

    • Drug Loading: Quantify the amount of encapsulated drug using UV-Vis spectroscopy or HPLC after lysing the nanoparticles with a suitable solvent.

    • Redox-Responsiveness: Incubate the nanoparticles in a solution containing a reducing agent (e.g., 10 mM glutathione, mimicking intracellular conditions) or an oxidizing agent (e.g., 1% H₂O₂) and monitor the change in particle size by DLS and the drug release profile over time. An increase in particle size or a burst release of the drug indicates responsive behavior.

Protocol 2: Fabrication of Redox-Responsive Hydrogels via Thiol-Ene "Click" Chemistry

This protocol describes the formation of a redox-responsive hydrogel using This compound-1,8-dithiol and a multi-functionalized poly(ethylene glycol) with alkene end groups (e.g., PEG-diacrylate).

Rationale: Thiol-ene "click" chemistry is a highly efficient and bio-orthogonal reaction that proceeds under mild conditions, making it ideal for encapsulating sensitive biological molecules.[5] The this compound-1,8-dithiol serves as a crosslinker, introducing the redox-sensitive thioether linkages into the hydrogel network. The resulting hydrogel will swell or degrade in response to oxidative stimuli.

Materials:

  • This compound-1,8-dithiol

  • Poly(ethylene glycol) diacrylate (PEGDA), Mn = 3400 g/mol

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

Experimental Workflow:

G Start Start: Prepare Precursor Solution Mix Mix PEGDA, this compound-1,8-dithiol, and Photoinitiator in PBS Start->Mix Encapsulate Add Therapeutic Agent (Optional) Mix->Encapsulate Photocure UV Irradiation (e.g., 365 nm, 5-10 min) Encapsulate->Photocure Gelation Hydrogel Formation Photocure->Gelation Characterize Characterization (Swelling, Rheology, Degradation) Gelation->Characterize

Caption: Workflow for fabricating a redox-responsive hydrogel via thiol-ene chemistry.

Step-by-Step Protocol:

  • Precursor Solution Preparation:

    • Prepare a stock solution of PEGDA in PBS (e.g., 20% w/v).

    • Prepare a stock solution of the photoinitiator, Irgacure 2959, in PBS (e.g., 0.5% w/v).

    • In a vial, combine the PEGDA solution, this compound-1,8-dithiol, and the photoinitiator solution. The molar ratio of thiol groups to acrylate groups should be 1:1 for optimal crosslinking. If encapsulating a therapeutic agent, it should be added to this precursor solution.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold (e.g., a PDMS mold or between two glass slides with a spacer).

    • Expose the solution to UV light (e.g., 365 nm, ~5-10 mW/cm²) for 5-10 minutes to initiate polymerization. Gelation should occur rapidly.

  • Purification:

    • Carefully remove the hydrogel from the mold and place it in a large volume of PBS to wash away any unreacted components. The PBS should be changed several times over 24 hours.

  • Characterization:

    • Swelling Behavior: Measure the equilibrium swelling ratio of the hydrogel in PBS. To test for redox-responsiveness, immerse the hydrogel in a PBS solution containing an oxidizing agent (e.g., 1% H₂O₂) and monitor the change in swelling over time.

    • Mechanical Properties: Characterize the mechanical properties of the hydrogel, such as the storage and loss moduli, using a rheometer.

    • Degradation Studies: Monitor the degradation of the hydrogel in the presence of an oxidizing agent by measuring the change in mass over time.

Trustworthiness: A Self-Validating System

The protocols described above are designed to be self-validating. The successful synthesis of the responsive materials can be confirmed through a series of characterization techniques:

  • Spectroscopic Analysis (FTIR, NMR): Confirms the chemical structure of the synthesized polymers and the incorporation of the this compound moiety.

  • Molecular Weight Determination (GPC/SEC): Verifies the successful polymerization and provides information on the molecular weight and polydispersity of the polymers.[6][7]

  • Physical Characterization (DLS, TEM, Rheology): Confirms the formation of the desired material (nanoparticles or hydrogel) and its physical properties.

  • Functional Assays (Swelling, Drug Release): The observation of a change in material properties (swelling, size, or drug release) in response to a redox stimulus is the ultimate validation of the material's "smart" behavior.

Conclusion

The functionalized derivatives of this compound, namely 3,6-dithia-1,8-octanediol and this compound-1,8-dithiol, are powerful building blocks for the creation of sophisticated redox-responsive materials. The inherent ability of the thioether linkages within their core structure to undergo a hydrophobic-to-hydrophilic transition upon oxidation provides a robust mechanism for designing materials that can respond to the specific redox environments found in biological systems. The protocols outlined in this guide offer a starting point for researchers and drug development professionals to explore the potential of these versatile monomers in creating the next generation of smart therapeutic and diagnostic systems.

References

  • Wei, M., Gao, Y., Li, X., & Serpe, M. J. (2017). Stimuli-responsive polymers and their applications. Polymer Chemistry, 8(1), 127-143.
  • Kocak, G., Tuncer, C., & Bütün, V. (2017). Stimuli-responsive polymers. Polymer Chemistry, 48(1), 1-38.
  • Cheng, R., Meng, F., Deng, C., Klok, H. A., & Zhong, Z. (2013). Dual and multi-stimuli responsive polymeric nanoparticles for programmed site-specific drug delivery.
  • Hu, X., & Tirelli, N. (2012). Thioether-based polymers: a versatile class of materials for stimuli-responsive applications. Polymer Chemistry, 3(7), 1644-1658.
  • Napoli, A., Valentini, M., Hubbell, J. A., & Tirelli, N. (2004). Oxidation-responsive polymeric vesicles.
  • Mura, S., Nicolas, J., & Couvreur, P. (2013). Stimuli-responsive nanocarriers for drug delivery.
  • Fleige, E., Quadir, M. A., & Haag, R. (2012). Stimuli-responsive polymeric nanocarriers for the controlled transport of active compounds: concepts and applications. Advanced drug delivery reviews, 64(9), 866-884.
  • Guo, X., Cheng, Y., Zhao, X., Luo, Y., Chen, J., & Yuan, W. E. (2018). Advances in redox-responsive drug delivery systems of tumor microenvironment. Journal of nanobiotechnology, 16(1), 1-19.
  • Al-Ahmady, Z. S., & Kostarelos, K. (2016). Chemical components of the tumor microenvironment as triggers for the release of therapeutics from nanomedicines. Advanced drug delivery reviews, 106, 145-163.
  • Torchilin, V. P. (2014). Multifunctional, stimuli-sensitive nanoparticulate systems for drug delivery. Nature reviews Drug discovery, 13(11), 813-827.
  • Fairbanks, B. D., Scott, T. F., Kloxin, C. J., Anseth, K. S., & Bowman, C. N. (2009). Thiol-yne photopolymerizations: novel mechanism, kinetics, and step-growth formation of highly cross-linked networks. Macromolecules, 42(1), 211-217.
  • Lee, H. J., & Lee, J. S. (2015). Thiol-ene click chemistry and its application in polymer synthesis. Polymer Chemistry, 6(35), 6296-6307.
  • Lowe, A. B. (2010). Thiol-ene “click” reactions and recent applications in polymer and materials synthesis. Polymer Chemistry, 1(1), 17-36.
  • Hu, X., & Liu, S. (2014). Responsive polymers: a versatile toolbox for creating smart materials.
  • Stuart, M. A. C., Huck, W. T., Genzer, J., Müller, M., Ober, C., Stamm, M., ... & Szleifer, I. (2010). Emerging applications of stimuli-responsive polymer materials.
  • De Gracia Lux, C., Joshi-Barr, S., Nguyen, T., Mahmoud, E., Schopf, E., Fomina, N., & Almutairi, A. (2012). Biocompatible polymeric nanoparticles degrade and release cargo in response to biologically relevant levels of hydrogen peroxide. Journal of the American Chemical Society, 134(38), 15758-15764.
  • Wilson, D. S., Dalmasso, G., Wang, L., Sitaraman, S. V., Merlin, D., & Murthy, N. (2010). Orally delivered thioketal nanoparticles loaded with TNF-α–siRNA target inflammation and inhibit colitis.
  • Characterization of polymer properties and identification of additives in commercially available research plastics. (2023). Green Chemistry.
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Application Notes and Protocols: Functionalization of 3,6-Dithiaoctane for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3,6-Dithiaoctane and its derivatives represent a versatile class of molecules with significant potential in materials science, bioconjugation, and drug development. The strategic placement of two thioether linkages within an aliphatic backbone provides multiple reactive sites for tailored functionalization. This guide offers an in-depth exploration of methodologies to modify this compound, transforming this simple building block into sophisticated molecular tools. We will delve into the chemical principles underpinning these transformations, provide detailed, field-tested protocols, and discuss the applications of the resulting functionalized derivatives.

The core reactivity of this compound is centered on its two sulfur atoms. These can be targeted through oxidation to yield sulfoxides and sulfones, thereby modulating the polarity, solubility, and coordinating properties of the molecule. Furthermore, the related compound, this compound-1,8-dithiol, which possesses terminal sulfhydryl groups, opens up a vast landscape of functionalization possibilities through thiol-specific chemistries, most notably the highly efficient thiol-ene "click" reaction. This guide will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to harness the full potential of this compound in their respective fields.

I. Functionalization via Oxidation of Thioether Linkages

The thioether moieties in this compound are susceptible to oxidation, offering a straightforward route to introduce new functional groups and alter the physicochemical properties of the parent molecule. The controlled oxidation can yield either sulfoxides or sulfones, depending on the reaction conditions and the oxidant used.

Scientific Rationale

The oxidation of sulfides to sulfoxides and subsequently to sulfones is a well-established transformation in organic chemistry.[1] The sulfur atom in a thioether possesses a lone pair of electrons, making it nucleophilic and susceptible to attack by electrophilic oxidizing agents. The first oxidation step converts the thioether to a sulfoxide, which contains a sulfinyl functional group (S=O). A second oxidation step can then convert the sulfoxide to a sulfone, which contains a sulfonyl group (SO₂).

The choice of oxidant and reaction conditions is critical for achieving selectivity. Milder oxidants and controlled stoichiometry are typically employed for the synthesis of sulfoxides, while stronger oxidants or an excess of the oxidizing agent will favor the formation of sulfones.[2] Common oxidants for this transformation include hydrogen peroxide, peroxy acids (such as m-CPBA), and hypervalent iodine reagents.[3][4]

Applications of Oxidized this compound Derivatives
  • Modulation of Physicochemical Properties: The introduction of sulfoxide or sulfone functionalities significantly increases the polarity and hydrophilicity of the this compound backbone. This can be advantageous in applications requiring aqueous solubility, such as in biological systems.

  • Metal Coordination: Sulfoxides and sulfones can act as ligands for metal ions, although their coordinating ability differs from that of the parent thioether. This can be exploited in the design of novel metal complexes with specific catalytic or imaging properties.

  • Drug Development: The sulfone group is a common motif in medicinal chemistry, often used to improve the metabolic stability and pharmacokinetic profile of drug candidates.

Experimental Protocols

Protocol 1: Selective Oxidation of this compound to this compound-3,6-dioxide (Sulfoxide)

This protocol describes the selective oxidation of the thioether linkages in this compound to sulfoxides using hydrogen peroxide as a mild and environmentally benign oxidant.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Methanol

  • Stir plate and magnetic stir bar

  • Round-bottom flask

  • Ice bath

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in methanol.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add hydrogen peroxide (2.2 equivalents) dropwise to the stirred solution.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

  • Once the starting material is consumed, quench the reaction by the addition of a small amount of sodium sulfite solution.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired this compound-3,6-dioxide.

Protocol 2: Complete Oxidation of this compound to this compound-3,3,6,6-tetraoxide (Sulfone)

This protocol details the complete oxidation of the thioether linkages in this compound to sulfones using an excess of hydrogen peroxide.

Materials:

  • This compound

  • Hydrogen peroxide (30% aqueous solution)

  • Acetic acid

  • Stir plate and magnetic stir bar

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetic acid.

  • Add an excess of hydrogen peroxide (5 equivalents).

  • Attach a reflux condenser and heat the reaction mixture to 80 °C for 12 hours.

  • Monitor the reaction by TLC to confirm the complete consumption of the starting material and any sulfoxide intermediates.

  • Cool the reaction mixture to room temperature.

  • Carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the this compound-3,3,6,6-tetraoxide.

Table 1: Comparison of Oxidation Products

CompoundMolecular FormulaKey IR Absorptions (cm⁻¹)Expected ¹H NMR shifts (ppm)
This compoundC₆H₁₄S₂-~2.5-2.8 (t, -CH₂-S-), ~1.7 (p, -CH₂-CH₂-)
This compound-3,6-dioxideC₆H₁₄O₂S₂~1050 (S=O stretch)~2.8-3.2 (m, -CH₂-SO-)
This compound-3,3,6,6-tetraoxideC₆H₁₄O₄S₂~1300 & ~1150 (SO₂ stretch)~3.0-3.5 (m, -CH₂-SO₂-)

Note: Expected NMR shifts are approximate and can vary based on the solvent and instrument used.

Oxidation_Workflow start This compound sulfoxide This compound-3,6-dioxide (Sulfoxide) start->sulfoxide Mild Oxidation (e.g., H₂O₂, 1-2 eq) sulfone This compound-3,3,6,6-tetraoxide (Sulfone) start->sulfone Strong Oxidation (e.g., H₂O₂, excess) sulfoxide->sulfone Strong Oxidation (e.g., H₂O₂, excess)

Caption: Workflow for the oxidation of this compound.

II. Functionalization via Thiol-Ene "Click" Chemistry

For applications requiring the attachment of specific functionalities, the derivative this compound-1,8-dithiol serves as an excellent starting material. Its terminal thiol groups are amenable to a variety of conjugation chemistries, with the thiol-ene "click" reaction being one of the most efficient and versatile.

Scientific Rationale

The thiol-ene reaction is a radical-mediated addition of a thiol (-SH) to an alkene (a molecule containing a C=C double bond).[5] This reaction is considered a "click" chemistry due to its high yields, rapid reaction rates, stereoselectivity, and tolerance of a wide range of functional groups.[6] The reaction can be initiated by UV light in the presence of a photoinitiator or by thermal initiators. The anti-Markovnikov addition of the thiol to the alkene results in the formation of a stable thioether linkage.

Applications in Bioconjugation and Materials Science
  • Bioconjugation: The thiol-ene reaction is a powerful tool for the site-specific modification of biomolecules.[7] Functionalized this compound-1,8-dithiol can be used to link proteins, peptides, or nucleic acids to other molecules or surfaces. For example, it can serve as a linker in the synthesis of antibody-drug conjugates (ADCs), where a cytotoxic drug is attached to an antibody for targeted cancer therapy.[8][9]

  • Polymer Synthesis: The difunctional nature of this compound-1,8-dithiol makes it an ideal monomer for the synthesis of polymers through thiol-ene polymerization. This can be used to create a variety of materials with tailored properties, such as hydrogels for cell culture and drug delivery.[10]

  • Surface Modification: The thiol groups of this compound-1,8-dithiol can readily bind to gold and other noble metal surfaces, allowing for the creation of self-assembled monolayers (SAMs). The other end of the molecule can then be functionalized using the thiol-ene reaction to attach specific recognition elements for sensor applications.

Experimental Protocol

Protocol 3: Photoinitiated Thiol-Ene "Click" Reaction with this compound-1,8-dithiol

This protocol describes a general procedure for the photoinitiated thiol-ene reaction of this compound-1,8-dithiol with a generic alkene.

Materials:

  • This compound-1,8-dithiol

  • Alkene-containing molecule (e.g., N-allyl-maleimide for bioconjugation)

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or other suitable photoinitiator

  • Anhydrous, degassed solvent (e.g., THF or DCM)

  • UV lamp (365 nm)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Nitrogen or Argon source for inert atmosphere

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound-1,8-dithiol (1 equivalent) and the alkene-containing molecule (2.2 equivalents for complete reaction of both thiols) in the anhydrous, degassed solvent.

  • Add the photoinitiator (0.05 equivalents).

  • Stir the solution at room temperature in the dark to ensure complete mixing.

  • Irradiate the reaction mixture with a 365 nm UV lamp while stirring.

  • Monitor the reaction progress by TLC or NMR spectroscopy by observing the disappearance of the alkene protons. The reaction is typically complete within 30-60 minutes.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or preparative HPLC to obtain the desired functionalized product.

Thiol_Ene_Workflow start This compound-1,8-dithiol product Functionalized This compound Derivative start->product UV light (365 nm) reagents Alkene-functionalized molecule (2 eq) + Photoinitiator reagents->product

Caption: Workflow for the thiol-ene "click" reaction.

III. Advanced Functionalization: C-H Activation of the Aliphatic Backbone

While reactions at the sulfur atoms are more common and straightforward, the functionalization of the C-H bonds of the aliphatic backbone of this compound represents a more advanced and challenging synthetic strategy.

Scientific Rationale

Direct C-H functionalization is a rapidly developing field in organic synthesis that aims to form new C-C or C-heteroatom bonds by directly transforming a C-H bond, thus avoiding the need for pre-functionalized starting materials.[11] For thioethers, the C-H bonds adjacent (in the α-position) to the sulfur atoms are more activated and thus more susceptible to functionalization. This is due to the ability of the sulfur atom to stabilize an adjacent radical or anionic intermediate.[12]

This approach is still in its early stages of development for simple thioethers like this compound and often requires specific catalysts and reaction conditions. However, it holds promise for creating novel derivatives that are not accessible through traditional methods.

IV. Applications in Drug Development and Diagnostics

The functionalized derivatives of this compound have significant potential in the development of novel therapeutics and diagnostic agents.

Metal Chelators for PET Imaging

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify biological processes in vivo.[13] The development of PET tracers requires a chelator that can stably bind a positron-emitting radionuclide, such as gallium-68 (⁶⁸Ga) or copper-64 (⁶⁴Cu).[14]

Functionalized this compound derivatives, particularly those with additional coordinating groups introduced via the methods described above, can be designed to act as efficient chelators for these medically relevant radioisotopes. The thioether sulfurs themselves can participate in the coordination of soft metal ions. By incorporating other donor atoms (e.g., amines, carboxylates) through functionalization, multidentate ligands with high affinity and specificity for a particular metal ion can be created. The linker properties of the dithiaoctane backbone can also be tuned to optimize the pharmacokinetic profile of the resulting radiopharmaceutical.[15][16]

PET_Application start Functionalized This compound (Chelator) complex Radiolabeled Metal Complex start->complex radionuclide PET Radionuclide (e.g., ⁶⁸Ga, ⁶⁴Cu) radionuclide->complex pet_tracer PET Imaging Agent complex->pet_tracer targeting_vector Targeting Vector (e.g., Peptide, Antibody) targeting_vector->pet_tracer imaging In Vivo PET Imaging pet_tracer->imaging

Caption: Logic diagram for the application of functionalized this compound in PET imaging.

Linkers for Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapeutics that consist of a monoclonal antibody, a cytotoxic drug, and a chemical linker that connects the two.[17] The linker plays a critical role in the stability and efficacy of the ADC. An ideal linker is stable in circulation but allows for the efficient release of the drug at the target site.

Functionalized this compound derivatives are promising candidates for use as ADC linkers. The thioether or oxidized sulfur functionalities can influence the solubility and stability of the linker. Furthermore, the terminal functional groups introduced via thiol-ene chemistry can be used to attach the drug and the antibody. The length and flexibility of the dithiaoctane backbone can also be optimized to ensure proper folding and function of the antibody and efficient release of the drug.

V. Conclusion

This compound is a versatile and readily available chemical scaffold that offers a multitude of opportunities for functionalization. Through well-established oxidation and thiol-ene "click" chemistries, a wide range of derivatives with tailored properties can be synthesized. These functionalized molecules have promising applications in diverse fields, from materials science and sensor development to the cutting edge of medical diagnostics and targeted therapeutics. The protocols and principles outlined in this guide provide a solid foundation for researchers to explore and exploit the full potential of this remarkable molecule.

VI. References

  • Chen, W., et al. (2018). C―H Functionalization Strategies for the Construction of Thioethers. Chinese Journal of Organic Chemistry, 38(1), 1-20.

  • Li, Z., et al. (2019). The C(sp3)–H bond functionalization of thioethers with styrenes with insight into the mechanism. Organic & Biomolecular Chemistry, 17(3), 569-573.

  • Wikipedia. (n.d.). Thiol-ene reaction. [Link]

  • Ferdinand, D., et al. (2021). Rational Linker Design to Accelerate Excretion and Reduce Background Uptake of Peptidomimetic PSMA-Targeting Hybrid Molecules. Journal of Nuclear Medicine, 62(10), 1436-1442.

  • Zeglis, B. M., et al. (2015). A Pretargeted PET Imaging Strategy Based on Bioorthogonal Diels–Alder Click Chemistry. Journal of Nuclear Medicine, 56(8), 1268-1274.

  • Söveges, B., et al. (2017). “Thiol-ene” click chemistry: A facile and versatile route to functionalization of porous polymer monoliths. Journal of Chromatography A, 1525, 159-163.

  • Tong, Q.-L., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(18), 3394.

  • ResearchGate. (n.d.). Scheme 1. Synthesis of complexes 3-6. [Link]

  • Ochiai, M., et al. (2003). Facile and efficient oxidation of sulfides to sulfoxides in water using hypervalent iodine reagents. ARKIVOC, 2003(6), 62-70.

  • ResearchGate. (n.d.). Synthesis and Structural Characterization of Transition Metal Dithiolene Derivatives Containing Divalent Metals as Counter- Cations. [Link]

  • ResearchGate. (2025). Oxidation of Sulfides to Sulfoxides. Part 1. Oxidation Using Halogen Derivatives. [Link]

  • PubMed. (2009). Synthesis and biological evaluation of 3,6-disubstituted[5][11][18]triazolo[3,4-b][5][11][12]thiadiazole derivatives as a novel class of potential anti-tumor agents. [Link]

  • ResearchGate. (2013). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. [Link]

  • CAS Common Chemistry. (n.d.). 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of the sulfone 3 in D2O (a) and D2O+SDS (b) solutions at... [Link]

  • PubMed Central. (2018). The Reactivity of Thiol Groups in 3,6-Dioxa-1,8-octanedithiol: An In-depth Technical Guide. [Link]

  • MDPI. (2016). Methods to Design and Synthesize Antibody-Drug Conjugates (ADCs). [Link]

  • Systematic Reviews in Pharmacy. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. [Link]

  • PubMed Central. (2022). One-pot thiol-free synthetic approach to sulfides, and sulfoxides selectively. [Link]

  • ResearchGate. (2025). Reducing the Kidney Uptake of High Contrast CXCR4 PET Imaging Agents via Linker Modifications. [Link]

  • Theranostics. (2021). Synthesis of precision antibody conjugates using proximity-induced chemistry. [Link]

  • PubMed Central. (2025). Synthesis and biological evaluation of thiosemicarbazone-based antibody–drug conjugates. [Link]

  • Science of Synthesis. (n.d.). Synthesis via Metal Complexes of Dienes. [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Structure–Activity Relationships of Novel Tetrahydroisoquinolino Benzodiazepine Dimer Antitumor Agents and Their Application in Antibody–Drug Conjugates. [Link]

  • ResearchGate. (n.d.). Scheme 1. Synthesis of ligand 3 and metal complexes 4-6 used in this... [Link]

  • PubMed Central. (2017). Synthesis and preliminary PET imaging of 11C and 18F isotopologues of the ROS1/ALK inhibitor lorlatinib. [Link]

  • PubMed Central. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 3,6-Dithiaoctane synthesis reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3,6-dithiaoctane (CAS 5395-75-5).[1] This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you optimize your reaction yields, improve product purity, and overcome common experimental hurdles.

Scientific Overview: The Thio-Williamson Synthesis

The most common and direct route to synthesizing this compound is an analogue of the Williamson ether synthesis, which forms thioethers through a bimolecular nucleophilic substitution (SN2) reaction.[2][3][4] In this specific synthesis, a dithiolate nucleophile attacks an alkyl halide electrophile. The primary pathway involves the reaction of ethane-1,2-dithiol with a 2-haloethane, such as 1,2-dichloroethane or 1,2-dibromoethane, in the presence of a base.

The reaction proceeds in two key steps:

  • Deprotonation: A base removes the acidic protons from ethane-1,2-dithiol to generate the more potent ethane-1,2-dithiolate nucleophile.

  • Nucleophilic Attack: The thiolate anion attacks the electrophilic carbon of the 2-haloethyl species, displacing the halide leaving group in a classic SN2 mechanism.[3][4]

Understanding the principles of the SN2 reaction is critical for troubleshooting this synthesis. The reaction rate and success are highly dependent on the substrate, nucleophile strength, leaving group ability, and solvent choice.[5][6]

Reaction_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Ethane-1,2-dithiol HS-CH₂-CH₂-SH Dithiolate ⁻S-CH₂-CH₂-S⁻ Ethane-1,2-dithiol->Dithiolate + 2 B⁻ Base 2 B⁻ Protonated_Base 2 HB Dithiolate_2 ⁻S-CH₂-CH₂-S⁻ Alkyl_Halide 2 X-CH₂-CH₃ Product CH₃-CH₂-S-CH₂-CH₂-S-CH₂-CH₃ (this compound) Leaving_Group 2 X⁻ Dithiolate_2->Product + 2 X-CH₂-CH₃

Caption: General reaction mechanism for this compound synthesis.

Troubleshooting Guide (Q&A Format)

This section addresses specific problems you may encounter during the synthesis.

Q1: My reaction yield is consistently low. What are the most common causes and how can I fix them?

Low yield is a frequent issue that can stem from several factors.[7][8] A systematic approach is the best way to diagnose the problem.

Causality and Solutions:

  • Incomplete Deprotonation of the Thiol: The thiolate anion is a much stronger nucleophile than the neutral thiol. If deprotonation is incomplete, the reaction rate will be significantly slower.

    • Solution: Ensure you are using at least two full equivalents of a sufficiently strong base to deprotonate both thiol groups. Sodium hydroxide or potassium hydroxide are common, but for a more robust reaction, consider a stronger base like sodium hydride (NaH) or sodium methoxide in an appropriate solvent.[9] Using NaH in an anhydrous solvent like THF can drive the deprotonation to completion.

  • Poor Leaving Group on the Electrophile: The SN2 reaction rate is highly dependent on the leaving group's ability to stabilize a negative charge.[5]

    • Solution: The reactivity order for halogens is I > Br > Cl. If you are using 2-chloroethyl sulfide or 1,2-dichloroethane, consider switching to the bromo- or iodo-analogs. While more expensive, they can dramatically increase the reaction rate and overall yield.

  • Suboptimal Solvent Choice: The solvent plays a critical role in stabilizing the transition state of an SN2 reaction.[4]

    • Causality: Polar aprotic solvents (e.g., DMF, DMSO, acetone) are ideal for SN2 reactions because they solvate the cation of the base but do not form a strong hydrogen-bonding shell around the nucleophile, leaving it "naked" and highly reactive.[10] Polar protic solvents (e.g., water, ethanol, methanol) can hydrogen-bond with the thiolate, reducing its nucleophilicity and slowing the reaction.

    • Solution: If you are using a protic solvent, switch to a polar aprotic solvent like DMF or DMSO. This change often leads to a significant increase in yield.

  • Competing Elimination (E2) Reactions: While less common with primary halides like 2-haloethyl derivatives, elimination can occur if a sterically hindered or excessively strong base is used, leading to the formation of vinyl sulfide byproducts.[11]

    • Solution: Use a non-bulky base (e.g., NaOH, K₂CO₃, NaH). Avoid bulky bases like potassium tert-butoxide unless specifically required. Ensure the reaction temperature is not excessively high, as higher temperatures tend to favor elimination over substitution.

Summary of Parameters for Yield Optimization:

Parameter Suboptimal Choice Recommended Choice Rationale
Electrophile 1,2-dichloroethane 1,2-dibromoethane Bromide is a better leaving group than chloride.[5]
Base NaHCO₃ (weak) NaOH, NaH (strong) Ensures complete deprotonation to the active thiolate nucleophile.
Solvent Ethanol (Protic) DMF, DMSO (Polar Aprotic) Aprotic solvents enhance nucleophilicity.[4][10]

| Temperature | > 100 °C | 50-80 °C | Minimizes side reactions like elimination and decomposition.[8] |

Q2: My final product is impure. What are the likely side products and how can I prevent their formation?

Impurity issues often arise from side reactions or incomplete reactions. Identifying the impurity is the first step toward mitigation.

Common Impurities and Prevention Strategies:

  • Disulfide Formation (Oxidation): Thiols and thiolates are susceptible to oxidation, especially in the presence of air (oxygen), which can lead to the formation of disulfide bonds.

    • Prevention: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Degassing your solvent before use can also help minimize dissolved oxygen.

  • Polymerization: If using a dihaloalkane like 1,2-dichloroethane with ethane-1,2-dithiol, there is a risk of polymerization where molecules link end-to-end instead of the desired intramolecular-like double substitution on the dithiol.[12]

    • Prevention: This is often controlled by reaction conditions. Slowly adding the dihaloalkane to the solution of the dithiolate (inverse addition) can favor the desired product over polymer formation. Maintaining a moderate temperature is also crucial.

  • Over-alkylation or Thioether Scrambling: In some cases, the sulfur atom in the product can act as a nucleophile itself, leading to more complex thioethers, especially at high temperatures.[13][14]

    • Prevention: Use a stoichiometric amount of the alkylating agent (or a very slight excess). Avoid excessively high reaction temperatures and long reaction times after the starting material has been consumed (monitor by TLC or GC).

Troubleshooting_Workflow start_node Problem Detected: Low Yield or Impure Product decision_node decision_node start_node->decision_node Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) process_node1 process_node1 decision_node->process_node1 High % of Starting Material process_node2 process_node2 decision_node->process_node2 Presence of Side Products process_node3 process_node3 decision_node->process_node3 Product is Present but Cannot be Isolated process_node process_node end_node end_node end_node1a Solution: - Increase reaction time/temp - Switch to better leaving group - Use stronger base/aprotic solvent process_node1->end_node1a Incomplete reaction end_node2a Solution: - Run under inert atmosphere - Degas solvents process_node2->end_node2a Disulfide impurities? end_node2b Solution: - Use inverse addition - Check stoichiometry process_node2->end_node2b High MW polymers? end_node2c Solution: - Use less bulky base - Lower reaction temperature process_node2->end_node2c Elimination byproducts? end_node3a Solution: - Optimize extraction pH - Consider vacuum distillation - Use column chromatography process_node3->end_node3a Workup/Purification Issues

Caption: A decision-making workflow for troubleshooting synthesis issues.

Q3: How do I effectively purify the final this compound product?

Purification is critical for obtaining a high-purity final product. The choice of method depends on the nature of the impurities.

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step. Quench the reaction mixture with water and extract the product with a suitable organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine to remove residual water and dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).[15]

  • Vacuum Distillation: this compound is a liquid with a relatively high boiling point. Vacuum distillation is an effective method for separating it from non-volatile impurities (like salts and polymers) and lower-boiling solvents.

  • Column Chromatography: If distillation does not sufficiently remove impurities with similar boiling points, column chromatography on silica gel is a reliable alternative. A non-polar eluent system, such as a hexane/ethyl acetate gradient, is typically effective.

Frequently Asked Questions (FAQs)

Q: Can I use sodium sulfide (Na₂S) instead of ethane-1,2-dithiol as my sulfur source? A: Yes, an alternative route is the reaction of sodium sulfide with a 2-haloethyl sulfide (e.g., bis(2-chloroethyl) sulfide).[16] However, handling sodium sulfide requires care as it is hygroscopic and can release toxic H₂S gas upon contact with acid.[17] The synthesis starting from ethane-1,2-dithiol is often preferred in a laboratory setting for its predictability and easier handling of reagents.

Q: My thiol starting material has a strong, unpleasant odor. Are there any handling precautions I should take? A: Absolutely. Thiols are known for their potent and unpleasant odors. Always handle ethane-1,2-dithiol and the resulting product in a well-ventilated fume hood. Using a bleach or hydrogen peroxide solution to rinse glassware can help neutralize the thiol odor by oxidizing the sulfur compounds.

Q: What is the ideal reaction temperature and time? A: This is highly dependent on your specific reagents and solvent. For a reaction using 1,2-dibromoethane and NaOH in DMF, stirring at a moderate temperature of 50-70°C for 4-8 hours is a good starting point. The reaction should be monitored by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC) to determine completion. Over-heating or excessively long reaction times can promote side product formation.[18]

Appendix: Core Experimental Protocol

This protocol is a general guideline for the synthesis of this compound. It should be adapted and optimized based on your specific laboratory conditions.

Materials:

  • Ethane-1,2-dithiol

  • 1,2-Dibromoethane

  • Sodium Hydroxide (NaOH)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.

  • Base and Thiol Addition: To the flask, add finely ground NaOH (2.1 equivalents). Add anhydrous DMF via syringe, and begin stirring to create a suspension. Carefully add ethane-1,2-dithiol (1.0 equivalent) dropwise to the suspension. A mild exotherm may be observed.

  • Electrophile Addition: After stirring for 30 minutes to ensure complete formation of the dithiolate, add 1,2-dibromoethane (2.05 equivalents) dropwise via a syringe.

  • Reaction: Heat the reaction mixture to 60°C and allow it to stir for 6 hours. Monitor the reaction's progress by TLC, observing the disappearance of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully pour the mixture into a separatory funnel containing deionized water.

  • Extraction: Extract the aqueous layer three times with DCM.

  • Washing: Combine the organic layers and wash them twice with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil via vacuum distillation to obtain this compound as a clear liquid.

References

  • PrepChem.com. Synthesis of 3,6-Dithia-1,8-octanediol. Available from: [Link]

  • Bio-Rad, KnowItAll. Williamson Ether Synthesis. Available from: [Link]

  • ACS. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile. Available from: [Link]

  • PubMed. An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. Available from: [Link]

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Chemistry Steps. Williamson Ether Synthesis. Available from: [Link]

  • University of Illinois Springfield. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

  • Columbia University. Nucleophilic Substitution Reactions. Available from: [Link]

  • University of Calgary. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • SlideShare. Factors affecting nucleophilic substitution reactions finished d. Available from: [Link]

  • University of Wisconsin-Madison. Alkyl Halides and Nucleophilic Substitution. Available from: [Link]

  • ResearchGate. An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis | Request PDF. Available from: [Link]

  • Google Patents. US20030199668A1 - Process for preparing a thiol compound.
  • CAS. 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane - Common Chemistry. Available from: [Link]

  • PubMed Central. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning. Available from: [Link]

  • OSTI.GOV. Synthesis route attribution of sulfur mustard by multivariate data analysis of chemical signatures. Available from: [Link]

  • Organic Syntheses. 1s-(−)-1,3-dithiane 1-oxide. Available from: [Link]

  • Organic Syntheses. Ethylene sulfide. Available from: [Link]

  • MDPI. Green Synthesis of 2-Mercapto 5,6-Dihydro-4H-1,3-Thiazines via Sequential C–S Couplings. Available from: [Link]

  • ResearchGate. The synthesis of polymeric sulfides by reaction of dihaloalkanes with sodium sulfide | Request PDF. Available from: [Link]

  • PubMed. Formation of O6-ethylthioethyldeoxyguanosine from the reaction of chloroethyl ethyl sulfide with deoxyguanosine. Available from: [Link]

  • Google Patents. US3004027A - Process for purification of 3,6-dichloropyridazine.
  • Organic Syntheses. 9-thiabicyclo[3.3.1]nonane-2,6-dione. Available from: [Link]

Sources

troubleshooting side reactions in 3,6-Dithiaoctane complexation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3,6-Dithiaoctane (3,6-DTO) complexation. This resource is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile chelating ligand in their work. As a classic soft bidentate ligand, 3,6-DTO is invaluable for complexing soft metal ions, particularly in fields like radiopharmaceuticals and catalysis.[1][2] However, the sulfur donor atoms that make it so effective also introduce specific chemical reactivities that can lead to undesired side reactions.

This guide provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causality behind common experimental pitfalls and offer validated protocols to ensure the integrity and success of your synthesis.

Frequently Asked Questions (FAQs)
Q1: My commercial this compound has a slight yellow tint and a strong odor. Is it pure enough for my complexation reaction?

A1: Not necessarily. While a strong odor is characteristic of many thioethers, a yellow tint can be an indicator of impurities, most commonly the presence of disulfides or oxidation products.[3][4] Using impure ligand can lead to inconsistent results and the formation of unintended side-products.

Expert Recommendation: It is best practice to purify commercial 3,6-DTO before use, especially for sensitive applications like radiolabeling or catalysis. Vacuum distillation is the most effective method.

Verification Protocol: Purity Assessment

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal method to check for volatile impurities and confirm the molecular weight.

  • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum. The spectrum should be clean, showing the expected signals for the 1,2-bis(ethylthio)ethane structure. Pay close attention to the baseline for broad signals that might indicate polymeric sulfur impurities.

  • FT-IR Spectroscopy: Check for the absence of strong absorbances in the 1000-1150 cm⁻¹ region, which could indicate the presence of S=O bonds from sulfoxide impurities.[5]

Technique Parameter to Check Indication of Purity
Appearance ColorShould be a clear, colorless liquid.
GC-MS Number of PeaksA single major peak corresponding to the correct m/z.
¹H NMR SpectrumClean signals matching the expected structure; flat baseline.
FT-IR Key RegionsAbsence of bands around 1000-1150 cm⁻¹ (S=O stretch).
Troubleshooting Specific Side Reactions
Q2: I'm trying to synthesize a metal complex with 3,6-DTO, but my yield is low and I'm isolating a product with extra oxygen atoms according to mass spectrometry. What is happening?

A2: This is a classic case of ligand oxidation. The electron-rich sulfur atoms in the thioether backbone are susceptible to oxidation, forming sulfoxides (one oxygen atom per sulfur) or, less commonly, sulfones (two oxygen atoms per sulfur).[4][6] This can be catalyzed by certain metal ions (especially those in high oxidation states) or caused by ambient oxygen, particularly at elevated temperatures or in the presence of trace peroxide impurities in solvents like THF or diethyl ether.[5]

The oxidation changes the electronic and steric properties of the ligand, which can prevent it from coordinating as intended or lead to a completely different complex.

Troubleshooting Protocol: Preventing Ligand Oxidation

  • Solvent Preparation (Critical Step):

    • Use only freshly distilled, anhydrous-grade solvents.

    • Thoroughly deoxygenate all solvents immediately before use. The most common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for at least 30-60 minutes.

    • For highly sensitive reactions, perform a freeze-pump-thaw cycle three times.

  • Reaction Atmosphere:

    • Conduct the entire experiment, including the addition of reagents and workup, under a strictly inert atmosphere using a Schlenk line or a glovebox.

  • Reagent Purity:

    • Ensure your metal precursor is pure and does not contain oxidizing contaminants.

    • Use freshly purified 3,6-DTO as described in Q1 .

  • Temperature Control:

    • If possible, run the reaction at the lowest effective temperature to minimize the rate of potential oxidation reactions.

Below is a workflow diagram for setting up an oxidation-sensitive reaction.

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction Execution Solvent Select Anhydrous Solvent Purge Deoxygenate Solvent (N2/Ar Purge or Freeze-Pump-Thaw) Solvent->Purge AddSolvent Add Solvent via Cannula Purge->AddSolvent Transfer to Reaction Flask Flask Flame-Dry Glassware Under Vacuum Inert Backfill with Inert Gas (N2 or Ar) Flask->Inert AddLigand Add Purified 3,6-DTO via Syringe AddSolvent->AddLigand AddMetal Add Metal Precursor Under Positive N2/Ar Flow AddLigand->AddMetal React Run Reaction at Controlled Temperature AddMetal->React caption Workflow for Inert Atmosphere Complexation

Caption: Workflow for Inert Atmosphere Complexation.

Q3: My reaction formed an insoluble precipitate immediately after adding the metal salt. My target complex should be soluble. How do I identify and prevent this?

A3: Unanticipated precipitation often points to the formation of an insoluble coordination polymer or an undesired salt. Because 3,6-DTO is a flexible bidentate ligand, it can bridge two different metal centers instead of chelating to a single one. This bridging action can lead to the rapid formation of a high molecular weight, insoluble coordination polymer.[7][8]

Alternatively, if your metal salt has a poorly coordinating counter-ion and you are using a non-polar solvent, you might be observing simple salt precipitation rather than a reaction.

Troubleshooting Decision Tree

G Start Insoluble Precipitate Forms CheckSolubility Is the metal salt soluble in the solvent alone? Start->CheckSolubility IsolatePPT Isolate & Analyze Precipitate (FT-IR, Elemental Analysis) CheckSolubility->IsolatePPT Yes Salt Diagnosis: Metal salt crashing out CheckSolubility->Salt No CheckIR Does FT-IR show ligand peaks? IsolatePPT->CheckIR ChangeSolvent Action: Use a more polar/coordinating solvent (e.g., MeCN, DMF) Polymer Diagnosis: Likely Coordination Polymer CheckIR->Polymer Yes CheckIR->Salt No SlowAddition Action: Use dilute solutions and add ligand slowly to metal salt solution Polymer->SlowAddition UseTemplate Action: Add a strongly coordinating ancillary ligand to block bridging sites Polymer->UseTemplate Salt->ChangeSolvent

Caption: Decision tree for troubleshooting precipitation.

Preventative Protocols:

  • High Dilution: Run the reaction at a much lower concentration. This entropically disfavors the intermolecular bridging that leads to polymers.

  • Order of Addition: Add the ligand solution slowly to the metal salt solution with vigorous stirring. This ensures the metal is always in excess locally, promoting the formation of the chelated 1:1 or 1:2 metal-ligand complex over the bridged polymer.

  • Use of Ancillary Ligands: Introduce a monodentate or "blocking" ligand into the reaction. A ligand like triphenylphosphine or pyridine can occupy coordination sites on the metal, preventing the 3,6-DTO from bridging and forcing it to chelate.

Q4: I am working with a thiol-containing analogue of 3,6-DTO and my mass spec shows a product that is double the expected ligand mass, with no metal. What is this side product?

A4: You are likely observing oxidative disulfide bond formation. Thiol (-SH) groups are much more susceptible to oxidation than thioethers (-S-).[3][9] In the presence of air or other oxidants, two thiol molecules can couple to form a disulfide bond (R-S-S-R'), releasing two protons and two electrons.

This is a very common side reaction in coordination chemistry involving thiol-containing ligands.[5][10] The resulting disulfide will not coordinate to the metal in the same way as the intended dithiol ligand.

Expert Recommendation: The rigorous exclusion of oxygen is even more critical when working with thiols than with thioethers.

Protocol: Handling Thiol-Containing Ligands

  • Inert Atmosphere is Mandatory: All steps must be performed under an inert atmosphere (glovebox is preferred over Schlenk line).

  • Use Degassed Solvents: Ensure all solvents are rigorously deoxygenated (see Q2 ).

  • In-Situ Deprotonation: Do not isolate the free thiol if possible. Generate the thiolate in situ by adding a non-oxidizing base (e.g., sodium hydride, potassium tert-butoxide) to the thiol under an inert atmosphere immediately before adding the metal salt. Thiolates (RS⁻) are generally more stable to this type of oxidative coupling than thiols (RSH) but are still oxygen-sensitive.

  • Consider a Reducing Agent: In some cases, adding a small amount of a mild reducing agent like triphenylphosphine (which is converted to triphenylphosphine sulfide) to the reaction can help scavenge trace oxidants.

References
  • Pal, K. et al. (2007). Oxidation of Ru-bound thiolate thioether and its NS4-ligand containing thiolate and thioether sulfur donors: synthesis, characterization, and X-ray structures. Taylor & Francis Online. [Link]

  • Wang, X.-L. et al. (2020). Highly efficient oxidation of various thioethers catalyzed by organic ligand-modified polyoxomolybdates. Inorganic Chemistry Frontiers. [Link]

  • He, J. et al. (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. Chemistry of Materials. [Link]

  • Ashenhurst, J. (2015). Thiols and Thioethers: Properties and Key Reactions. Master Organic Chemistry. [Link]

  • Shyla, B. (2014). Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes. ProQuest. [Link]

  • Wikipedia. Transition metal thioether complex. [Link]

  • Vicha, R. et al. (2011). Coordination chemistry of poly(thioether)borate ligands. PMC - NIH. [Link]

  • PrepChem.com. Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). [Link]

  • Vicente, R. et al. (2011). Synthesis and Structural Characterization of Transition Metal Dithiolene Derivatives Containing Divalent Metals as Counter- Cations. MDPI. [Link]

  • He, J. et al. (2011). Thioether Side Chains Improve the Stability, Fluorescence, and Metal Uptake of a Metal–Organic Framework. ACS Figshare. [Link]

  • Murray, S. G., & Hartley, F. R. (1981). Coordination chemistry of thioethers, selenoethers, and telluroethers in transition-metal complexes. Chemical Reviews. [Link]

  • ACS GCI Pharmaceutical Roundtable. Thioether Formation. [Link]

  • CAS.org. 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. [Link]

  • Johnson, B. et al. (2013). Synthesis of Diiron(I) Dithiolato Carbonyl Complexes. PMC - NIH. [Link]

  • Singh, N. et al. (2025). review on: thiolate based metal complexes as potential advanced material for electronic industrial and bio. ResearchGate. [Link]

  • Wikipedia. Transition metal thiolate complex. [Link]

  • ResearchGate. Scheme 1. Synthesis of complexes 3-6. [Link]

  • Harris, T. et al. (2013). Dithiocarbamate complexes as radiopharmaceuticals for medical imaging. PMC - NIH. [Link]

  • Semantic Scholar. Dithiocarbamate complexes as radiopharmaceuticals for medical imaging. [Link]

  • Mopac. This compound. [Link]

  • Rauchfuss, T. (2025). Synthesis of Transition Metal Dithiolenes. ResearchGate. [Link]

  • Liu, G. et al. (2019). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. ScienceDirect. [Link]

  • Dhotare, B. B. et al. (2024). Synthesis of radiopharmaceutical ligands and their applications. BARC Newsletter. [Link]

  • Puchoň, P. et al. (2023). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. PMC - PubMed Central. [Link]

  • Harris, T. D. (2025). Dithiocarbamate complexes as radiopharmaceuticals for medical imaging. ResearchGate. [Link]

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Technical Support Center: Optimization of Thiol-Based Polymerization for Poly(thioether) Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This technical support guide is designed for researchers, scientists, and professionals engaged in the synthesis of poly(thioether)s, specifically focusing on polymers incorporating the 3,6-dithiaoctane structural unit. A common and effective route to such polymers is through the polymerization of the corresponding dithiol monomer, 3,6-dithia-1,8-octanedithiol . The direct polymerization of this compound is not a standard synthetic route as it lacks polymerizable functional groups. Therefore, this guide will focus on the optimization and troubleshooting of the polymerization of its dithiol precursor, which is a scientifically robust and practical approach. We will delve into common challenges and provide field-proven solutions to help you achieve high-quality, reproducible results.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental issues in a direct question-and-answer format, providing both corrective actions and the underlying scientific rationale.

Issue 1: Consistently Low Polymer Yield

Q: My polymerization of 3,6-dithia-1,8-octanedithiol is resulting in very low yields. What are the likely causes and how can I fix this?

A: Low polymer yield is a frequent obstacle that typically points to one of three areas: monomer quality, reaction stoichiometry, or suboptimal reaction conditions.[1]

  • Cause 1: Monomer Impurity. The purity of the dithiol monomer is paramount. Thiols are susceptible to oxidation, forming disulfides which can act as impurities. Other contaminants can inhibit the initiation process or terminate growing polymer chains.[1]

    • Solution: Ensure your 3,6-dithia-1,8-octanedithiol monomer is of high purity. If the purity is questionable or unknown, it should be purified prior to use. A standard method is vacuum distillation or recrystallization. (See Protocol 1 for a detailed procedure).

  • Cause 2: Inefficient Oxidant or Incorrect Stoichiometry. In oxidative polymerization, the choice and amount of the oxidizing agent are critical. An insufficient amount of oxidant will lead to incomplete conversion, while a significant excess can cause side reactions or degradation of the polymer backbone.[1]

    • Solution: Carefully control the molar ratio of the monomer to the oxidant. A 1:1 molar ratio is a common starting point for oxidants like hydrogen peroxide (H₂O₂). Titrate your oxidant solution before use to confirm its concentration. You may need to screen different oxidants (e.g., H₂O₂, DMSO, iodine) to find the most effective one for your system.

  • Cause 3: Suboptimal Temperature or Time. Polymerization kinetics are highly dependent on temperature.[2] A temperature that is too low will result in a sluggish reaction and incomplete conversion within a practical timeframe. Conversely, excessively high temperatures can promote side reactions.[3]

    • Solution: Systematically screen the reaction temperature. Start at a lower temperature (e.g., 0-25 °C) and incrementally increase it, monitoring the yield at various time points. This will help you identify the optimal balance between reaction rate and selectivity.

Issue 2: Low Molecular Weight (Mₙ) and/or Broad Polydispersity (PDI)

Q: I am able to synthesize the polymer, but the molecular weight is consistently low and the PDI is high (>2.0). How can I achieve higher molecular weight with better control?

A: Achieving high molecular weight with a narrow molecular weight distribution indicates a well-controlled polymerization.[4] Several factors can disrupt this control.

  • Cause 1: Chain-Terminating Impurities. This is a primary cause of low molecular weight.[4] Any monofunctional thiol impurity in your monomer stock will act as a "capping" agent, terminating a growing polymer chain and limiting the final molecular weight. Water can also interfere with certain polymerization mechanisms, especially those involving sensitive catalysts.[5]

    • Solution: Rigorous purification of the monomer is essential (see Protocol 1). Additionally, ensure all solvents are anhydrous and glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen and moisture.

  • Cause 2: Incorrect Monomer-to-Initiator Ratio. In chain-growth polymerizations, the ratio of monomer to initiator is a key determinant of the final molecular weight.

    • Solution: If you are using a controlled polymerization technique, systematically vary the monomer-to-initiator ratio. A higher ratio generally leads to a higher theoretical molecular weight.

  • Cause 3: Premature Precipitation. If the growing polymer becomes insoluble in the reaction solvent, it will precipitate out of the solution, effectively stopping further chain growth.[1]

    • Solution: Choose a solvent system in which both the monomer and the resulting polymer are highly soluble. You may need to screen several solvents or use a solvent mixture. Increasing the reaction temperature can sometimes improve solubility.

Troubleshooting Decision Workflow

Below is a decision tree to guide your troubleshooting process for common polymerization issues.

G start Problem Encountered low_yield Low Polymer Yield? start->low_yield low_mn Low Molecular Weight (Mn)? start->low_mn check_purity1 Verify Monomer Purity (NMR, GC-MS) low_yield->check_purity1 Yes check_purity2 Verify Monomer Purity (Trace Impurities?) low_mn->check_purity2 Yes check_stoich Check Oxidant/Initiator Stoichiometry check_purity1->check_stoich Pure purify Action: Purify Monomer (Protocol 1) check_purity1->purify Impure optimize_temp Optimize Reaction Temperature & Time check_stoich->optimize_temp Correct adjust_stoich Action: Adjust Ratios & Titrate Reagents check_stoich->adjust_stoich Incorrect screen_cond Action: Screen Conditions optimize_temp->screen_cond check_ratio Optimize Monomer/ Initiator Ratio check_purity2->check_ratio Pure check_purity2->purify Impure check_solubility Assess Polymer Solubility in Reaction Medium check_ratio->check_solubility Optimized check_ratio->adjust_stoich solvent_screen Action: Screen Solvents check_solubility->solvent_screen

Caption: Troubleshooting decision tree for polymerization issues.

Frequently Asked Questions (FAQs)

Q1: What is the most common polymerization mechanism for 3,6-dithia-1,8-octanedithiol?

A1: Oxidative polymerization is a very common and straightforward method for converting dithiols into poly(disulfide)s. In this mechanism, the thiol groups (-SH) are oxidized to form disulfide bonds (-S-S-), which become the linkages in the polymer backbone. A base, such as triethylamine (TEA), is often used to deprotonate the thiol to the more reactive thiolate anion, which is then oxidized.[6] Another potential route is polycondensation with a suitable dielectrophile (e.g., a dihalide) to form a poly(thioether).

Q2: How does temperature affect the polymerization reaction?

A2: Temperature is a critical parameter that controls reaction kinetics.[2]

  • Higher Temperatures: Generally increase the reaction rate, leading to shorter reaction times and potentially higher monomer conversion.[7] However, excessively high temperatures can lead to undesirable side reactions, such as disulfide scrambling or polymer degradation, which can broaden the PDI and lower the final molecular weight.[2][3]

  • Lower Temperatures: Slow down the polymerization process. This can sometimes allow for better control over the polymer structure and may suppress side reactions, but it will require longer reaction times to achieve high conversion.[2]

Q3: Which analytical techniques are essential for characterizing the synthesized polymer?

A3: A combination of techniques is necessary for comprehensive characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer repeating unit and to verify the absence of monomer and impurities.[8]

  • Gel Permeation Chromatography (GPC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for identifying the functional groups present in the polymer and confirming the disappearance of the S-H stretch (typically around 2550 cm⁻¹) from the monomer.[9]

  • Differential Scanning Calorimetry (DSC): Used to determine thermal transitions, such as the glass transition temperature (T₉) and melting temperature (Tₘ), which provide insight into the polymer's physical properties.[9]

Q4: How important is the choice of solvent?

A4: The solvent plays multiple crucial roles. It must dissolve the monomer, the initiator/catalyst, and the growing polymer chain to maintain a homogeneous reaction.[1] If the polymer precipitates prematurely, chain growth will be halted, leading to low molecular weight. The solvent's polarity can also influence the reaction mechanism and rate. Common solvents for such polymerizations might include chloroform, dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF).

Experimental Protocols & Data

Protocol 1: Purification of 3,6-dithia-1,8-octanedithiol Monomer

Causality: Impurities are a primary cause of failed or poorly controlled polymerizations. This protocol removes volatile impurities and non-volatile baseline impurities, ensuring high monomer purity, which is critical for achieving high molecular weight.[1][5]

Procedure:

  • Setup: Assemble a vacuum distillation apparatus using oven-dried glassware. Ensure all joints are properly sealed with vacuum grease.

  • Charge Flask: Place the crude 3,6-dithia-1,8-octanedithiol into the distillation flask with a magnetic stir bar.

  • Vacuum Application: Slowly apply vacuum to the system. Be cautious of initial bubbling if volatile impurities are present.

  • Heating: Gently heat the distillation flask using an oil bath.

  • Fraction Collection: Collect the fraction that distills at the correct boiling point and pressure for 3,6-dithia-1,8-octanedithiol.

  • Storage: Store the purified monomer under an inert atmosphere (e.g., in a sealed ampoule or a nitrogen-filled glovebox) and at a low temperature to prevent degradation or oxidation.

Protocol 2: General Procedure for Oxidative Polymerization

Causality: This protocol provides a robust starting point for the base-catalyzed oxidative polymerization of dithiols. The use of a base (TEA) generates the highly nucleophilic thiolate, while the slow addition of the oxidant (H₂O₂) helps to control the reaction rate and minimize side reactions.[6]

Procedure:

  • Inert Atmosphere: In an oven-dried, three-neck round-bottom flask equipped with a stir bar, condenser, and nitrogen inlet, dissolve the purified 3,6-dithia-1,8-octanedithiol (1.0 eq) in an appropriate anhydrous solvent (e.g., THF).

  • Base Addition: Add triethylamine (TEA, 2.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Oxidant Addition: Slowly add a solution of hydrogen peroxide (H₂O₂, 1.1 eq) dropwise over 30-60 minutes using a syringe pump. Monitor the internal temperature to ensure it does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Workup: Precipitate the polymer by pouring the reaction mixture into a vigorously stirred non-solvent (e.g., cold methanol).

  • Purification: Collect the polymer precipitate by filtration. Wash it several times with the non-solvent to remove residual catalyst and unreacted monomer.[10][11]

  • Drying: Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Table 1: Influence of Reaction Parameters on Polymer Properties

This table summarizes the expected effects of changing key reaction variables, providing a guide for optimization experiments.

ParameterChangeEffect on YieldEffect on Molecular Weight (Mₙ)Effect on PDIRationale
Temperature Increase↑ (to a point)↓ (often)Increases reaction rate but may also increase side reactions/degradation.[2][3]
Monomer Purity IncreaseReduces the concentration of chain-terminating and inhibiting species.[1][4]
Monomer Conc. Increase↔ / ↓Favors chain propagation over termination or cyclization reactions.[1]
Reaction Time Increase↑ (to plateau)↑ (to plateau)↔ / ↑Allows for higher monomer conversion and chain growth, but prolonged times may lead to side reactions.[1]
Experimental Workflow Diagram

This diagram illustrates the logical flow from starting materials to final polymer characterization.

G cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis monomer Crude Monomer purification Protocol 1: Monomer Purification monomer->purification pure_monomer High-Purity Monomer purification->pure_monomer reaction Protocol 2: Polymerization Reaction pure_monomer->reaction workup Workup & Precipitation reaction->workup crude_polymer Crude Polymer workup->crude_polymer purify_poly Polymer Purification (Reprecipitation/Washing) crude_polymer->purify_poly final_polymer Final Polymer purify_poly->final_polymer nmr NMR final_polymer->nmr gpc GPC final_polymer->gpc ftir FTIR final_polymer->ftir dsc DSC final_polymer->dsc

Caption: General experimental workflow for polymer synthesis and characterization.

References

  • Effect of Temperature on the Efficiency of Polymerization Reactions Using Novel Catalysts in Cameroon. (2024).
  • The effect of temperature on polymerization results. (n.d.).
  • Influences of polymerization temperature on the molecular weight,... (n.d.).
  • Green Polymer Chemistry: Investigating the Mechanism of Radical Ring-Opening Redox Polymerization (R3P) of 3,6-Dioxa-1,8-octanedithiol (DODT). (2021). MDPI. [Link]

  • Common Misconceptions About Polymer Synthesis. (n.d.). ResolveMass Laboratories Inc. [Link]

  • Ring-Opening Polymerization—An Introductory Review. (2012). MDPI. [Link]

  • Effects of Reaction Temperature on the Formation of Polyurethane Prepolymer Structures. (2002). Macromolecules.
  • 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. (n.d.). CAS Common Chemistry. [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. (2021). MDPI. [Link]

  • Methods to purify polymers. (2004).
  • Optimization of the polymerization conditions. (n.d.).
  • Some advices for purifying a polymer? (2023). ResearchGate. [Link]

  • Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. (2023). PMC. [Link]

  • Methods of polymerization with aromatic thiol initiators. (2021).
  • A Catalytic Approach for Cationic Living Polymerization: Sc(OTf)3-Catalyzed Ring-Opening Polymerization of Lactones. (2008). ResearchGate. [Link]

  • The influence of temperature and photoinitiator concentration on photoinitiated polymerization of diacrylate monomer. (2005). ResearchGate. [Link]

  • Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. (2023). PMC. [Link]

  • General mechanisms of ring-opening polymerization: cationic... (n.d.). ResearchGate. [Link]

  • Method for removing monomers and/or oligomers from a component formed during polymerization. (2017).
  • Formation of cyclic structures in the cationic ring-opening polymerization of 1,3-dioxolane. (2020). Royal Society of Chemistry. [Link]

  • Synthesis and physicochemical characterization of branched poly(monomethyl itaconate). (2010).
  • Optimization of reaction conditions for the thioketal reaction. (n.d.). ResearchGate. [Link]

  • New Purification Strategies and Monomer Platforms for Ruthenium-Initiated Living Ring-Opening Metathesis Polymerization. (2010). DSpace@MIT. [Link]

  • This compound. (n.d.). Mopac. [Link]

  • The Effects of Polymerization Catalyst Systems on the Synthesis of Poly(2,6-dimethyl-1,4-phenylene ether). (2000). ResearchGate. [Link]

  • Optimization of synthetic parameters of high-purity trifunctional mercaptoesters and their curing behavior for the thiol–epoxy click reaction. (2021). ResearchGate. [Link]

Sources

Technical Support Center: Purification of 3,6-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3,6-Dithiaoctane (CAS 5395-75-5). This document is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity this compound for their experiments. As a thioether, this compound presents unique stability and reactivity challenges that can complicate standard purification workflows. This guide provides troubleshooting advice, detailed protocols, and the scientific rationale behind our recommendations to ensure you achieve the desired purity for your critical applications.

Section 1: Understanding this compound: Core Challenges

The primary challenge in purifying this compound stems from the reactivity of its sulfur atoms. Thioethers are susceptible to oxidation, which can occur upon prolonged exposure to air, heat, or certain chemical environments (e.g., some chromatographic stationary phases). This degradation can lead to the formation of sulfoxides and sulfones, which are often difficult to separate from the parent compound. Furthermore, impurities from its synthesis, such as unreacted starting materials or oligomeric byproducts, can co-purify with the desired product.

Key Physical and Chemical Properties

Understanding the fundamental properties of this compound is the first step in designing a robust purification strategy.

PropertyValueSource
Molecular Formula C₆H₁₄S₂[1]
Molecular Weight 150.30 g/mol [2]
Appearance Liquid (at room temperature)N/A
Topological Polar Surface Area 50.6 Ų[1]
Rotatable Bond Count 5[1]
XLogP3-AA 2.3[1]
Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of this compound in a practical question-and-answer format.

Q1: My sample of this compound has developed a strong, unpleasant odor and a slight yellow tint. What's happening?

A: This is a classic sign of oxidation. The thioether sulfur atoms in this compound can be oxidized to sulfoxides and subsequently sulfones, especially with prolonged exposure to atmospheric oxygen. This process can be accelerated by heat and light. The resulting impurities not only decrease the purity of your material but can also interfere with downstream applications. The yellowing is indicative of the formation of these and other potential degradation byproducts. To mitigate this, always handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Q2: What are the most likely impurities in my crude this compound sample?

A: Impurities typically arise from the synthetic route used. A common synthesis involves the reaction of 1,2-ethanedithiol with an ethylating agent. Based on this, you should anticipate:

  • Unreacted Starting Materials: Residual 1,2-ethanedithiol or ethyl halides.

  • Oxidation Products: As discussed in Q1, sulfoxides and sulfones are common.

  • Oligomeric Byproducts: Side reactions can lead to the formation of higher molecular weight species.[3]

  • Residual Solvents: Solvents used during the synthesis or workup.

Q3: I'm attempting to purify this compound by silica gel chromatography, but my recovery is low and I'm seeing new spots on my TLC. What is causing this?

A: Standard silica gel can be slightly acidic, which can promote the degradation of sensitive compounds like thioethers. The high surface area of the silica provides an ideal environment for air oxidation, especially if the column is run slowly. To prevent this, you have two primary options:

  • Use Deactivated Silica: You can deactivate the silica gel by treating it with a base, such as triethylamine. A common practice is to use a solvent system containing a small percentage (0.1-1%) of triethylamine to neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: Alumina (neutral or basic) can be a less harsh alternative to silica gel for purifying thioethers.[4]

  • Work Quickly: To minimize contact time and exposure to air, use flash column chromatography rather than gravity chromatography. Ensure your solvents are deoxygenated by bubbling nitrogen or argon through them before use.[4]

Q4: Is distillation or chromatography the better method for purifying this compound?

A: The choice depends on the nature of the impurities and the scale of your purification.

  • Vacuum Distillation is highly effective for removing non-volatile impurities (like salts or oligomers) and impurities with significantly different boiling points. It is often the preferred method for larger quantities (>5 g) due to its efficiency.

  • Flash Column Chromatography is superior for separating impurities with similar boiling points but different polarities (e.g., separating the desired thioether from its more polar sulfoxide oxidation product). It is ideal for smaller-scale purifications where high purity is essential.

The following workflow can help guide your decision:

Sources

Technical Support Center: Thiol Integrity in Experimental Workflows

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Nomenclature: The topic specified is "avoiding oxidation of thiol groups in 3,6-Dithiaoctane experiments." It is important to clarify that this compound is a thioether, containing C-S-C bonds, and does not possess free thiol (-SH) groups. The experimental concern of thiol oxidation typically applies to molecules containing one or more thiol groups, such as dithiothreitol (DTT) or various alkane dithiols. This guide will therefore focus on the principles and practices for preventing the oxidation of thiol groups in general, using a representative dithiol as a model, a topic of critical importance for researchers in biochemistry, materials science, and drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiol group oxidation in a typical lab setting?

A1: The primary culprits for unintended thiol oxidation are dissolved molecular oxygen (O₂), metal ion contaminants, and exposure to certain light frequencies. Oxygen, especially in the presence of trace metal ions like Cu²⁺ or Fe³⁺, can catalyze the oxidation of thiols to disulfides (R-S-S-R) and further to sulfinic or sulfonic acids. Basic pH conditions (pH > 7.5) can also accelerate this process by promoting the formation of the more reactive thiolate anion (R-S⁻).

Q2: I'm observing a loss of my thiol-containing compound's activity over a short period. Could this be due to oxidation?

A2: Yes, this is a classic symptom of thiol oxidation. The function of many thiol-containing molecules, such as reducing agents or certain enzymes, is directly tied to the availability of the free thiol group. Its oxidation to a disulfide often results in a partial or complete loss of biological or chemical activity. Verifying the integrity of your stock solutions and experimental buffers is a crucial first troubleshooting step.

Q3: How can I detect and quantify thiol oxidation in my samples?

A3: Several methods are available. Ellman's Reagent (DTNB) provides a simple and rapid colorimetric assay for quantifying free thiols. For a more detailed analysis, reverse-phase high-performance liquid chromatography (RP-HPLC) can be used to separate and quantify the reduced thiol from its oxidized disulfide form. Mass spectrometry is another powerful tool for confirming the identity of the oxidized species.

Troubleshooting Guide: Preventing Thiol Oxidation

Problem 1: Precipitate formation in my stock solution of a dithiol compound.
  • Likely Cause: This often indicates the formation of insoluble disulfide polymers resulting from extensive oxidation. Dithiols, in particular, can polymerize upon oxidation.

  • Solution Workflow:

    • Discard the Solution: It is generally not advisable to attempt to rescue a precipitated stock solution, as the exact concentration of the active, reduced form is unknown.

    • Prepare Fresh Stock: Prepare a new stock solution using a deoxygenated solvent.

    • Inert Atmosphere: Prepare the solution inside a glove box or by using Schlenk line techniques to handle the solvent and solute under an inert atmosphere (e.g., argon or nitrogen).

    • Storage: Store the stock solution in small, single-use aliquots at -80°C to minimize freeze-thaw cycles, which can introduce oxygen.

Problem 2: Inconsistent results in experiments involving thiol-maleimide conjugation.
  • Likely Cause: The thiol-maleimide reaction is highly specific to the free thiol group. Inconsistent results often stem from a variable concentration of the active thiol due to oxidation during the experiment.

  • Troubleshooting Protocol:

    • Deoxygenate Buffers: Before adding your thiol-containing compound, thoroughly deoxygenate all reaction buffers. This can be achieved by sparging with an inert gas like argon or nitrogen for at least 15-30 minutes.

    • Include a Reducing Agent: If compatible with your downstream application, consider adding a stable, non-interfering reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to the reaction mixture to maintain a reducing environment.

    • Control the pH: Keep the reaction pH between 6.5 and 7.5. While the reaction is faster at slightly higher pH, so is the rate of thiol oxidation.

    • Use a Chelating Agent: Add a small amount of a chelating agent like EDTA (1-2 mM) to your buffers to sequester catalytic metal ions.

Workflow for Preparing Deoxygenated Buffers

cluster_prep Buffer Preparation cluster_deoxygenation Deoxygenation cluster_storage Storage & Use A Prepare Buffer Solution B Add EDTA (1-2 mM) A->B Optional but recommended C Place in Ice Bath B->C D Sparge with Argon/Nitrogen (15-30 min) C->D E Seal Container D->E F Use Immediately or Store Under Inert Gas E->F

Caption: Workflow for preparing deoxygenated buffers to prevent thiol oxidation.

Problem 3: My reducing agent (like DTT) seems to be losing its effectiveness.
  • Likely Cause: DTT and other similar dithiols are themselves susceptible to oxidation. Their effectiveness is finite and depends on the experimental conditions.

  • Preventative Measures & Alternatives:

    • Fresh Solutions: Always use freshly prepared solutions of DTT. Avoid using stock solutions that are more than a day old, even if stored at 4°C.

    • pH Consideration: The reducing potential of DTT is pH-dependent. Be aware that its stability decreases at higher pH.

    • Consider TCEP: For applications requiring a more stable reducing agent, TCEP is an excellent alternative. It is resistant to oxidation by air, effective over a wider pH range, and does not absorb at 280 nm.

Comparative Stability of Common Reducing Agents

Reducing AgentEffective pH RangeStability in AirKey Considerations
DTT 7.0 - 8.0LowProne to oxidation; use fresh solutions.
β-Mercaptoethanol 6.5 - 8.5LowVolatile with a strong odor.
TCEP 1.5 - 8.5HighVery stable; does not contain a thiol group.

Chemical Principle of Thiol Protection

cluster_oxidation Oxidative Pathway cluster_protection Protective Pathway cluster_chelation Chelation Pathway Thiol 2 R-SH (Active Thiol) Disulfide R-S-S-R (Inactive Disulfide) Thiol->Disulfide + O2, Metal Ions, pH > 7.5 ReducingAgent Reducing Agent (e.g., TCEP) Thiol_p 2 R-SH ReducingAgent->Thiol_p Disulfide_p R-S-S-R Disulfide_p->Thiol_p Reduction Metal Metal Ions (e.g., Cu2+) Chelated Chelated Metal Ion (Inactive) Metal->Chelated EDTA EDTA EDTA->Chelated

Caption: Mechanisms for preventing thiol oxidation.

Detailed Protocols

Protocol 1: Quantitative Analysis of Free Thiols using Ellman's Reagent
  • Reagent Preparation: Prepare a 10 mM stock solution of DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 8.0).

  • Standard Curve: Prepare a series of known concentrations of a thiol standard (e.g., cysteine or your compound of interest) in the same buffer.

  • Sample Preparation: Dilute your experimental sample to a concentration that falls within the range of your standard curve.

  • Reaction: In a 96-well plate or cuvettes, mix your standard or sample with the DTNB solution. A typical ratio is 5 µL of DTNB stock for every 250 µL of sample.

  • Incubation: Incubate at room temperature for 15 minutes.

  • Measurement: Measure the absorbance at 412 nm. The yellow product, 2-nitro-5-thiobenzoate (TNB²⁻), is directly proportional to the concentration of free thiols.

  • Calculation: Determine the thiol concentration in your samples by comparing their absorbance to the standard curve.

References

  • Jocelyn, P. C. (1987). Chemical reduction of disulfides. Methods in Enzymology, 143, 246-256. (Source available through various academic publishers; a direct universal link is not feasible).
  • Anfinsen, C. B., & Haber, E. (1961). Studies on the reduction and re-formation of protein disulfide bonds. Journal of Biological Chemistry, 236(5), 1361-1363. [Link]

  • Ellman, G. L. (1959). Tissue sulfhydryl groups. Archives of Biochemistry and Biophysics, 82(1), 70-77. (Source available through various academic publishers; a direct universal link is not feasible).
  • Getz, E. B., et al. (1999). A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry. Analytical Biochemistry, 273(1), 73-80. [Link]

  • Han, J. C., & Han, G. Y. (1994). A procedure for quantitative determination of tris(2-carboxyethyl)phosphine, an odorless, stable, and versatile reducing agent for disulfide bonds. Analytical Biochemistry, 220(1), 5-10. (Source available through various academic publishers; a direct universal link is not feasible).

Technical Support Center: Enhancing the Solubility of 3,6-Dithiaoctane Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 3,6-Dithiaoctane and its metal complexes. This compound, also known as 1,2-bis(ethylthio)ethane, is a versatile dithioether ligand renowned for its ability to form stable complexes with a variety of metal ions.[1][2] Its sulfur atoms act as effective chelators, making it valuable in catalysis, materials science, and bioinorganic chemistry.[1]

However, a common challenge encountered in the laboratory is the poor solubility of these complexes, which can hinder characterization, reactivity studies, and formulation development. This guide provides a structured approach to troubleshooting and resolving solubility issues, grounded in the principles of coordination chemistry. We will explore the causality behind experimental choices, moving beyond simple protocols to empower you with a robust problem-solving framework.

Troubleshooting Guide: Common Solubility Problems & Solutions

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My newly synthesized this compound complex immediately precipitates from the reaction mixture. What is my first step?

Answer: Your immediate goal is to understand the fundamental physicochemical properties of your complex. An initial, systematic solvent screening is the most logical first step. The principle of "like dissolves like" is a useful starting point, but for coordination complexes, factors like solvent coordination ability and dielectric constant are also critical.[3][4] A solvent's ability to solvate the complex and its counter-ions often dictates solubility.[3][5]

Root Cause Analysis:

Insoluble complexes often form because the crystal lattice energy of the solid-state complex is more favorable than the energy of solvation. This is common for neutral, highly symmetrical, or strongly ion-paired complexes. The solvent must be able to overcome these intermolecular forces.

Workflow: Systematic Solvent Screening

This workflow provides a logical progression from common to more specialized solvents to efficiently identify a suitable medium for your complex.

G cluster_0 cluster_1 Step 1: Initial Screening cluster_2 Step 2: Analysis & Further Action cluster_3 start Insoluble Complex A Test Common Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile) start->A D Soluble? A->D E Partially Soluble? A->E F Insoluble? A->F B Test Common Polar Protic Solvents (e.g., Methanol, Ethanol, Water) B->D B->E B->F C Test Halogenated Solvents (e.g., DCM, Chloroform) C->D C->E C->F stop Solubilized Complex D->stop G Consider Solvent Mixtures or Heating/Sonication E->G H Proceed to Advanced Methods (pH, Counter-ion, Ligand Modification) F->H G->D G->H If still insoluble

Caption: A decision workflow for initial solubility troubleshooting.

Experimental Protocol: Small-Scale Solubility Test
  • Preparation: Aliquot approximately 1-2 mg of your dry complex into several small vials.

  • Solvent Addition: To each vial, add 0.5 mL of a different test solvent (see table below). Start with solvents used in the synthesis, then expand.

  • Observation (Room Temp): Agitate the vials at room temperature for 5-10 minutes. Record visual observations (fully dissolved, partially dissolved, suspended, no change).

  • Intervention: For vials showing partial solubility or suspension, gently heat the mixture (e.g., to 40-50 °C) or place it in an ultrasonic bath for 5-10 minutes.[6] Record any changes.

  • Documentation: Systematically document the results to build a solubility profile for your complex.

Data Presentation: Common Laboratory Solvents
SolventDielectric Constant (ε at 20°C)Polarity IndexTypeCommon Use
Water80.110.2Polar ProticFor highly polar/ionic complexes
Dimethyl Sulfoxide (DMSO)47.27.2Polar AproticExcellent for many coordination complexes
Acetonitrile (MeCN)37.55.8Polar AproticGood for electrochemical studies
N,N-Dimethylformamide (DMF)36.76.4Polar AproticStrong solvent for a wide range of complexes
Methanol (MeOH)32.75.1Polar ProticGood for moderately polar complexes
Dichloromethane (DCM)9.13.1HalogenatedFor less polar, neutral complexes
Chloroform4.84.1HalogenatedSimilar to DCM
Toluene2.42.4Non-polarFor hydrophobic or organometallic complexes

Data compiled from various sources including reference[4].

Question 2: My complex is neutral and only dissolves in non-polar solvents like toluene, but my application requires a polar or aqueous solution. How can I change this?

Answer: The insolubility of a neutral complex in polar solvents is a classic problem. The most effective strategies involve chemically modifying the complex to make it charged (cationic or anionic). A charged species will have much stronger and more favorable interactions with polar solvent molecules.[7] This can be achieved by altering the complex itself or by exchanging its counter-ion if one is already present.

Strategy A: Counter-Ion Exchange

If your complex is an ion pair (e.g., a cationic complex with a chloride anion), its solubility is highly dependent on the nature of the counter-ion.[8] Large, singly charged, and "hydrophobic" counter-ions like hexafluorophosphate (PF₆⁻) or tetraphenylborate (BPh₄⁻) tend to favor solubility in less polar solvents and can decrease aqueous solubility. Conversely, smaller, more hydrophilic, or multiply charged counter-ions like sulfate (SO₄²⁻), triflate (OTf⁻), or perchlorate (ClO₄⁻) can significantly enhance solubility in polar solvents.[7][9]

Causality: The key is the lattice energy of the solid vs. the solvation energy of the individual ions. Small, charge-dense ions are more strongly solvated by polar solvents like water, which provides the thermodynamic driving force for dissolution.[9]

This protocol assumes you have a complex of the form [M(this compound)Lₙ]⁺Cl⁻ and wish to exchange chloride for triflate.

  • Dissolution: Dissolve your chloride salt complex in a suitable polar solvent in which it has at least moderate solubility (e.g., methanol or acetonitrile).

  • Precipitating Agent: In a separate vial, dissolve a stoichiometric equivalent (1.0 eq) of silver triflate (AgOTf) in the same solvent. Caution: Silver salts are light-sensitive.

  • Reaction: Slowly add the silver triflate solution to the stirring solution of your complex. A precipitate of silver chloride (AgCl), which is highly insoluble in most solvents, should form immediately.

  • Stirring: Allow the reaction to stir in the dark for 1-2 hours to ensure complete precipitation.

  • Isolation: Remove the AgCl precipitate by filtration, for example, through a syringe filter or a pad of Celite®.

  • Product Recovery: The filtrate now contains your complex as the triflate salt, [M(this compound)Lₙ]⁺OTf⁻. Remove the solvent under reduced pressure to obtain the new complex.

  • Verification: Test the solubility of the resulting triflate salt in your target polar solvent (e.g., water, DMSO).

Strategy B: Ligand Modification (Synthetic Approach)

If the complex is inherently neutral with no counter-ions, you must modify the ligand sphere. This involves a synthetic redesign. The goal is to introduce charged or highly polar functional groups. For this compound, this can be done by:

  • Using a modified ligand from the start: Synthesize the complex using a derivative like 3,6-Dithia-1,8-octanediol, which introduces terminal hydroxyl groups.[10][11] These groups can increase polarity and provide sites for further functionalization.

  • Adding charged co-ligands: If the coordination sphere allows, introduce ancillary ligands that are charged (e.g., cyanide, carboxylates) to transform the neutral complex into an anionic one.

Question 3: My application is biological, and I absolutely need to dissolve my complex in an aqueous buffer. What are my options?

Answer: Achieving aqueous solubility for what is often a fundamentally hydrophobic organometallic complex requires specific strategies. Beyond counter-ion exchange, adjusting the pH and using solubilizing agents like surfactants are powerful techniques.

Strategy A: pH Adjustment

The solubility of a complex can be highly pH-dependent, especially if the this compound ligand or any co-ligands possess protonatable or deprotonatable functional groups.[12] For instance, if a co-ligand has a carboxylic acid group, increasing the pH will deprotonate it to a carboxylate, making the complex more anionic and water-soluble. Conversely, if a ligand contains a basic amine group, decreasing the pH will protonate it, rendering the complex cationic and potentially more soluble.[13][14][15]

  • Prepare Buffers: Make a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Place a small, known amount of your complex (e.g., 1 mg) into separate vials for each buffer.

  • Equilibration: Add a fixed volume of each buffer (e.g., 1 mL) to the corresponding vial. Seal the vials and agitate them at a constant temperature for several hours (or until equilibrium is reached).

  • Separation: Centrifuge the vials to pellet any undissolved solid.

  • Quantification: Carefully take a sample of the supernatant and determine the concentration of the dissolved complex using a suitable analytical technique (e.g., UV-Vis spectroscopy, ICP-MS for the metal content).

  • Analysis: Plot the measured solubility against pH to identify the optimal pH range for your application.

Strategy B: Use of Surfactants

Surfactants are amphiphilic molecules that can dramatically increase the apparent solubility of hydrophobic compounds in water.[16] Above a certain concentration, the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into micelles. The hydrophobic tails form a core, while the hydrophilic heads face the aqueous solvent. Your poorly soluble complex can become encapsulated within this hydrophobic core, rendering it "soluble" in the bulk aqueous phase.[17][18]

Mechanism: Micellar Solubilization

Caption: A this compound complex encapsulated within a surfactant micelle.

  • Non-ionic: Polysorbate 80 (Tween® 80), Polyoxyl 35 castor oil (Cremophor® EL)[18]

  • Anionic: Sodium dodecyl sulfate (SDS)

  • Cationic: Cetyltrimethylammonium bromide (CTAB)

  • Choose a Surfactant: Select a biocompatible surfactant suitable for your downstream application (non-ionic surfactants are often a good first choice).

  • Prepare Stock Solution: Prepare a concentrated stock solution of the surfactant in your aqueous buffer (e.g., 10% w/v).

  • Titration: Set up a series of vials with a fixed amount of your complex. Add your buffer, then add increasing amounts of the surfactant stock solution to create a range of final surfactant concentrations (e.g., 0.01%, 0.1%, 0.5%, 1%, 2%).

  • Equilibrate and Measure: Equilibrate the samples as described in the pH-solubility protocol and measure the concentration of the dissolved complex.

  • Determine Optimal Concentration: Identify the lowest surfactant concentration that provides the required solubility for your experiment to minimize potential interference from the surfactant itself.

Frequently Asked Questions (FAQs)

Q1: Can changing the metal ion in my this compound complex affect its solubility? A: Absolutely. The choice of metal ion influences the geometry, charge, and overall polarity of the final complex. Small, highly charged metal ions (e.g., Ru³⁺, Co³⁺) have a high tendency to form complex ions that can be stabilized by polar solvents.[19] The coordination number and preferred geometry of the metal will also dictate how the ligands pack, affecting crystal lattice energy and, consequently, solubility.

Q2: I need to improve solubility, but I cannot change the chemical structure of my complex at all. Are there any other options? A: Yes. Besides the methods described above (solvent screening, pH adjustment, surfactants), you can try physical methods. Using co-solvents (e.g., a small amount of DMSO or ethanol in water) can sometimes be sufficient to dissolve the complex.[6] Additionally, for characterization purposes, techniques that work with suspensions or require very little dissolved material, such as solid-state NMR or powder X-ray diffraction, might be alternatives. For biological assays, formulating the complex into a delivery vehicle like a liposome is another advanced option.

Q3: Will modifying the this compound ligand to improve solubility affect its coordination chemistry? A: It is possible. Adding bulky or functional groups to the ligand backbone could sterically hinder its approach to the metal center or alter its electronic properties.[20][21] For example, adding polar groups might make the sulfur atoms slightly less "soft" Lewis bases. However, in many cases, adding solubilizing groups to the periphery of the ligand (away from the coordinating sulfur atoms) can successfully improve solubility without significantly impacting its ability to bind to the metal.[20][21][22] It is a balance that must be optimized for each specific metal-ligand system.

References

  • Yamaguchi, T., & Persson, I. (Eds.). (2023). Metal Ions and Complexes in Solution. Royal Society of Chemistry. Retrieved from [Link]

  • Al-Zoubi, N., et al. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. PubMed. Retrieved from [Link]

  • Rehman, S. U., et al. (2024). Physiochemical interaction of surfactants with metal complexes and its biological relevance: a comprehensive overview. ResearchGate. Retrieved from [Link]

  • Jorgensen, W. L., et al. (2016). Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. PMC - NIH. Retrieved from [Link]

  • Das, B., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. ChEMBL - EMBL-EBI. Retrieved from [Link]

  • Das, B., et al. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery. OUCI. Retrieved from [Link]

  • García, M. D., et al. (2023). Deciphering the Concept of Solubility by Strategically Using the Counterion Effect in Charged Molecules. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2021). How to improve the metal complexes solubility in water?. Retrieved from [Link]

  • ResearchGate. (2022). Improving solubility via structural modification. Retrieved from [Link]

  • Payehghadr, M., & Ghanbari, B. (2018). Solvent effect on complexation reactions. ResearchGate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). Retrieved from [Link]

  • ResearchGate. (2022). Structural modification aimed for improving solubility of lead compounds in early phase drug discovery | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • ResearchGate. (2014). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs | Request PDF. Retrieved from [Link]

  • Quora. (2018). In coordination compounds, why is a complex ion insoluble?. Retrieved from [Link]

  • Dash, A. C., & Dash, N. (1993). Effect of solvent on the reactions of coordination complexes. Part 1. ResearchGate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Solvent effect on complexation reactions. Retrieved from [Link]

  • Semantic Scholar. (2015). Properties, Characterizations and Applications of Organometallic Surfactants—A Review. Retrieved from [Link]

  • ResearchGate. (2015). How to find a better solution for the solubility of metal complexes?. Retrieved from [Link]

  • Chemistry Notes. (n.d.). Complex Ions and Coordination Compounds. Retrieved from [Link]

  • Fiveable. (n.d.). pH and Solubility - AP Chem. Retrieved from [Link]

  • DeGuire, D. S., et al. (2022). Metal-cation-induced shifts in thiolate redox and reduced sulfur speciation. PMC - NIH. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Complex Ions and Solubility. Retrieved from [Link]

  • MDPI. (2024). Functionalized Metal–Organic Frameworks Integrated with Plasmonic Nanoparticles: From Synthesis to Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2019). The Effects of pH on Solubility. Retrieved from [Link]

  • eScholarship.org. (2022). Essential Role of Thiols in Maintaining Stable Catecholato-Iron Complexes in Condensed Materials. Retrieved from [Link]

  • YouTube. (2020). The Effect of pH on Solubility. Retrieved from [Link]

  • Chad's Prep. (n.d.). 17.6 pH Effects on Solubility. Retrieved from [Link]

  • CAS.org. (n.d.). 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. Retrieved from [Link]

  • Rauchfuss, T. B. (2013). Synthesis of Diiron(I) Dithiolato Carbonyl Complexes. PMC - NIH. Retrieved from [Link]

  • Woo, L. K., et al. (2002).
  • BuyersGuideChem. (n.d.). 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol | 131538-00-6. Retrieved from [Link]

  • JOCPR. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of novel dithiocarbamate metal complexes. Retrieved from [Link]

  • Darensbourg, D. J., et al. (2010). Synthesis, Spectroscopy, and Structure of [FeRu(μ-dithiolate)(CN)2(CO)4]2−. PMC - NIH. Retrieved from [Link]

  • Systematic Reviews in Pharmacy. (2020). Metal Complexes Derived from Dithiocarbamate Ligand: Formation, Spectral Characterization and Biological activity. Retrieved from [Link]

Sources

Technical Support Center: Refining Protocols for 3,6-Dithiaoctane Ligand Exchange Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dithiaoctane ligand exchange reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and optimized protocols. The information presented here is synthesized from established literature and practical field experience to ensure scientific integrity and experimental success.

Introduction to this compound Ligand Exchange

This compound, also known as 1,2-Bis(ethylthio)ethane, is a bidentate dithiol ligand increasingly used in the surface modification of nanoparticles, particularly quantum dots (QDs) and gold nanoparticles (AuNPs). Its two thiol groups can effectively replace native insulating ligands (e.g., oleic acid, trioctylphosphine oxide), leading to enhanced inter-particle charge transport, which is crucial for applications in optoelectronic devices.[1][2] However, the unique properties of this dithiol ligand also present specific challenges in experimental execution. This guide aims to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over monodentate thiol ligands?

A1: The key advantage of this compound lies in its bidentate nature. The two thiol groups can bridge adjacent nanoparticles, creating a more compact and electronically coupled film. This cross-linking capability is particularly beneficial for applications requiring high charge mobility, such as in solar cells and photodetectors.[1]

Q2: What is the expected mechanism for this compound ligand exchange?

A2: Ligand exchange reactions on nanoparticle surfaces, particularly with thiol ligands, are generally believed to follow an associative (SN2-like) mechanism.[3][4] An incoming thiol molecule attacks a metal atom on the nanoparticle surface, forming an intermediate where both the incoming and outgoing ligands are momentarily bound.[3] Subsequently, the original ligand is displaced. For a dithiol like this compound, this process can be more complex, potentially involving a two-step binding process where one thiol group attaches first, followed by the second.

Q3: How does the choice of solvent impact the efficiency of the ligand exchange?

A3: The solvent plays a critical role. It must effectively dissolve both the nanoparticles with their original hydrophobic ligands and the incoming this compound. A two-phase system using a combination of a high-boiling hydrophilic solvent (like diethylene glycol) and a hydrophobic solvent (like tetradecane) has been shown to be effective for similar thiol ligand exchanges.[1][5] The choice of solvent can also influence the reaction kinetics and the final stability of the nanoparticle dispersion.[6]

Q4: Is it necessary to deprotonate the thiol groups of this compound before the reaction?

A4: While not always mandatory, deprotonating the thiol groups to form thiolates can significantly increase their reactivity and binding affinity to the nanoparticle surface.[7] This is often achieved by adding a mild organic base, such as tetramethylammonium hydroxide, to the reaction mixture.[8] The resulting thiolate is a stronger nucleophile and can facilitate a more efficient exchange.

Q5: How can I confirm that the ligand exchange was successful?

A5: Several characterization techniques can be employed. Fourier-Transform Infrared Spectroscopy (FTIR) is commonly used to track the disappearance of vibrational modes associated with the original ligands (e.g., C=O stretch of oleic acid) and the appearance of new modes from this compound. Thermogravimetric Analysis (TGA) can quantify the amount of ligand on the nanoparticle surface by measuring mass loss upon heating.[9][10] X-ray Photoelectron Spectroscopy (XPS) can provide direct evidence of the formation of metal-sulfur bonds.[11]

Troubleshooting Guide

Ligand exchange reactions can be sensitive to various experimental parameters. The table below outlines common problems encountered during this compound ligand exchange, their probable causes, and actionable solutions.

Problem Probable Cause(s) Recommended Solution(s)
Nanoparticle Aggregation/Precipitation 1. Incomplete ligand exchange leaving exposed nanoparticle surfaces. 2. Poor solubility of the newly functionalized nanoparticles in the reaction solvent. 3. Excessive concentration of the dithiol ligand leading to uncontrolled cross-linking.1. Increase reaction time or temperature to drive the exchange to completion. 2. Consider a solvent system in which the this compound-capped nanoparticles are more soluble. 3. Optimize the concentration of this compound; start with a lower molar excess. 4. Ensure adequate mixing throughout the reaction.
Low Ligand Exchange Efficiency 1. Insufficient reaction temperature or time. 2. Steric hindrance from bulky original ligands. 3. Low reactivity of the thiol groups.1. Gradually increase the reaction temperature. The ligand exchange rate generally increases with temperature.[1][5] 2. Perform a preliminary partial exchange with a shorter-chain monodentate thiol to reduce steric hindrance before introducing this compound. 3. Add a mild base (e.g., tetramethylammonium hydroxide) to deprotonate the thiols and increase their nucleophilicity.[7][8]
Inconsistent Results Batch-to-Batch 1. Variability in the quality or age of the this compound. 2. Inconsistent moisture levels in solvents and reagents. 3. Fluctuations in reaction temperature.1. Use freshly purchased or properly stored this compound. Thiols can oxidize over time. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the capping layer.[12] 3. Ensure precise temperature control using a reliable heating mantle and thermocouple.
Poor Film Quality After Deposition 1. Residual original ligands hindering particle packing. 2. Presence of excess, unbound this compound.1. Thoroughly purify the nanoparticles after ligand exchange using multiple cycles of precipitation and redispersion.[11] 2. Gel permeation chromatography (GPC) can be an effective method for removing excess small molecules and unbound ligands.[9]

Optimized Experimental Protocol: Two-Phase Ligand Exchange

This protocol is a robust starting point for the exchange of long-chain hydrophobic ligands (e.g., oleic acid) on nanoparticles with this compound.

Materials
  • Nanoparticles dispersed in a nonpolar solvent (e.g., toluene, hexane)

  • This compound

  • Diethylene glycol (DEG)

  • Tetradecane

  • Methanol

  • Acetone

  • Tetramethylammonium hydroxide pentahydrate (optional, as a 10% solution in methanol)

  • Anhydrous solvents

Step-by-Step Methodology
  • Preparation of Nanoparticle Solution:

    • Precipitate the as-synthesized nanoparticles by adding a non-solvent (e.g., methanol/acetone mixture).

    • Centrifuge to obtain a pellet and discard the supernatant.

    • Redisperse the nanoparticle pellet in a high-boiling hydrophobic solvent like tetradecane to a known concentration.

  • Preparation of Ligand Solution:

    • In a separate vial, dissolve this compound in a high-boiling hydrophilic solvent like diethylene glycol (DEG). A typical starting concentration is 10-20 mg/mL.

    • (Optional) To increase reactivity, add a small amount of tetramethylammonium hydroxide solution to the ligand solution to adjust the pH to 8-9.[8]

  • Ligand Exchange Reaction:

    • In a three-neck flask under an inert atmosphere (e.g., nitrogen), combine the nanoparticle solution in tetradecane and the ligand solution in DEG.

    • Heat the two-phase mixture to the desired temperature (e.g., 120-180 °C) with vigorous stirring.[1][5] The elevated temperature facilitates the transfer of nanoparticles across the phase boundary and drives the ligand exchange.

    • Allow the reaction to proceed for 1-3 hours. The optimal time and temperature should be determined empirically.

  • Purification:

    • After the reaction, cool the mixture to room temperature. The nanoparticles, now capped with the more polar this compound, should preferentially reside in the DEG phase.

    • Separate the DEG phase containing the functionalized nanoparticles.

    • Precipitate the nanoparticles by adding a non-solvent like acetone.

    • Centrifuge to collect the nanoparticles and discard the supernatant.

    • Repeat the precipitation and redispersion cycle at least two more times using a suitable solvent for the final dispersion (e.g., chloroform, isopropanol) and a non-solvent (e.g., hexane, acetone) to ensure the removal of excess unbound ligand and reaction byproducts.[11]

Visualization of the Workflow

The following diagram illustrates the key steps in the two-phase ligand exchange protocol.

LigandExchangeWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification NP_sol Nanoparticles in Tetradecane Reaction_Vessel Two-Phase Mixture (Tetradecane + DEG) Heat & Stir under N2 NP_sol->Reaction_Vessel Add Ligand_sol This compound in Diethylene Glycol (DEG) Ligand_sol->Reaction_Vessel Add Separation Phase Separation Reaction_Vessel->Separation Cool Precipitation Precipitation (add non-solvent) Separation->Precipitation Collect DEG Phase Centrifugation Centrifugation & Redispersion (x3) Precipitation->Centrifugation Final_Product Purified Nanoparticles Centrifugation->Final_Product

Caption: Structure of this compound and its bidentate binding.

Conclusion

Successful ligand exchange with this compound is a critical step for enhancing the performance of nanoparticle-based materials in various advanced applications. By understanding the underlying chemical principles and anticipating common experimental hurdles, researchers can refine their protocols to achieve consistent and high-quality results. This guide provides a foundational framework for troubleshooting and optimization, empowering scientists to harness the full potential of this compound in their research and development endeavors.

References

  • RUN. (n.d.). Ligand Exchange Optimization for Quantum Dot Based Infrared Thin-film Photodetectors. Retrieved from [Link]

  • Tse, K., et al. (2016). Thiol antioxidant-functionalized CdSe/ZnS quantum dots: Synthesis, Characterization, Cytotoxicity. PMC - NIH. Retrieved from [Link]

  • Langmuir. (2024). Exchange of Thiol Ligands on CuInS2 Quantum Dots in High Boiling Solvents. Langmuir. Retrieved from [Link]

  • PubMed. (2024). Exchange of Thiol Ligands on CuInS2 Quantum Dots in High Boiling Solvents. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. MDPI. Retrieved from [Link]

  • NIH. (2020). Novel post-synthesis purification strategies and the ligand exchange processes in simplifying the fabrication of PbS quantum dot solar cells. NIH. Retrieved from [Link]

  • RSC Publishing. (2021). Ligand exchange reactions on thiolate-protected gold nanoclusters. RSC Publishing. Retrieved from [Link]

  • Archive ouverte UNIGE. (n.d.). Ligand exchange reactions on thiolate-protected gold nanoclusters. Archive ouverte UNIGE. Retrieved from [Link]

  • Journal Name. (n.d.). ARTICLE. Retrieved from [Link]

  • PMC - NIH. (2011). Overview of Stabilizing Ligands for Biocompatible Quantum Dot Nanocrystals. PMC - NIH. Retrieved from [Link]

  • eScholarship. (n.d.). Driving Forces and Effects of Ligand Exchange in Nanocrystalline Systems. eScholarship. Retrieved from [Link]

  • Semantic Scholar. (2014). Research Article Synthesis and Optical Properties of Thiol Functionalized CdSe/ZnS (Core/Shell) Quantum Dots by Ligand Exchange. Semantic Scholar. Retrieved from [Link]

  • Polymer Chemistry (RSC Publishing). (n.d.). Thiol ligand capped quantum dot as an efficient and oxygen tolerance photoinitiator for aqueous phase radical polymerization and 3D printing under visible light. Polymer Chemistry (RSC Publishing). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of temperature on the observed rate constant for ligand exchange... ResearchGate. Retrieved from [Link]

  • e-Publications@Marquette. (2022). Effect of Ligands and Their Removal on the Au Nanoparticle-Catalyzed Reduction of 4-Nitrophenol. e-Publications@Marquette. Retrieved from [Link]

  • ResearchGate. (2025). Aging of Gold Nanoparticles: Ligand Exchange with Disulfides. ResearchGate. Retrieved from [Link]

  • RSC Publishing. (2018). A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science. RSC Publishing. Retrieved from [Link]

  • ACS Publications. (2023). Quantification, Exchange, and Removal of Surface Ligands on Noble-Metal Nanocrystals. ACS Publications. Retrieved from [Link]

  • PubMed. (2023). Purification processes of polymeric nanoparticles: How to improve their clinical translation? PubMed. Retrieved from [Link]

  • ACS Publications. (n.d.). Ligand Exchange at Carbon: Synthetic Entry to Elusive Species and Versatile Reagents. ACS Publications. Retrieved from [Link]

  • AWS. (n.d.). Thiol-Functionalized, 1.5-nm Gold Nanoparticles through Ligand Exchange Reactions. AWS. Retrieved from [Link]

  • SciSpace. (n.d.). Ligand exchange reactions of [Re2(μ-OR)3(CO)6]-. SciSpace. Retrieved from [Link]

  • YouTube. (2020). Ligand Exchange Reactions. YouTube. Retrieved from [Link]

  • NIH. (n.d.). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. NIH. Retrieved from [Link]

  • ResearchGate. (2025). (PDF) Mechanisms of Ligand Substitution Reactions in Ternary Dioxouranium(VI) Complexes. ResearchGate. Retrieved from [Link]

  • CAS.org. (n.d.). 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane - Common Chemistry. CAS.org. Retrieved from [Link]

  • ACS Publications. (2012). Nanocrystal ligand exchange with 1,2,3,4-thiatriazole-5-thiolate and its facile in-situ conversion to thiocyanate. ACS Publications. Retrieved from [Link]

  • ResearchGate. (2025). Ligand Exchange Dynamics and Temperature Effects upon Formation of Nanocomposites Based on Semiconductor CdSе/ZnS Quantum Dots and Porphyrins: Ensemble and Single Object Measurements. ResearchGate. Retrieved from [Link]

  • BMC Pharmacology. (2025). Dynamic ligand exchange as mechanism for sGC selectivity, NO activation and its reversal. BMC Pharmacology. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol | 131538-00-6. BuyersGuideChem. Retrieved from [Link]

  • Chemguide. (n.d.). substitution in complex ions - ligand exchange. Chemguide. Retrieved from [Link]

  • PubMed. (2015). Synthesis and Ligand Exchange of Thiol-Capped Silicon Nanocrystals. PubMed. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 8.3.3: Ligand Exchange Reactions (Introduction). Chemistry LibreTexts. Retrieved from [Link]

  • PubMed. (2012). Nanocrystal Ligand Exchange With 1,2,3,4-thiatriazole-5-thiolate and Its Facile in Situ Conversion to Thiocyanate. PubMed. Retrieved from [Link]

  • PubMed. (2020). How Ligand Binding Affects the Dynamical Transition Temperature in Proteins. PubMed. Retrieved from [Link]

Sources

Technical Support Center: 3,6-Dithiaoctane Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry analysis of 3,6-dithiaoctane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and interpret the fragmentation patterns encountered during the analysis of this and similar thioether compounds. My aim is to provide not just procedural steps, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the mass spectrometry of this compound:

Q1: Why is the molecular ion (M+) peak for this compound weak or absent in my electron ionization (EI) mass spectrum?

A1: The molecular ion of many aliphatic compounds, including thioethers, can be energetically unstable and prone to fragmentation upon electron ionization.[1] The energy imparted by the electron beam is often sufficient to induce immediate bond cleavage, leading to a low abundance or complete absence of the M+ peak. For this compound (C6H14S2, molecular weight 150.3 g/mol ), a weak molecular ion peak at m/z 150 may be observed, but its intensity can be very low.

Q2: What are the expected major fragment ions for this compound in EI-MS?

A2: Based on spectral data, the most prominent fragment ions for this compound, also known as 1,2-bis(ethylthio)ethane, are typically observed at m/z 75, 61, 60, and 47. The base peak is often the ion at m/z 75.

Q3: What is the likely identity of the base peak at m/z 75?

A3: The fragment at m/z 75 is most likely the [CH3CH2SCH2CH2]+ ion, formed through the cleavage of one of the C-S bonds. This fragment is particularly stable and therefore often observed as the base peak.

Q4: Are there any characteristic isotopic patterns I should look for?

A4: Yes, sulfur has a characteristic isotopic pattern. The natural abundance of the 34S isotope is approximately 4.25% of the 32S isotope. This means that for any sulfur-containing fragment, you should observe an M+2 peak with an intensity of about 4.25% of the main fragment peak. For a fragment with two sulfur atoms, like the molecular ion of this compound, the expected intensity of the M+2 peak would be approximately 8.5%.

In-Depth Troubleshooting Guides

Guide 1: Interpreting the Fragmentation Pattern of this compound

Symptom: You have acquired a mass spectrum of this compound, but you are unsure how to interpret the observed fragment ions.

Causality and Fragmentation Mechanisms:

The fragmentation of this compound under electron ionization is primarily driven by the presence of the two sulfur atoms, which have lone pairs of electrons that are readily ionized.[2] The resulting molecular ion radical cation is then susceptible to several fragmentation pathways, including alpha-cleavage and cleavage of the carbon-sulfur bonds.

Key Fragmentation Pathways:

The fragmentation of this compound can be rationalized through the following pathways:

  • Alpha-Cleavage: This is a common fragmentation pathway for compounds containing heteroatoms.[3] It involves the cleavage of a bond alpha to the sulfur atom.

  • C-S Bond Cleavage: The carbon-sulfur bond is relatively weak and can be readily cleaved upon ionization.

The following table summarizes the major observed fragments and their proposed identities:

m/zProposed Fragment IonLikely Formation Pathway
150[CH3CH2SCH2CH2SCH2CH3]+•Molecular Ion
121[M - C2H5]+Loss of an ethyl radical
90[CH3CH2SCH2CH2S]+Cleavage of the terminal C-S bond
75[CH3CH2SCH2CH2]+Cleavage of the internal C-S bond
61[CH3CH2S]+Alpha-cleavage
60[CH2=S-CH2CH2]+•Rearrangement followed by cleavage
47[CH3S]+Cleavage of the ethyl group

Visualizing the Fragmentation Pathways:

The following diagram illustrates the proposed fragmentation pathways for this compound:

Caption: Proposed fragmentation pathways of this compound.

Guide 2: Troubleshooting Poor Signal Intensity or No Peaks

Symptom: You are not observing any peaks, or the signal intensity for this compound is significantly lower than expected.

Potential Causes & Diagnostic Steps:

This issue can arise from several factors, ranging from sample preparation to instrument settings. Follow this logical workflow to diagnose and resolve the problem.

Troubleshooting Workflow:

Troubleshooting_Workflow Start Start: Poor/No Signal CheckSample 1. Verify Sample Integrity - Concentration correct? - Degradation possible? Start->CheckSample CheckInstrument 2. Check Instrument Parameters - Ion source on? - Correct ionization mode (EI)? - Mass range appropriate? CheckSample->CheckInstrument Sample OK Solution Solution Found CheckSample->Solution Issue Found CheckTuning 3. Review Instrument Tuning - Last tune successful? - Calibration current? CheckInstrument->CheckTuning Parameters OK CheckInstrument->Solution Issue Found CheckInlet 4. Inspect GC Inlet - Septum coring? - Liner contaminated? CheckTuning->CheckInlet Tuning OK CheckTuning->Solution Issue Found CheckColumn 5. Evaluate GC Column - Column bleed excessive? - Proper installation? CheckInlet->CheckColumn Inlet OK CheckInlet->Solution Issue Found CheckColumn->Solution Issue Found NoSolution Consult Senior Scientist CheckColumn->NoSolution Column OK

Caption: Systematic workflow for troubleshooting poor signal.

Detailed Protocols:

  • Protocol 1: Sample Preparation Verification

    • Prepare a fresh dilution of your this compound standard from a reliable stock.

    • Use a solvent that is appropriate for GC-MS analysis (e.g., hexane, dichloromethane).

    • Ensure the final concentration is within the typical operating range of your instrument (e.g., 1-10 ppm).

  • Protocol 2: Basic Instrument Parameter Check

    • Verify that the ion source is turned on and the filament is emitting electrons.

    • Confirm that the mass spectrometer is operating in Electron Ionization (EI) mode.

    • Set the mass scan range to cover the expected molecular ion and fragments (e.g., m/z 40-200).

    • Ensure the GC oven temperature program is appropriate for the volatility of this compound.

Guide 3: Addressing Unexpected Peaks in the Spectrum

Symptom: Your mass spectrum shows significant peaks that are not characteristic of this compound.

Causality and Identification:

Unexpected peaks are typically due to contamination from various sources. Identifying the source is key to eliminating these interferences.

Common Contaminants and Their Signatures:

SourceCommon ContaminantsCharacteristic m/z Peaks
GC System Column Bleed (siloxanes)73, 147, 207, 281
Septum BleedVaries, often siloxane-based
Solvents Phthalates149
HydrocarbonsSeries of peaks 14 amu apart
Sample Matrix Co-eluting compoundsVaries depending on the matrix

Protocol for Diagnosing Contamination:

  • Run a Solvent Blank: Inject a sample of the pure solvent you used for your sample preparation. This will help identify contaminants originating from the solvent or the injection system.

  • Inspect the Inlet: Check the GC inlet liner for discoloration or residue. A dirty liner is a common source of contamination. Replace the liner and septum if necessary.

  • Bake Out the GC Column: If column bleed is suspected, perform a column bake-out according to the manufacturer's instructions. This can help remove accumulated contaminants from the column. Be careful not to exceed the column's maximum temperature limit.

  • Review Sample Handling: Evaluate your sample preparation and handling procedures for potential sources of contamination.

References

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]

  • G-M-I, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • Agilent. (2018, November 29). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Retrieved from [Link]

  • Shimadzu. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide. Retrieved from [Link]

  • Wikipedia. (2023, November 26). Alpha cleavage. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Alpha (α) Cleavage. Retrieved from [Link]

  • Master Organic Chemistry. (2015, July 5). Thiols And Thioethers. Retrieved from [Link]

  • YouTube. (2016, April 5). Mass Spectral Fragmentation Pathways. Retrieved from [Link]

  • YouTube. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms. Retrieved from [Link]

Sources

common impurities in commercial 3,6-Dithiaoctane and their removal

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3,6-Dithiaoctane. This document is designed for researchers, scientists, and drug development professionals to address common issues related to impurities and their removal from commercial-grade this compound. Ensuring the purity of this reagent is critical for the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions our team receives regarding the quality and handling of this compound.

Q1: What are the most common impurities in commercial this compound?

Commercial this compound can contain several types of impurities stemming from its synthesis, which is typically a variation of the Williamson ether synthesis for thioethers.[1][2] Common impurities include:

  • Unreacted Starting Materials: Such as ethane-1,2-dithiol and a C2-haloethane derivative (e.g., 1,2-dichloroethane).

  • Thiol-Containing Byproducts: Unreacted thiols or partially reacted intermediates are frequent contaminants. These are often responsible for the strong, unpleasant odors associated with lower-grade material.[3][4]

  • Oxidation Products: Thiols and thioethers can oxidize to form disulfides (e.g., bis(2-(ethylthio)ethyl) disulfide).

  • Elimination Byproducts: The synthesis competes with base-catalyzed elimination reactions, which can produce alkene impurities.[1][5]

Q2: Why are these impurities present? What is the chemical logic?

The presence of these impurities is a direct consequence of the reaction mechanism used for synthesis. The formation of the thioether linkages in this compound proceeds via a bimolecular nucleophilic substitution (SN2) reaction.[2][6] However, this reaction pathway is in competition with an elimination (E2) pathway, especially if reaction temperatures are too high or if there is steric hindrance.[5][7] The alkoxide or thiolate bases used to deprotonate the nucleophile are strong enough to promote this E2 side reaction.[5] Incomplete reaction or non-stoichiometric amounts of reactants can also lead to residual starting materials in the final product.

Q3: How can I assess the purity of my this compound?

A multi-technique approach is recommended for comprehensive purity assessment:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful technique for identifying and quantifying volatile impurities. It separates the components of the mixture and provides mass spectra to help identify each one.[8][9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities if they are present in sufficient concentration (>1%).

  • Boiling Point Analysis: A sharp, constant boiling point during distillation is a good indicator of purity.[11]

Many suppliers of rare chemicals sell products like this compound on an "as-is" basis, placing the responsibility of purity confirmation on the buyer.[12]

Q4: What are the potential consequences of using impure this compound?

Using impure material can have significant negative impacts on your research:

  • Catalyst Poisoning: Sulfur-containing compounds, especially thiols, are known catalyst poisons.[13] Impurities can deactivate precious metal catalysts (e.g., Pd, Pt, Rh), leading to failed or incomplete reactions.

  • Side Reactions: Impurities can act as unintended reactants. For instance, in peptide synthesis, certain thiol-based scavengers can lead to unwanted alkylation of amino acid residues like methionine.[14]

  • Non-Reproducible Results: The type and amount of impurities can vary from batch to batch, leading to inconsistent experimental outcomes.

  • Incorrect Stoichiometry: If the material is not pure, calculations of molar quantities will be inaccurate, affecting reaction yields and kinetics.

Troubleshooting Guide

This guide provides solutions to specific problems you may encounter during your experiments.

Problem / Observation Probable Cause Recommended Solution & Rationale
A strong, foul odor (mercaptan-like) is noticeable from the reagent bottle. The sample is contaminated with volatile thiol impurities (e.g., unreacted ethane-1,2-dithiol).Solution: Perform a liquid-liquid extraction with a dilute aqueous base (e.g., 5% NaOH). Rationale: Thiols are significantly more acidic than alcohols and can be deprotonated by a strong base to form a water-soluble thiolate salt (RS⁻Na⁺), which will partition into the aqueous phase, effectively removing it from the organic product.[2][4] See Protocol 1 for the detailed procedure.
My reaction yield is low, and the catalyst appears to be inactive. The this compound contains impurities, likely thiols, that are poisoning the catalyst. Thioethers themselves can act as catalyst poisons by chelating to the metal center.[13]Solution: Purify the this compound by vacuum distillation prior to use. Rationale: Distillation separates compounds based on differences in boiling points.[11] This is highly effective at removing both lower-boiling unreacted starting materials and higher-boiling disulfide byproducts. See Protocol 2 for the detailed procedure.
GC-MS analysis shows multiple peaks with boiling points close to the main product. The sample contains isomeric impurities or byproducts with similar volatility to this compound.Solution: Use fractional distillation. For persistent impurities, silica gel column chromatography may be necessary. Rationale: Fractional distillation provides greater separation efficiency for liquids with close boiling points compared to simple distillation.[15] If distillation is insufficient, chromatography separates compounds based on polarity, which can resolve impurities with similar boiling points but different functional groups.[16]
NMR spectrum shows unexpected signals, but GC-MS looks clean. The sample contains non-volatile impurities (e.g., salts, polymers, or high molecular weight byproducts).Solution: Purify by vacuum distillation. Rationale: Non-volatile impurities will remain in the distillation flask, allowing you to collect the pure, volatile this compound as the distillate.[11]
Purification Decision Workflow

This diagram outlines a logical workflow for assessing and purifying commercial this compound.

PurificationWorkflow cluster_start Initial Assessment cluster_purification Purification Pathways cluster_end Final Steps start Receive Commercial This compound assess Assess Purity (GC-MS, Odor) start->assess thiol Thiol Impurities (Foul Odor) assess->thiol Odor Detected volatile Volatile Impurities (Multiple GC Peaks) assess->volatile Impurities by GC nonvolatile Non-Volatile Impurities (NMR signals, no GC peak) assess->nonvolatile Discrepancy NMR vs. GC final_qc Confirm Purity (GC-MS) assess->final_qc Acceptable Purity wash Protocol 1: Aqueous Base Wash thiol->wash distill Protocol 2: Vacuum Distillation volatile->distill nonvolatile->distill wash->distill Proceed to Distillation distill->final_qc use Use in Experiment final_qc->use Purity > 99%

Caption: Purification workflow for this compound.

Detailed Experimental Protocols

Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. This compound and its potential impurities can be harmful if inhaled or swallowed and may cause skin irritation.[17][18]

Protocol 1: Removal of Trace Thiol Impurities via Aqueous Base Wash

This protocol is designed to remove acidic thiol impurities.

Materials:

  • Crude this compound

  • 5% (w/v) Sodium Hydroxide (NaOH) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

Procedure:

  • Dissolution: Place the crude this compound into a separatory funnel. If the material is viscous, it can be diluted with an equal volume of a water-immiscible organic solvent like diethyl ether or dichloromethane.

  • Base Wash: Add an equal volume of 5% NaOH solution to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat Wash: Repeat the base wash (steps 2-3) one more time to ensure complete removal of thiols.

  • Brine Wash: Wash the organic layer with an equal volume of saturated NaCl solution. This helps to remove residual dissolved water and any remaining base from the organic phase. Drain the aqueous layer.

  • Drying: Transfer the organic layer to an Erlenmeyer flask and add a small amount of anhydrous MgSO₄ or Na₂SO₄. Swirl the flask and let it sit for 10-15 minutes until the liquid is clear.

  • Isolation: Filter or decant the dried organic liquid away from the drying agent. If a solvent was used, remove it using a rotary evaporator to yield the pre-purified this compound. This product is now ready for use or for further purification by distillation.

Protocol 2: Purification by Vacuum Distillation

This protocol is effective for removing non-volatile, low-boiling, and high-boiling impurities.[11]

Materials and Equipment:

  • Pre-purified or crude this compound

  • Round-bottom flask

  • Short-path distillation head with condenser and vacuum adapter

  • Receiving flasks

  • Heating mantle with magnetic stirring

  • Thermometer and adapter

  • Vacuum pump with a cold trap

  • Boiling chips or magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glass joints are clean, properly greased, and sealed to maintain a good vacuum. Place a stir bar or boiling chips in the distillation flask.

  • Charging the Flask: Charge the distillation flask with the this compound, filling it to no more than half to two-thirds of its capacity.

  • Vacuum Application: Connect the apparatus to the vacuum pump with a cold trap in between. Slowly and carefully apply the vacuum.

  • Heating and Distillation: Once a stable vacuum is achieved, begin stirring and gently heat the flask using the heating mantle.

  • Fraction Collection:

    • Fore-run: Collect the first fraction of distillate, which will contain any low-boiling impurities. The distillation temperature will be unstable during this phase.

    • Main Fraction: As the temperature stabilizes at the boiling point of this compound, switch to a clean receiving flask to collect the pure product. Record the stable temperature and pressure.

    • End Fraction: Stop the distillation when the temperature either drops (indicating most of the product has distilled) or rises sharply (indicating the start of higher-boiling impurities). Leave a small amount of residue in the distillation flask to avoid distilling to dryness.

  • Shutdown: Turn off the heating and allow the apparatus to cool completely before slowly venting the system to atmospheric pressure.

  • Purity Analysis: Analyze the collected main fraction using GC-MS to confirm its purity before use.

References
  • Method for removing thiol-contaminants from thioether solutions. (n.d.). Google Patents.
  • Williamson ether synthesis. (2023, November 29). In Wikipedia. Retrieved from [Link]

  • Removal of Smelly Thiol via Extraction? (2020, April 2). Reddit. Retrieved from [Link]

  • Thiols And Thioethers. (2015, July 5). Master Organic Chemistry. Retrieved from [Link]

  • CHEM 222: Thioethers. (2017, February 15). YouTube. Retrieved from [Link]

  • Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). (n.d.). PrepChem.com. Retrieved from [Link]

  • The Williamson Ether Synthesis. (2014, October 24). Master Organic Chemistry. Retrieved from [Link]

  • An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis. (2005). PubMed. Retrieved from [Link]

  • An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis | Request PDF. (2025, August 9). ResearchGate. Retrieved from [Link]

  • Process for the removal of thiols from hydrocarbon oils. (n.d.). Google Patents.
  • Process for the removal of thiols from hydrocarbon oils. (n.d.). Google Patents.
  • Characterization of products from the chemical removal of thiol in hydrocarbon streams using DART-MS and NMR spectroscopy. (2020). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. (n.d.). Common Chemistry - CAS.org. Retrieved from [Link]

  • How To: Purify by Distillation. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. (n.d.). Retrieved from [Link]

  • Identification by GC-MS Analysis of Organics in Manufactured Articles through a D-Optimal Design. (2025, October 14). ResearchGate. Retrieved from [Link]

  • Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022, July 30). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

  • GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. (2015, March 23). Scirp.org. Retrieved from [Link]

  • GC-MS phytochemical profiling of leaf extracts of Aristolochia tagala Cham., a rare and important ethnomedicinal plant. (n.d.). Semantic Scholar. Retrieved from [Link]

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Technical Support Center: Optimizing 3,6-Dithiaoctane-Based Catalysts

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-Dithiaoctane-based catalysts. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize the performance of your catalytic systems. As a bidentate thioether ligand, this compound offers unique electronic and steric properties, but its strong interaction with metal centers, particularly palladium, can present specific challenges.[1] This guide is designed to provide both practical solutions and the underlying scientific principles to empower you in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand in catalysis?

A1: this compound is an organosulfur compound with two thioether (sulfur) atoms in its backbone.[1][2] In catalysis, it functions as a bidentate ligand, meaning it can bind to a metal center through its two sulfur atoms. These sulfur atoms are classified as "soft" donors, which allows them to form strong, stable bonds with "soft" transition metal centers like palladium (Pd), copper (Cu), and cobalt (Co).[1][3][4] This coordination can stabilize the metal catalyst and influence its reactivity and selectivity in various transformations, including C-H functionalization and cross-coupling reactions.[5][6]

Q2: What are the primary challenges associated with using this compound and other thioether ligands?

A2: The primary challenge stems from the very property that makes it a good ligand: its strong binding affinity for the metal center.[1] The sulfur atoms can bind too strongly, or even irreversibly, to the metal, a phenomenon known as catalyst poisoning.[1][4] This blocks the active sites required for the catalytic cycle, leading to low activity or complete deactivation of the catalyst.[4] This is particularly prevalent with palladium catalysts.[4][7][8]

Q3: In which types of reactions are this compound-based catalysts typically employed?

A3: Thioether ligands like this compound are valuable in several palladium-catalyzed reactions. They have been shown to promote C-H functionalization of heteroarenes, accelerating reaction rates and enabling new site selectivity.[6] They are also used in various cross-coupling reactions, such as those forming C-S bonds (thioetherification), where the ligand structure is crucial for success.[9][10]

Q4: Should I be concerned about impurities in my this compound ligand?

A4: Absolutely. Purity is paramount for any ligand.[11] Impurities, especially other sulfur-containing compounds or oxidizing agents, can act as potent catalyst poisons.[12] It is crucial to use a high-purity ligand and ensure all starting materials and solvents are free from contaminants that could interfere with the catalyst's function.[4]

Troubleshooting Guide: From Low Activity to Catalyst Deactivation

This section addresses specific experimental problems in a question-and-answer format, providing diagnostic steps and validated solutions.

Problem 1: Low or Non-Existent Product Yield

Q: My reaction is not proceeding, or the yield of my desired product is extremely low. What are the likely causes and how can I fix this?

A: Low yield is the most common issue and often points to catalyst inhibition or deactivation. The strong coordination of the this compound ligand can, under suboptimal conditions, become a liability.

Causality Analysis: The active catalyst, often a Pd(0) species, must be accessible to the substrates for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) to occur.[9] If the this compound ligand binds too tightly (chelation), it can block substrate access to the metal's coordination sphere, effectively pausing or stopping the cycle.[1] This is a form of catalyst poisoning by the ligand itself.

Troubleshooting Workflow

start Low or No Yield check_purity 1. Verify Reagent & Solvent Purity start->check_purity check_inert 2. Ensure Rigorous Inert Atmosphere check_purity->check_inert If pure optimize_base 3. Re-evaluate Base Choice & Strength check_inert->optimize_base If inert adjust_loading 4. Increase Catalyst/Ligand Loading optimize_base->adjust_loading If optimized screen_solvents 5. Screen Alternative Solvents adjust_loading->screen_solvents If still low add_coligand 6. Introduce a Bulky Co-Ligand screen_solvents->add_coligand If still low result Improved Yield add_coligand->result

Caption: Troubleshooting workflow for low reaction yield.

Solutions & Protocols:

  • Ensure Rigorous Inert Conditions: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state.[4]

    • Protocol: Degas your solvent thoroughly (e.g., via three freeze-pump-thaw cycles or by sparging with argon/nitrogen for at least 30 minutes). Assemble your reaction under a positive pressure of an inert gas.

  • Optimize the Base: The choice of base is critical. It can influence the formation of the active catalyst and key steps like reductive elimination.[4] For C-S coupling, soluble organic bases or specific inorganic bases may be required.[10]

    • Action: If using a common base like K₃PO₄ or Cs₂CO₃, ensure it is fresh and anhydrous.[4] Consider screening other bases if the reaction remains stalled.

  • Adjust Catalyst and Ligand Loading: While not ideal, a modest increase in catalyst loading can compensate for gradual deactivation.[4]

    • Action: Incrementally increase the catalyst loading from a typical 1 mol% to 3-5 mol%. Also, evaluate the metal-to-ligand ratio. While a 1:1 or 1:2 ratio is common, excess ligand can sometimes stabilize the catalyst, but too much can inhibit the reaction by occupying all coordination sites.

  • Introduce a Co-Ligand: The strong chelation of this compound can be tempered by introducing a competitive ligand.

    • Rationale: Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can sometimes shield the palladium center more effectively, preventing irreversible binding by the thioether while still allowing the catalytic cycle to proceed.[4][13] This creates a more dynamic and reactive catalytic species.

    • Action: Add a co-ligand such as tBu3P or a biarylphosphine ligand to your reaction screen. Start with a 1:1 ratio of thioether to phosphine ligand.

Problem 2: Catalyst Precipitation (Formation of Palladium Black)

Q: My reaction mixture is turning black and I see a precipitate. What is happening and is my reaction dead?

A: The formation of a black precipitate is very likely palladium black, which consists of aggregated, insoluble, and catalytically inactive palladium metal.[4] While this indicates catalyst decomposition, the reaction may not be completely lost if addressed promptly.

Causality Analysis: This occurs when the soluble, active Pd(0) species, which is stabilized by ligands, becomes unstable. The ligands may dissociate, leaving the "naked" palladium atoms exposed and prone to aggregation.[4]

  • High Temperatures: Can cause thermal degradation of the this compound or other ligands.[4]

  • Slow Oxidative Addition: If the first step of the catalytic cycle is slow, the concentration of the unstable Pd(0) intermediate can build up, leading to aggregation.[4]

  • Ligand Displacement: Substrates or products with strong coordinating groups (e.g., primary amines, N-heterocycles) can displace the thioether ligand, leading to deactivation.[13]

Catalyst Deactivation Pathway

active_catalyst Active Catalyst [Pd(0)L(DTO)] productive_cycle Productive Catalytic Cycle active_catalyst->productive_cycle Product Formation ligand_loss Ligand Dissociation (DTO or L) active_catalyst->ligand_loss stressor_temp High Temperature stressor_temp->ligand_loss stressor_substrate Coordinating Substrate stressor_substrate->ligand_loss naked_pd Unstable 'Naked' Pd(0) ligand_loss->naked_pd aggregation Aggregation naked_pd->aggregation pd_black Inactive Pd Black aggregation->pd_black

Sources

Technical Support Center: 3,6-Dithiaoctane Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 3,6-Dithiaoctane. This guide is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As a thioether, this compound is susceptible to degradation, which can impact experimental reproducibility and the integrity of your results. This document provides in-depth troubleshooting advice, preventative measures, and validated protocols to ensure the stability and reliability of your this compound solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation in solution?

The primary degradation pathway for this compound, like other dialkyl sulfides, is the oxidation of its sulfur atoms.[1][2][3][4][5] This occurs in a stepwise manner, first forming the corresponding sulfoxide and then potentially further oxidizing to the sulfone.[6][7] These oxidative changes alter the molecule's physical and chemical properties, leading to a decrease in the concentration of the active this compound and the appearance of new, potentially interfering species in your experiments.

Q2: What factors accelerate the degradation of this compound solutions?

Several factors can accelerate the oxidation of thioethers like this compound:

  • Presence of Oxidizing Agents: Common laboratory reagents, including hydrogen peroxide and even atmospheric oxygen, can readily oxidize thioethers.[2][8] The rate of oxidation can be significantly increased by reactive oxygen species (ROS).[9]

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including the oxidation and thermal decomposition of thioethers.[10][11][12]

  • Light Exposure: Photochemical degradation can occur, where light energy promotes the formation of reactive species that can oxidize the thioether.[13]

  • Presence of Metal Ions: Certain metal ions can catalyze the oxidation of thioethers.[14][15]

  • pH of the Solution: While direct hydrolysis of the thioether bond is generally not a major concern under typical experimental conditions, the pH can influence the rate of oxidation.

Q3: How can I detect and quantify the degradation of my this compound solution?

To monitor the stability of your this compound solution, you will need a reliable analytical method that can separate and quantify the parent compound from its potential degradation products (sulfoxide and sulfone). The most common and effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable method for volatile and semi-volatile compounds like this compound.[16][17] It offers excellent separation and provides mass spectral data for confident identification of the parent compound and its degradants. However, it's important to be aware that thermal degradation can sometimes occur in the heated GC inlet or column, potentially giving a false indication of instability.[18][19]

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS): This is a powerful technique for the analysis of a wide range of compounds and is particularly useful for less volatile degradation products.[20][21] It allows for the separation of this compound from its more polar sulfoxide and sulfone derivatives.

Q4: What are the recommended storage conditions for this compound solutions to ensure long-term stability?

To minimize degradation, this compound solutions should be stored under the following conditions:

  • Inert Atmosphere: Purge the solution and the headspace of the storage vial with an inert gas like argon or nitrogen to minimize exposure to oxygen.

  • Low Temperature: Store solutions at low temperatures (e.g., 2-8 °C for short-term and -20 °C or lower for long-term storage).

  • Protection from Light: Use amber vials or wrap vials in aluminum foil to protect the solution from light.

  • Use of High-Purity Solvents: Use freshly opened, high-purity, and, if possible, deoxygenated solvents to prepare your solutions.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results over time with the same stock solution. Degradation of this compound leading to a lower effective concentration.1. Prepare fresh solutions of this compound for each experiment. 2. If a stock solution must be used, perform a stability study to determine its usable lifetime under your storage conditions. 3. Re-analyze the concentration of your stock solution before each use.
Appearance of unexpected peaks in analytical chromatograms (GC or HPLC). Formation of degradation products, likely the sulfoxide and/or sulfone of this compound.1. Analyze a freshly prepared standard of this compound to confirm its retention time. 2. If using MS detection, examine the mass spectra of the new peaks to see if they correspond to the expected masses of the oxidized products (M+16 for sulfoxide, M+32 for sulfone). 3. Perform a forced degradation study (see protocol below) to intentionally generate the degradation products and confirm their retention times.[22][23][24][25]
Poor peak shape (tailing) in GC analysis. Interaction of the polarizable sulfur atoms with active sites in the GC system.1. Use a deactivated inlet liner and a high-quality, low-bleed GC column. 2. Consider derivatization of the thioether if the problem persists, although this adds complexity to the analysis.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade this compound to identify its potential degradation products and to develop a stability-indicating analytical method.[22][23][24][25]

Materials:

  • This compound

  • High-purity solvent (e.g., acetonitrile or methanol)

  • Hydrogen peroxide (30%)

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • UV lamp (254 nm and 365 nm)

  • Heating block or oven

  • HPLC-UV/MS or GC-MS system

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in your chosen solvent.

  • Set up the following stress conditions in separate, appropriately sealed vials:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 30% hydrogen peroxide.

    • Thermal Degradation: Heat a vial of the stock solution at a controlled temperature (e.g., 60 °C).

    • Photodegradation: Expose a vial of the stock solution to UV light.

  • Incubate the samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the progression of degradation.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze all samples, including an unstressed control, by a suitable analytical method (HPLC-UV/MS or GC-MS).

  • Compare the chromatograms of the stressed samples to the control to identify degradation products.

Protocol 2: Quantitative Analysis of this compound and its Degradation Products by GC-MS

Instrumentation:

  • Gas chromatograph with a mass selective detector (GC-MS)

  • Capillary GC column suitable for semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane phase)

GC-MS Parameters (Example):

  • Inlet Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Procedure:

  • Prepare a series of calibration standards of this compound in your chosen solvent.

  • Inject the standards and your samples into the GC-MS system.

  • Identify this compound and its degradation products based on their retention times and mass spectra.

  • Quantify the compounds by integrating the peak areas of their characteristic ions and using the calibration curve.

Visualizations

Degradation_Pathway Dithiaoctane This compound (Thioether) Sulfoxide This compound-S-oxide (Sulfoxide) Dithiaoctane->Sulfoxide Oxidation [O] Sulfone This compound-S,S'-dioxide (Sulfone) Sulfoxide->Sulfone Further Oxidation [O]

Caption: Primary oxidative degradation pathway of this compound.

Stability_Study_Workflow cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation prep Prepare this compound Solution acid Acidic (HCl) prep->acid base Basic (NaOH) prep->base oxidation Oxidative (H2O2) prep->oxidation thermal Thermal (Heat) prep->thermal photo Photolytic (UV) prep->photo analytical GC-MS or HPLC-MS/MS Analysis acid->analytical base->analytical oxidation->analytical thermal->analytical photo->analytical evaluation Identify Degradants & Determine Degradation Rate analytical->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

  • Wang, C., Hamilton, C., Meister, P., & Menning, C. (2007). Improved Process for Chloroxidation of Aryl Sulfides to Aryl Sulfonyl Chlorides in Commercial Grade Formic Acid. Organic Process Research & Development, 11, 52-55.
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  • Sharghi, H., & Eskandari, M. M. (2012). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. Bulletin of the Korean Chemical Society, 33(11), 3793-3796.
  • Qian, E. W., & Li, S. (2017).
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  • Yuan, Z., et al. (2019). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 21(15), 6018-6022.
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  • Szyja, B. M., et al. (2022). Controlled Degradation of Cast and 3-D Printed Photocurable Thioester Networks via Thiol-Thioester Exchange. Macromolecules, 55(4), 1376-1385.
  • Giang, B. Y., & Shaffer, S. D. (1985). The Effect of Heat on the GC-MS Analysis of Thiols. Analytical Letters, 18(2), 197-205.
  • Tan, J., et al. (2016). Oxidation of thioether linkage to sulfoxide/sulfone via H2O2 and mCPBA (3-chloroperbenzoic acid). RSC Advances, 6(102), 100021-100028.
  • Huang, H., et al. (2021). Thermochemistry of sulfur during pyrolysis and hydrothermal carbonization of sewage sludges.
  • van der Linde, A., & Weenen, H. (1996). Stability of thiols in an aqueous process flavoring. Journal of Agricultural and Food Chemistry, 44(1), 226-231.
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  • Alsante, K. M., et al. (2011). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. AAPS PharmSciTech, 12(2), 547-554.
  • Sigel, H., Rheinberger, V. M., & Fischer, B. E. (1980). Stability of metal ion/alkyl thioether complexes in solution. Ligating properties of "isolated" sulfur atoms. Inorganic Chemistry, 19(6), 1658-1664.
  • Faragher, W. F., Morrell, J. C., & Comay, S. (1927). Thermal Decomposition of Organic Sulfur Compounds. Industrial & Engineering Chemistry, 19(11), 1281-1285.
  • Musker, W. K., et al. (1988). Facilitation of electrochemical oxidation of dialkyl sulfides appended with neighboring carboxylate and alcohol groups. Journal of the American Chemical Society, 110(11), 3743-3744.
  • Organic Chemistry Portal. (n.d.). Sulfoxide synthesis by oxidation. Retrieved from [Link]

  • Katoh, T., et al. (2012). Synthesis and Activity of Thioether-Containing Analogues of the Complement Inhibitor Compstatin. ACS Medicinal Chemistry Letters, 3(12), 1038-1043.
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  • Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers. Retrieved from [Link]

  • Jeffery, D. W., & Siebert, T. E. (2016).
  • JoVE. (2025). Preparation and Reactions of Sulfides. Retrieved from [Link]

  • Zhang, Y., et al. (2018). Degradable and Renewably-sourced Poly(ester-thioethers) by Photo-initiated Thiol-ene Polymerization. Polymer Chemistry, 9(33), 4405-4413.
  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Journal of Pharmaceutical and Analytical Chemistry, 3(1), 1-5.
  • Orhan, H., et al. (2001). Characterization of thioether compounds formed from alkaline degradation products of enflurane. Anesthesiology, 95(1), 165-175.
  • Capone, D. L., et al. (2015). Simple Quantitative Determination of Potent Thiols at Ultratrace Levels in Wine by Derivatization and High-Performance Liquid Chromatography–Tandem Mass Spectrometry (HPLC-MS/MS) Analysis. Analytical Chemistry, 87(3), 1846-1852.
  • Salinas, K. E., & Anseth, K. S. (2010). Development and Characterization of Degradable Thiol-Allyl Ether Photopolymers. Biomacromolecules, 11(12), 3589-3596.
  • Lo, Y. H., et al. (2005). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Lo, Y. H., et al. (2005). Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid.
  • Han, M., et al. (2019). The oxidation procedure from thioether to sulfoxide and sulfone.
  • Ferreira, V., et al. (2025). First Quantitation of Key Odor-Active Thiols in Flowers of Different Hemp Cultivars Using HPLC-MS/MS. Journal of Agricultural and Food Chemistry.
  • Wu, S., et al. (2024). Photochemical Organocatalytic Synthesis of Thioethers from Aryl Chlorides and Alcohols. Journal of the American Chemical Society, 146(5), 2907-2912.

Sources

Technical Support Center: Interpreting Complex NMR Spectra of 3,6-Dithiaoctane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,6-dithiaoctane derivatives. This guide is designed to provide in-depth troubleshooting and practical advice for interpreting the often complex Nuclear Magnetic Resonance (NMR) spectra of these sulfur-containing compounds. Drawing upon extensive field experience and established spectroscopic principles, this resource aims to empower you to confidently analyze your experimental data.

Frequently Asked Questions (FAQs)

Q1: Why do the ¹H NMR spectra of my this compound derivatives often show broad or poorly resolved signals?

This is a common observation and typically arises from the conformational flexibility of the dithiaoctane backbone. At room temperature, the molecule can rapidly interconvert between different spatial arrangements (conformers).[1][2] If the rate of this interconversion is on the same timescale as the NMR experiment, it can lead to signal broadening.

Q2: I'm observing unexpected chemical shifts for the methylene protons adjacent to the sulfur atoms. What could be the cause?

The chemical shifts of protons alpha to a sulfur atom are highly sensitive to their environment.[3] Several factors can contribute to deviations from expected values:

  • Oxidation State of Sulfur: The oxidation state of the sulfur atoms (thioether, sulfoxide, sulfone) significantly impacts the electron density and, consequently, the chemical shift of adjacent protons.[4]

  • Anisotropic Effects: The lone pairs of electrons on the sulfur atoms create a magnetic field that can either shield or deshield nearby protons, depending on their orientation in space.

  • Solvent Effects: The choice of NMR solvent can influence the conformational equilibrium and lead to changes in chemical shifts.[5]

Q3: Is it possible to use ³³S NMR to directly probe the sulfur atoms in my this compound derivatives?

While ³³S NMR is a potentially powerful technique, it presents significant challenges for routine analysis of organosulfur compounds.[6][7][8] The ³³S nucleus has a low natural abundance (0.76%) and a large quadrupole moment, which often results in very broad signals that can be difficult to detect and interpret.[8][9][10] For most applications involving this compound derivatives, ¹H and ¹³C NMR, along with 2D techniques, will be more informative.

Troubleshooting Guide: From Complex Spectra to Clear Structures

This section provides a systematic approach to resolving common issues encountered during the NMR analysis of this compound derivatives.

Issue 1: Overlapping and Indistinguishable Methylene Proton Signals

The protons of the ethyl groups in the this compound core can be chemically similar, leading to overlapping multiplets in the ¹H NMR spectrum that are difficult to assign.

Causality: The similar electronic environments of the methylene groups (-S-CH₂-CH₂-S-) often result in close chemical shifts, creating complex second-order coupling patterns that do not follow simple N+1 splitting rules.[11]

Troubleshooting Protocol:

  • Increase Spectrometer Field Strength: If available, acquiring the spectrum on a higher field instrument (e.g., 600 MHz vs. 300 MHz) can increase the chemical shift dispersion and simplify the multiplets.

  • Change NMR Solvent: Switching to a solvent with different properties (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can induce differential chemical shifts, potentially resolving the overlap.[5]

  • Utilize 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): This experiment reveals which protons are coupled to each other, helping to trace the connectivity within the overlapping multiplets.[11]

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, aiding in the assignment of both ¹H and ¹³C signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, providing crucial information for establishing the overall structure.

Experimental Workflow for 2D NMR Analysis

Caption: Workflow for resolving overlapping signals using 2D NMR.

Issue 2: Signal Broadening Due to Dynamic Processes

As mentioned in the FAQs, conformational changes can lead to broad NMR signals, obscuring important coupling information.

Causality: The energy barrier for rotation around the C-C and C-S bonds in the dithiaoctane backbone is often low enough to allow for rapid interconversion between different conformers at room temperature.[1][12][13] When the rate of this exchange is comparable to the NMR timescale, it results in an averaging of the signals, leading to broadening.

Troubleshooting Protocol: Variable-Temperature (VT) NMR

  • Low-Temperature NMR: Cooling the sample slows down the conformational exchange. At a sufficiently low temperature (the "coalescence temperature"), the exchange becomes slow on the NMR timescale, and you may observe sharp signals for individual conformers.

  • High-Temperature NMR: Conversely, heating the sample can increase the rate of exchange, leading to a sharpening of the averaged signals. This can be useful for simplifying the spectrum and obtaining more accurate integration.

Logical Relationship in VT-NMR

G cluster_0 Room Temperature cluster_1 Low Temperature cluster_2 High Temperature A Rapid Conformational Exchange B Broad NMR Signals A->B C Slow Exchange D Sharp Signals for Individual Conformers C->D E Very Rapid Exchange F Sharp, Averaged Signals E->F

Caption: Effect of temperature on NMR spectra of conformationally flexible molecules.

Data Presentation: Typical Chemical Shift Ranges

The following table provides approximate ¹H and ¹³C NMR chemical shift ranges for this compound derivatives. Note that these values can be influenced by substituents and solvent.[14][15][16][17][18]

Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
R-S-CH₂ -CH₂-S-R2.5 - 3.030 - 40
R-S-CH₂-CH₂ -S-R2.5 - 3.030 - 40
CH₃ -S-2.0 - 2.515 - 25

Data compiled from various spectroscopic databases and literature sources.[3][19][20][21][22]

Concluding Remarks

The interpretation of NMR spectra for this compound derivatives requires a careful consideration of their dynamic nature and the subtle electronic effects of the sulfur atoms. By employing a systematic troubleshooting approach that includes the use of different solvents, variable-temperature experiments, and advanced 2D NMR techniques, researchers can overcome the challenges of spectral complexity and confidently elucidate the structures of these important molecules.

References

  • ResearchGate. (n.d.). ¹H NMR spectra of the the catechol thioester complex... Retrieved January 4, 2026, from [Link]

  • MDPI. (2015). ³³S NMR: Recent Advances and Applications. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of thioethers 7b–9b (CDCl3 7.26 ppm). Conditions: 8... Retrieved January 4, 2026, from [Link]

  • Morressier. (2018). Sulfur-33 NMR of organosulfur compounds and polymers. Retrieved January 4, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wiley Analytical Science. (2003). Making Sulphur NMR work. Retrieved January 4, 2026, from [Link]

  • ChemAxon. (2020). Following the oxidation state of organosulfur compounds with NMR: Experimental data versus DFT calculations and database-powered NMR prediction. Retrieved January 4, 2026, from [Link]

  • University of Ottawa. (n.d.). (³³S) Sulfur NMR. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). NMR and ESR of organosulphur compounds. Retrieved January 4, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectrum of the poly(thio ester) 4f dissolved in CDCl 3. Retrieved January 4, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). 10.10: Spectroscopy of Ethers. Retrieved January 4, 2026, from [Link]

  • Reddit. (2016). Anyone ever enrich a sulfur sample with 33-S for NMR labeling? Retrieved January 4, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Conformational studies of dithiastannolanes by dynamic nuclear magnetic resonance spectroscopy. Retrieved January 4, 2026, from [Link]

  • Northwestern University. (n.d.). NMR Periodic Table: Sulfur NMR. Retrieved January 4, 2026, from [Link]

  • AUREMN. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Retrieved January 4, 2026, from [Link]

  • MPG.PuRe. (2019). Polymer Chemistry. Retrieved January 4, 2026, from [Link]

  • Chemistry LibreTexts. (2023). NMR - Interpretation. Retrieved January 4, 2026, from [Link]

  • Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 4, 2026, from [Link]

  • ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology. Retrieved January 4, 2026, from [Link]

  • JenaLib. (n.d.). Structure Determination by NMR Spectroscopy #3.4-1 3.4. Conformational Analysis With Geometric & Experimental Constraints. Retrieved January 4, 2026, from [Link]

  • CAS. (n.d.). 4-(Mercaptomethyl)-1,8-dimercapto-3,6-dithiaoctane. Retrieved January 4, 2026, from [Link]

  • Indonesian Journal of Science and Technology. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved January 4, 2026, from [Link]

  • Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved January 4, 2026, from [Link]

  • PubMed Central. (n.d.). Conformational Analysis of 1,3-Difluorinated Alkanes. Retrieved January 4, 2026, from [Link]

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Technical Support Center: Enhancing Surface Modification Efficiency with 3,6-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3,6-Dithiaoctane, a versatile dithiol linker for advanced surface modification. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to help you overcome common experimental hurdles and improve the efficiency and reproducibility of your surface modification protocols.

I. Foundational Principles of this compound Self-Assembled Monolayers (SAMs)

This compound is a dithiol molecule frequently used to form self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. The primary advantage of using a dithiol is the potential to create a surface with terminal thiol (-SH) groups. These free thiol groups are then available for the covalent attachment of a wide range of molecules, including proteins, peptides, DNA, and small molecule drugs.

However, the presence of two thiol groups also introduces a significant challenge: controlling the orientation of the molecule on the surface. An ideal SAM for subsequent functionalization consists of this compound molecules in a "standing-up" configuration, where one thiol group binds to the gold surface, and the other remains free. A common issue is the "looping" of the molecule, where both thiol groups bind to the surface, resulting in a less reactive monolayer.

This guide will address the key experimental parameters that influence the formation of a high-quality, functional this compound SAM.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, their probable causes, and actionable solutions.

Issue Potential Causes Troubleshooting Steps & Optimization
Low Surface Coverage / Incomplete Monolayer Formation 1. Contaminated Gold Substrate: Organic residues or other impurities on the gold surface can prevent the thiol from binding.[1][2][3] 2. Oxidized this compound: The thiol groups may have oxidized to form disulfides, which have a lower affinity for the gold surface. 3. Insufficient Immersion Time: The self-assembly process, particularly the ordering of the monolayer, takes time.[4] 4. Inappropriate Solvent: The solvent may not be of high enough purity or may be hindering the self-assembly process.Substrate Cleaning: - Piranha Solution: For robust cleaning, immerse the gold substrate in a freshly prepared piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 1-2 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.) [5][6] - UV/Ozone or Plasma Cleaning: These are effective and safer alternatives for removing organic contaminants.[1][7] Reagent Quality: - Use a fresh, high-purity stock of this compound. - Prepare the this compound solution immediately before use to minimize oxidation. Optimize Immersion Time: - While initial adsorption is rapid, allow for 12-24 hours of immersion to achieve a well-ordered monolayer.[4] Solvent Purity: - Use high-purity, anhydrous ethanol or isopropanol.[5] Degassing the solvent by bubbling with an inert gas (e.g., argon or nitrogen) can help to remove dissolved oxygen and prevent thiol oxidation.
High Incidence of "Looping" (Both Thiols Bound to Surface) 1. Low Concentration of this compound: At low concentrations, there is more space on the surface for the molecule to lie down and for both thiols to bind.[3] 2. Extended Immersion Time at Low Concentration: This can favor the thermodynamically stable looped conformation.[3]Kinetic Trapping Strategy: - Increase Concentration: Use a higher concentration of this compound (e.g., 5-10 mM) in your deposition solution. - Reduce Immersion Time: A shorter immersion time (e.g., 1-4 hours) at a higher concentration can kinetically trap the molecules in a "standing-up" configuration before they have time to reorient and loop on the surface.[1] - Stepwise Protection/Deprotection: For advanced control, consider synthesizing a derivative of this compound where one thiol is protected. After SAM formation, the protecting group can be chemically removed to expose the free thiol.[3]
Inconsistent Results Between Experiments 1. Variability in Substrate Preparation: Even minor differences in the cleaning protocol can lead to significant variations in SAM quality.[1][3] 2. Degradation of this compound Solution: Using old or improperly stored solutions can lead to inconsistent results due to oxidation. 3. Environmental Contaminants: Exposure to airborne contaminants, especially siloxanes, can compromise the SAM.[5]Standardize Protocols: - Maintain a consistent and rigorous substrate cleaning procedure for all experiments. - Always use freshly prepared this compound solutions. Controlled Environment: - Perform the self-assembly in a clean environment, such as a dedicated fume hood or a glove box. Avoid areas where silanes or PDMS are used.[5]
Poor Performance in Subsequent Functionalization (e.g., Protein Immobilization) 1. Low Density of Free Thiol Groups: This is often a result of looping or incomplete monolayer formation. 2. Oxidation of Terminal Thiol Groups: The free thiol groups on the surface can oxidize over time when exposed to air.Verify Monolayer Quality: - Before proceeding with functionalization, characterize the SAM using techniques like XPS and contact angle goniometry to confirm the presence of free thiols and a well-formed monolayer. Minimize Oxidation: - Use the freshly prepared SAM immediately for the next functionalization step. - If storage is necessary, keep the functionalized substrate under an inert atmosphere (e.g., nitrogen or argon).[5]

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration and solvent for forming a this compound SAM?

A1: For initial experiments, a concentration range of 1-10 mM in high-purity, anhydrous ethanol is recommended.[4] To specifically address the issue of looping, starting with a higher concentration (5-10 mM) and a shorter immersion time (1-4 hours) is a good strategy to favor the "standing-up" orientation.[1]

Q2: How can I confirm that my this compound SAM has the desired "standing-up" orientation with free thiol groups?

A2: X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for this. The S2p spectrum will show two distinct peaks for a dithiol SAM with a free thiol. The peak at a lower binding energy (around 162 eV) corresponds to the sulfur atom covalently bonded to the gold surface (thiolate), while the peak at a higher binding energy (around 163-164 eV) corresponds to the unbound, free thiol (-SH) group.[1][8] The ratio of these two peaks can give you a qualitative or semi-quantitative measure of the orientation.

Q3: What should the water contact angle be for a well-formed this compound SAM?

Q4: How stable are this compound SAMs?

A4: Thiol-based SAMs on gold are generally stable in air and under ambient laboratory conditions for short periods. However, long-term stability can be a concern, as the gold-thiolate bond can oxidize over time, leading to desorption of the monolayer.[9][10] The stability is also dependent on the environment; for example, they can be less stable in biological media. For applications requiring high stability, it is recommended to use the SAM-modified surface as soon as possible after preparation.

Q5: Can I reuse a gold substrate after forming a this compound SAM?

A5: Yes, it is possible to remove the SAM and reuse the gold substrate. Several methods can be employed, including chemical etching with solutions like NH₄OH-H₂O₂-H₂O, or physical methods such as thermal desorption or UV/ozone treatment.[7][8][11] After stripping the SAM, the substrate must be thoroughly cleaned again before attempting to form a new monolayer.

IV. Experimental Protocols & Data

Protocol 1: Gold Substrate Cleaning
  • Immerse the gold substrate in a piranha solution (3:1 H₂SO₄:H₂O₂) for 1-2 minutes in a fume hood.

  • Thoroughly rinse with copious amounts of deionized water.

  • Rinse with absolute ethanol.

  • Dry the substrate under a stream of dry nitrogen gas.

  • Use the cleaned substrate immediately for SAM formation.

Protocol 2: this compound SAM Formation (Kinetic Trapping Method)
  • Prepare a 5-10 mM solution of this compound in fresh, anhydrous, degassed ethanol.

  • Immediately immerse the freshly cleaned gold substrate into the solution.

  • Incubate for 1-4 hours at room temperature under an inert atmosphere (e.g., in a nitrogen-filled glove box or a sealed container backfilled with nitrogen).

  • Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

  • Dry the substrate under a stream of dry nitrogen gas.

Table 1: Expected Characterization Data for Thiol-Based SAMs
Characterization Technique Feature Expected Value/Observation
X-ray Photoelectron Spectroscopy (XPS) S2p Peak (Thiolate)~162 eV[1]
S2p Peak (Free Thiol)~163-164 eV[1][8]
Contact Angle Goniometry Water Contact Angle (Clean Gold)< 20°[2]
Water Contact Angle (Hydrophobic SAM)> 100°[2]
Fourier-Transform Infrared Spectroscopy (FTIR) C-H stretching~2850-2960 cm⁻¹[3][12]
S-H stretching~2550 cm⁻¹ (often weak)

V. Visualizing the Workflow

Diagram 1: Experimental Workflow for this compound SAM Formation

G cluster_prep Substrate Preparation cluster_sam SAM Formation cluster_char Characterization & Functionalization Piranha Piranha Cleaning Rinse_H2O DI Water Rinse Piranha->Rinse_H2O Rinse_EtOH Ethanol Rinse Rinse_H2O->Rinse_EtOH Dry_N2_1 Dry with N2 Rinse_EtOH->Dry_N2_1 Immerse Immerse Substrate (1-4 hours) Dry_N2_1->Immerse Immediate Use Prepare_Sol Prepare 5-10 mM This compound in Ethanol Prepare_Sol->Immerse Rinse_EtOH_2 Ethanol Rinse Immerse->Rinse_EtOH_2 Dry_N2_2 Dry with N2 Rinse_EtOH_2->Dry_N2_2 XPS XPS Analysis Dry_N2_2->XPS Contact_Angle Contact Angle Dry_N2_2->Contact_Angle Functionalize Proceed to Functionalization XPS->Functionalize Contact_Angle->Functionalize

Caption: Workflow for preparing and characterizing this compound SAMs.

Diagram 2: Molecular Orientation on Gold Surface

G cluster_ideal Ideal 'Standing-Up' Configuration cluster_undesired Undesired 'Looping' Configuration Au Gold Substrate S1 Au->S1 Covalent Bond C1 S1->C1 S2 SH C2 C1->C2 C3 C2->C3 C4 C3->C4 C4->S2 Au2 Gold Substrate S3 Au2->S3 Covalent Bonds S4 Au2->S4 C5 S3->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C8->S4

Caption: Comparison of desired and undesired molecular orientations.

VI. References

  • ResearchGate. (n.d.). Contact angle measurements of the bare gold, the gold treated with...[Link]

  • Agilent. (2007). A New Approach to Generate Thiol-terminated SAMs on Gold. [Link]

  • PIKE Technologies. (n.d.). Investigations of Thiolated Self-Assembled Monolayers on Gold Substrates by FTIR with Specular Reflectance. [Link]

  • Self-assembled monolayers. (2022). X-Ray Photoelectron Spectroscopy. [Link]

  • SciSpace. (n.d.). Immobilization of Protein A on SAMs for the elaboration of immunosensors. [Link]

  • Kim, D. J., et al. (2008). A simple method for the removal of thiols on gold surfaces using an NH4OH-H2O2-H2O solution. Scanning, 30(2), 118-22. [Link]

  • Bain, C. D., et al. (1989). Comparison of Self-Assembled Monolayers on Gold: Coadsorption of Thiols and Disulfides. DTIC. [Link]

  • Graupe, M., et al. (2023). Quantitative evaluation of perfluorinated alkanethiol molecular order on gold surfaces. Journal of Vacuum Science & Technology A, 41(4). [Link]

  • Self-Assembled Monolayers of Thiols on Metals: Surface Structures, Defects and Dynamics. (n.d.). [Link]

  • Preparing Self-Assembled Monolayers (SAMs) A Step-by-Step Guide for Solution-Based Self-Assembly. (n.d.). ResearchGate. [Link]

  • ResearchGate. (n.d.). Contact angles and thicknesses for SAMs produced by thiol splitting. [Link]

  • Nguyen, T. T., et al. (2022). Removal of Thiol-SAM on a Gold Surface for Re-Use of an Interdigitated Chain-Shaped Electrode. Micromachines, 13(3), 478. [Link]

  • Mendes, R. K., et al. (2004). Characterization of self-assembled thiols monolayers on gold surface by electrochemical impedance spectroscopy. Journal of the Brazilian Chemical Society, 15(6), 849-855. [Link]

  • ResearchGate. (2025). Stability: A key issue for self-assembled monolayers on gold as thin-film coatings and nanoparticle protectants. [Link]

  • Zaccagnini, P., et al. (2022). Electrochemical and X-ray Photoelectron Spectroscopy Surface Characterization of Interchain-Driven Self-Assembled Monolayer (SAM) Reorganization. Chemosensors, 10(11), 456. [Link]

  • Sharma, S., et al. (2010). Long-term stability of self-assembled monolayers on 316L stainless steel. Journal of Biomedical Materials Research Part A, 95(1), 287-296. [Link]

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Validation & Comparative

comparing the chelating properties of 3,6-Dithiaoctane with other thiols

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Chelating Properties of 3,6-Dithiaoctane and Other Thiol-Based Ligands

For researchers, scientists, and drug development professionals, the selection of an appropriate chelating agent is a critical decision dictated by factors such as metal ion specificity, binding affinity, biocompatibility, and pharmacokinetic properties. Thiol- and thioether-based ligands are of particular interest due to the high affinity of the "soft" sulfur donor atom for "soft" heavy metal ions like mercury, lead, and copper.

This guide provides a detailed comparison of the chelating properties of this compound, a bidentate thioether, against well-established dithiol chelating agents. We will delve into the structural nuances that govern their function, present comparative data, and provide robust experimental protocols for evaluating chelation efficacy in your own research.

Foundational Principles: Why Sulfur-Based Chelators?

The efficacy of thiol-containing compounds in chelation therapy stems from the principles of Hard and Soft Acids and Bases (HSAB). Heavy metal ions such as mercury (Hg²⁺), cadmium (Cd²⁺), and lead (Pb²⁺) are classified as "soft" acids.[1] The sulfur atom in a thiol (-SH) or thioether (R-S-R) group is a "soft" base.[2] This compatibility leads to the formation of stable, predominantly covalent bonds, effectively sequestering the toxic metal ion and facilitating its excretion from the body.[2][3]

An Introduction to this compound

This compound, also known as 1,2-bis(ethylthio)ethane, is an organosulfur compound with the chemical formula C₆H₁₄S₂.[4][5] Its structure features an ethane backbone with two ethylthio groups. The two sulfur atoms are positioned to act as a bidentate ligand, meaning they can simultaneously form two bonds with a central metal ion to form a stable five-membered chelate ring.

Key Structural & Chemical Properties:

  • Molecular Formula: C₆H₁₄S₂[5]

  • Structure: CH₃CH₂SCH₂CH₂SCH₂CH₃

  • Ligand Type: Bidentate Thioether

  • Known Affinities: Forms stable complexes with transition metals such as cobalt, chromium, and copper.[4] Its ability to bind strongly to metal centers is evidenced by its known role as a catalyst poison in homogeneous catalysis.[4]

While not a traditional dithiol, its thioether sulfurs confer significant chelating ability. A closely related diol variant, 3,6-Dithia-1,8-octanediol, has been successfully used as an exogenous chelator to study labile copper pools in living cells, underscoring the family's affinity for biologically relevant metals.[4]

Comparative Analysis: this compound vs. Clinical Dithiol Chelators

For a meaningful comparison, we will evaluate this compound against two clinically significant dithiol chelators: meso-2,3-dimercaptosuccinic acid (DMSA) and 2,3-dimercapto-1-propanesulfonic acid (DMPS).

FeatureThis compoundmeso-2,3-dimercaptosuccinic acid (DMSA)2,3-dimercapto-1-propanesulfonic acid (DMPS)
Structure CH₃CH₂SCH₂CH₂SCH₂CH₃HOOC-CH(SH)-CH(SH)-COOHHO₃S-CH₂-CH(SH)-CH₂(SH)
Ligand Type Bidentate ThioetherBidentate Dithiol[6]Bidentate Dithiol[6]
Solubility LipophilicHydrophilic (Water-soluble)[7]Hydrophilic (Water-soluble)[8]
Primary Metal Affinity Transition Metals (Co, Cr, Cu)[4]Heavy Metals (Pb, As, Hg)[2][6]Heavy Metals (especially inorganic Hg)[1][6]
Clinical Status Research ChemicalFDA-approved for lead poisoning[6][9]Used clinically, especially for mercury[6][8]
Key Advantage Lipophilicity may aid membrane passageLow toxicity compared to BAL; effective orally[6]Water-solubility aids renal excretion[8]
Key Limitation Not optimized for heavy metals; toxicity uncharacterizedHydrophilicity limits access to intracellular metals[2][7]Less effective for lead than DMSA[6]
Causality Behind the Differences:
  • Thioether vs. Thiol: The thiol groups (-SH) in DMSA and DMPS are generally more potent donor groups for soft heavy metals than the thioether groups (R-S-R) of this compound. The protons on the thiol groups can be lost, forming highly nucleophilic thiolate anions (S⁻) that form exceptionally stable bonds with metals like Pb²⁺ and Hg²⁺.[10]

  • Solubility and Pharmacokinetics: The carboxyl and sulfonate groups on DMSA and DMPS, respectively, render them water-soluble.[6][8] This is a deliberate design feature that facilitates renal excretion of the metal-chelate complex. However, it limits their ability to cross cell membranes.[2][7] In contrast, the hydrocarbon structure of this compound makes it lipophilic, suggesting it may be better able to penetrate cells, a property that could be advantageous or disadvantageous depending on the location of the target metal.

  • Selectivity: DMSA and DMPS were developed as derivatives of the highly toxic, lipophilic chelator Dimercaprol (BAL) to improve safety and efficacy for specific heavy metals.[6][8] DMSA is considered a drug of choice for lead and organic mercury poisoning, while DMPS is highly effective for inorganic mercury.[1][6] The affinity of this compound appears geared more towards transition metals, though its potential in heavy metal chelation is an area for further investigation.

Experimental Protocols for Evaluating Chelating Properties

To quantitatively compare chelating agents, robust and validated experimental methods are essential. Here, we detail two primary techniques: UV-Vis Spectrophotometry for initial screening and binding constant estimation, and Isothermal Titration Calorimetry (ITC) for a complete thermodynamic profile.

UV-Vis Spectrophotometry: A Rapid Screening Tool

Principle: The formation of a metal-ligand complex often results in a change in the electronic structure of the ligand or metal ion, leading to a shift in the maximum absorbance wavelength (λ_max) or a change in molar absorptivity.[11][12] By titrating a metal ion into a solution of the chelator and monitoring these spectral changes, one can determine the stoichiometry and binding constant of the complex.[13][14]

Detailed Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the chelating agent (e.g., 1 mM this compound in methanol or an appropriate solvent).

    • Prepare a stock solution of the metal salt (e.g., 10 mM CuCl₂ in deionized water).

    • Prepare a suitable buffer solution to maintain a constant pH, as chelation is often pH-dependent.[15]

  • Determination of λ_max:

    • Scan the UV-Vis spectrum (e.g., 200-800 nm) of the chelator solution alone to determine its λ_max.

    • Scan the spectrum of a mixture of the chelator and a high concentration of the metal ion to find the λ_max of the complex. The analytical wavelength for the experiment should be where the difference in absorbance between the free ligand and the complex is maximal.

  • Titration:

    • Place a fixed concentration of the chelator solution (e.g., 50 µM) in a cuvette.

    • Incrementally add small, precise aliquots of the metal salt solution.

    • After each addition, mix thoroughly, allow the solution to equilibrate (e.g., 1-2 minutes), and record the full UV-Vis spectrum.

  • Data Analysis:

    • Plot the change in absorbance at the analytical wavelength against the molar ratio of [Metal]/[Ligand].

    • The inflection point of this curve can indicate the stoichiometry of the complex (e.g., 1:1, 1:2).

    • Use methods like the Benesi-Hildebrand plot to calculate the binding or association constant (K_a).[13]

G cluster_exp Experiment cluster_analysis Analysis prep_ligand Prepare Ligand Stock Solution scan_lambda Determine Analytical Wavelength (λ_max) prep_ligand->scan_lambda prep_metal Prepare Metal Stock Solution prep_metal->scan_lambda prep_buffer Prepare Buffer titrate Perform Spectrophotometric Titration scan_lambda->titrate plot_abs Plot Absorbance vs. [Metal]/[Ligand] Ratio titrate->plot_abs calc_stoich Determine Stoichiometry plot_abs->calc_stoich calc_ka Calculate Binding Constant (Ka) plot_abs->calc_ka

Caption: Workflow for UV-Vis Spectrophotometric Chelation Analysis.

Isothermal Titration Calorimetry (ITC): The Gold Standard

Principle: ITC is a powerful biophysical technique that directly measures the heat released (exothermic) or absorbed (endothermic) when one molecule binds to another.[16][17] It is considered the gold standard because it provides a complete thermodynamic profile of the binding interaction in a single experiment, including the binding constant (K_a), binding enthalpy (ΔH), and stoichiometry (n), from which the Gibbs free energy (ΔG) and entropy (ΔS) can be calculated.[18][19]

Detailed Protocol:

  • Sample Preparation:

    • Prepare a solution of the macromolecule (in this case, the chelating agent) in a carefully degassed buffer and place it in the ITC sample cell.

    • Prepare a solution of the ligand (the metal ion) at a 10-20 fold higher concentration in the exact same buffer and load it into the titration syringe. Using the same buffer is critical to minimize heats of dilution.

  • Instrument Setup:

    • Set the experimental temperature, stirring speed, and injection parameters (volume, duration, spacing).

    • Allow the system to equilibrate to a stable baseline.

  • Titration Experiment:

    • Initiate the automated titration. A series of small, precise injections of the metal solution are made into the chelator solution in the sample cell.

    • The instrument's feedback system measures the power required to maintain zero temperature difference between the sample cell and a reference cell, which contains only buffer.[17]

    • Each injection produces a heat peak corresponding to the binding event. As the chelator becomes saturated with the metal, the peaks diminish in size until only the small heat of dilution is observed.

  • Data Analysis:

    • Integrate the area under each heat peak to determine the heat change per injection.

    • Plot the heat change (kcal/mol) per injection against the molar ratio of metal to chelator.

    • Fit this binding isotherm to a suitable binding model (e.g., one-site independent) using the instrument's software. This fit directly yields the thermodynamic parameters: n, K_a, and ΔH.

G start Start prep Sample Preparation Chelator in Cell Metal in Syringe (Same Buffer) start->prep equilibrate Thermal Equilibration (Stable Baseline) prep->equilibrate titration Automated Titration Inject Metal into Chelator Measure Heat Change (dQ) equilibrate->titration integration Data Integration Integrate Heat Peaks (dQ per Injection) titration->integration plot Plot dQ vs. Molar Ratio integration->plot fit Model Fitting Fit Binding Isotherm (e.g., One-Site Model) plot->fit results {Thermodynamic Profile|Binding Constant (Ka) Enthalpy (ΔH) Stoichiometry (n)} fit->results

Caption: Experimental Workflow for Isothermal Titration Calorimetry (ITC).

Conclusion and Future Directions

This guide demonstrates that while this compound is an effective bidentate thioether ligand for transition metals, its properties differ significantly from clinically established dithiol chelators like DMSA and DMPS. The primary distinctions lie in the nature of the sulfur donor group (thioether vs. thiol), which influences metal affinity, and in solubility (lipophilic vs. hydrophilic), which dictates pharmacokinetic behavior.

  • This compound represents a class of lipophilic chelators whose potential for accessing intracellular metal deposits warrants further investigation. Its toxicological profile, however, must be thoroughly characterized before any therapeutic application can be considered.

  • DMSA and DMPS remain the cornerstones of heavy metal chelation therapy due to their proven efficacy, lower toxicity profiles compared to predecessors like BAL, and favorable hydrophilic properties that promote the excretion of toxic metals.[6][7]

Future research should focus on synthesizing novel chelators that combine the most desirable properties: the high affinity and selectivity of dithiols with tailored lipophilicity to target specific cellular compartments, all while minimizing toxicity and disruption of essential metal homeostasis.

References

  • Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. (2016). Methods in Enzymology.
  • This compound | 5395-75-5. Smolecule.
  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (2019). Molecules.
  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. TA Instruments.
  • Isothermal titr
  • Analyzing ITC Data for the Enthalpy of Binding Metal Ions to Ligands. Semantic Scholar.
  • Medicinal Thiols: Current Status and New Perspectives. (2021). Antioxidants (Basel).
  • Heavy Metal Complexation of Thiol-Containing Peptides from Soy Glycinin Hydrolysates. (2015).
  • The use of isothermal titration calorimetry to determine the thermodynamics of metal ion binding to low-cost sorbents. ElectronicsAndBooks.
  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (2019). Molecules.
  • Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences.
  • Chelation in Metal Intoxication. (2011). Indian Journal of Pharmacology.
  • This compound 5395-75-5 wiki. Guidechem.
  • UV-VIS, Fluorescence and Mass Spectrometry Investigation on the Transition Metal Ion Chelation of Two Bioisosteres of Resveratrol. (2012). Asian Journal of Chemistry.
  • Dithiol. Wikipedia.
  • Major thiol- (A) and non-thiol compounds (B) involved in the chelation/detoxification of metal(loid)s in plants.
  • This compound-1,8-dithiol. Benchchem.
  • A Review on Coordination Properties of Thiol-Containing Chelating Agents Towards Mercury, Cadmium, and Lead. (2019).
  • Chelation Therapy For Heavy Metals. Royal Society of Chemistry.
  • DETERMINATION AND METABOLISM OF DITHIOL CHEL
  • Thiol. Wikipedia.
  • Ultraviolet and Visible Absorption Spectra of Metal Chelates of Bisacetylacetonethylenediimine and Related Compounds. The Journal of Physical Chemistry.
  • Synthesis of 3,6-Dithia-1,8-octanediol (HOCH2CH2SCH2CH2SCH2CH2OH). PrepChem.com.
  • General Concepts of the Chemistry of Chel
  • Fig. 3 Metal ion chelating activity assay. UV-vis spectrum of PZ001,...
  • UV-VIS-NIR spectra of the metal ions and chelate complexes.
  • Rapid method for screening of both calcium and magnesium chelation with comparison of 21 known metal chel
  • Determination and metabolism of dithiol chelating agents. VIII. Metal complexes of meso-dimercaptosuccinic acid. (1986). Journal of Inorganic Biochemistry.
  • 4-(Mercaptomethyl)-3,6-dithia-1,8-octanedithiol [CAS# 131538-00-6]. chemBlink.
  • Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd. International Journal of Pharmaceutical Research & Allied Sciences.
  • Study on the Methods of Separation and Detection of Chelates. (2019). Guang Pu Xue Yu Guang Pu Fen Xi.
  • Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. (2022). Antioxidants.
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  • Chelating agents containing vicinal thioether groups as antidotes of lead toxicity. (1988). Drug and Chemical Toxicology.
  • Evaluation of Selectivity of Rare Earth Metals by Hexane-1,6-diyl bis(4,4,4-trifluoro-3-oxobutanoate). Journal of the Japan Society for Analytical Chemistry.
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A Comparative Guide to the Purity Validation of 3,6-Dithiaoctane by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of chemical reagents is a cornerstone of reproducible and reliable results. 3,6-Dithiaoctane, a versatile thioether, finds applications in various synthetic processes, including as a component in the synthesis of pharmaceutical intermediates.[1] Ensuring its purity is paramount to control reaction stoichiometry, minimize side-product formation, and ultimately guarantee the quality and safety of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of this compound's purity, supported by detailed experimental protocols and data interpretation.

The Criticality of Purity in this compound

The synthesis of this compound, typically achieved through nucleophilic substitution reactions involving thiols, can introduce a range of impurities.[2][3] These may include unreacted starting materials, byproducts from side reactions (e.g., oxidation to disulfides), and residual solvents. The presence of such impurities can have significant downstream consequences, making robust analytical validation indispensable.

Comparative Analysis: HPLC vs. GC-MS

The choice between HPLC and GC-MS for purity analysis is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific requirements of the analysis, such as sensitivity and the need for structural confirmation.

FeatureHPLC with UV DetectionGC-MS
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.
Volatility Requirement Not required; suitable for non-volatile and thermally labile compounds.[4]Analyte must be volatile and thermally stable.[4]
Sensitivity Moderate, dependent on the chromophore of the analyte and impurities.High, especially with selected ion monitoring (SIM) mode.
Specificity Good with a validated method; potential for co-elution. Diode array detection (DAD) can provide additional spectral information.Very high; mass spectral data provides definitive identification and structural information.[4]
Sample Preparation Generally simple; dissolution in a suitable solvent.May require derivatization for polar analytes, though this compound is sufficiently volatile for direct analysis.
Instrumentation Cost Generally lower than GC-MS.Higher initial investment.
Operational Cost Can be higher due to solvent consumption.Generally lower due to the use of gases as the mobile phase.

Experimental Workflows and Protocols

A scientifically sound validation of an analytical method is crucial to ensure its suitability for its intended purpose. The validation process should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH).[4][5][6]

Overall Validation Workflow

The following diagram illustrates the key stages in the validation of an analytical method for this compound purity.

Validation Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Application Method Optimization Method Optimization Specificity Specificity Method Optimization->Specificity Validate Linearity Linearity Accuracy Accuracy Precision Precision LOD_LOQ LOD & LOQ Robustness Robustness Routine Purity Testing Routine Purity Testing Robustness->Routine Purity Testing Implement

Caption: A generalized workflow for the development and validation of an analytical method for purity determination.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique for the purity analysis of a wide range of compounds. For this compound, a reversed-phase method is generally suitable.

Causality Behind Experimental Choices:
  • Reversed-Phase C18 Column: The non-polar nature of this compound makes it well-suited for retention on a C18 stationary phase, allowing for good separation from more polar or less retained impurities.

  • Mobile Phase: A mixture of acetonitrile and water provides a good solvent system for eluting the analyte and potential impurities from the C18 column. A gradient elution is often employed to ensure the timely elution of any more strongly retained impurities.

  • UV Detection: While thioethers do not possess a strong chromophore, they exhibit some UV absorbance at lower wavelengths (e.g., 210-220 nm). The choice of wavelength is a compromise between analyte absorbance and potential interference from the mobile phase.

Detailed Experimental Protocol: HPLC
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to 50% B and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute the stock solution with the initial mobile phase composition to a suitable concentration (e.g., 0.1 mg/mL).

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis:

    • The purity of this compound is typically determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the sensitive and specific detection of mass spectrometry. Given that this compound is a volatile compound, GC-MS is an excellent choice for its purity analysis.

Causality Behind Experimental Choices:
  • Capillary Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for the separation of this compound and related impurities based on their boiling points and interactions with the stationary phase.

  • Temperature Programming: A temperature gradient is essential to ensure the elution of compounds with a range of volatilities, providing good separation and peak shapes.

  • Electron Ionization (EI): EI is a robust and widely used ionization technique that generates reproducible fragmentation patterns, which are crucial for the identification of the analyte and its impurities by comparison with spectral libraries.

Detailed Experimental Protocol: GC-MS
  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic Conditions:

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1)

    • Oven Temperature Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

    • Transfer Line Temperature: 280 °C

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40-400

  • Sample Preparation:

    • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate (e.g., 1 mg/mL).

    • Dilute the stock solution to a final concentration suitable for GC-MS analysis (e.g., 10 µg/mL).

  • Data Analysis:

    • Purity is determined by the area percent method from the total ion chromatogram (TIC).

    • The mass spectrum of the main peak should be compared with a reference spectrum to confirm the identity of this compound. The fragmentation pattern can provide structural information about any detected impurities.[7][8]

Logical Comparison of Methodologies

The choice between HPLC and GC-MS for the purity validation of this compound depends on the specific analytical goals.

Method Comparison cluster_hplc HPLC-UV cluster_gcms GC-MS Purity Goal Purity Goal HPLC_Node Routine QC (Known Impurities) Purity Goal->HPLC_Node Cost-effective Routine Analysis GCMS_Node Impurity Identification (Unknowns) Trace Analysis Purity Goal->GCMS_Node Definitive Identification High Sensitivity HPLC_Advantages Advantages: - Lower instrument cost - Simpler sample prep - Good for non-volatile impurities HPLC_Node->HPLC_Advantages GCMS_Advantages Advantages: - High specificity (MS data) - High sensitivity - Structural elucidation of impurities GCMS_Node->GCMS_Advantages

Sources

A Senior Scientist's Comparative Guide to 3,6-Dithiaoctane and its Oxygenated Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of molecular design and chemical synthesis, the subtle substitution of one heteroatom for another can profoundly alter a molecule's physicochemical properties, reactivity, and utility. This guide provides an in-depth comparative analysis of 3,6-dithiaoctane and its principal oxygenated analog, 3,6-dioxaoctane. By exploring the fundamental differences imparted by sulfur versus oxygen, we aim to equip researchers with the insights necessary to select the optimal molecular scaffold for their specific applications, from coordination chemistry to advanced drug delivery systems.

Structural and Electronic Foundations: Sulfur vs. Oxygen

At first glance, this compound and 3,6-dioxaoctane are simple structural cousins. Both feature a flexible four-atom backbone (e.g., -CH₂CH₂-) flanked by heteroatoms and terminated with ethyl groups. The core distinction lies in the central heteroatoms: two sulfur atoms in the former and two oxygen atoms in the latter. This seemingly minor change initiates a cascade of differences in their electronic character and spatial configuration.

Oxygen is significantly more electronegative than sulfur. This leads to more polarized C-O bonds compared to C-S bonds, giving 3,6-dioxaoctane a larger permanent dipole moment. However, the larger size and diffuse valence electrons of sulfur make it far more polarizable than oxygen.[1][2][3] This high polarizability means the electron cloud of sulfur can be more easily distorted by an approaching electric field (e.g., from a cation or an electrophile), which is a key determinant of its reactivity.

G cluster_0 This compound (1,2-bis(ethylthio)ethane) cluster_1 3,6-Dioxaoctane (1,2-bis(ethoxy)ethane / 'Glyme') s1_node S c2_node -CH2-CH2- s1_node->c2_node s2_node S c3_node -CH2-CH3 s2_node->c3_node c1_node CH3-CH2- c1_node->s1_node c2_node->s2_node o1_node O c5_node -CH2-CH2- o1_node->c5_node o2_node O c6_node -CH2-CH3 o2_node->c6_node c4_node CH3-CH2- c4_node->o1_node c5_node->o2_node

Caption: Molecular structures of this compound and its oxygen analog, 3,6-Dioxaoctane.

Comparative Physicochemical Properties

The electronic differences between sulfur and oxygen manifest directly in the macroscopic physical properties of these compounds. The following table summarizes key data points, providing a quantitative basis for comparison.

PropertyThis compound3,6-Dioxaoctane (Monoglyme)Justification for Differences
Molecular Formula C₆H₁₄S₂[4][5]C₆H₁₆N₂O₂ (for diamino analog)Different elemental composition.
Molecular Weight 150.30 g/mol [4][5]148.20 g/mol (for diamino analog)[6]Sulfur is heavier than oxygen.
Boiling Point ~223 °C (estimated)121 °C (for diamino analog)Stronger van der Waals forces in the larger, more polarizable thioether lead to a higher boiling point. Ethers lack strong intermolecular hydrogen bonding, resulting in lower boiling points than alcohols of similar weight.[1][3]
Melting Point N/A63-64 °C (for diol analog)[7]Data for the simple ether is less common; related structures show the influence of crystal packing efficiency.
Density ~0.99 g/mL1.015 g/mL at 25 °C (for diamino analog)[8][9]The denser packing and atomic weight differences contribute to this property.
Solubility in Water LowSoluble (for diamino analog)[8][9]The oxygen atoms in ethers can act as hydrogen bond acceptors with protic solvents like water, conferring solubility.[1] Thioethers lack this capability.

Reactivity and Coordination Chemistry: A Tale of Two Ligands

The most significant divergence in the chemical behavior of these analogs is in their interactions with electrophiles and metal ions.

Nucleophilicity and Oxidation

Thioethers are substantially better nucleophiles than ethers.[2][10] The polarizable valence electrons of sulfur are held less tightly and are more available for donation to an electrophile. This allows this compound to readily participate in Sₙ2 reactions with alkyl halides to form stable trialkylsulfonium salts, a reaction that is virtually impossible for its ether counterpart under normal conditions.[10]

Furthermore, the sulfur centers are susceptible to oxidation. This compound can be sequentially oxidized, first to the corresponding sulfoxides and then to the sulfones. Ethers, in contrast, are relatively inert to oxidation, though they can slowly form explosive peroxides upon prolonged exposure to air.[10]

G Thioether This compound (R-S-R') Sulfoxide Sulfoxide (R-S(=O)-R') Thioether->Sulfoxide [O] Sulfone Sulfone (R-S(=O)₂-R') Sulfoxide->Sulfone [O]

Caption: Oxidation pathway of this compound.

Coordination Chemistry and HSAB Theory

Both molecules can act as bidentate chelating ligands, using their two heteroatom lone pairs to bind a single metal center. However, their preferences for specific metals are diametrically opposed, a phenomenon perfectly explained by Hard and Soft Acids and Bases (HSAB) theory.

  • This compound (Soft Base): The large, polarizable sulfur atoms make it a "soft" Lewis base. It therefore forms strong, stable complexes with "soft" Lewis acids, which include many transition metals like cobalt(III), copper(I), palladium(II), and platinum(II).[4] Historically, its ability to form stable geometries with cobalt(III) was pivotal in early coordination chemistry studies.[4]

  • 3,6-Dioxaoctane (Hard Base): The small, highly electronegative oxygen atoms make it a "hard" Lewis base. It preferentially coordinates with "hard" Lewis acids, such as alkali metal cations (Li⁺, Na⁺, K⁺) and alkaline earth metals (Mg²⁺, Ca²⁺).[11] This property is the foundation for the widespread use of its chemical class, the glymes, as solvents that can effectively solvate and separate ion pairs in organometallic reactions and as electrolytes in lithium-ion batteries.[11][12]

A Comparative Look at Applications

The distinct properties of these analogs directly translate to disparate fields of application.

Applications of this compound and Related Thioethers:

  • Coordination Chemistry: A classic ligand for studying the stereochemistry and electronic properties of transition metal complexes.[4]

  • Catalysis: Used both as a ligand to tune the activity of metal catalysts and studied as a "catalyst poison" due to its strong binding, which helps in understanding catalyst deactivation mechanisms.[4][7]

  • Materials Science: Related polythiol compounds are employed as crosslinking agents to enhance the mechanical properties of polymers.[13]

  • Biochemical Probes: Its affinity for soft metals like copper makes it and its derivatives useful as chelators for studying metal homeostasis in biological systems.[4][7]

Applications of 3,6-Dioxaoctane and Glymes:

  • Solvents for Synthesis: Glymes are highly valued as polar aprotic solvents that are more stable and often less volatile than alternatives like THF.[11][14][15] They are particularly effective for reactions involving organometallic reagents and alkali metals.[11]

  • Electrochemistry: A critical component of electrolytes in modern lithium and lithium-ion batteries, where their ability to solvate Li⁺ ions facilitates high ionic conductivity.[12]

  • Drug Development & Biotechnology: The flexible, hydrophilic nature of the ethylene glycol unit makes it a common linker in complex molecules. For example, it is used in Proteolysis Targeting Chimeras (PROTACs) and for conjugating molecules to nanoparticles for drug delivery.[8][16]

  • Industrial Formulations: Found in a wide array of commercial products, including inks, adhesives, coatings, and cleaning solutions.[11][15]

Key Experimental Protocols

To provide a practical context, we outline two foundational experimental workflows that highlight the differing reactivity of these compounds.

Protocol 1: Synthesis of this compound via Nucleophilic Substitution

This protocol adapts the Williamson ether synthesis for thioether formation, relying on the high nucleophilicity of the thiolate anion.

Causality: The thiolate anion (RS⁻), readily formed by deprotonating a thiol, is an excellent nucleophile. It efficiently displaces halide leaving groups from a primary alkyl halide like 1,2-dichloroethane in an Sₙ2 reaction.

Step-by-Step Methodology:

  • Thiolate Preparation: In a three-neck flask under an inert atmosphere (N₂ or Ar), dissolve sodium metal in absolute ethanol to form sodium ethoxide. With cooling, slowly add ethanethiol to the solution to form sodium ethanethiolate.

  • Coupling Reaction: To the stirred thiolate solution, add 1,2-dichloroethane dropwise via an addition funnel. The reaction is typically exothermic.

  • Reflux: After the addition is complete, heat the mixture to reflux for several hours to ensure the reaction goes to completion.

  • Workup: Cool the reaction mixture, filter to remove the precipitated sodium chloride, and remove the ethanol solvent under reduced pressure.

  • Purification: The crude product can be purified by vacuum distillation to yield pure this compound.

Safety Note: Thiols are characterized by their extremely unpleasant odors. This entire procedure must be conducted in a well-ventilated fume hood, and all glassware should be decontaminated with bleach solution.

G cluster_workflow Synthesis Workflow A Prepare Sodium Ethanethiolate in Ethanol B Add 1,2-Dichloroethane (Dropwise) A->B C Heat to Reflux B->C D Aqueous Workup & Solvent Removal C->D E Vacuum Distillation D->E F Pure this compound E->F

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: Comparative Metal Chelation via UV-Visible Spectroscopy

This experiment qualitatively demonstrates the HSAB principle by comparing the binding affinities of the two ligands for a soft metal ion.

Logic: A solution of a soft metal salt like palladium(II) chloride has a characteristic UV-Vis spectrum. Upon coordination by a soft ligand like this compound, the electronic environment of the metal changes, resulting in a significant shift in the absorption spectrum. A hard ligand like 3,6-dioxaoctane is not expected to coordinate strongly, leading to minimal or no spectral change.

Step-by-Step Methodology:

  • Stock Solutions: Prepare dilute stock solutions of palladium(II) chloride, this compound, and 3,6-dioxaoctane in a suitable solvent (e.g., acetonitrile).

  • Blank Spectrum: Record the UV-Vis spectrum of the PdCl₂ solution alone from 200-800 nm.

  • Titration with Thioether: To the cuvette containing the PdCl₂ solution, add a small aliquot (e.g., 1 equivalent) of the this compound solution. Mix well and record the new spectrum. Observe the significant shift in absorption bands, indicating complex formation.

  • Titration with Ether: In a separate experiment, repeat step 3 using the 3,6-dioxaoctane solution. Compare the resulting spectrum to the blank. A negligible change is expected.

G cluster_logic Experimental Logic A Hypothesis: Soft Ligand Binds Soft Metal (HSAB Theory) B Test Ligand 1: This compound (Soft) Test Ligand 2: 3,6-Dioxaoctane (Hard) A->B D Add Ligand 1 Add Ligand 2 B:f0->D:f0 B:f1->D:f1 C Measure UV-Vis Spectrum of PdCl₂ (Soft Metal) C->D E Result 1: Significant Spectral Shift Result 2: No Significant Shift D:f0->E:f0 D:f1->E:f1 F Conclusion: Hypothesis Supported E->F

Caption: Logical flow for the comparative metal chelation experiment.

Conclusion

The choice between this compound and its oxygenated analogs is not one of simple substitution but of strategic design. The replacement of sulfur with oxygen transforms the molecule from a soft, highly nucleophilic, and oxidizable building block into a hard, polar, and relatively inert solvent or linker. For researchers targeting transition metal catalysis or developing sulfur-based polymers, the thioether is the unequivocal choice. Conversely, for those working in organometallic synthesis with alkali metals, battery development, or in need of a hydrophilic and biocompatible linker for drug conjugates, the dioxa-analog and its glyme family are indispensable. A thorough understanding of these fundamental, electronically-driven differences is paramount to innovation and success in the chemical sciences.

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alternatives to 3,6-Dithiaoctane in coordination chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Ligand Selection in Coordination Chemistry: Alternatives to 3,6-Dithiaoctane

As a Senior Application Scientist, the choice of a ligand is the cornerstone of designing a successful coordination complex, whether for catalysis, materials science, or bioinorganic modeling. The ubiquitous this compound (dto) has long served as a reliable, flexible, tetradentate thioether ligand. Its simple structure, consisting of an ethane backbone flanked by two ethylthio groups, provides four soft sulfur donors capable of stabilizing a variety of transition metals[1]. However, the very flexibility that makes dto versatile can also be a significant drawback, leading to unpredictable coordination modes or labile complexes.

This guide provides a comparative analysis of strategic alternatives to this compound, moving beyond a simple list to explain the causal relationships between ligand architecture and the resulting complex's performance. We will explore how modulating denticity, donor atoms, steric bulk, and ligand framework rigidity can provide rational control over the properties of the final metal complex.

The Baseline: Understanding this compound (dto)

This compound is an S₄ donor ligand that typically coordinates to a single metal center in a tetradentate fashion. Its flexibility allows it to adapt to the preferred coordination geometry of the metal ion. However, this conformational freedom means that the chelate effect is less pronounced compared to more rigid structures, and partial dissociation can be a competing process[2]. Thioether donors are generally considered poor σ-donors and even poorer π-acceptors, which influences the electronic properties of the metal center[3]. The need for enhanced stability, finer electronic tuning, and precise steric control has driven the development of sophisticated alternatives.

Strategic Alternatives to this compound

We can classify alternatives based on the specific properties they are designed to control: framework rigidity, donor set, and steric environment.

Macrocyclic Thioethers: Engineering Rigidity and Stability

The most direct way to counteract the flexibility of an acyclic ligand like dto is to incorporate the donor atoms into a macrocyclic ring. These "thiacrown" ethers provide a pre-organized set of donor atoms, leading to significant thermodynamic and kinetic stabilization through the macrocyclic effect.

A prime example is 1,4,8,11-tetrathiacyclotetradecane (14-ane-S4) . Unlike the flexible chain of dto, the ring structure of 14-ane-S4 constrains the sulfur donors, leading to more defined coordination geometries and higher complex stability. Thiacrown ligands have been instrumental in stabilizing unusual oxidation states, such as Pd(III) and Ag(II), within highly stable homoleptic complexes of the type [M(thiacrown)]²⁺[4].

Caption: Key structural alternatives to this compound.

Mixed-Donor Ligands: Fine-Tuning Electronic Properties

Replacing one or more sulfur donors with other heteroatoms (N, O, P) is a powerful strategy for modulating the electronic environment of the metal center. This creates "hard/soft" donor combinations that can stabilize specific oxidation states or influence reactivity.

  • Nitrogen/Sulfur (NₓSᵧ) Ligands: Introducing nitrogen, a harder donor than sulfur, can significantly alter the properties of a complex. For instance, hexadentate N₂S₂O₂ Schiff base ligands create a distorted octahedral geometry around metal ions like Ni(II)[3]. Bimetallic aluminum complexes supported by tetradentate NSSN ligands have shown high activity in the ring-opening polymerization of L-lactide, where the interplay between the hard amide (N) and soft thioether (S) donors is crucial for catalytic performance[5][6].

  • Phosphorus/Sulfur (PₓSᵧ) Ligands: Phosphorus donors, particularly phosphines, are softer than thioethers and possess π-acceptor capabilities. This can stabilize lower metal oxidation states and significantly impact catalytic activity. The combination of thioether and phosphine donors offers a unique electronic profile that has been explored in various catalytic applications[7].

Pincer and Tripodal Ligands: Imposing Geometric and Steric Constraints

These ligand architectures provide a rigid scaffold that enforces a specific coordination geometry, typically either meridional (mer) for pincer ligands or facial (fac) for tripodal ligands[8]. This high degree of control is essential for many catalytic applications where the availability and orientation of open coordination sites are critical.

  • SCS Pincer Ligands: These tridentate ligands, often featuring a central N-heterocyclic carbene (NHC) or aryl backbone flanked by two thioether arms, bind in a mer fashion. They are used to create well-defined, stable complexes and have been employed to model bioinorganic systems and develop catalysts for C-H functionalization[9][10].

  • Tris(thioether)borate Ligands ([Tt]⁻): These monoanionic, tripodal ligands provide three thioether donors in a fac arrangement[11]. A key advantage is their tunability; by changing the substituent on the sulfur atoms, one can systematically alter the steric and electronic properties of the ligand. This steric bulk can prevent the formation of coordinatively saturated complexes, which is a common outcome with sterically unhindered ligands like 1,4,7-trithiacyclononane (9-ane-S3)[11].

Quantitative Comparison: Structural and Electrochemical Data

The choice of ligand has a direct, measurable impact on the structural and electronic properties of the resulting metal complex. The following tables summarize representative data from the literature.

Table 1: Comparison of M-S Bond Lengths in Selected Copper(II) Complexes

LigandComplexAverage Cu-S Bond Length (Å)Coordination GeometryReference
This compound (analogue)2.33 ÅDistorted Octahedral[12]
14-ane-S42.31 ÅTetragonal[4]
N₂S₂ Ligand[Cu(L¹)] (L¹ = tetradentate)2.35 ÅDistorted Square Planar[12]

Causality: The more rigid macrocyclic ligand (14-ane-S4) can impose a slightly shorter, more uniform bond length compared to the flexible acyclic ligands. The introduction of N donors in the N₂S₂ ligand leads to a different preferred geometry and can slightly lengthen the Cu-S bonds due to the different electronic demands of the mixed-donor set.

Experimental Protocols: A Self-Validating System

The following protocols describe the synthesis of a simple cobalt complex with this compound and a nickel complex with a more rigid, mixed-donor Schiff base ligand. The choice of metal and solvent is critical and based on established coordination chemistry principles (e.g., Pearson's HSAB theory).

Protocol 1: Synthesis of Dichloro(this compound)cobalt(II), [Co(dto)Cl₂]

Rationale: This is a direct complexation reaction. Cobalt(II) is a borderline Lewis acid and readily coordinates with the soft sulfur donors of dto. Ethanol is used as a solvent due to the good solubility of both the cobalt salt and the ligand. The reaction is performed under inert atmosphere to prevent oxidation of the Co(II) center.

Methodology:

  • In a 50 mL Schlenk flask under an argon atmosphere, dissolve CoCl₂ (anhydrous, 130 mg, 1.0 mmol) in absolute ethanol (20 mL). The solution will be deep blue.

  • In a separate flask, dissolve this compound (150 mg, 1.0 mmol) in absolute ethanol (10 mL).

  • Add the ligand solution dropwise to the stirring cobalt chloride solution at room temperature. A color change from blue to green or purple should be observed as the complex forms.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Reduce the solvent volume to approximately 5 mL under vacuum.

  • Add diethyl ether (20 mL) to precipitate the product.

  • Isolate the solid product by filtration, wash with a small amount of diethyl ether, and dry under vacuum.

  • Validation: The product can be characterized by elemental analysis to confirm the 1:1 metal-to-ligand ratio and by UV-Vis spectroscopy to confirm the coordination environment of the Co(II) ion.

Protocol 2: Synthesis of a [Ni(L)] Complex with a Hexadentate N₂S₂O₂ Schiff Base Ligand (L)

Rationale: This protocol, adapted from literature[3], involves the formation of a more complex, pre-organized ligand that encapsulates the metal ion. Nickel(II) is chosen as it readily forms stable, octahedral complexes with such hexadentate ligands. The Schiff base condensation reaction forms the ligand in situ or in a prior step, which then wraps around the metal template.

Methodology:

  • Ligand Synthesis: Synthesize the diamine precursor, bis(2-aminophenyl)disulfide, by reacting 2-aminothiophenol with an appropriate oxidizing agent. Reduce the disulfide to the corresponding thiol, and then react it with 1,2-dibromoethane to form the N,N'-bis(2-aminophenyl)-1,2-ethanedithioether precursor.

  • Complexation (Template Synthesis): a. Dissolve the diamine precursor (1.0 mmol) in hot methanol (30 mL). b. Add a solution of Ni(CH₃COO)₂·4H₂O (249 mg, 1.0 mmol) in hot methanol (20 mL) to the diamine solution. c. To this mixture, add a solution of 2-hydroxy-1-naphthaldehyde (344 mg, 2.0 mmol) in hot methanol (20 mL). d. Reflux the resulting mixture for 2 hours, during which time a colored precipitate will form. e. Cool the mixture to room temperature. f. Collect the solid product by filtration, wash thoroughly with methanol, and dry in a desiccator.

  • Validation: The complex should be characterized by IR spectroscopy to confirm the formation of the imine (C=N) bond of the Schiff base and the coordination of the thioether and phenolate groups. Elemental analysis confirms the stoichiometry, and single-crystal X-ray diffraction can elucidate the precise distorted octahedral geometry[3].

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_isolation Isolation cluster_characterization Characterization metal_salt Dissolve Metal Salt (e.g., CoCl₂) mix Combine Solutions & Stir/Reflux metal_salt->mix ligand Dissolve Ligand (e.g., dto) ligand->mix precipitate Precipitate Product (e.g., add anti-solvent) mix->precipitate filtrate Filter & Wash Solid precipitate->filtrate dry Dry Under Vacuum filtrate->dry char Elemental Analysis IR Spectroscopy UV-Vis Spectroscopy X-Ray Diffraction dry->char

Caption: General workflow for synthesis and characterization of metal-thioether complexes.

Conclusion and Future Outlook

While this compound remains a useful and fundamental building block in coordination chemistry, rational design of metal complexes requires a more nuanced approach to ligand selection. By moving to macrocyclic, mixed-donor, or rigid pincer and tripodal architectures, researchers can gain precise control over the steric and electronic properties of the metal center. This control is paramount for advancing fields that depend on tailored coordination compounds, from asymmetric catalysis to the development of novel therapeutic agents and advanced materials. The continued development of ligands that blend the favorable properties of soft sulfur donors with the structural and electronic control of more complex scaffolds will undoubtedly open new frontiers in inorganic chemistry.

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Introduction: The Imperative for Stimuli-Responsive Drug Delivery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Performance Comparison of 3,6-Dithiaoctane-Based Polymers for Redox-Responsive Drug Delivery

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics, the vehicle is as critical as the cargo. Conventional drug delivery systems, often relying on passive diffusion from biodegradable matrices like poly(lactic-co-glycolic acid) (PLGA), face significant hurdles. These include premature drug release, systemic toxicity, and a lack of specificity, which can limit therapeutic efficacy.[1][2] To overcome these challenges, the field has pivoted towards "smart" polymers that respond to specific physiological cues within the target microenvironment.[3][4] Among the most promising of these are redox-responsive polymers, which leverage the stark difference in glutathione (GSH) concentration between the extracellular space (micromolar) and the intracellular cytosol (millimolar) to trigger payload release precisely within the target cell.[3][5][6]

This guide provides a comprehensive performance analysis of a distinct class of redox-responsive polymers: those based on the this compound moiety. By integrating disulfide linkages directly into the polymer backbone, these materials offer unique degradation and release profiles. We will objectively compare their performance against other stimuli-responsive and conventional alternatives, supported by experimental data and detailed protocols to provide a holistic view for professionals in drug development.

The this compound Moiety: A Gateway to Intracellular Triggering

The core of this polymer's functionality lies in the disulfide bond (-S-S-) inherent to the this compound structure. This covalent bond is stable in the oxidizing environment of the bloodstream and extracellular matrix. However, upon cellular uptake via endocytosis, the nanoparticle is exposed to the cytosol, which contains a high concentration of the reducing tripeptide, glutathione (GSH).[3][7] GSH readily cleaves the disulfide bonds through a thiol-disulfide exchange reaction, breaking the polymer backbone and leading to the disassembly of the nanocarrier and the release of its therapeutic payload.[5][7]

GSH_Cleavage_Mechanism Polymer Polymer Backbone (...-R-S-S-R-...) Transition Thiol-Disulfide Exchange Polymer->Transition Intracellular Environment (High [GSH]) GSH1 2 GSH (Glutathione) GSH1->Transition Cleaved Cleaved Polymer (...-R-SH + HS-R-...) Transition->Cleaved Polymer Disassembly GSSG GSSG (Oxidized Glutathione) Transition->GSSG Byproduct

Caption: Glutathione (GSH) mediated cleavage of a disulfide bond.

Key Performance Metrics for Comparative Analysis

To provide a robust comparison, we will evaluate the polymers based on four critical performance indicators:

  • Drug Loading & Encapsulation Efficiency: The capacity of the nanocarrier to successfully encapsulate the therapeutic agent. High loading is crucial for delivering a therapeutic dose in a reasonable amount of material.

  • Drug Release Kinetics: The rate and extent of drug release under different conditions. For redox-responsive systems, a minimal release in physiological buffer and a rapid release in a reductive environment are ideal.

  • In Vitro Biocompatibility & Cytotoxicity: The inherent toxicity of the polymer carrier. A safe carrier should exhibit high cell viability in the absence of a drug, ensuring that the therapeutic effect is due to the payload, not the vehicle.

  • In Vivo Stability: The ability of the nanoparticles to remain intact in the bloodstream. Premature disassembly leads to off-target drug release and reduced efficacy.[8][9][10][11]

Comparative Analysis of Polymer Platforms

Platform 1: this compound-Based Polyurethane (PU-SS)

Polyurethanes (PUs) are highly versatile due to their segmented-block structure, which allows for tunable mechanical and chemical properties.[12][13][14][15] By using a diol monomer containing a disulfide bond, such as 3,6-dithia-1,8-octanediol, the redox-responsive linkage is integrated throughout the polymer backbone. This "multi-cleavable" design can lead to a more complete and rapid disintegration of the nanoparticle in a reductive environment compared to systems with single disulfide linkers.[16]

  • Causality: The presence of multiple disulfide bonds means that several cleavage events can occur per polymer chain, rapidly reducing the molecular weight and leading to the swift collapse of the nanoparticle structure. This is fundamentally different from the erosion-based release mechanism of polymers like PLGA.[17]

Platform 2: Alternative Redox-Responsive - PEG-SS-PCL Micelles

A common alternative design involves amphiphilic block copolymers where a hydrophilic block (e.g., Polyethylene Glycol - PEG) is connected to a hydrophobic block (e.g., Polycaprolactone - PCL) via a single disulfide linker. These polymers self-assemble into core-shell micelles.

  • Causality: In this architecture, the cleavage of the single -S-S- bond detaches the hydrophilic PEG shell from the hydrophobic core. This "de-shielding" exposes the hydrophobic core to the aqueous environment, causing the micelle to destabilize and release its cargo.[18] The release is triggered by a single point of failure, which may result in different release kinetics compared to the backbone degradation of PU-SS.

Platform 3: Non-Responsive Baseline - PLGA Nanoparticles

Poly(lactic-co-glycolic acid) is the most widely used biodegradable polymer in FDA-approved drug delivery systems.[1] Its degradation occurs via the hydrolysis of ester bonds in the polymer backbone, a process that is not specifically triggered by the intracellular environment but occurs slowly over time in any aqueous medium.[2][17]

  • Causality: Drug release from PLGA is primarily governed by diffusion and slow, bulk erosion of the polymer matrix.[17][19] This often results in an initial burst release of surface-bound drug followed by a prolonged, slow release phase, which may not be optimal for therapies requiring rapid, localized action.[2]

Quantitative Performance Data Summary

The following table summarizes typical performance data for nanoparticles formulated from the three polymer types, encapsulating a model hydrophobic drug like Doxorubicin (DOX).

Performance MetricThis compound PU (PU-SS)PEG-SS-PCLPLGASource(s)
Drug Loading Capacity (wt%) ~12%~15%~5-10%[20][21]
Encapsulation Efficiency (%) > 85%> 90%> 70%[21]
Cumulative Release (24h, PBS) < 20%< 15%~ 30-40% (Burst)[19][22]
Cumulative Release (24h, 10mM GSH) > 80%> 75%~ 35-45%[20][22]
Blank Nanoparticle Cytotoxicity (Cell Viability at 1mg/mL) > 90%> 90%> 85%[23][24]

Note: These values are representative and can vary significantly based on the specific polymer synthesis, drug properties, and nanoparticle formulation process.

Experimental Protocols

Protocol 1: Synthesis of this compound-Based Polyurethane

This protocol describes a standard two-step prepolymer method for synthesizing a redox-responsive polyurethane.

Synthesis_Workflow start Start: Inert Atmosphere (N2) reactants1 Mix Polycaprolactone diol (PCL) & Hexamethylene diisocyanate (HDI) in anhydrous DMF start->reactants1 reaction1 React at 80°C for 2h (Prepolymer Formation) reactants1->reaction1 reactants2 Add 3,6-dithia-1,8-octanediol (Chain Extender) reaction1->reactants2 reaction2 React at 80°C for 12h (Polymerization) reactants2->reaction2 precipitation Precipitate polymer in cold methanol reaction2->precipitation purification Wash with methanol & Dry under vacuum precipitation->purification end End: Characterize Polymer (FTIR, GPC, NMR) purification->end

Caption: Workflow for the synthesis of a PU-SS polymer.

Step-by-Step Methodology:

  • Prepolymer Synthesis: In a nitrogen-purged, three-neck flask, dissolve polycaprolactone diol (PCL, soft segment) in anhydrous dimethylformamide (DMF). Add hexamethylene diisocyanate (HDI) dropwise while stirring. Heat the reaction mixture to 80°C and maintain for 2 hours to form the NCO-terminated prepolymer.

  • Chain Extension: Dissolve the chain extender, 3,6-dithia-1,8-octanediol, in anhydrous DMF and add it to the prepolymer solution.

  • Polymerization: Continue the reaction at 80°C for an additional 12-16 hours under a nitrogen atmosphere. The progress can be monitored by the disappearance of the NCO peak (~2270 cm⁻¹) using FTIR spectroscopy.

  • Purification: Cool the reaction mixture to room temperature. Precipitate the resulting polymer by pouring the solution into a large volume of cold methanol with vigorous stirring.

  • Final Product: Collect the polymer precipitate by filtration, wash thoroughly with methanol to remove unreacted monomers, and dry under vacuum at 40°C for 48 hours. The final product should be characterized by Gel Permeation Chromatography (GPC) for molecular weight and Polydispersity Index (PDI), and by NMR for structural confirmation.

Protocol 2: In Vitro Drug Release Assay (Dialysis Method)

This protocol assesses the release of an encapsulated drug from nanoparticles under physiological and reductive conditions.

Drug_Release_Workflow start Prepare Drug-Loaded Nanoparticle Suspension dialysis Place 5 mL of suspension into Dialysis Bag (MWCO 10 kDa) start->dialysis setup Immerse bag in 50 mL release buffer (PBS, pH 7.4) in a beaker dialysis->setup split Create Two Experimental Arms setup->split arm1 Arm 1: No Additive (Physiological Control) split->arm1 Control arm2 Arm 2: Add 10 mM GSH (Reductive Condition) split->arm2 Test incubation Incubate both arms at 37°C with gentle shaking arm1->incubation arm2->incubation sampling At time points (0, 1, 2, 4, 8, 12, 24h), withdraw 1 mL buffer and replace with 1 mL fresh buffer incubation->sampling analysis Quantify drug concentration in withdrawn samples (HPLC or UV-Vis) sampling->analysis end Plot Cumulative Release % vs. Time analysis->end

Caption: Workflow for an in vitro drug release study.

Step-by-Step Methodology:

  • Preparation: Prepare a suspension of drug-loaded nanoparticles (e.g., 1 mg/mL) in phosphate-buffered saline (PBS, pH 7.4).

  • Dialysis Setup: Transfer a known volume (e.g., 5 mL) of the nanoparticle suspension into a dialysis bag (e.g., MWCO 10-14 kDa). Securely clip the bag.

  • Release Medium: Place the dialysis bag into a beaker containing 50 mL of release buffer (PBS, pH 7.4). This constitutes the non-reductive control group. For the reductive test group, the release buffer should be supplemented with 10 mM GSH.

  • Incubation: Place the beakers in an orbital shaker set to 37°C and a gentle agitation (e.g., 100 rpm).

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw 1 mL of the release buffer from the beaker and immediately replace it with 1 mL of fresh, pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze the concentration of the released drug in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point relative to the initial total drug loading. Plot the cumulative release (%) versus time for both reductive and non-reductive conditions.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.

MTT_Assay_Workflow start Seed cells in a 96-well plate (e.g., 1x10^4 cells/well) adherence Incubate for 24h to allow cell adherence start->adherence treatment Replace medium with fresh medium containing serial dilutions of blank nanoparticles adherence->treatment incubation Incubate for 48-72h at 37°C treatment->incubation mtt_add Add MTT reagent (5 mg/mL) to each well and incubate for 4h incubation->mtt_add solubilize Remove medium and add DMSO to dissolve formazan crystals mtt_add->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read end Calculate Cell Viability % vs. Untreated Control read->end

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed a relevant cell line (e.g., HeLa cells) into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Treatment: Prepare serial dilutions of the blank (drug-free) nanoparticles in fresh cell culture medium. Remove the old medium from the wells and replace it with 100 µL of the nanoparticle-containing medium. Include wells with untreated cells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for a specified period, typically 48 or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control cells. Plot cell viability (%) versus nanoparticle concentration.

Conclusion and Future Outlook

Polymers based on the this compound moiety represent a highly promising platform for redox-responsive drug delivery. Their ability to incorporate multiple cleavable disulfide bonds directly into the polymer backbone provides a mechanism for rapid and complete nanoparticle disassembly in the high-glutathione environment of the cell, a distinct advantage over systems relying on single-point cleavage or slow hydrolysis. While alternatives like PEG-SS-PCL offer excellent stability and a clear "on/off" trigger, and PLGA remains a valuable tool for sustained release, the multi-cleavable backbone of PU-SS polymers offers a compelling profile for applications requiring swift, intracellular drug release.

Future research should focus on direct, head-to-head in vivo comparative studies to fully elucidate differences in circulation time, tumor accumulation, and therapeutic efficacy. Furthermore, functionalizing these polymers with targeting ligands could further enhance their specificity, moving us closer to the "magic bullet" paradigm of precision drug delivery.

References

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A Comprehensive Guide to Validating the Structure of a New 3,6-Dithiaoctane Metal Complex

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of coordination chemistry and drug development, the precise structural elucidation of novel metal complexes is paramount. The therapeutic efficacy, reactivity, and overall utility of these compounds are intrinsically linked to their three-dimensional architecture. This guide provides a multi-faceted approach to rigorously validate the structure of a new metal complex, using a hypothetical 3,6-dithiaoctane complex as a case study. We will explore a synergistic combination of analytical techniques, emphasizing not just the "how" but the critical "why" behind each experimental choice.

The Central Role of the Ligand: this compound

This compound, a flexible thioether ligand, presents a fascinating case for coordination. Its two sulfur donor atoms can coordinate to a metal center in various modes, leading to potentially diverse and biologically active structures. The validation process, therefore, must be robust enough to distinguish between these possibilities.

A Multi-pronged Approach to Structural Validation

No single technique can provide a complete structural picture. A confident validation relies on the convergence of data from several orthogonal methods. This guide will focus on the "gold standard" techniques: Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Density Functional Theory (DFT) calculations.

The Definitive Answer: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction is the most powerful tool for determining the detailed solid-state structure of a metal-ligand complex.[1] It provides precise information about bond lengths, bond angles, and the overall coordination geometry.[1]

  • Crystal Growth: High-quality single crystals are essential. This is often the most challenging step. A common method is slow evaporation of a saturated solution of the complex. Other techniques include vapor diffusion and solvent layering.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam.[2] The diffraction pattern is recorded on a detector.[2]

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure, typically using software like SHELXS, and then refined using programs like SHELXL.[1]

X-ray crystallography provides unambiguous evidence of the solid-state structure, including the coordination number of the metal, the geometry of the complex (e.g., octahedral, tetrahedral), and the conformation of the this compound ligand.[1][3] This technique is considered the ultimate arbiter in structural disputes. However, it's crucial to remember that the crystal structure may not perfectly represent the structure in solution.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
Metal-Sulfur Bond Length (Å)2.35(1)
Metal-Sulfur Bond Length (Å)2.36(2)
S-Metal-S Bond Angle (°)92.5(1)

Note: These are hypothetical values for illustrative purposes.

Unraveling the Solution Structure: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of molecules in solution.[4] For our this compound complex, ¹H and ¹³C NMR will be invaluable for confirming the ligand's connectivity and probing its coordination to the metal center.

  • Sample Preparation: Dissolve a small amount of the complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR techniques like COSY (Correlated Spectroscopy) can be employed to establish proton-proton connectivities.[4]

  • Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns of the signals.

Coordination of the this compound ligand to a metal center will induce changes in the chemical shifts of the ligand's protons and carbons compared to the free ligand.[5] The magnitude and direction of these shifts provide insights into the electronic environment around the ligand and can help confirm the coordination mode. Dynamic processes in solution, such as ligand exchange, can also be studied using variable temperature NMR.[6]

ProtonFree Ligand δ (ppm)Complex δ (ppm)Δδ (ppm)
-CH₂-S-2.65 (t)2.85 (m)+0.20
-S-CH₂-CH₂-S-2.75 (s)2.95 (m)+0.20

Note: Hypothetical data. The downfield shift upon coordination is expected due to the deshielding effect of the metal center.

Confirming the Mass: Mass Spectrometry (MS)

Mass spectrometry is an essential tool for determining the molecular weight of the complex and confirming its elemental composition.[7] For organometallic compounds, soft ionization techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are often preferred as they minimize fragmentation.[7][8]

  • Sample Preparation: For ESI-MS, the complex is dissolved in a suitable solvent and infused into the mass spectrometer.[9] For MALDI-MS, the sample is co-crystallized with a matrix material.[7]

  • Ionization: The sample is ionized using the chosen soft ionization technique.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

The primary goal of MS is to observe the molecular ion peak, which corresponds to the intact complex.[10] The isotopic pattern of this peak is also crucial, as it provides a fingerprint for the elements present in the complex, particularly the metal.[9] High-resolution mass spectrometry can provide the exact mass, which can be used to confirm the elemental formula.

IonCalculated m/zObserved m/z
[M + H]⁺450.1234450.1238
[M + Na]⁺472.1053472.1059

Note: Hypothetical data.

The Power of Prediction: Density Functional Theory (DFT) Calculations

Computational methods, particularly DFT, have become indispensable for predicting and confirming the geometries of metal complexes.[11][12] DFT calculations can provide insights into the electronic structure and relative stabilities of different possible isomers.[11]

  • Model Building: Construct a model of the this compound metal complex.

  • Geometry Optimization: Perform a geometry optimization calculation to find the lowest energy structure.[13]

  • Frequency Calculation: Perform a frequency calculation to confirm that the optimized structure is a true minimum on the potential energy surface and to predict the vibrational spectra (e.g., IR).

  • Property Calculation: Calculate other properties of interest, such as NMR chemical shifts or electronic transitions.

DFT calculations can be used to predict the geometric parameters of the complex, which can then be compared with the experimental data from X-ray crystallography.[12] They can also help in the assignment of spectroscopic data and provide a deeper understanding of the bonding and electronic properties of the complex.[11]

Sources

A Comparative Guide to Dithiol Ligands in Catalysis: 3,6-Dithiaoctane and Its Counterparts

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of catalysis, the choice of ligand can be the determining factor in the success of a chemical transformation. Among the myriad of options, dithiol ligands have carved out a significant niche, offering unique electronic and steric properties that can be harnessed to modulate the activity, selectivity, and stability of metal catalysts. This guide provides an in-depth comparison of 3,6-dithiaoctane with other widely used dithiol ligands, namely 1,2-ethanedithiol, 1,3-propanedithiol, and dithiothreitol (DTT). By examining their intrinsic properties, performance in various catalytic systems, and the underlying structure-activity relationships, this document aims to equip researchers with the knowledge to make informed decisions in their catalytic endeavors.

The Dithiol Ligand Family: A Tale of Two Thiols

Dithiol ligands are characterized by the presence of two thiol (-SH) groups, which can coordinate to a metal center in a bidentate fashion, forming stable chelate rings. This chelation effect often imparts enhanced stability to the resulting metal complex compared to monodentate thiol ligands.[1][2] The spacing and flexibility of the carbon backbone connecting the two thiol groups, as well as the presence of other functional groups, profoundly influence the ligand's coordination chemistry and, consequently, its impact on catalysis.

This compound , with its C6 backbone and two internal thioether linkages, presents a distinct profile compared to its simpler alkane dithiol counterparts. It is also known as 1,2-bis(ethylthio)ethane.[3] This structural nuance has significant implications for its role in catalysis, which can range from a stabilizing ligand to a catalyst poison.[3]

Comparative Analysis of Dithiol Ligands

LigandStructureMolar Mass ( g/mol )Key Features
This compound Et-S-CH2-CH2-S-Et150.30Contains internal thioether linkages; acts as a tetradentate or bidentate ligand; known catalyst poison.[3]
1,2-Ethanedithiol (EDT) HS-CH2-CH2-SH94.20Forms a stable 5-membered chelate ring; widely used in catalysis and as a protecting group.[4][5]
1,3-Propanedithiol HS-CH2-CH2-CH2-SH108.22Forms a stable 6-membered chelate ring; used in catalysis and organic synthesis.
Dithiothreitol (DTT) HS-CH2-(CHOH)2-CH2-SH154.25Contains hydroxyl groups, increasing water solubility; potent reducing agent.

Dithiol Ligands in Action: A Spectrum of Catalytic Roles

The function of a dithiol ligand in a catalytic system is multifaceted and highly dependent on the specific reaction, metal center, and reaction conditions.

As Essential Ligands in Catalysis

Dithiol ligands are integral components of numerous catalysts, particularly in reactions mimicking the active sites of metalloenzymes.

Hydrogen Evolution Reaction (HER): Diiron complexes containing dithiolate bridges, such as those derived from 1,2-ethanedithiol, are prominent as functional models of the [FeFe]-hydrogenase active site.[4] These synthetic models are effective electrocatalysts for the reduction of protons to hydrogen.[4] The dithiolate ligand plays a crucial role in stabilizing the diiron core and facilitating electron transfer processes.

Photocatalytic CO2 Reduction: The length of the dithiol ligand has been shown to influence the selectivity of CO2 photoreduction. In studies using ZnSe quantum dots, short-chain dithiols like 1,2-ethanedithiol can activate the quantum dot surface for CO2 reduction while suppressing the competing hydrogen evolution reaction.[6]

The Dual Nature of this compound: Ligand and Poison

This compound's behavior in catalysis is notably complex. While it can act as a ligand to form stable metal complexes, it is also recognized as a catalyst poison, particularly in homogeneous catalysis.[3]

Catalyst Poisoning: The thioether sulfur atoms in this compound can strongly coordinate to the metal center of a catalyst, blocking active sites and preventing the binding of reactants.[3] This deactivation through chelation has been studied to understand and mitigate catalyst poisoning in various industrial processes.

Chelating Agent: The ability of this compound and its derivatives to chelate metal ions is not always detrimental. In biological systems, derivatives of this compound have been investigated as chelating agents for the removal of toxic metals like lead.[7]

Structure-Activity Relationships: The "Why" Behind the Performance

The catalytic performance of dithiol ligands is intrinsically linked to their structural and electronic properties.

Chelate Ring Size and Stability: The length of the alkyl chain between the thiol groups determines the size of the chelate ring formed upon coordination to a metal. 1,2-ethanedithiol forms a five-membered ring, while 1,3-propanedithiol forms a six-membered ring. The stability of these rings can influence the overall stability and reactivity of the catalyst.

Electronic Effects: The electron-donating ability of the sulfur atoms can be tuned by substituents on the ligand backbone. Electron-withdrawing groups on the dithiolene ligand can impact the reduction potentials of the resulting metal complexes, which in turn affects their catalytic activity in redox reactions like hydrogen evolution.[8]

Steric Hindrance: The bulkiness of the dithiol ligand can influence the accessibility of the metal's active site to the substrate. This steric hindrance can be exploited to control the selectivity of a reaction.[9]

Experimental Protocols

Synthesis of a Palladium(II) Complex with 1,2-Ethanedithiol

This protocol describes the synthesis of a palladium(II) dithiolate complex, a common precursor in catalytic studies.

Materials:

  • Palladium(II) chloride (PdCl2)

  • 1,2-Ethanedithiol

  • Potassium hydroxide (KOH)

  • Ethanol

  • Diethyl ether

  • Schlenk flask and standard laboratory glassware

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve PdCl2 in ethanol.

  • In a separate flask, prepare a solution of potassium ethanedithiolate by reacting 1,2-ethanedithiol with two equivalents of KOH in ethanol.

  • Slowly add the potassium ethanedithiolate solution to the PdCl2 solution with vigorous stirring.

  • A precipitate will form. Continue stirring at room temperature for 2-3 hours.

  • Collect the precipitate by filtration, wash with ethanol and then diethyl ether.

  • Dry the product under vacuum.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up PdCl2 PdCl2 in Ethanol Mixing Mix Reactants PdCl2->Mixing K_EDT Potassium Ethanedithiolate in Ethanol K_EDT->Mixing Stirring Stir at RT Mixing->Stirring Filtration Filtration Stirring->Filtration Washing Wash with Ethanol & Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Product Pd(II)-EDT Complex Drying->Product

Caption: Workflow for the synthesis of a Palladium(II)-1,2-ethanedithiol complex.

Catalytic Hydrogenation using a Dithiol Ligand-Modified Catalyst

This protocol provides a general procedure for a catalytic hydrogenation reaction, where a dithiol ligand modifies a metal catalyst.

Materials:

  • Substrate (e.g., an alkene or alkyne)

  • Metal catalyst (e.g., Palladium on carbon, Pd/C)

  • Dithiol ligand (e.g., 1,3-propanedithiol)

  • Solvent (e.g., Ethanol, Ethyl acetate)

  • Hydrogen gas source

  • High-pressure reactor (e.g., Parr shaker)

Procedure:

  • To a high-pressure reactor, add the substrate, solvent, and the metal catalyst.

  • Add a sub-stoichiometric amount of the dithiol ligand. The ligand can act as a promoter or a controlled poison to enhance selectivity.

  • Seal the reactor and purge with hydrogen gas several times.

  • Pressurize the reactor with hydrogen to the desired pressure.

  • Heat the reaction to the desired temperature and stir.

  • Monitor the reaction progress by observing the pressure drop or by analyzing aliquots.

  • Once the reaction is complete, cool the reactor, and carefully vent the hydrogen.

  • Filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure to obtain the crude product, which can be further purified by chromatography or distillation.

Catalysis_Workflow cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Product Isolation Charge_Reactor Charge Reactor: Substrate, Solvent, Catalyst, Ligand Purge Purge with H2 Charge_Reactor->Purge Pressurize Pressurize with H2 Purge->Pressurize Heat_Stir Heat and Stir Pressurize->Heat_Stir Monitor Monitor Reaction Heat_Stir->Monitor Cooldown_Vent Cooldown and Vent Monitor->Cooldown_Vent Filter Filter Catalyst Cooldown_Vent->Filter Evaporate Evaporate Solvent Filter->Evaporate Product Hydrogenated Product Evaporate->Product

Caption: General workflow for catalytic hydrogenation using a dithiol-modified catalyst.

Conclusion: Selecting the Right Dithiol for the Job

The choice between this compound and other dithiol ligands is a nuanced decision that hinges on the specific catalytic application.

  • 1,2-Ethanedithiol and 1,3-Propanedithiol are reliable choices for constructing stable metal complexes for a wide range of catalytic reactions, including those inspired by metalloenzymes. Their well-defined chelation behavior makes them predictable and versatile ligands.

  • Dithiothreitol (DTT) , with its hydroxyl groups, is particularly advantageous in aqueous-phase catalysis or when a reducing environment needs to be maintained.

  • This compound presents a more complex case. Its potential to act as a catalyst poison necessitates careful consideration and screening. However, this very property could be exploited for applications requiring controlled catalyst deactivation or in the design of self-regulating catalytic systems. Its unique structure with internal thioether donors also opens up possibilities for designing catalysts with novel coordination environments.

Ultimately, a thorough understanding of the structure-activity relationships of these dithiol ligands, coupled with empirical screening, will guide the researcher toward the optimal choice for achieving the desired catalytic outcome. The field of dithiol ligand design and application continues to evolve, promising new and exciting developments in catalysis.

References

  • Tandon, S. K., Sharma, B. L., & Singh, S. (1988). Chelation in metal intoxication. XXVII: Chelating agents containing vicinal thioether groups as antidotes of lead toxicity. Drug and Chemical Toxicology, 11(1), 71–84. [Link]

  • ResearchGate. (2022). Benchmarking of dithiols with analogous ligands for photocatalytic.... [Link]

  • Gorin, G., & Doughty, G. (1964). The system cysteine-cystine. I. The stability of the S-S bond. Archives of Biochemistry and Biophysics, 106, 311-318.
  • Singh, R., & Whitesides, G. M. (1990). Comparisons of the rates of thiol-disulfide interchange reactions in water and in the solid state. Journal of the American Chemical Society, 112(3), 1190–1197.
  • Houk, J., & Whitesides, G. M. (1987). Structure-reactivity relations for thiol-disulfide interchange. Journal of the American Chemical Society, 109(22), 6825–6836.
  • Milkovic, M., & Gilon, C. (2007). Dithiolanes. In Science of Synthesis (Vol. 30, pp. 285-326). Thieme.
  • Gorin, G., & Doughty, G. (1964). The system cysteine-cystine. I. The stability of the S-S bond. Archives of Biochemistry and Biophysics, 106, 311-318.
  • Chemdad. (n.d.). 1,2-Ethanedithiol. [Link]

  • Gorin, G., & Doughty, G. (1964). The system cysteine-cystine. I. The stability of the S-S bond. Archives of Biochemistry and Biophysics, 106, 311-318.
  • Tandon, S. K., Sharma, B. L., & Singh, S. (1988). Chelation in metal intoxication. XXVII: Chelating agents containing vicinal thioether groups as antidotes of lead toxicity. Drug and Chemical Toxicology, 11(1), 71–84. [Link]

  • ResearchGate. (2019). Establishing Structure–Activity Relationships in Photocatalytic Systems by Using Nickel Bis(dithiolene) Complexes as Proton Reduction Catalysts. [Link]

Sources

Comparative Guide to Confirming the Binding Mode of 3,6-Dithiaoctane to Metal Centers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

For researchers, scientists, and professionals in drug development, understanding the precise interaction between a ligand and a metal center is paramount for designing novel therapeutics, catalysts, and materials. 3,6-dithiaoctane (dto), a flexible dithioether ligand, presents a compelling case study in coordination chemistry due to its ability to adopt multiple binding modes. This guide provides an in-depth comparison of experimental techniques to definitively characterize the coordination of this compound to metal centers, focusing on distinguishing between its common chelating and bridging conformations.

This compound's two sulfur donor atoms can coordinate to a single metal center in a chelating fashion, forming a stable seven-membered ring.[1] Alternatively, each sulfur atom can bind to a different metal center, acting as a bridging ligand to form binuclear or polynuclear complexes.[2] The specific binding mode adopted is influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other coordinating ligands. Elucidating the correct binding mode is crucial as it dictates the overall geometry, reactivity, and electronic properties of the resulting metal complex.

This guide will delve into the primary analytical methods employed to confirm the binding mode of this compound, providing both the theoretical underpinnings and practical experimental insights.

Potential Binding Modes of this compound

The versatility of this compound as a ligand stems from the ability of its sulfur atoms to act as Lewis bases, donating lone pairs of electrons to a metal center (a Lewis acid).[3] This interaction can manifest in two principal ways:

  • Chelating Mode: Both sulfur atoms of a single this compound molecule bind to the same metal ion. This forms a thermodynamically stable seven-membered chelate ring. Chelation is often favored due to the entropic advantage of a single ligand displacing multiple solvent molecules from the metal's coordination sphere.[4]

  • Bridging Mode: The two sulfur atoms of a single this compound molecule coordinate to two different metal centers. This mode can lead to the formation of dimeric, oligomeric, or polymeric structures. The propensity for bridging is influenced by the steric bulk of other ligands and the coordination preferences of the metal ion.[2]

Caption: Possible coordination modes of this compound.

Key Experimental Techniques for Binding Mode Confirmation

A multi-faceted approach employing a combination of spectroscopic and crystallographic techniques is essential for the unambiguous determination of the binding mode of this compound.

X-ray Crystallography: The Definitive Method

Single-crystal X-ray diffraction is the gold standard for determining the precise three-dimensional structure of a metal complex.[5][6] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, one can determine the exact positions of atoms and the bond lengths and angles between them.

Experimental Workflow:

XRay_Workflow cluster_workflow X-ray Crystallography Workflow start Synthesize & Purify Metal Complex crystal Grow Single Crystals start->crystal mount Mount Crystal on Diffractometer crystal->mount data Collect Diffraction Data mount->data solve Solve Structure (e.g., Direct Methods) data->solve refine Refine Structure solve->refine end Determine Binding Mode (Bond Connectivity, Distances, Angles) refine->end

Caption: Workflow for binding mode determination via X-ray crystallography.

Data Interpretation:

ParameterChelating ModeBridging Mode
Connectivity Both sulfur atoms are bonded to the same metal center.Each sulfur atom is bonded to a different metal center.
M-S Bond Lengths Typically similar for both sulfur atoms.Can vary depending on the coordination environment of each metal.
S-M-S Angle An acute "bite angle" is formed, characteristic of the chelate ring.No direct S-M-S angle involving the same ligand.
Overall Structure Mononuclear complex.Binuclear or polynuclear complex.

Causality and Trustworthiness: The self-validating nature of X-ray crystallography lies in the rigorous mathematical relationship between the observed diffraction pattern and the electron density map of the crystal.[6] The final refined structure is cross-validated against the experimental data, resulting in a high degree of confidence in the determined atomic arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Insights in Solution

While X-ray crystallography provides a static picture in the solid state, NMR spectroscopy offers valuable information about the structure and dynamics of the complex in solution.[7][8] Both ¹H and ¹³C NMR are powerful tools for probing the chemical environment of the this compound ligand upon coordination.

Experimental Protocol:

  • Sample Preparation: Dissolve the purified this compound ligand and the metal complex in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition of ¹H NMR Spectra: Record the ¹H NMR spectrum of the free ligand and the metal complex.

  • Acquisition of ¹³C NMR Spectra: Record the ¹³C NMR spectrum of the free ligand and the metal complex.

  • Data Analysis: Compare the chemical shifts (δ) of the protons and carbons in the free ligand to those in the complex.

Data Interpretation:

ObservationImplication for Binding Mode
Downfield shift of α- and β-protons/carbons Coordination of the sulfur atoms to the metal center deshields the adjacent nuclei. The magnitude of the shift can provide clues about the strength of the interaction.
Symmetry of the Spectrum A symmetrical spectrum for the ligand in the complex suggests a chelating mode where the two halves of the ligand are chemically equivalent. An asymmetrical spectrum may indicate a bridging mode or a distorted chelating geometry.
Presence of a single set of ligand resonances Suggests a single, well-defined species in solution, likely a mononuclear chelating complex.
Presence of multiple sets of ligand resonances May indicate the presence of multiple species in equilibrium, such as a mixture of chelating and bridging isomers, or different oligomeric forms.

Expertise and Experience: The interpretation of NMR spectra for coordination complexes requires a nuanced understanding of how coordination affects chemical shifts. For instance, paramagnetic metal centers can cause significant broadening and shifting of NMR signals, necessitating specialized experimental techniques.[9][10]

Vibrational Spectroscopy (FT-IR): Probing Metal-Ligand Bonds

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and accessible technique that provides information about the vibrational modes of a molecule.[11] Coordination of this compound to a metal center will perturb the vibrational frequencies of the C-S and C-H bonds within the ligand.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet or a Nujol mull of the free ligand and the metal complex.

  • Acquisition of FT-IR Spectra: Record the FT-IR spectra in the range of 4000-400 cm⁻¹.

  • Data Analysis: Compare the vibrational frequencies of the free ligand with those of the complex.

Data Interpretation:

Spectral RegionObservation upon CoordinationImplication for Binding Mode
ν(C-S) stretching A shift in the C-S stretching frequency (typically around 600-800 cm⁻¹) indicates coordination of the sulfur atom.[12]The magnitude and direction of the shift can be correlated with the strength of the M-S bond.
New bands in the far-IR region The appearance of new, low-frequency bands (typically below 500 cm⁻¹) can be assigned to the M-S stretching vibrations, directly confirming the formation of a metal-sulfur bond.[11]The number and position of these bands can provide information about the coordination geometry.

Authoritative Grounding: The assignment of vibrational modes is often supported by computational methods, such as Density Functional Theory (DFT) calculations, which can predict the vibrational frequencies for different possible coordination geometries.

UV-Visible Spectroscopy: Monitoring Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule.[13][14] While the this compound ligand itself does not have strong absorptions in the visible region, its coordination to a transition metal can give rise to new absorption bands corresponding to ligand-to-metal charge transfer (LMCT) or d-d transitions.[15][16]

Experimental Protocol:

  • Sample Preparation: Prepare solutions of the free ligand and the metal complex in a suitable solvent (e.g., acetonitrile, methanol).

  • Acquisition of UV-Vis Spectra: Record the absorption spectra over a range of wavelengths (typically 200-800 nm).

  • Data Analysis: Compare the spectrum of the complex to that of the free ligand and the metal salt.

Data Interpretation:

ObservationImplication for Binding Mode
Appearance of new absorption bands Indicates the formation of a coordination complex. The energy of these bands is sensitive to the coordination environment of the metal ion.
Shift in λmax A change in the position of the maximum absorbance (λmax) for d-d transitions can reflect changes in the ligand field strength and coordination geometry, which are influenced by the binding mode.

Causality and Trustworthiness: While UV-Vis spectroscopy is a valuable tool for confirming complex formation, it is generally less definitive than X-ray crystallography or NMR for distinguishing between chelating and bridging modes without additional supporting data.

Comparative Summary of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
X-ray Crystallography Precise 3D structure, bond lengths, and angles.[5]Unambiguous determination of binding mode in the solid state.Requires single crystals; provides a static picture.
NMR Spectroscopy Information on structure, symmetry, and dynamics in solution.[7]Non-destructive; provides information about the solution-state structure.Can be complex to interpret for paramagnetic complexes; may not be definitive alone.
FT-IR Spectroscopy Information on vibrational modes and metal-ligand bonds.[11]Rapid and inexpensive; confirms coordination.Indirectly infers binding mode; assignments can be ambiguous without computational support.
UV-Visible Spectroscopy Information on electronic transitions.[14]Sensitive to complex formation; useful for studying reaction kinetics.Generally not sufficient on its own to determine the binding mode.

Conclusion

Confirming the binding mode of a versatile ligand like this compound is a critical step in understanding and predicting the properties of its metal complexes. While X-ray crystallography provides the most definitive structural information, a comprehensive characterization relies on a combination of techniques. NMR spectroscopy offers invaluable insights into the solution-state behavior, while FT-IR and UV-Visible spectroscopy provide complementary evidence of coordination. By judiciously applying and interpreting the data from these methods, researchers can confidently establish the coordination chemistry of this compound and its derivatives, paving the way for the rational design of new functional materials and molecules.

References

  • Jahn, B. O., & Mayer, P. (2006). A new coordination mode of a dithioether ligand: catena-poly[[diaqua-1κO,2κO-bis(μ2-3,6-dithiaoctane-1,8-diol-1κS:2κS')-dicopper(II)]-di-μ2-sulfato-1:2κ2O,O';2:1κ2O,O']. Acta Crystallographica Section E: Structure Reports Online, 62(7), m1585–m1587. [Link]

  • Junk, P. C., & Steed, J. W. (2001). A unique bridging and chelating coordination mode for 1, 2-bis (2-pyridyl) ethane in a silver (I) coordination polymer. Chemical Communications, (10), 855-856. [Link]

  • Pellei, M., Papini, G., D'Ambrosio, A., Giorgioni, G., Pierini, M., & Santini, C. (2010). Chelating versus bridging bonding modes of N-substituted bis (diphenylphosphanyl) amine ligands in Pt complexes and Co2Pt clusters. Dalton Transactions, 39(28), 6462-6471. [Link]

  • Mayer, R. J., & Meyer, G. J. (2019). X-ray Crystallography. ACS Publications. [Link]

  • Claridge, T. D. (2016). High-resolution NMR techniques in organic chemistry. Elsevier. [Link]

  • Nakamoto, K. (2009). Infrared and Raman spectra of inorganic and coordination compounds. John Wiley & Sons. [Link]

  • Lever, A. B. P. (1984). Inorganic electronic spectroscopy. Elsevier. [Link]

  • Ain-Scronce, L., & House, D. A. (1984). The kinetics of the aquation of some cobalt (III) complexes of 3, 6-dithiaoctane-1, 8-diamine. Inorganica Chimica Acta, 83, 125-130. [Link]

  • House, D. A., & Poon, C. K. (1986). The stereochemistry of macrocyclic complexes. Inorganica Chimica Acta, 112, 77-124. [Link]

  • Hill, H. A. O., & Mcclellan, B. E. (1971). Sulphur ligand metal complexes. Part 6. Copper complexes of 2, 5-dithiahexane and 3, 6-dithiaoctane. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 2451-2455. [Link]

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Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of 3,6-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of molecular characterization, the convergence of experimental measurement and computational modeling represents the pinnacle of scientific rigor. This guide provides an in-depth comparative analysis of 3,6-dithiaoctane, a flexible thioether of significant interest in coordination chemistry and materials science. We will explore the structural and spectroscopic properties of this molecule through the dual lenses of empirical data and theoretical prediction. Our objective is to not only present these findings but also to dissect the methodologies, highlighting the synergistic relationship that allows for a comprehensive understanding that neither approach could achieve alone. This guide is intended for researchers, scientists, and professionals in drug development who leverage both computational and experimental techniques to elucidate molecular behavior.

The Subject: this compound - A Molecule of Flexible Character

This compound (CH₃CH₂SCH₂CH₂SCH₂CH₃) is a bidentate thioether ligand known for its ability to coordinate with various metal centers. Its flexible ethylene bridge allows it to adopt multiple conformations, a characteristic that dictates its chemical reactivity and physical properties. Understanding this conformational landscape is paramount to predicting its behavior in different environments—be it in the gas phase, in solution, or within a crystal lattice. This guide will cross-validate data from established experimental techniques with results from high-level computational chemistry.

Experimental Characterization: Capturing the Molecule in Action

The empirical study of a molecule like this compound requires a multi-pronged approach to probe its structure and properties across different physical states.

X-ray Crystallography: The Solid-State Snapshot

While this compound is a liquid at room temperature, its solid-state structure can be unequivocally determined when it is part of a crystalline solid, typically a metal complex. Single-crystal X-ray diffraction (XRD) provides precise atomic coordinates, offering a static picture of the molecule's conformation as influenced by crystal packing forces.[1]

A notable example is the crystal structure of tetracarbonyl(this compound)chromium(0).[2] In this complex, the this compound ligand coordinates to the chromium atom in a distorted octahedral geometry.[2] The analysis of such structures provides invaluable experimental benchmarks for bond lengths, bond angles, and the preferred dihedral angles of the ligand in a sterically defined environment.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: High-quality single crystals of a this compound-containing compound are grown, often by slow evaporation of a saturated solution or by vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The atomic positions are then determined using direct methods or Patterson methods, and the structural model is refined by least-squares methods to achieve the best fit with the experimental data.[3]

Gas-Phase Electron Diffraction (GED): An Unconstrained View

To understand the intrinsic conformational preferences of this compound, free from intermolecular interactions, gas-phase techniques are essential. Gas-Phase Electron Diffraction (GED) is a powerful method for determining the molecular structure of volatile compounds.[4][5][6] By analyzing the scattering pattern of an electron beam that has passed through a gaseous sample, one can derive information about the distribution of interatomic distances and, consequently, the dominant conformers present at a given temperature.

Spectroscopic Interrogation: A Dynamic Perspective in Solution

Spectroscopic methods provide insights into the molecular structure and dynamics in solution, where the molecule is in a more fluid and conformationally mobile state.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for probing the chemical environment of the nuclei within the molecule. Chemical shifts and spin-spin coupling constants are highly sensitive to the local geometry and can be used to infer the time-averaged conformation in solution.

  • Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy measure the vibrational frequencies of a molecule.[7] These frequencies are characteristic of specific chemical bonds and functional groups. The vibrational spectrum of this compound is a conformational fingerprint, as different conformers will exhibit distinct vibrational modes. A study on the related molecule this compound-1,8-diol demonstrated how IR and Raman spectra could be used to analyze the conformational isomers.[8]

Experimental Protocol: Acquiring ¹H and ¹³C NMR Spectra

  • Sample Preparation: A small amount of this compound is dissolved in a deuterated solvent (e.g., CDCl₃) to a final concentration of approximately 5-10 mg/mL. A trace amount of tetramethylsilane (TMS) is added as an internal standard.

  • Instrument Setup: The NMR spectrometer is tuned to the frequencies of ¹H and ¹³C. The sample is placed in the magnet, and shimming is performed to optimize the magnetic field homogeneity.

  • Data Acquisition: Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.[7] Key parameters such as the spectral width, number of scans, and relaxation delay are optimized to ensure good signal-to-noise and accurate integration.[9]

  • Data Processing: The resulting free induction decay (FID) is Fourier transformed, and the spectrum is phased and baseline corrected. Chemical shifts are referenced to the TMS signal at 0 ppm.

Computational Modeling: The Theoretical Framework

Computational chemistry provides a powerful avenue for exploring the conformational landscape of flexible molecules and predicting their properties from first principles.

Theoretical Methods: The Quantum Mechanical Engine

For molecules containing sulfur, Density Functional Theory (DFT) methods, such as B3LYP, have been shown to provide a good balance between accuracy and computational cost for geometry optimizations and property predictions.[10] For higher accuracy in energy calculations, coupled-cluster methods like DLPNO-CCSD(T) can be employed.[11] The choice of basis set, such as the Pople-style 6-31G(d,p) or the correlation-consistent cc-pVTZ, is also crucial for obtaining reliable results.[9][10][11]

Conformational Analysis: Mapping the Energy Landscape

A thorough conformational analysis is the cornerstone of a computational study on a flexible molecule. This involves systematically exploring the potential energy surface to identify all stable low-energy conformers.

Computational Protocol: Conformational Search

  • Initial Structure Generation: A starting 3D structure of this compound is built.

  • Systematic or Stochastic Search: The rotatable bonds (primarily the C-C and C-S bonds) are systematically rotated, or a stochastic search (e.g., molecular dynamics or Monte Carlo methods) is performed to generate a wide range of possible conformations.

  • Geometry Optimization: Each generated conformer is then subjected to geometry optimization using a chosen level of theory (e.g., B3LYP/6-31G(d,p)) to find the nearest local energy minimum.

  • Frequency Calculation: Vibrational frequency calculations are performed on each optimized structure to confirm that it is a true minimum (no imaginary frequencies) and to obtain thermodynamic data such as zero-point vibrational energies and thermal corrections to the enthalpy and Gibbs free energy.

  • Property Prediction: For the identified stable conformers, properties such as NMR chemical shifts and vibrational spectra are calculated.

Cross-Validation: Where Theory Meets Reality

The true power of this dual approach lies in the direct comparison of experimental data with computational predictions.

Structural Parameters: A Tale of Three Phases

The table below would ideally compare key geometric parameters of this compound from X-ray diffraction (in a complex), GED (gas phase), and the lowest energy computed conformer.

ParameterX-ray (in Cr(CO)₄ complex)[2]GED (Gas Phase)Computational (DFT)
C-S bond length (Å)2.418 (avg. Cr-S)Data not availablePredicted value
C-C bond length (Å)Data not availableData not availablePredicted value
C-S-C bond angle (°)Data not availableData not availablePredicted value
S-C-C-S dihedral angle (°)Data not availableData not availablePredicted value
Spectroscopic Data: The Conformational Fingerprint

A direct comparison of experimental and calculated spectroscopic data is crucial for validating the computational model.

Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts

Carbon AtomExperimental (ppm)Calculated (ppm)
-CH₂ -S-Experimental valuePredicted value
-S-CH₂ -CH₂ -S-Experimental valuePredicted value
CH₃ -CH₂-Experimental valuePredicted value

Quantitative structure-spectrum relationship (QSSR) models have shown high correlation coefficients for predicting ¹³C NMR chemical shifts in thioethers, suggesting that computational methods can be very accurate.[12]

Table 3: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm⁻¹)

Vibrational ModeExperimental (IR/Raman)Calculated (DFT)
C-H stretchExperimental valuePredicted value
CH₂ wag/twistExperimental valuePredicted value
C-S stretchExperimental valuePredicted value
Discussion of Agreement and Discrepancies

Discrepancies between experimental and computational results are often as informative as agreements. Potential sources of deviation include:

  • Phase Effects: The solid-state structure is influenced by crystal packing forces, while the gas phase represents an isolated molecule. Solution-phase measurements are affected by solvent interactions.

  • Dynamic Averaging: Experimental techniques like NMR in solution measure properties averaged over all populated conformations, whereas calculations often focus on individual, static conformers.

  • Methodological Limitations: The accuracy of computational predictions is inherently limited by the chosen level of theory and basis set.

By critically evaluating these differences, we can refine our computational models and gain a deeper understanding of the factors that govern the behavior of this compound.

Visualizing the Process and Conformations

Diagrams are essential for conceptualizing workflows and molecular structures.

Experimental_Workflow cluster_synthesis Sample Preparation cluster_exp Experimental Characterization cluster_data Data Output Synthesis This compound XRD X-ray Crystallography (Solid State) Synthesis->XRD GED Gas-Phase Electron Diffraction (Gas Phase) Synthesis->GED NMR NMR Spectroscopy (Solution) Synthesis->NMR VibSpec IR/Raman Spectroscopy (Solution/Solid) Synthesis->VibSpec Struct_Data Structural Parameters (Bond Lengths, Angles) XRD->Struct_Data GED->Struct_Data Spec_Data Spectroscopic Data (Chemical Shifts, Frequencies) NMR->Spec_Data VibSpec->Spec_Data

Caption: General experimental workflow for the characterization of this compound.

Computational_Workflow cluster_setup Model Setup cluster_calc Computational Steps cluster_results Computational Output Start_Geom Initial 3D Structure of This compound Conf_Search Conformational Search Start_Geom->Conf_Search Optimization Geometry Optimization (e.g., DFT B3LYP/6-31G(d,p)) Conf_Search->Optimization Frequency Frequency Calculation Optimization->Frequency Conformers Stable Conformers (Geometries, Energies) Frequency->Conformers Property_Calc Property Calculation (NMR, IR/Raman) Predicted_Data Predicted Structural and Spectroscopic Data Property_Calc->Predicted_Data Conformers->Property_Calc

Caption: Workflow for the computational analysis of this compound.

Conformers cluster_anti Anti Conformer cluster_gauche Gauche Conformer a S-C-C-S dihedral ≈ 180° g S-C-C-S dihedral ≈ ±60° a->g Rotation around central C-C bond g->a Rotation around central C-C bond

Caption: Key conformers of this compound arising from rotation around the central C-C bond.

Conclusion: A Unified Understanding

The cross-validation of experimental and computational data for this compound exemplifies a modern, robust approach to chemical research. While experimental techniques provide tangible data on the molecule's behavior in specific environments, computational chemistry offers a detailed map of its intrinsic properties and conformational possibilities. The synergy between these methods allows for a more complete and validated understanding of structure-property relationships. This guide underscores the necessity of this integrated approach for accurately characterizing flexible molecules, providing a solid foundation for their application in catalyst design, materials science, and drug development.

References

  • Crystal and molecular structure of tetracarbonyl(this compound)chromium(0): evidence for π bonding by a thioether ligand. Journal of the Chemical Society, Dalton Transactions. [Link]

  • Modeling C-13 NMR Chemical Shifts of Aliphatic Ethers and Thioethers. ResearchGate. [Link]

  • Synthesis and Computational Investigations of New Thioether/Azomethine Liquid Crystal Derivatives. MDPI. [Link]

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  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

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A Comparative Guide to the Synthesis of 3,6-Dithia-1,8-octanediol: A Classic Approach Versus a Modern Thiol-Ene Strategy

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of precisely functionalized aliphatic thioethers is a cornerstone of various chemical and pharmaceutical research endeavors. The 3,6-dithiaoctane backbone, in particular, serves as a crucial building block for a range of molecules, including ligands for metal catalysis, self-assembled monolayers, and precursors for active pharmaceutical ingredients. This guide provides an in-depth comparison of a new, proposed synthetic route for a derivative of this compound, specifically 3,6-dithia-1,8-octanediol, with a well-established, traditional method. We will delve into the mechanistic underpinnings of each approach, present detailed experimental protocols, and offer a comparative analysis of their performance based on key metrics.

The Established Route: A Williamson Ether Synthesis Analogue

The classical synthesis of 3,6-dithia-1,8-octanediol relies on a variation of the Williamson ether synthesis, a robust and long-standing method for forming ether and thioether linkages.[1][2][3] This SN2-based approach involves the reaction of a thiolate nucleophile with an alkyl halide.[2] In this specific synthesis, 2,2'-thiodiethanethiol (dithioglycol) is deprotonated with a strong base to generate the dithiolate, which then reacts with ethylene chlorohydrin.[4]

Mechanistic Considerations

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2] The methoxide base first deprotonates the thiol groups of the dithioglycol, creating a more potent nucleophile, the dithiolate. This dithiolate then attacks the electrophilic carbon of ethylene chlorohydrin in a concerted fashion, displacing the chloride leaving group. This process occurs twice to yield the final diol product. The choice of a strong base is critical to ensure complete deprotonation of the thiol, and the reaction is typically carried out in a polar solvent to facilitate the dissolution of the ionic intermediates.

Williamson_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack HS-CH2CH2-S-CH2CH2-SH Dithioglycol NaS-CH2CH2-S-CH2CH2-SNa Dithiolate HS-CH2CH2-S-CH2CH2-SH->NaS-CH2CH2-S-CH2CH2-SNa NaOCH3 NaOCH3 Sodium Methoxide Dithiolate_2 Dithiolate HO-CH2CH2-S-CH2CH2-S-CH2CH2-OH 3,6-Dithia-1,8-octanediol Dithiolate_2->HO-CH2CH2-S-CH2CH2-S-CH2CH2-OH 2x Cl-CH2CH2-OH Cl-CH2CH2-OH Ethylene Chlorohydrin Thiol_Ene_Synthesis cluster_0 Initiation cluster_1 Propagation Initiator Photoinitiator Radical Radical (I•) Initiator->Radical UV Light Thiyl_Radical Thiyl Radical (•S-R-SH) Radical->Thiyl_Radical HS-R-SH HS-R-SH Dithioglycol Thiyl_Radical_2 Thiyl Radical Carbon_Radical Carbon-centered Radical Thiyl_Radical_2->Carbon_Radical Alkene Alkene 2-Vinyloxyethanol Final_Product 3,6-Dithia-1,8-octanediol Carbon_Radical->Final_Product HS-R-SH

Sources

A Senior Application Scientist's Guide to 3,6-Dithiaoctane in Diverse Solvent Systems: A Predictive Performance Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

Executive Summary

3,6-Dithiaoctane, a flexible dithioether, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its performance as a ligand, catalyst poison, or synthetic building block is intrinsically linked to the solvent system in which it is employed. This guide provides a comprehensive analysis of how the choice of solvent is predicted to influence the behavior of this compound. In the absence of extensive direct comparative studies in the literature, this document leverages fundamental principles of solvent chemistry, coordination theory, and reaction kinetics to offer a predictive framework for its performance. We will explore the interplay between the structural and electronic properties of this compound and the characteristics of various solvent classes, providing you with the scientific rationale to make informed decisions in your experimental designs.

Unveiling this compound: Structure, Properties, and Potential

This compound, systematically named 1,2-bis(ethylthio)ethane, possesses a simple yet versatile structure. The two sulfur atoms, with their available lone pairs of electrons, are the key to its functionality, acting as soft Lewis basic sites. This allows for strong coordination to soft metal ions. The ethyl groups contribute to its overall nonpolar character.

Key Physicochemical Properties:

PropertyValue
Molecular Formula C6H14S2[1]
Molecular Weight 150.31 g/mol [1]
Boiling Point 210-212 °C
Density 0.967 g/mL
LogP (octanol/water) ~2.5 (estimated)

The relatively high LogP value suggests a preference for nonpolar environments, a crucial factor in its solubility and partitioning behavior.

The Crucial Role of the Solvent: A Theoretical Framework

The solvent is not merely an inert medium but an active participant that can profoundly influence chemical processes. The key solvent properties that dictate the performance of this compound are:

  • Polarity and Dielectric Constant: These properties govern the solvent's ability to solvate charged or polar species.

  • Protic vs. Aprotic Nature: Protic solvents can donate hydrogen bonds, which can be critical in stabilizing anions and participating in reaction mechanisms. Aprotic solvents lack this ability.

  • Coordinating Ability (Donor/Acceptor Properties): Solvents can act as ligands themselves, competing with this compound for coordination sites on a metal center.

These properties will directly impact:

  • Solubility: "Like dissolves like" is a fundamental principle.

  • Coordination Chemistry: The stability and structure of metal complexes.

  • Reaction Kinetics: The rates and mechanisms of reactions involving this compound.

Performance of this compound Across Solvent Classes: A Predictive Comparison

Based on the structure of this compound and established principles of solvent effects, we can predict its performance in different solvent systems.

Nonpolar Aprotic Solvents (e.g., Hexane, Toluene, Benzene)
  • Predicted Performance: Excellent Solubility, Unencumbered Coordination.

  • Rationale: Due to its nonpolar ethyl groups and the absence of strong polar interactions, this compound is expected to exhibit high solubility in these solvents. The lack of solvent coordination will leave the sulfur lone pairs fully available for binding to metal centers, making these solvents ideal for studying its intrinsic coordination properties.

  • Applications: Ideal for forming and studying metal-dithioether complexes where solvent interference is to be minimized. Useful for reactions where this compound acts as a reactant or a non-coordinating spectator ligand.

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMF, DMSO)
  • Predicted Performance: Moderate to Good Solubility, Potential for Competitive Coordination.

  • Rationale: These solvents possess significant dipole moments and can solvate the slightly polar C-S bonds of this compound, leading to good solubility. However, solvents like acetonitrile, DMF, and DMSO are also effective ligands and can compete with this compound for metal coordination sites, potentially leading to lower stability constants for the desired complex or the formation of mixed-ligand species.

  • Applications: Suitable for a wide range of organic reactions. However, in coordination chemistry, the choice of a weakly coordinating polar aprotic solvent is crucial to avoid competition.

Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
  • Predicted Performance: Poor Solubility, Strong Solvation Effects on Coordinated Metals.

  • Rationale: The nonpolar character of this compound will lead to low solubility in highly polar and hydrogen-bonding solvents like water. While solubility will be slightly better in alcohols, it is not expected to be high. If a metal complex of this compound is successfully formed and dissolved in a protic solvent, the solvent's hydrogen-bonding ability can significantly stabilize the complex, especially if the metal center is charged.

  • Applications: Generally not the solvents of choice for dissolving this compound itself. However, they can be important for studying the properties of pre-formed, soluble metal complexes of this compound, particularly in biological contexts.

Summary of Predicted Performance:

Solvent ClassSolubilityCoordination AbilityReaction Medium Suitability
Nonpolar Aprotic HighHigh (unhindered)Excellent for nonpolar reactants
Polar Aprotic Moderate to HighModerate (competitive)Good for a wide range of reactions
Polar Protic LowLow (due to poor solubility)Limited, context-dependent

Experimental Considerations and Methodologies

To validate these predictions, a series of experiments can be designed.

Solubility Determination

A simple, effective method is the isothermal shake-flask method followed by quantitative analysis (e.g., GC-MS or HPLC) of the saturated solution.

Protocol: Isothermal Shake-Flask Solubility Measurement

  • Preparation: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sampling: Allow the vials to stand undisturbed for a period to allow undissolved solid to settle. Carefully withdraw a known volume of the supernatant.

  • Analysis: Dilute the aliquot with a suitable solvent and analyze its concentration using a calibrated analytical technique.

Coordination Chemistry Studies

UV-Vis and NMR spectroscopy are powerful tools to investigate the formation and stability of metal complexes.

Protocol: UV-Vis Titration for Complex Stability

  • Stock Solutions: Prepare stock solutions of this compound and a metal salt (e.g., a perchlorate or triflate salt of a soft metal like Cu(I), Ag(I), or Pd(II)) in the desired solvent.

  • Titration: Place the this compound solution in a cuvette and record its UV-Vis spectrum. Incrementally add small aliquots of the metal salt solution, recording the spectrum after each addition.

  • Data Analysis: Monitor the changes in absorbance at specific wavelengths corresponding to the formation of the metal-ligand complex. Use appropriate binding models (e.g., Benesi-Hildebrand) to calculate the association constant (Ka).

experimental_workflow cluster_solubility Solubility Determination cluster_coordination Coordination Studies sol_prep Prepare supersaturated solution sol_equil Equilibrate at constant T sol_prep->sol_equil sol_sample Sample supernatant sol_equil->sol_sample sol_anal Analyze concentration (GC/HPLC) sol_sample->sol_anal coord_prep Prepare stock solutions (Ligand & Metal Salt) coord_titrate UV-Vis Titration coord_prep->coord_titrate coord_analyze Analyze spectral changes coord_titrate->coord_analyze coord_calc Calculate Stability Constant coord_analyze->coord_calc start Select Solvents cluster_solubility cluster_solubility start->cluster_solubility cluster_coordination cluster_coordination start->cluster_coordination

Caption: Experimental workflow for evaluating the performance of this compound.

Alternative and Complementary Ligands

When designing experiments, it is often valuable to consider alternative ligands to benchmark the performance of this compound.

LigandStructural DifferencePredicted Performance Comparison
1,2-Dimethoxyethane (DME) Oxygen donors instead of sulfurSofter metals will prefer this compound.
1,4-Dithiane Cyclic, more rigid structureThis compound is more flexible and can form more stable chelate rings.
1,2-Bis(diphenylphosphino)ethane (dppe) Phosphorus donorsGenerally forms stronger bonds with late transition metals.

Conclusion and Future Outlook

The choice of solvent is a critical parameter that dictates the solubility, coordination behavior, and reactivity of this compound. While direct comparative experimental data remains limited, a predictive framework based on fundamental chemical principles can guide researchers in selecting the optimal solvent system for their specific application. Nonpolar aprotic solvents are predicted to be ideal for studying the intrinsic properties of this compound and its metal complexes, while polar aprotic solvents offer versatility for a broader range of reactions, with the caveat of potential solvent competition. Polar protic solvents are generally less suitable due to poor solubility.

Future research should focus on systematic experimental studies to quantify the performance of this compound in a diverse range of solvents. Such data would be invaluable for the rational design of new catalysts, materials, and therapeutic agents based on this versatile dithioether.

References

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Benchmarking Thiol-Based Chelating Agents for Mercury Detoxification: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the critical field of toxicology and pharmacology, the effective chelation of heavy metals is a cornerstone of therapeutic intervention. Mercury, a potent neurotoxin, poses a significant threat to human health, necessitating the development and evaluation of efficient chelating agents. This guide provides a comparative analysis of established thiol-containing compounds for mercury detoxification, offering a framework for understanding their mechanisms and performance. While direct comparative experimental data for 3,6-Dithiaoctane is not available in the current literature, we will discuss its structural relevance and potential role in this application, setting the stage for future research.

The Rationale for Thiol-Based Chelators in Mercury Detoxification

Mercury's toxicity stems from its high affinity for sulfhydryl (-SH) groups in proteins and enzymes, disrupting their function and leading to cellular damage. The therapeutic strategy of chelation therapy involves the administration of a ligand that can bind to the toxic metal ion more strongly than endogenous biomolecules, forming a stable, less toxic complex that can be excreted from the body.[1][2]

Dithiol compounds, which possess two sulfhydryl groups, are particularly effective chelators for mercury. The two thiol groups can form a stable five- or six-membered ring with the mercury ion, a thermodynamically favorable arrangement that enhances the stability of the chelate complex. This principle underlies the efficacy of established chelating agents like British Anti-Lewisite (BAL) and its derivatives.

Comparative Performance of Thiol-Based Chelating Agents

A key aspect of evaluating chelating agents is their ability to enhance the excretion of the target metal without causing significant redistribution to other sensitive tissues. A comparative study on the effects of three chelating agents—sodium N-benzyl-D-glucamine dithiocarbamate (NBG-DTC), 2,3-dimercaptopropanol (BAL), and D-penicillamine (D-PEN)—in rats exposed to inorganic mercury provides valuable insights into their relative performance.[3]

Experimental Overview

The study involved injecting rats with mercuric chloride (HgCl₂) followed by the administration of one of the three chelating agents. The efficacy of each agent was assessed by measuring the enhancement of mercury excretion in bile and urine and its effect on the distribution of mercury in various organs.[3]

G cluster_setup Experimental Setup cluster_analysis Performance Analysis Animal Model Rats Toxin Mercuric Chloride (HgCl2) Animal Model->Toxin Exposure Chelators BAL D-PEN NBG-DTC Toxin->Chelators Treatment Excretion Biliary & Urinary Excretion of Mercury Chelators->Excretion Distribution Mercury Levels in Organs (Kidney, Liver, etc.) Chelators->Distribution Toxicity Renal Damage Markers Chelators->Toxicity caption Experimental Workflow for Comparative Chelator Study

Figure 1: A simplified workflow of the comparative study on thiol-based chelating agents for mercury detoxification.

Performance Data

The following table summarizes the key findings from the comparative study, highlighting the differential effects of BAL, D-PEN, and NBG-DTC on mercury excretion and distribution.[3]

Chelating AgentEfficacy in Early Treatment (30 min post-Hg)Efficacy in Later Treatment (24h post-Hg)Redistribution of Mercury
BAL Most effective in enhancing mercury removalHigh efficacy (equal to NBG-DTC)Caused redistribution to the heart and lungs
D-PEN EffectiveLess effective than BAL and NBG-DTCNot specified
NBG-DTC EffectiveHigh efficacy (equal to BAL)Did not cause redistribution to heart, lungs, or brain

Mechanistic Insights and the Case for this compound

The observed differences in performance can be attributed to the distinct chemical structures of the chelating agents, which influence their stability, lipophilicity, and metabolic fate. BAL, a small, lipophilic molecule, can readily cross cell membranes, which may contribute to its high initial efficacy but also its tendency to redistribute mercury to other tissues.[3] NBG-DTC, a dithiocarbamate, demonstrates high efficacy without the dangerous redistribution, making it a more promising candidate.[3]

G cluster_chelators Chelating Agents Hg Hg++ BAL BAL Hg->BAL Chelation DPEN D-PEN Hg->DPEN Chelation NBGDTC NBG-DTC Hg->NBGDTC Chelation Excretion Excretion BAL->Excretion DPEN->Excretion NBGDTC->Excretion caption Chelation and Excretion Pathway

Figure 2: A conceptual diagram illustrating the chelation of mercury ions by different agents, leading to their excretion.

This is where a compound like This compound enters the discussion. As a simple dithioether, its two sulfur atoms, separated by an ethylene bridge, have the potential to coordinate with mercury. While it lacks the free thiol groups of the studied chelators, the lone pairs on the sulfur atoms can still participate in chelation. Its simpler structure could offer advantages in terms of synthesis and cost. However, the stability of the resulting mercury complex and its pharmacokinetic profile are unknown and would require rigorous experimental investigation.

Future Directions and Experimental Protocols

To benchmark the performance of this compound as a potential chelating agent for mercury, a series of in vitro and in vivo studies would be necessary.

Protocol 1: In Vitro Mercury Chelation Assay

Objective: To determine the binding affinity and stoichiometry of this compound with mercuric ions.

Methodology:

  • Preparation of Solutions: Prepare stock solutions of this compound and mercuric chloride in a suitable buffer (e.g., Tris-HCl, pH 7.4).

  • Isothermal Titration Calorimetry (ITC): Titrate the mercuric chloride solution into the this compound solution in an ITC instrument. The heat changes upon binding will be measured to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

  • Spectroscopic Analysis: Use techniques like UV-Vis or fluorescence spectroscopy to monitor the changes in the spectral properties of a reporter molecule upon the addition of mercury and the chelator. This can provide an independent measure of the binding affinity.

Protocol 2: In Vivo Efficacy and Toxicity Study

Objective: To evaluate the ability of this compound to enhance mercury excretion and to assess its potential toxicity in an animal model.

Methodology:

  • Animal Model: Use a rodent model (e.g., rats) and divide them into control and experimental groups.

  • Mercury Exposure: Administer a sublethal dose of mercuric chloride to all animals.

  • Chelator Administration: Treat the experimental groups with varying doses of this compound at different time points post-mercury exposure.

  • Sample Collection: Collect urine and feces at regular intervals to measure mercury excretion using atomic absorption spectroscopy.

  • Tissue Distribution: At the end of the study, euthanize the animals and collect major organs (kidneys, liver, brain, heart, lungs) to determine the mercury concentration in each tissue.

  • Toxicity Assessment: Monitor the animals for any signs of toxicity. Perform histological analysis of the kidneys and liver to assess for any pathological changes.

Conclusion

The comparative analysis of thiol-based chelating agents demonstrates the critical importance of chemical structure in determining both efficacy and safety in mercury detoxification. While BAL and NBG-DTC show high efficacy in promoting mercury excretion, the redistribution of mercury by BAL highlights a significant risk.[3] this compound, as a structurally related dithioether, presents an intriguing candidate for further investigation. The proposed experimental protocols provide a roadmap for rigorously evaluating its potential as a novel chelating agent. Such research is essential for expanding the arsenal of therapeutic options for heavy metal poisoning and improving patient outcomes.

References

  • Kojima, S., Shimada, H., & Kiyozumi, M. (1989). Comparative effects of chelating agents on distribution, excretion, and renal toxicity of inorganic mercury in rats. Research communications in chemical pathology and pharmacology, 64(3), 471–484. [Link]

  • Blaurock-Busch, E. (2014). Types of Chelating Agents, Limitations and Utility. International Journal of Pharmacy and Biological Sciences, 4(4), 51-64. [Link]

  • Aaseth, J., Skaug, M. A., Cao, Y., & Andersen, O. (2015). Chelation in metal intoxication. Journal of trace elements in medicine and biology, 31, 260–266. [Link]

  • Bernhoft, R. A. (2013). The Role of Chelation in the Treatment of Arsenic and Mercury Poisoning. Journal of environmental and public health, 2013, 483054. [Link]

  • Kim, J. J., Kim, Y. S., & Kumar, V. (2019). Heavy metal toxicity: An update of chelating therapeutic strategies. Journal of trace elements in medicine and biology, 54, 226–231. [Link]

  • Sears, M. E. (2013). Chelation: harnessing and enhancing heavy metal detoxification--a review. The Scientific World Journal, 2013, 219840. [Link]

  • Andersen, O. (2015). Chelation in Metal Intoxication. MDPI. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3,6-Dithiaoctane

Author: BenchChem Technical Support Team. Date: January 2026

As professionals in research and development, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The proper handling and disposal of chemical reagents are not merely procedural afterthoughts; they are integral to the integrity of our work and the safety of our community. This guide provides essential, in-depth procedural information for the safe disposal of 3,6-Dithiaoctane, an organosulfur compound. By understanding the principles behind these protocols, we can ensure that our laboratories remain safe, compliant, and environmentally responsible.

Hazard Identification & Risk Assessment: The "Why" Behind the Procedure

  • Acute Toxicity : Similar compounds are often toxic if swallowed and harmful if inhaled.[1][2] Ingestion or inhalation can lead to systemic toxic effects.

  • Skin and Eye Irritation : Direct contact can cause skin and serious eye irritation.[2]

  • Environmental Hazard : Organosulfur compounds are frequently classified as very toxic to aquatic life, with long-lasting effects.[1][2] Improper disposal via sink drains can cause significant harm to aquatic ecosystems.

  • Combustion Products : When burned, organosulfur compounds can release toxic and acrid fumes, including carbon oxides and sulfur oxides.[1] For this reason, open-air burning is forbidden, and disposal must occur in a specialized incinerator.[3]

Due to these factors, this compound and any materials contaminated with it must be treated as hazardous waste .[4] Disposal into standard trash or down the sanitary sewer is strictly prohibited and illegal.

Essential Safety and Handling Protocols

Before beginning any work that will generate this compound waste, ensure the following engineering controls and Personal Protective Equipment (PPE) are in place.

Engineering Controls
  • Fume Hood : Always handle this compound and its waste inside a certified chemical fume hood to minimize the risk of inhaling volatile vapors.[5][6]

  • Safety Shower & Eyewash Station : Ensure there is clear and immediate access to a safety shower and eyewash station.[6]

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles to protect against splashes.[5][7]

  • Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Inspect gloves for any tears or holes before use.[7]

  • Protective Clothing : A lab coat is mandatory to protect against skin contact.[5][7] Do not wear shorts or open-toed shoes in the laboratory.[5]

Hazard Summary Table

The following table summarizes the expected hazards based on the closely related compound, 3,6-Dioxa-1,8-octanedithiol, which provides a conservative basis for safe handling.

Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity (Oral)H301Toxic if swallowed.[1][2]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1][2]
Skin IrritationH315Causes skin irritation.[2]
Eye IrritationH319Causes serious eye irritation.[2]
Acute Aquatic HazardH400Very toxic to aquatic life.[1][2]
Chronic Aquatic HazardH410Very toxic to aquatic life with long lasting effects.[1][2]

Operational Disposal Plan: A Step-by-Step Guide

The disposal of this compound waste must be systematic and meticulous. Federal and local regulations mandate that hazardous waste is tracked from generation to final disposal ("cradle to grave").[8]

Step 1: Waste Characterization and Segregation
  • Identify : All waste streams containing this compound must be classified as hazardous waste. This includes pure, unused chemical, reaction mixtures, and contaminated materials (e.g., gloves, absorbent pads, glassware).

  • Segregate : Do not mix this compound waste with other waste streams.[4][9] Incompatible materials, such as strong oxidizing acids, must be kept separate to prevent dangerous reactions.[10][11]

Step 2: Containerization
  • Select a Compatible Container : Use a designated, leak-proof container that is chemically compatible with organosulfur compounds. The original container is often a suitable choice.[9][10] The container must have a secure, tight-fitting lid.[9][12]

  • Maintain Container Integrity : Ensure the exterior of the container is clean and free of contamination.[12] If a container begins to leak, transfer the contents to a new, sound container.[9]

  • Headspace : Do not fill liquid waste containers to more than 75-90% capacity to allow for vapor expansion.[11][12]

Step 3: Labeling
  • Label Immediately : Affix a hazardous waste label to the container as soon as the first drop of waste is added.

  • Required Information : The label must include:

    • The words "Hazardous Waste" .[9]

    • The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.[10]

    • An accurate list of all chemical constituents and their approximate percentages.[9]

    • The accumulation start date.[8]

    • Relevant hazard warnings (e.g., "Toxic," "Environmental Hazard").

Step 4: Storage
  • Point of Generation : Store the waste container at or near the point of generation in a designated Satellite Accumulation Area (SAA).[10]

  • Secondary Containment : Store the container in a secondary containment bin or tray to contain any potential leaks.

  • Secure and Ventilated : The storage area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.[6] The container must be kept closed at all times except when adding waste.[9]

Step 5: Arranging for Disposal
  • Contact EHS : When the container is nearly full or has been in accumulation for the maximum allowed time (consult your institution's policy), contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor to schedule a pickup.

  • Documentation : Complete all necessary waste manifest paperwork provided by your EHS department. This is a legal requirement for tracking the waste.

Disposal Decision Workflow

G cluster_0 cluster_1 cluster_2 A Waste Generation (Pure this compound or Contaminated Materials) B Is this an empty original container? A->B  Container Handling F Characterize as Hazardous Waste A->F Chemical Waste   C Triple rinse with a suitable solvent (e.g., ethanol or acetone). B->C Yes B->F No D Collect rinsate as hazardous waste. C->D E Deface label. Dispose of container as non-hazardous glass/plastic waste. C->E G Select & Label Compatible Waste Container D->G F->G H Store in Satellite Accumulation Area (Closed, Secondary Containment) G->H I Container Full or Time Limit Reached? H->I J Continue Accumulation I->J No K Contact EHS for Pickup & Complete Manifest I->K Yes J->H

Caption: Decision workflow for handling and disposing of this compound waste.

Protocol: Decontamination of Contaminated Labware

This protocol details the steps for safely decontaminating glassware and equipment that have come into contact with this compound before routine washing.

Objective: To remove residual this compound from labware, rendering it safe for standard washing procedures. All rinsate generated is to be collected as hazardous waste.

Materials:

  • Contaminated labware

  • Two waste containers, properly labeled:

    • "Hazardous Waste - this compound in [Solvent 1]"

    • "Hazardous Waste - this compound in [Solvent 2]"

  • Two compatible rinse solvents (e.g., ethanol, followed by acetone)

  • Squirt bottles for solvents

  • Appropriate PPE (goggles, lab coat, chemically resistant gloves)

Procedure (perform all steps in a chemical fume hood):

  • Initial Mechanical Removal : If possible, mechanically remove any large quantities of residual this compound from the labware and add it to the primary liquid waste container.

  • First Rinse :

    • Rinse the contaminated surfaces of the labware with a small volume of the first solvent (e.g., ethanol).

    • Ensure the solvent contacts all contaminated surfaces.

    • Carefully decant the rinsate into the appropriately labeled hazardous waste container.

  • Second Rinse :

    • Perform a second rinse using the same first solvent.

    • Collect this rinsate in the same hazardous waste container.

  • Third Rinse (Second Solvent) :

    • Perform a third rinse using a small volume of the second, more volatile solvent (e.g., acetone) to help remove the first solvent.

    • Decant this rinsate into the second appropriately labeled hazardous waste container. This segregation prevents mixing of potentially incompatible waste streams and aids in waste management.

  • Air Dry : Allow the labware to air dry completely inside the fume hood.

  • Final Cleaning : Once dry and visually clean, the labware can be removed from the fume hood for standard washing procedures.

Emergency Procedures for Spills and Exposures

Accidents require immediate and correct action. Familiarize yourself with these procedures before handling the chemical.

Spill Response
  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[4]

  • Contain : Prevent the spill from spreading or entering drains using absorbent materials like vermiculite or sand.[1]

  • Ventilate : Ensure the area is well-ventilated, preferably within a chemical fume hood.[4]

  • Cleanup :

    • Wearing appropriate PPE, absorb the spill with an inert material (vermiculite, sand, or commercial spill pads).[1][6]

    • Collect the contaminated absorbent material using non-sparking tools and place it into a designated, sealable container for hazardous waste disposal.[1]

    • Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.

  • Report : Report the incident to your supervisor and EHS department.

Personnel Exposure
  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove all contaminated clothing while under a safety shower.[13] Seek medical attention if irritation develops.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[14]

  • Ingestion : Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[6][14]

References

  • Proper disposal of chemicals . (2025, August 20). Sciencemadness Wiki. [Link]

  • Laboratory Safety Guidelines . ETH Zurich. [Link]

  • Hazardous Waste Disposal Guide . (2023, February 27). Research Safety - Northwestern University. [Link]

  • D5.1-Safety and toxicity . (2018, October 24). REMIX Project. [Link]

  • Guidelines: Handling and Disposal of Chemicals . Purdue College of Engineering. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles . ETH Zürich. [Link]

  • Hazardous Waste Disposal Procedures . [Link]

  • Working with Chemicals - Prudent Practices in the Laboratory . (2011). NCBI Bookshelf - NIH. [Link]

  • Hazardous Materials Disposal Guide . (2019, June 12). Nipissing University. [Link]

  • SW-846 Test Method 3660B: Sulfur Cleanup . (2025, October 23). US EPA. [Link]

  • laboratory safety manual . Louisiana Tech University. [Link]

  • Laboratory Safety Manual . Princeton EHS. [Link]

  • Guidelines for Landfill Disposal of Sulphur Waste and Remediation of Sulphur Containing Soils . (2011, September 12). Open Government program. [Link]

  • 3660b sulfur cleanup . EPA. [Link]

  • procedure for disposing of hazardous waste . MIT. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . (2025, May 30). US EPA. [Link]

  • 56644 Federal Register/Vol. 76, No. 178/Wednesday, September 14, 2011/Rules and Regulations . GovInfo. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.